molecular formula C12H10N2O2 B111536 6-(3-Aminophenyl)picolinic acid CAS No. 1261925-21-6

6-(3-Aminophenyl)picolinic acid

Cat. No.: B111536
CAS No.: 1261925-21-6
M. Wt: 214.22 g/mol
InChI Key: APPZUWSRWDJQDL-UHFFFAOYSA-N
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Description

6-(3-Aminophenyl)picolinic acid is a chemical building block of interest in medicinal chemistry and pharmaceutical research. It serves as a key synthetic intermediate for the development of novel compounds. The structure of this molecule, which incorporates both picolinic acid and an aminophenyl group, suggests potential for metal chelation, a property that can be exploited in the design of enzyme inhibitors or metal-transport molecules. Picolinic acid derivatives have been explored in various research contexts, including as inhibitors for metalloenzymes and for their immunomodulatory properties . Researchers value this compound for its versatility in constructing more complex molecular architectures, particularly in early-stage drug discovery projects. It is strictly for laboratory research applications.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

6-(3-aminophenyl)pyridine-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H10N2O2/c13-9-4-1-3-8(7-9)10-5-2-6-11(14-10)12(15)16/h1-7H,13H2,(H,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

APPZUWSRWDJQDL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)N)C2=NC(=CC=C2)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H10N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60611257
Record name 6-(3-Aminophenyl)pyridine-2-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60611257
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

214.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1261925-21-6
Record name 6-(3-Aminophenyl)pyridine-2-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60611257
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

A Technical Guide to the Physicochemical Properties of 6-(3-Aminophenyl)picolinic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

In the landscape of modern drug discovery and agrochemical research, the picolinic acid scaffold represents a privileged structure, serving as a cornerstone for developing novel herbicides and therapeutic agents.[1] The introduction of diverse substituents onto this core allows for the fine-tuning of molecular properties, dictating everything from target engagement to pharmacokinetic profiles. 6-(3-Aminophenyl)picolinic acid (CAS No: 1261925-21-6) is one such derivative, incorporating a key 3-aminophenyl moiety that offers a versatile handle for further chemical elaboration.[2]

This technical guide provides an in-depth exploration of the core physicochemical properties of this compound. As a Senior Application Scientist, this document is structured not as a rigid report, but as a practical and authoritative resource for fellow researchers, scientists, and drug development professionals. We will delve into the critical parameters that govern the behavior of this molecule—solubility, melting point, and ionization state (pKa)—and provide field-proven, step-by-step experimental protocols for their accurate determination. The causality behind experimental choices is explained, ensuring that each protocol functions as a self-validating system for generating reliable and reproducible data, a cornerstone of robust scientific inquiry.

Compound Identification and Core Properties

The foundational step in any physicochemical assessment is the unambiguous identification of the molecule . The structural and molecular details are the basis from which all other properties are derived.

  • Chemical Structure:

    
    
    
  • Molecular Formula: C₁₂H₁₀N₂O₂[2]

  • Molecular Weight: 214.22 g/mol [2]

  • CAS Registry Number: 1261925-21-6[2]

Quantitative Physicochemical Data Summary

While specific experimental data for this compound is not extensively published, we can infer expected properties based on its structural motifs—a picolinic acid core and an aniline substituent. The following table summarizes these critical parameters and references the parent compound, picolinic acid, for context. The primary value of this guide lies in the robust methodologies provided to determine these values experimentally.

PropertyReference Value (Picolinic Acid)Significance in Drug Development
Melting Point (°C) 136-138[3]A key indicator of purity and lattice energy. Impurities typically lower and broaden the melting range.[4]
Aqueous Solubility Slightly soluble (0.41%)[3]Directly impacts bioavailability, dissolution rate, and formulation strategies. Poor solubility is a major hurdle in drug development.[5]
pKa (Dissociation Constant) ~5.3-5.4[6][7]Governs the ionization state at physiological pH, which profoundly affects absorption, distribution, metabolism, and excretion (ADME) properties.[8]

Spectral Characterization Profile

Spectroscopic analysis is essential for confirming the identity and purity of a synthesized compound. Based on the structure of this compound, the following spectral characteristics are anticipated:

  • ¹H NMR (Proton Nuclear Magnetic Resonance): The spectrum would be complex, featuring distinct signals for the protons on both aromatic rings (the pyridine and the phenyl rings). Key diagnostic signals would include a broad singlet for the carboxylic acid proton (typically >10 ppm), signals for the amine (-NH₂) protons, and a series of doublets and triplets in the aromatic region (typically 6.5-8.5 ppm).

  • ¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): The spectrum will show 12 distinct carbon signals, corresponding to each unique carbon atom in the molecule. The carbonyl carbon of the carboxylic acid will appear at the most downfield position (typically >165 ppm). The remaining signals will be in the aromatic region (typically 110-150 ppm).

  • IR (Infrared) Spectroscopy: The IR spectrum provides information about the functional groups present.[9] Key absorption bands would include a broad O-H stretch from the carboxylic acid (around 2500-3300 cm⁻¹), a sharp C=O stretch from the carbonyl group (around 1700 cm⁻¹), and N-H stretching vibrations from the primary amine (around 3300-3500 cm⁻¹).[9]

  • Mass Spectrometry (MS): This technique confirms the molecular weight of the compound. For this compound, the molecular ion peak (M+) would be observed at an m/z value corresponding to its molecular weight of 214.22.

Experimental Methodologies

The following sections provide detailed protocols for the experimental determination of the key physicochemical properties. These methods are designed to be robust and reproducible, providing the high-quality data necessary for lead optimization and candidate selection.

Melting Point Determination

The melting point is a fundamental property used to assess the purity of a crystalline solid. A sharp melting range (typically 0.5-1.0°C) is characteristic of a pure compound, whereas impurities tend to depress and broaden this range.[4]

Protocol: Capillary Melting Point Determination using a Mel-Temp Apparatus

  • Sample Preparation:

    • Place a small amount of dry this compound onto a clean, dry watch glass.

    • Grind the compound into a fine powder using a spatula.[10]

    • Jab the open end of a glass capillary tube into the powder to collect a small amount of the sample.[11]

    • Invert the capillary tube and gently tap it on a hard surface, or drop it down a long hollow tube, to pack the sample into the closed end. The packed sample height should be approximately 2-3 mm.[10][11]

  • Apparatus Setup:

    • Insert the packed capillary tube into a slot in the heating block of the melting point apparatus.[11]

    • Ensure the thermometer is correctly positioned to accurately measure the temperature of the block.

  • Measurement:

    • Rapid Preliminary Measurement: If the approximate melting point is unknown, heat the sample at a medium-to-fast rate to quickly determine a rough melting range. This saves time in subsequent, more accurate measurements.[11]

    • Accurate Measurement: Allow the apparatus to cool to at least 20°C below the approximate melting point. Using a fresh sample, begin heating at a medium rate until the temperature is about 15-20°C below the expected melting point.[11]

    • Reduce the heating rate significantly, aiming for a temperature increase of no more than 1-2°C per minute.[10] This slow rate is critical to ensure the system remains in thermal equilibrium, providing an accurate reading.[11]

    • Record the temperature at which the first droplet of liquid appears (T₁).

    • Continue heating slowly and record the temperature at which the entire sample has completely melted into a clear liquid (T₂).[12]

    • The melting point is reported as the range T₁ - T₂.

  • Validation:

    • Repeat the accurate measurement with at least one more fresh sample to ensure the results are consistent and reproducible.

Melting_Point_Workflow cluster_prep Sample Preparation cluster_measure Measurement cluster_report Reporting P1 Grind Sample to Fine Powder P2 Load into Capillary Tube (2-3mm) P1->P2 Pack tightly M1 Insert Capillary into Apparatus P2->M1 M2 Heat Rapidly (Approx. MP) M1->M2 M3 Cool & Use Fresh Sample M2->M3 M4 Heat Slowly (1-2°C/min) Near Approx. MP M3->M4 M5 Record T1 (First Droplet) M4->M5 M6 Record T2 (Completely Melted) M5->M6 R1 Report Range (T1 - T2) M6->R1 R2 Repeat for Consistency R1->R2

Caption: Workflow for accurate melting point determination.

Aqueous Solubility Determination

Solubility is a critical parameter that influences a drug's absorption and bioavailability.[5] The shake-flask method is the gold standard for determining thermodynamic equilibrium solubility.[13][14]

Protocol: Shake-Flask Method for Equilibrium Solubility

  • System Preparation:

    • Prepare a series of vials containing a suitable buffer at a relevant physiological pH (e.g., phosphate-buffered saline, pH 7.4).[5] The use of a buffer is critical as the solubility of ionizable compounds like this compound is pH-dependent.

    • Add an excess amount of the solid compound to each vial. The visual presence of undissolved solid at the end of the experiment is necessary to ensure saturation has been reached.[14]

  • Equilibration:

    • Seal the vials securely.

    • Place the vials in a shaker or rotator bath set to a constant temperature (e.g., 25°C or 37°C).

    • Agitate the samples for a sufficient period to ensure equilibrium is reached (typically 24-48 hours).[14] The system is at equilibrium when the concentration of the dissolved solute remains constant over time.

  • Phase Separation:

    • Once equilibrated, remove the vials and allow the undissolved solid to settle.

    • Carefully withdraw a sample of the supernatant (the saturated solution). It is crucial to avoid aspirating any solid particles.

    • Separate the saturated solution from the solid phase via filtration (using a syringe filter, e.g., 0.22 µm PTFE) or centrifugation.[15]

  • Quantification:

    • Accurately dilute the clear, saturated filtrate with a suitable solvent (e.g., the buffer solution or mobile phase for HPLC).

    • Determine the concentration of the dissolved compound using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.[5][13]

    • A standard calibration curve must be prepared using known concentrations of the compound to ensure accurate quantification.

  • Validation and Reporting:

    • The experiment should be performed in triplicate to ensure the precision of the measurement.

    • Solubility is reported in units such as mg/mL or µM at the specified pH and temperature.

Solubility_Workflow cluster_prep Preparation cluster_equil Equilibration cluster_sep Phase Separation cluster_quant Quantification P1 Add Excess Solid to Buffer (pH 7.4) E1 Seal and Agitate (24-48h at Const. T) P1->E1 E2 Ensure Undissolved Solid Remains E1->E2 S1 Settle Suspension E2->S1 S2 Filter or Centrifuge Supernatant S1->S2 Q1 Dilute Filtrate S2->Q1 Q2 Analyze Concentration (e.g., HPLC-UV) Q1->Q2 Q3 Calculate vs. Calibration Curve Q2->Q3

Caption: Shake-flask workflow for equilibrium solubility.

pKa Determination

The pKa value indicates the strength of an acid or base and is a primary determinant of a drug's properties in the body.[8][16] For a molecule like this compound with both an acidic (carboxylic acid) and a basic (amine and pyridine nitrogen) center, determining its pKa values is essential. Potentiometric titration is a well-established and accurate method for this purpose.[17][18]

Protocol: pKa Determination by Potentiometric Titration

  • Apparatus Setup:

    • Calibrate a pH meter using at least three standard buffers (e.g., pH 4, 7, and 10).[18]

    • Use a temperature-controlled reaction vessel equipped with a magnetic stirrer.

  • Sample Preparation:

    • Accurately weigh and dissolve a sample of the compound in a suitable solvent system. For sparingly soluble compounds, a co-solvent system (e.g., water-methanol) may be required.[16]

    • The final concentration should be around 1 mM.[18]

    • Maintain a constant ionic strength throughout the experiment by adding a background electrolyte like KCl (e.g., 0.15 M).[18]

  • Titration Procedure:

    • To determine the acidic pKa (carboxylic acid), titrate the sample solution with a standardized solution of a strong base (e.g., 0.1 M NaOH).

    • To determine the basic pKa (amine/pyridine), first acidify the sample with a standardized strong acid (e.g., 0.1 M HCl) to a low pH (~2) and then titrate with the standardized strong base (0.1 M NaOH).[17][18]

    • Add the titrant in small, precise increments using a burette.

    • After each addition, allow the pH reading to stabilize before recording both the volume of titrant added and the corresponding pH.[17]

  • Data Analysis:

    • Plot the measured pH versus the volume of titrant added to generate a titration curve.

    • The pKa value corresponds to the pH at the half-equivalence point, which is the midpoint of the buffer region on the titration curve.[18] This point can be identified as the inflection point on the first derivative of the curve (ΔpH/ΔV vs. V).

    • Specialized software can be used for accurate calculation of pKa values from the titration data.

pKa_Workflow cluster_prep Preparation & Setup cluster_titration Titration cluster_analysis Data Analysis P1 Calibrate pH Meter (pH 4, 7, 10) P2 Prepare 1mM Sample in Solution with KCl P1->P2 T1 Add Standardized Titrant (e.g., NaOH) in Increments P2->T1 T2 Record pH after Each Addition T1->T2 A1 Plot pH vs. Volume of Titrant T2->A1 A2 Determine Midpoint of Buffer Region A1->A2 A3 pKa = pH at Half-Equivalence Point A2->A3

Caption: Workflow for pKa determination via potentiometric titration.

Conclusion

This compound is a compound of significant interest due to its versatile chemical structure, which is amenable to further modification for applications in drug discovery and materials science. While specific experimental data for this molecule requires dedicated laboratory investigation, its physicochemical profile can be reliably characterized using the robust, gold-standard methodologies detailed in this guide. Accurate determination of properties such as melting point, solubility, and pKa is not merely an academic exercise; it is a critical, foundational step in the rational design of new chemical entities. The protocols provided herein offer a clear and validated pathway for researchers to generate the high-quality data needed to advance their scientific objectives and unlock the full potential of this and other novel compounds.

References

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  • Wang, Y., et al. (2023). Design, Synthesis, Herbicidal Activity, and Structure–Activity Relationship Study of Novel 6-(5-Aryl-Substituted-1-Pyrazolyl)-2-Picolinic Acid as Potential Herbicides. Molecules, 28(3), 1348.[1]
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6-(3-Aminophenyl)picolinic acid CAS number 1261925-21-6

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to 6-(3-Aminophenyl)picolinic Acid (CAS: 1261925-21-6)

Authored by: A Senior Application Scientist

This document provides a comprehensive technical overview of this compound, a pivotal building block in modern medicinal chemistry. Designed for researchers, chemists, and drug development professionals, this guide synthesizes its chemical properties, synthesis, and applications, with a particular focus on its emerging role in targeted protein degradation.

Core Compound Identity and Physicochemical Properties

This compound is a bifunctional molecule featuring a picolinic acid scaffold substituted with an aminophenyl group. This unique arrangement of a metal-chelating picolinic acid motif and a versatile primary amine handle makes it a highly valuable intermediate in the synthesis of complex bioactive molecules.[1]

Table 1: Physicochemical Properties of this compound

PropertyValueSource
CAS Number 1261925-21-6[2]
IUPAC Name 6-(3-aminophenyl)pyridine-2-carboxylic acid[3]
Molecular Formula C₁₂H₁₀N₂O₂[3]
Molecular Weight 214.22 g/mol
Appearance Typically an off-white to yellow or brown solid[4]
Purity Commercially available at ≥97%
Storage Room temperature, under inert gas
InChI Key APPZUWSRWDJQDL-UHFFFAOYSA-N

Molecular Structure:

The structure combines a pyridine-2-carboxylic acid core with a 3-aminophenyl substituent at the 6-position.

Caption: Chemical structure of this compound.

Strategic Synthesis: The Suzuki-Miyaura Coupling Approach

The synthesis of 6-aryl-picolinic acids is most efficiently achieved via palladium-catalyzed cross-coupling reactions. The Suzuki-Miyaura coupling is the field-proven method of choice due to its high functional group tolerance, mild reaction conditions, and the commercial availability of diverse boronic acid reagents.[5][6]

The core principle involves the coupling of a halogenated picolinic acid derivative with an appropriately protected aminophenylboronic acid. The use of a protecting group on the amine (e.g., Boc) and esterification of the carboxylic acid are critical pre-coupling steps to prevent side reactions and catalyst deactivation.

Workflow 1: Representative Synthesis of this compound

G cluster_0 Precursor Preparation cluster_1 Core Coupling Reaction cluster_2 Deprotection & Hydrolysis A 6-Bromopicolinic acid B Methyl 6-bromopicolinate A->B Esterification (SOCl₂, MeOH) D Methyl 6-(3-(Boc-amino)phenyl)picolinate B->D Suzuki-Miyaura Coupling C 3-(Boc-amino)phenylboronic acid C->D E This compound (Final Product) D->E 1. Boc Deprotection (TFA or HCl) 2. Saponification (NaOH or LiOH) Catalyst Pd Catalyst (e.g., Pd(PPh₃)₄) Base (e.g., K₂CO₃) Solvent (e.g., Dioxane/H₂O) Catalyst->D

Caption: Generalized Suzuki-Miyaura synthesis workflow.

Exemplary Protocol: Suzuki-Miyaura Coupling

Causality: This protocol is designed for maximal yield and purity. The choice of a palladium catalyst with phosphine ligands is standard for robust C-C bond formation.[7] The biphasic solvent system (dioxane/water) and an inorganic base (potassium carbonate) effectively facilitate the transmetalation step, which is often rate-limiting in the catalytic cycle.[5][8]

  • Reaction Setup : To a dry, argon-purged flask, add methyl 6-bromopicolinate (1.0 eq), 3-(tert-butoxycarbonylamino)phenylboronic acid (1.2 eq), and potassium carbonate (3.0 eq).

  • Solvent and Catalyst Addition : Add a 4:1 mixture of 1,4-dioxane and water. Degas the mixture by bubbling argon through it for 15-20 minutes. Add the palladium catalyst, such as Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄, 0.05 eq).

  • Reaction Execution : Heat the mixture to 80-90°C and monitor the reaction progress by TLC or LC-MS. The reaction is typically complete within 4-12 hours.

  • Workup and Purification : After cooling to room temperature, dilute the mixture with ethyl acetate and water. Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.

  • Deprotection : The resulting ester is then subjected to acidic conditions (e.g., trifluoroacetic acid in dichloromethane) to remove the Boc protecting group, followed by saponification (e.g., lithium hydroxide in THF/water) to hydrolyze the methyl ester, yielding the final product.

Application Spotlight: A Key Building Block for Targeted Protein Degradation

This compound has gained significant traction as a versatile building block for Proteolysis-Targeting Chimeras (PROTACs).[9] PROTACs are heterobifunctional molecules that induce the degradation of a specific protein of interest (POI) by hijacking the cell's ubiquitin-proteasome system.[10][11]

A PROTAC consists of three components: a ligand for the POI, a ligand for an E3 ubiquitin ligase, and a chemical linker connecting them.[12][13] The this compound scaffold is exceptionally well-suited for constructing the linker and E3 ligase-binding portions of a PROTAC.

  • The Picolinic Acid Moiety : This group can serve as a structural element within the linker or, more strategically, as a component of the E3 ligase ligand itself. For instance, it is a key structural feature in ligands that bind to the von Hippel-Lindau (VHL) E3 ligase.

  • The 3-Amino Handle : The primary amine at the meta-position of the phenyl ring is a crucial point for chemical modification. It provides a nucleophilic site for amide bond formation, allowing for the covalent attachment of the linker, which is then connected to the POI-binding ligand.

Diagram 1: Role in PROTAC Architecture

PROTAC_Concept cluster_PROTAC PROTAC Molecule cluster_BuildingBlock Derived from This compound POI Protein of Interest (POI) (Target for Degradation) E3 E3 Ubiquitin Ligase (e.g., VHL, CRBN) Warhead POI Ligand (Warhead) Warhead->POI Binds Linker Linker Warhead->Linker E3_Ligand E3 Ligase Ligand Linker->E3_Ligand Amine_Handle Amine Handle (Linker Attachment) Linker->Amine_Handle Attached via E3_Ligand->E3 Binds Picolinate_Core Picolinate Core

Caption: Conceptual role in a PROTAC ternary complex.

Analytical and Quality Control Methodologies

Robust analytical methods are essential to confirm the identity, purity, and stability of this compound. A combination of chromatographic and spectroscopic techniques is typically employed.

Table 2: Key Analytical Techniques

TechniquePurposeExpected Observations
HPLC/UPLC Purity assessment and quantificationA single major peak on a reversed-phase C18 column. Purity typically >97%.
LC-MS Identity confirmation and impurity profilingDetection of the correct mass-to-charge ratio (m/z) for the protonated molecule [M+H]⁺.
¹H NMR Structural elucidationCharacteristic aromatic proton signals for both the pyridine and phenyl rings. A broad singlet for the -NH₂ protons and a downfield signal for the carboxylic acid proton.
FT-IR Functional group identificationCharacteristic stretches for N-H (amine), C=O (carboxylic acid), and O-H bonds.
Protocol: High-Performance Liquid Chromatography (HPLC)

Causality: Reversed-phase HPLC is the gold standard for analyzing moderately polar small molecules. A C18 column provides excellent separation based on hydrophobicity. The acidic mobile phase (formic or trifluoroacetic acid) ensures the carboxylic acid and amine groups are protonated, leading to sharp, symmetrical peak shapes and reproducible retention times.[14][15][16]

  • Column : C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).

  • Mobile Phase A : 0.1% Formic Acid in Water.

  • Mobile Phase B : 0.1% Formic Acid in Acetonitrile.

  • Gradient : Start with 5-10% B, ramp up to 95% B over 10-15 minutes, hold for 2 minutes, and re-equilibrate at initial conditions.

  • Flow Rate : 1.0 mL/min.

  • Detection : UV at 254 nm and 280 nm.

  • Sample Preparation : Dissolve the compound in a small amount of methanol or DMSO and dilute with the initial mobile phase.

Safety, Handling, and Storage

As a laboratory chemical, this compound requires careful handling. While a specific safety data sheet (SDS) for this exact compound is not publicly detailed, data from structurally similar aminophenyl and picolinic acid derivatives provide a strong basis for safe handling protocols.[17][18][19][20]

Table 3: Hazard and Safety Information

CategoryRecommendationRationale
Hazards Causes skin irritation. Causes serious eye irritation. May cause respiratory irritation. Harmful if swallowed.Based on data for analogous compounds like aminophenylboronic acids and other picolinic acid derivatives.[17][19]
Personal Protective Equipment (PPE) Safety glasses with side-shields, chemical-resistant gloves (e.g., nitrile), lab coat.Standard practice to prevent skin and eye contact with chemical powders.[18]
Handling Use in a well-ventilated area or a chemical fume hood. Avoid dust formation.Prevents inhalation of airborne particles, which can cause respiratory irritation.[20]
Storage Store in a tightly sealed container in a cool, dry place. Storage under an inert atmosphere (e.g., argon or nitrogen) is recommended.Protects the compound from moisture and atmospheric oxidation, which can degrade the amine functionality.
First Aid Eyes : Rinse cautiously with water for several minutes. Skin : Wash with plenty of soap and water. Inhalation : Move to fresh air. Ingestion : Rinse mouth and seek medical attention.Standard first aid procedures for chemical exposure.[17][18]

Conclusion and Future Perspectives

This compound is more than just a chemical intermediate; it is an enabling tool for the advancement of targeted therapeutics. Its well-defined structure, predictable reactivity, and strategic placement of functional groups make it a cornerstone in the synthesis of PROTACs and other complex molecular architectures. As the field of targeted protein degradation continues to expand, the demand for high-quality, versatile building blocks like this will undoubtedly grow. Future research will likely focus on incorporating this scaffold into novel E3 ligase ligands and developing more streamlined, scalable synthesis routes to meet the demands of preclinical and clinical drug development.

References

  • Chemical Abstracts Service. (n.d.). CAS RN 1261925-21-6.
  • Zare, A., et al. (2021). Synthesis of picolinates via a cooperative vinylogous anomeric-based oxidation using UiO-66(Zr)-N(CH2PO3H2)2 as a catalyst. Scientific Reports.
  • Dazzi, C., et al. (2001). New high-performance liquid chromatography method for the detection of picolinic acid in biological fluids. Journal of Chromatography B.
  • Mawatari, K., et al. (2023). Determination of Picolinic Acid by HPLC Coupled With Postcolumn Photo Irradiation Using Zinc Acetate as a Fluorescent Derivatization Reagent. International Journal of Tryptophan Research.
  • NRO-Chemistry. (2025). Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. YouTube.
  • Wikipedia. (n.d.). Picolinic acid.
  • Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling.
  • Mawatari, K., et al. (2023). Determination of Picolinic Acid by HPLC Coupled With Postcolumn Photo Irradiation Using Zinc Acetate as a Fluorescent Derivatization Reagent. International Journal of Tryptophan Research.
  • Organic Chemistry Portal. (n.d.). Suzuki Coupling.
  • Singer, A. W., & McElvain, S. M. (n.d.). Picolinic acid hydrochloride. Organic Syntheses Procedure.
  • Billingsley, K. L., & Buchwald, S. L. (2007). A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles. Angewandte Chemie.
  • Farnaby, W., et al. (2022). Mechanism of degrader-targeted protein ubiquitinability. Nature Chemical Biology.
  • Bawa, R. A., & Beatty, A. M. (2012). Synthesis of Some Aminopicolinic Acids. Journal of Chemistry and Chemical Engineering.
  • Lee, H., et al. (2023). Targeted Protein Degradation: Principles and Applications of the Proteasome. International Journal of Molecular Sciences.
  • Hocek, M., et al. (2000). The Suzuki–Miyaura Cross-Coupling Reactions of 2-, 6- or 8-Halopurines with Boronic Acids. Collection of Czechoslovak Chemical Communications.
  • Scott, J. S., et al. (2023). Central Nervous System Targeted Protein Degraders. Pharmaceuticals.
  • Liu, A., et al. (2012). Improved separation and detection of picolinic acid and quinolinic acid by capillary electrophoresis-mass spectrometry. Journal of Chromatography A.
  • Renk, E. F., & Clauson-Kaas, N. (1966). U.S. Patent No. 3,228,950. U.S. Patent and Trademark Office.
  • University of Dundee. (n.d.). About targeted protein degradation.
  • Zhao, L., et al. (2023). Recent advances in targeted protein degraders as potential therapeutic agents. RSC Medicinal Chemistry.
  • Higashi, T., et al. (2007). Use of novel picolinoyl derivatization for simultaneous quantification of six corticosteroids by liquid chromatography-electrospray ionization tandem mass spectrometry. Journal of Chromatography B.

Sources

6-(3-Aminophenyl)picolinic acid derivatives and analogs

Author: BenchChem Technical Support Team. Date: January 2026

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An In-depth Technical Guide to 6-(3-Aminophenyl)picolinic Acid Derivatives and Analogs for Drug Discovery Professionals

Introduction

The picolinic acid scaffold is a "privileged" structural motif in modern medicinal chemistry, forming the core of numerous approved therapeutics and clinical candidates.[1][2] Its unique combination of a pyridine ring and a carboxylic acid provides a versatile platform for developing molecules that can interact with a wide range of biological targets through various mechanisms, including enzyme inhibition and metal chelation.[1][3] This guide focuses on a specific, highly promising subclass: this compound and its derivatives. The introduction of the 3-aminophenyl group at the 6-position of the picolinic acid core creates a rich chemical space for derivatization, enabling the fine-tuning of pharmacological properties and the development of potent and selective therapeutic agents.

This document serves as a technical guide for researchers, scientists, and drug development professionals. It provides a comprehensive overview of the synthesis, mechanism of action, structure-activity relationships (SAR), and therapeutic potential of this important class of compounds, grounded in authoritative scientific literature.

Core Scaffold and Synthetic Strategies

The foundational structure consists of a picolinic acid (pyridine-2-carboxylic acid) core with an aminophenyl substituent at the 6-position. This arrangement offers multiple points for chemical modification to optimize biological activity, selectivity, and pharmacokinetic properties.

General Synthetic Workflow: Suzuki-Miyaura Cross-Coupling

A cornerstone of synthesizing 6-aryl-picolinic acid derivatives is the Suzuki-Miyaura cross-coupling reaction. This powerful method allows for the formation of a carbon-carbon bond between a halogenated pyridine precursor and a phenylboronic acid derivative.

G A Halogenated Picolinate Ester (e.g., 6-chloro- or 6-bromo-picolinate) E Suzuki-Miyaura Cross-Coupling Reaction A->E B Arylboronic Acid or Ester (e.g., 3-aminophenylboronic acid) B->E C Palladium Catalyst (e.g., Pd(PPh3)4) C->E D Base (e.g., K2CO3, Na2CO3) D->E F 6-Aryl Picolinate Ester Intermediate E->F C-C bond formation G Ester Hydrolysis (e.g., NaOH or LiOH) F->G H Final Product: This compound Derivative G->H Deprotection

Caption: General workflow for Suzuki-Miyaura cross-coupling to synthesize 6-aryl-picolinic acids.

Detailed Experimental Protocol: Synthesis of a Picolinamide Derivative

The following protocol outlines a common multi-step synthesis, beginning with a Suzuki coupling to form the C-C bond, followed by hydrolysis of the resulting ester and subsequent amide coupling. This exemplifies the modularity of the synthetic approach.[4]

Step 1: Suzuki-Miyaura Coupling of Chloro-cyanopyridine and Arylboronic Acid [4]

  • To a reaction vessel, add the chloro-cyanopyridine (1 eq.), the desired arylboronic acid (1.2 eq.), potassium carbonate (2 eq.), and a palladium catalyst such as Pd(PPh3)4 (0.05 eq.).

  • Add a suitable solvent system, typically a mixture of toluene, ethanol, and water.

  • Heat the mixture under an inert atmosphere (e.g., Nitrogen or Argon) at reflux (typically 80-100 °C) for 12-24 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, cool the reaction to room temperature, dilute with water, and extract the product with an organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to yield the coupled cyano-derivative.[4]

Step 2: Alkaline Hydrolysis of the Nitrile [4]

  • Dissolve the cyano-derivative from Step 1 in a mixture of ethanol and aqueous sodium hydroxide (e.g., 2M NaOH).

  • Heat the mixture to reflux for 4-8 hours until the hydrolysis is complete (monitored by TLC or LC-MS).

  • Cool the reaction mixture and acidify with a mineral acid (e.g., 2M HCl) to a pH of approximately 3-4 to precipitate the carboxylic acid.

  • Filter the solid precipitate, wash with cold water, and dry under vacuum to obtain the picolinic acid intermediate.[4]

Step 3: Amide Coupling [4]

  • Suspend the carboxylic acid from Step 2 (1 eq.) in an anhydrous aprotic solvent such as dichloromethane (DCM) or dimethylformamide (DMF).

  • Add a coupling reagent, for example, propanephosphonic anhydride (T3P) (1.5 eq.) or HATU (1.2 eq.), and a base like triethylamine (TEA) or diisopropylethylamine (DIPEA) (2-3 eq.).[5][6]

  • Add the desired amine (1.1 eq.) to the mixture.

  • Stir the reaction at room temperature for 12-24 hours.

  • Upon completion, quench the reaction with water and extract the product with an organic solvent.

  • Wash the organic layer sequentially with dilute acid, saturated sodium bicarbonate solution, and brine.

  • Dry the organic phase, concentrate, and purify the final picolinamide product by column chromatography or recrystallization.[4]

Rationale for Choices: The use of a palladium catalyst is crucial for the efficiency of the Suzuki coupling. The choice of base and solvent can significantly impact yield and reaction time. For the amide coupling, reagents like T3P or HATU are used to activate the carboxylic acid, facilitating a high-yield reaction with the amine under mild conditions.[4][5][6]

Mechanism of Action and Biological Targets

Derivatives of picolinic acid exert their biological effects through diverse mechanisms of action, often functioning as potent enzyme inhibitors or metal chelators.[1][7] The specific mechanism is highly dependent on the overall molecular structure and the nature of the substituents.

Enzyme Inhibition

A primary mechanism for this class of compounds is the inhibition of key enzymes involved in disease pathology. The pyridine nitrogen and adjacent carboxylic acid can form critical hydrogen bonds and ionic interactions within an enzyme's active site, while the 6-phenyl group and its substituents can occupy hydrophobic pockets, enhancing binding affinity and selectivity.[2][8]

A significant area of investigation for picolinic acid derivatives is in oncology, where they have been designed as inhibitors of various kinases and other enzymes critical for cancer cell growth and survival.[2][9] For example, molecular docking studies have shown that certain picolinic acid derivatives can effectively occupy the ATP-binding pocket of the Epidermal Growth Factor Receptor (EGFR) kinase domain, a well-known target in lung cancer therapy.[9]

G Ligand Picolinic Acid Derivative Receptor Kinase Active Site (e.g., EGFR) Ligand->Receptor Binds to ATP pocket Block Inhibition Pathway Downstream Signaling (e.g., Proliferation, Survival) Receptor->Pathway Phosphorylation ATP ATP ATP->Receptor Competitive inhibition Apoptosis Apoptosis / Cell Cycle Arrest Pathway->Apoptosis Blocked Block->Receptor

Caption: Hypothetical inhibition of a kinase signaling pathway by a picolinic acid derivative.

Metal Chelation

Picolinic acid is a well-established chelating agent.[1][3] This property can be harnessed for therapeutic effect by disrupting the function of metalloenzymes that are essential for the proliferation of cancer cells or pathogens.[7] By binding to and sequestering metal ions like zinc, these compounds can destabilize the structure of critical proteins, such as zinc-finger transcription factors, leading to an anti-proliferative effect.[7]

Structure-Activity Relationships (SAR)

Systematic modification of the this compound scaffold has yielded crucial insights into the relationship between chemical structure and biological activity. The SAR for this class is often target-specific, but general trends can be observed.

A recent study on picolinamide antibacterials targeting Clostridioides difficile provides an excellent case study in SAR.[4] While the initial hit was an isonicotinamide, subsequent optimization revealed that repositioning the nitrogen to create a picolinamide scaffold dramatically increased selectivity.[4]

Modification Site Observation Impact on Activity/Selectivity Reference
Pyridine Ring (SAR²) Isomerization from isonicotinamide to 2,4-substituted picolinamide.Inactive against MRSA but highly active against C. difficile, achieving >1000-fold selectivity.[4]
Phenyl Ring (SAR³) Introduction of various substituents on the phenyl ring.Most substitutions maintained activity against C. difficile, but selectivity varied. Nitro-containing analogs showed some improved selectivity.[4]
Amide Linker (SAR¹) Modification of the amide portion of the molecule.The nature of the amine coupled to the picolinic acid is critical for potency and target engagement.[4]

This table illustrates how subtle changes to the core scaffold can lead to profound differences in biological activity and selectivity, a key principle in drug design.

Therapeutic Applications and Future Directions

The versatility of the this compound scaffold has led to its exploration in a wide array of therapeutic areas.

Oncology

The antiproliferative effects of picolinic acid derivatives have been demonstrated against various cancer cell lines.[7][9] One study identified a novel derivative that induced endoplasmic reticulum stress-mediated apoptosis in human non-small cell lung cancer cells (A549), with a GI₅₀ of 99.93 µM.[9] The ability to inhibit key oncogenic drivers like EGFR kinases makes this scaffold highly attractive for the development of new anti-cancer agents.[9]

Infectious Diseases

The development of highly selective picolinamide-based antibacterials against C. difficile highlights the potential of this chemical class to address the urgent threat of antibiotic resistance.[4] The exquisite selectivity observed for some analogs is particularly significant, as it could lead to treatments that eradicate the pathogen while preserving the normal gut microbiota, potentially reducing the high rates of infection recurrence.[4]

Herbicides

Beyond medicine, picolinic acid derivatives are a cornerstone of synthetic auxin herbicides.[10] Recent research has involved replacing the 6-position substituent with aryl-substituted pyrazoles, leading to compounds with potent herbicidal activity against weeds like Arabidopsis thaliana while showing safety for crops such as corn and wheat.[10] This demonstrates the broad utility of the picolinic acid core in different areas of chemical biology.

Future Outlook

The this compound scaffold remains a fertile ground for drug discovery. Future research will likely focus on:

  • Target-Specific Design: Leveraging computational tools like molecular docking to design derivatives with high affinity and selectivity for novel and challenging biological targets.[9][10]

  • Fragment-Based Drug Discovery (FBDD): Using the picolinic acid core as a starting point for building more complex and potent inhibitors.[11]

  • Bioconjugation: Functionalizing the scaffold to attach it to biological vectors for targeted drug delivery or for use in molecular imaging.[3]

Conclusion

The this compound framework represents a validated and highly adaptable platform for the development of novel therapeutic agents. Its synthetic tractability, combined with the diverse mechanisms by which its derivatives can modulate biological systems, ensures its continued relevance in drug discovery and medicinal chemistry. By understanding the core principles of its synthesis, mechanism of action, and structure-activity relationships, researchers can continue to unlock the full potential of this remarkable chemical class to address unmet medical needs.

References
  • Title: Picolinic acid derivatives for the prevention and treatment of cancer in animals. Source: Google Patents.
  • Title: Unraveling the Crystal Structures of Picolinic Acid Derivatives: Synthesis, Packing, Interactions, and Conformational Flexibility. Source: PubMed Central. URL:[Link]
  • Title: A novel derivative of picolinic acid induces endoplasmic reticulum stress-mediated apoptosis in human non-small cell lung cancer cells: synthesis, docking study, and anticancer activity. Source: Pharmacia. URL:[Link]
  • Title: Exploring the Potential of Pyridine Carboxylic Acid Isomers to Discover New Enzyme Inhibitors. Source: PMC - PubMed Central. URL:[Link]
  • Title: Synthesis of Some Aminopicolinic Acids. Source: IRL @ UMSL. URL:[Link]
  • Title: 6-Amino-3-(3-BOC-aminophenyl)picolinic acid. Source: PubChem. URL:[Link]
  • Title: Picolinic acid derivatives and their use as intermediates. Source: Google Patents.
  • Title: Structure–Activity Relationship for the Picolinamide Antibacterials that Selectively Target Clostridioides difficile. Source: PubMed Central. URL:[Link]
  • Title: Synthesis of picolinates via a cooperative vinylogous anomeric-based oxidation using UiO-66(Zr)-N(CH2PO3H2)2 as a catalyst. Source: RSC Publishing. URL:[Link]
  • Title: Design, Synthesis, Herbicidal Activity, and Structure–Activity Relationship Study of Novel 6-(5-Aryl-Substituted-1-Pyrazolyl)-2-Picolinic Acid as Potential Herbicides. Source: PMC - NIH. URL:[Link]
  • Title: New picolinic acid derivatives and their use as intermediates. Source: Google Patents.
  • Title: Synthesis and structural characterisation of amides from picolinic acid and pyridine-2,6-dicarboxylic acid. Source: PMC - NIH. URL:[Link]
  • Title: Synthesis of Pyrazole-Based Inhibitors of the Bacterial Enzyme N-Succinyl-l,l-2,6-Diaminopimelic Acid Desuccinylase (DapE) as Potential Antibiotics. Source: MDPI. URL:[Link]
  • Title: REVIEW ON DRUG DISCOVERY AND QSAR STUDY OF PYRAZOLE DERIV
  • Title: Dipicolinic Acid Derivatives as Inhibitors of New Delhi Metallo-β-lactamase-1. Source: PMC - NIH. URL:[Link]
  • Title: Synthesis and Structure–Activity Relationship Study of 2-(amino)quinazolin-4(3H)-one Derivatives as Potential Inhibitors of Methicillin-Resistant Staphylococcus aureus (MRSA). Source: MDPI. URL:[Link]
  • Title: The Structure–Antiproliferative Activity Relationship of Pyridine Deriv
  • Title: Improved Synthesis of Effective 3-(Indolin-6-yl)-4-(N-pyrazole-sulfonamide)-1H-pyrrolo[2,3-b]pyridine-Based Inhibitors of NADPH Oxidase 2. Source: MDPI. URL:[Link]
  • Title: Exploring the Potential of Pyridine Carboxylic Acid Isomers to Discover New Enzyme Inhibitors. Source: PubMed. URL:[Link]

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biological activity of aminopicolinic acid derivatives

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Biological Activity of Aminopicolinic Acid Derivatives

Authored by a Senior Application Scientist

This guide provides researchers, scientists, and drug development professionals with a comprehensive technical overview of the biological activities of aminopicolinic acid derivatives. Moving beyond a simple recitation of facts, we delve into the mechanistic underpinnings, structure-activity relationships (SAR), and the practical experimental workflows essential for robust research in this field. The structure of this document is dictated by the scientific narrative of these compounds, from their foundational mechanism of action to their synthesis and evaluation, reflecting a logical progression of a research and development program.

Part 1: The Aminopicolinic Acid Core: A Scaffold of Potent Biological Activity

Aminopicolinic acid, a pyridine-2-carboxylic acid bearing an amino group, is a remarkably versatile chemical scaffold. Its derivatives form the basis of some of the most effective synthetic herbicides and are gaining interest as building blocks for pharmaceuticals and other biologically active compounds.[1][2] The core structure, characterized by a pyridine ring with a carboxylic acid at the 2-position and an amino group, provides a unique combination of functionality for diverse chemical reactions and biological interactions.[2]

Historically, the biological significance of this class of compounds is rooted in agriculture. The discovery of early picolinate herbicides like Picloram in the 1960s marked a significant advancement in weed control.[3] These were followed by compounds such as Clopyralid and Aminopyralid, which offered improved selectivity and efficacy.[4][5] The last two decades have seen a renaissance in aminopicolinate research, leading to the discovery of the highly potent 6-aryl-picolinate herbicides, including halauxifen-methyl (Arylex™ active) and florpyrauxifen-benzyl (Rinskor™ active), which are effective at remarkably low application rates.[6][7] This evolution highlights a sophisticated understanding of how subtle molecular modifications can dramatically influence biological activity.

Part 2: The Primary Biological Role: Herbicidal Activity as Synthetic Auxins

The most well-documented and commercially significant is their function as herbicides. They belong to the synthetic auxin class, a group of compounds that mimic the natural plant hormone indole-3-acetic acid (IAA), leading to catastrophic disruption of normal plant growth processes.[4][8][9]

Mechanism of Action: Hijacking the Plant's Growth Signals

Natural auxins like IAA are essential hormones that regulate nearly every aspect of plant growth and development. They do this by binding to specific receptor proteins, primarily the TIR1/AFB (Transport Inhibitor Response 1/Auxin-Signaling F-box) family of proteins. This binding event triggers the degradation of Aux/IAA transcriptional repressor proteins, thereby activating the expression of auxin-responsive genes that control cell division, elongation, and differentiation.

Aminopicolinic acid herbicides hijack this precise regulatory system.[10] Due to their structural similarity to IAA, they bind to the auxin co-receptor sites with high affinity.[11][12] Research has shown that different derivatives may have unique binding preferences; for instance, the arylpicolinate herbicide halauxifen-methyl preferentially binds to the AFB5 co-receptor in Arabidopsis thaliana.[13][14]

This binding initiates a cascade of events that proves lethal to susceptible plants:

  • Deregulated Gene Expression : The herbicide-receptor binding leads to the rapid degradation of Aux/IAA repressors, causing a massive and sustained activation of auxin-responsive genes.

  • Hormonal Imbalance : This leads to a disruption of IAA homeostasis and stimulates the overproduction of other plant hormones, notably ethylene and abscisic acid (ABA).[13][15] The upregulation of genes like ACS (involved in ethylene synthesis) and NCED (involved in ABA synthesis) is a key downstream effect.[13][15][16]

  • Uncontrolled Growth & Senescence : The hormonal chaos induces rapid, uncontrolled, and disorganized cell division and elongation. This manifests as visible symptoms like leaf and stem twisting (epinasty), tissue swelling, and ultimately, the cessation of nutrient transport, leading to plant senescence and death.[17][18]

Auxin_Herbicide_Pathway cluster_perception Signal Perception in Nucleus cluster_response Cellular Response Aminopicolinate Aminopicolinate SCF-TIR1/AFB Complex SCF-TIR1/AFB Complex Aminopicolinate->SCF-TIR1/AFB Complex Binds & Stabilizes TIR1/AFB TIR1/AFB TIR1/AFB->SCF-TIR1/AFB Complex Forms Complex Aux/IAA Repressor Aux/IAA Repressor Aux/IAA Repressor->SCF-TIR1/AFB Complex Recruited to Complex ARF Auxin Response Factor (ARF) Aux/IAA Repressor->ARF Represses SCF-TIR1/AFB Complex->Aux/IAA Repressor Ubiquitination & Degradation Auxin Genes Auxin-Responsive Genes (e.g., ACS, NCED) ARF->Auxin Genes Activates Transcription Hormone Production Ethylene & ABA Overproduction Auxin Genes->Hormone Production Plant Death Plant Death Hormone Production->Plant Death Leads to Uncontrolled Growth & Senescence

Caption: Simplified signaling pathway of aminopicolinate herbicides.
Profile of Key Commercial Herbicides

The structural diversity of aminopicolinic acid derivatives has led to a range of commercial products with distinct properties and applications.

Herbicide Chemical Name Year Commercialized Typical Use Rate (g ae/ha) Key Target Weeds Soil Half-Life (Typical)
Picloram 4-amino-3,5,6-trichloropyridine-2-carboxylic acid1963[3]125 - 1120[19]Woody plants, perennial broadleaf weeds[3][20]> 90 days (can exceed 1 year)[3]
Clopyralid 3,6-dichloro-2-pyridinecarboxylic acid1975[5]105 - 500[19]Thistles, knapweeds, legumes[5]10 - 70 days
Aminopyralid 4-amino-3,6-dichloropyridine-2-carboxylic acid2005[4]5 - 120[19][21]Invasive broadleaf plants (e.g., thistles, knapweeds)[21]~34 days[21]
Halauxifen-methyl methyl 4-amino-3-chloro-6-(4-chloro-2-fluoro-3-methoxyphenyl)pyridine-2-carboxylate~2015[19]2 - 5[7]Broadleaf weeds in cereals (e.g., cleavers, pigweed)[18]< 1 day (degrades to acid)[18]
Florpyrauxifen-benzyl benzyl 4-amino-3-chloro-6-(4-chloro-2-fluoro-3-methoxyphenyl)pyridine-2-carboxylate~2018[7]20 - 40Broadleaf, sedge, and grass weeds in rice[7]Rapid degradation

Note: Use rates and soil half-life can vary significantly based on formulation, soil type, and environmental conditions.

Structure-Activity Relationships (SAR): Designing Potent Herbicides

The development from Picloram to the modern arylpicolinates is a masterclass in SAR-driven design.[22][23] Key insights have guided the synthesis of progressively more potent and selective molecules.

  • The Picolinate Core : The 4-amino-picolinic acid scaffold is essential for auxin-mimic activity. The carboxylic acid at C2 and the amino group at C4 are critical for binding to the auxin receptor pocket.

  • Halogenation : Chlorine atoms at the C3, C5, and C6 positions (as in Picloram) contribute to the molecule's stability and herbicidal potency. Aminopyralid, which is more potent than clopyralid, demonstrates the benefit of the C4-amino group.[5]

  • The 6-Aryl "Tail" : The breakthrough discovery of the 6-aryl-picolinates (e.g., Arylex™ and Rinskor™) showed that replacing the C6-chlorine with a substituted aryl group dramatically increases herbicidal activity.[6][19] The specific substitution pattern on this aryl "tail"—such as fluorine, chlorine, and methoxy groups—has a profound effect on the molecule's binding affinity, translocation within the plant, and overall efficacy.[24][25]

Caption: Key structure-activity relationship sites on the picolinic acid scaffold.

Part 3: Methodologies for Evaluating Biological Activity

A robust evaluation of novel aminopicolinic acid derivatives requires a systematic workflow, beginning with synthesis and progressing through a tiered screening process. The protocols described below represent a self-validating system, where each step provides the necessary data to justify advancing to the next.

Protocol: Synthesis of a Novel 6-Aryl-Aminopicolinic Acid Derivative

This protocol provides a generalized workflow for synthesizing novel derivatives, a crucial first step in exploring new chemical space. The synthesis of 4-aminopicolinic acids and their subsequent elaboration, for example via Sonogashira coupling, are common strategies.[1][26]

Objective: To synthesize a novel 6-aryl-picolinate derivative for biological screening.

Causality: This multi-step synthesis is designed to build complexity logically. Starting with a commercially available picolinic acid, we introduce the key functional groups sequentially. The choice of a palladium-catalyzed cross-coupling reaction in Step 3 is critical for efficiently creating the C-C bond to the aryl "tail," which is a hallmark of modern, highly potent derivatives.[1]

Methodology:

  • Nitration & N-Oxide Reduction (if starting from picolinic acid): a. Synthesize 4-nitropicolinic acid N-oxide from picolinic acid N-oxide using a mixture of sulfuric and fuming nitric acid.[1] b. Reduce the nitro group and the N-oxide simultaneously via catalytic hydrogenation (e.g., using Pd/C catalyst under a hydrogen atmosphere) to yield 4-aminopicolinic acid.[1]

  • Halogenation of the Core: a. Protect the carboxylic acid (e.g., as a methyl ester). b. Perform electrophilic halogenation to install chlorine atoms at the desired positions (e.g., C3, C5).

  • Suzuki or Sonogashira Cross-Coupling: a. React the halogenated aminopicolinate intermediate with a desired arylboronic acid (Suzuki) or terminal alkyne (Sonogashira) in the presence of a palladium catalyst (e.g., (Ph₃P)₂PdCl₂) and a suitable base.[1] This step introduces the crucial 6-aryl group.

  • Saponification/Deprotection: a. Hydrolyze the ester group using a base (e.g., LiOH, NaOH) to yield the final carboxylic acid derivative. b. Purify the final product using column chromatography or recrystallization.

  • Characterization: a. Confirm the structure and purity of the final compound using ¹H NMR, ¹³C NMR, Mass Spectrometry, and HPLC.

Caption: General workflow for the synthesis of novel aminopicolinic acid derivatives.
Protocol: Tiered Screening for Herbicidal Activity

Objective: To quantify the herbicidal efficacy and selectivity of newly synthesized compounds.

Causality: A tiered approach is efficient and cost-effective. A high-throughput in vitro assay (Tier 1) quickly identifies active compounds and provides quantitative IC₅₀ data. Promising candidates then advance to more complex and resource-intensive whole-plant greenhouse trials (Tier 2) to confirm activity and assess crop safety.

Tier 1: In Vitro Root Growth Inhibition Assay This assay uses a model plant, such as Arabidopsis thaliana or Brassica napus, to rapidly assess phytotoxicity.[5][27]

Methodology:

  • Preparation: a. Prepare stock solutions of test compounds in DMSO. b. Prepare agar growth medium (e.g., Murashige and Skoog) in petri dishes, incorporating the test compounds at a range of concentrations (e.g., 0.1 µM to 250 µM). Include a positive control (e.g., Picloram) and a DMSO-only negative control.

  • Plating: a. Surface-sterilize seeds of the model plant. b. Aseptically place 5-10 seeds on the surface of the agar in each petri dish.

  • Incubation: a. Seal the plates and incubate them vertically in a growth chamber with a controlled light/dark cycle and temperature for 5-7 days.

  • Data Collection & Analysis: a. After the incubation period, photograph the plates. b. Measure the primary root length for each seedling using image analysis software (e.g., ImageJ). c. Calculate the percent inhibition of root growth for each concentration relative to the negative control. d. Use the dose-response data to calculate the IC₅₀ value (the concentration required to inhibit root growth by 50%) for each compound.[19]

Tier 2: Whole Plant Post-Emergence Greenhouse Assay This assay evaluates the performance of promising compounds on target weed species and, potentially, crop species.[5][16]

Methodology:

  • Plant Growth: a. Grow target weed species (e.g., Amaranthus retroflexus, Galium aparine) and crop species (e.g., wheat, corn) in pots in a greenhouse until they reach a specific growth stage (e.g., 2-4 true leaves).

  • Compound Application: a. Prepare spray solutions of the test compounds at various application rates (e.g., 50 to 1000 g/ha). b. Apply the solutions to the plants using a calibrated track sprayer to ensure uniform coverage.

  • Evaluation: a. Return plants to the greenhouse and monitor for herbicidal symptoms. b. At set time points (e.g., 7, 14, and 21 days after treatment), visually assess plant injury on a scale of 0% (no effect) to 100% (complete death). c. For a quantitative measure, harvest the above-ground biomass and record the fresh or dry weight, comparing it to untreated control plants.

Part 4: Emerging Biological Activities and Future Directions

While their role as herbicides is well-established, the aminopicolinic acid scaffold is a valuable starting point for discovering other biological activities.

  • Pharmaceutical Building Blocks : The unique functionality of aminopicolinic acids makes them useful intermediates in the synthesis of Active Pharmaceutical Ingredients (APIs).[2] Derivatives have been investigated as positive allosteric modulators of metabotropic glutamate receptors (mGluR4), which are targets for central nervous system disorders.[28]

  • Coordination Chemistry and Catalysis : The nitrogen atom of the pyridine ring and the carboxylate group make aminopicolinic acids excellent ligands for transition metals. These metal complexes have shown potential superoxide dismutase (SOD) and antimicrobial activities.[1]

  • Agrochemical Innovation : Future research in the agrochemical sector will likely focus on designing derivatives with novel modes of action to combat herbicide resistance. Furthermore, there is a strong drive to develop compounds with even more favorable environmental profiles, such as lower soil persistence and enhanced crop selectivity.[29]

The continued exploration of this chemical class, guided by SAR principles and modern synthetic methods, promises to yield novel compounds with tailored biological activities for a wide range of applications in both agriculture and medicine.

Part 5: References

  • Solutions Pest & Lawn. (n.d.). Aminopyralid Herbicide. Retrieved from [Link]

  • Solutions Pest & Lawn. (n.d.). Picloram Herbicide. Retrieved from [Link]

  • Bawa, R. A., & Beatty, A. (2012). Synthesis of Some Aminopicolinic Acids. Journal of Chemistry and Chemical Engineering, 6(4). Retrieved from [Link]

  • Epp, J. B., et al. (2016). The discovery of Arylex™ active and Rinskor™ active: Two novel auxin herbicides. Bioorganic & Medicinal Chemistry, 24(3), 362-371. Retrieved from [Link]

  • Minnesota Department of Agriculture. (n.d.). Halauxifen-methyl. Retrieved from [Link]

  • Bush Chemicals. (2025, March 6). Expert Insight: How Picloram Stands Out Among Herbicides. Retrieved from [Link]

  • Chemical Warehouse. (n.d.). Halauxifen-methyl - Active Ingredient Page. Retrieved from [Link]

  • Grokipedia. (n.d.). Picloram. Retrieved from [Link]

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A Strategic Guide to Elucidating the Therapeutic Targets of 6-(3-Aminophenyl)picolinic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The identification of a small molecule's biological target is a foundational step in drug discovery, transforming a compound with an observed phenotype into a tool for mechanistic inquiry and a potential therapeutic lead. This technical guide presents a comprehensive, multi-pronged strategy for the deconvolution of therapeutic targets for 6-(3-aminophenyl)picolinic acid, a novel compound for which public data is scarce. This document serves as a roadmap for researchers, scientists, and drug development professionals, detailing a logical, self-validating workflow from initial computational predictions to rigorous biochemical and cellular validation. By integrating in silico, in vitro, and cell-based methodologies, this guide provides the technical details and causal reasoning necessary to systematically uncover and validate the molecular targets of this and other novel small molecules.

Introduction: The Challenge of Target Deconvolution

This compound is a pyridine derivative featuring a picolinic acid scaffold, a known chelating agent and an endogenous metabolite of tryptophan with a range of reported biological effects, including neuroprotective and immunological activities.[1][2][3] The addition of the 3-aminophenyl moiety creates a novel chemical entity whose specific biological targets are not yet publicly characterized.[4] The journey from a promising bioactive compound to a validated therapeutic requires a deep understanding of its mechanism of action, which begins with identifying its direct molecular target(s).[5][6]

This guide provides a robust, experience-driven framework for this process, known as target identification or deconvolution. We will proceed through a phased approach, emphasizing the rationale behind experimental choices and the inclusion of self-validating controls to ensure scientific rigor.

Phase 1: In Silico Target Prediction and Hypothesis Generation

Before initiating resource-intensive wet-lab experiments, computational methods can provide a valuable, cost-effective starting point to generate a tractable list of potential targets.[7][8] This phase leverages the vast amount of existing biological and chemical data to predict interactions based on the molecule's structure.

Ligand-Based Approaches: Similarity Guiding Discovery

The fundamental principle of ligand-based methods is that structurally similar molecules often share biological targets.[9] We can compare the structure of this compound against large databases of bioactive molecules with known targets.

  • Core Rationale: By quantifying the 2D and 3D structural similarity between our query molecule and known ligands, we can infer a list of probable protein targets. This approach is powerful for identifying potential off-target effects as well as primary targets.[9][10]

  • Recommended Tools:

    • SwissTargetPrediction: A user-friendly web server that predicts targets based on a combination of 2D and 3D similarity measures.[9]

    • Public Databases: Searching databases like ChEMBL and PubChem for structurally related compounds can reveal their known biological activities and targets, providing a foundation for our hypotheses.[11][12]

Structure-Based Approaches: Docking and Virtual Screening

If high-resolution 3D structures of potential target proteins are available, molecular docking can predict the binding conformation and affinity of this compound to these proteins.

  • Core Rationale: This method simulates the interaction between the small molecule (ligand) and the protein's binding site, providing a score that estimates binding affinity.[7][8] It is particularly useful for prioritizing a list of targets generated from other methods.

  • Workflow:

    • Target Selection: Choose a panel of potential targets (e.g., kinases, G-protein coupled receptors, metabolic enzymes) based on the therapeutic area of interest or initial ligand-based predictions.

    • Virtual Screening: Dock the 3D structure of this compound against the crystal structures of the selected targets.

    • Analysis: Rank targets based on docking scores and analyze the predicted binding poses for key interactions (e.g., hydrogen bonds, hydrophobic contacts).

Table 1: Comparison of In Silico Target Prediction Methods
MethodPrincipleAdvantagesLimitations
Ligand-Based (e.g., SwissTargetPrediction) Similarity to known active ligands predicts shared targets.[9]Fast, does not require protein structures, good for hypothesis generation.Limited by the chemical space of known ligands; may miss truly novel targets.
Structure-Based (Molecular Docking) Simulates binding of a molecule to a protein's 3D structure.[7]Provides mechanistic insight into binding mode, can prioritize hits.Requires high-quality protein structures, scoring functions can be inaccurate.

Phase 2: In Vitro Biochemical Approaches for Target Identification

Following computational analysis, the next critical step is to obtain direct physical evidence of binding between the compound and its protein targets from a complex biological mixture. Affinity-based methods are the cornerstone of this phase.[5][13]

Affinity Chromatography coupled with Mass Spectrometry (AP-MS)

AP-MS is a powerful and unbiased technique for isolating and identifying proteins that physically interact with a small molecule.[14][15][16]

  • Core Rationale: The compound of interest is immobilized on a solid support (e.g., resin beads) and used as "bait" to capture its binding partners ("prey") from a cell or tissue lysate.[15][17] The captured proteins are then eluted, separated, and identified by mass spectrometry.[16]

Experimental Protocol: Affinity Chromatography-Mass Spectrometry (AP-MS)
  • Probe Synthesis: Synthesize an analog of this compound with a linker arm attached to a non-essential position (determined via initial structure-activity relationship studies). The linker will terminate in a reactive group for covalent attachment to the resin.

  • Immobilization: Covalently couple the synthesized probe to an activated chromatography resin (e.g., NHS-activated sepharose beads).

  • Control Preparation: Prepare a control resin by blocking the reactive groups without attaching the compound. This is crucial for identifying non-specific binders.

  • Lysate Preparation: Prepare a native protein lysate from a relevant cell line or tissue.

  • Affinity Purification: Incubate the lysate separately with the compound-bound resin and the control resin.

  • Washing: Wash both resins extensively with buffer to remove non-specifically bound proteins.

  • Elution: Elute the specifically bound proteins. A common method is competitive elution, using a high concentration of the free, unmodified this compound to displace the binding partners from the immobilized probe.

  • Protein Identification: Separate the eluted proteins by SDS-PAGE, perform an in-gel tryptic digest, and identify the resulting peptides by liquid chromatography-tandem mass spectrometry (LC-MS/MS).[16][17]

  • Data Analysis: Compare the proteins identified from the compound resin with those from the control resin. Bona fide targets should be significantly enriched in the experimental sample.

Diagram 1: AP-MS Experimental Workflow

APMS_Workflow cluster_prep Preparation cluster_capture Capture & Elution cluster_analysis Analysis Compound Synthesize Linker-Compound Immobilize Immobilize Compound Compound->Immobilize Resin Activate Resin Resin->Immobilize Lysate Prepare Cell Lysate Incubate Incubate with Lysate Lysate->Incubate Immobilize->Incubate Wash Wash Non-specific Proteins Incubate->Wash Elute Elute Specific Binders Wash->Elute SDSPAGE SDS-PAGE Elute->SDSPAGE MS LC-MS/MS SDSPAGE->MS Data Identify Enriched Proteins (Hits) MS->Data

Caption: Workflow for identifying protein targets using Affinity Purification-Mass Spectrometry.

Phase 3: Target Validation in a Cellular Context

Identifying a protein that binds to a compound is not sufficient; it is essential to confirm that this interaction occurs within the complex environment of a living cell and is relevant to the compound's observed biological effect.[5]

Cellular Thermal Shift Assay (CETSA)

CETSA is a powerful biophysical method for verifying target engagement in intact cells and tissues.[18][19]

  • Core Rationale: The binding of a small molecule to its target protein typically increases the protein's thermal stability.[20][21] CETSA measures this stabilization by heating cell lysates or intact cells treated with the compound to various temperatures. Stabilized target proteins will remain soluble at higher temperatures compared to their unbound state.[18][22]

Experimental Protocol: Cellular Thermal Shift Assay (CETSA)
  • Cell Treatment: Treat cultured cells with either this compound or a vehicle control (e.g., DMSO).

  • Heating: Aliquot the treated cells and heat them to a range of different temperatures (e.g., 40°C to 70°C).

  • Lysis and Fractionation: Lyse the cells and separate the soluble protein fraction from the precipitated (denatured) proteins by centrifugation.

  • Protein Quantification: Quantify the amount of the putative target protein remaining in the soluble fraction at each temperature using a specific antibody via Western Blot or by mass spectrometry for a proteome-wide analysis.

  • Data Analysis: Plot the percentage of soluble protein against temperature to generate a "melting curve". A shift in this curve to a higher temperature in the compound-treated samples confirms direct target engagement in the cellular environment.[21]

Diagram 2: Principle of the Cellular Thermal Shift Assay (CETSA)

CETSA_Principle cluster_control Vehicle Control cluster_compound Compound-Treated cluster_result Result P_unbound Protein Heat_ctrl Heat P_unbound->Heat_ctrl Increasing Temp. P_denatured Denatured / Aggregated Heat_ctrl->P_denatured Result Increased thermal stability confirms target engagement P_bound Protein Compound Heat_cmpd Heat P_bound->Heat_cmpd Increasing Temp. P_stable Stabilized / Soluble Heat_cmpd->P_stable

Caption: Ligand binding stabilizes the target protein, increasing its melting temperature.

Proposed Target Classes and Future Directions

Based on the core picolinic acid scaffold, several protein classes emerge as plausible initial hypotheses for investigation.

  • Metalloenzymes: Picolinic acid is a known metal chelator.[1] This suggests that this compound could target metalloenzymes, such as matrix metalloproteinases (MMPs) or histone deacetylases (HDACs), where chelation of the catalytic metal ion would lead to inhibition.

  • Kinases: The aminophenyl group is a common feature in many kinase inhibitors. Computational tools designed specifically for kinase target prediction could be highly valuable.[23] Picolinic acid derivatives have been explored as Apoptosis signal-regulating kinase 1 (ASK1) inhibitors.[24]

  • Enzymes in the Kynurenine Pathway: As picolinic acid is an endogenous metabolite of the tryptophan catabolism (kynurenine) pathway, the compound could potentially modulate enzymes within this pathway, which has implications for immunology and neuroscience.[2][3]

  • EGFR: Certain picolinic acid derivatives have been investigated for their effects on the Epidermal Growth Factor Receptor (EGFR), a key target in cancer therapy.[25]

Once a target is validated through AP-MS and CETSA, subsequent steps would involve developing functional assays to measure the compound's effect on the target's activity (e.g., enzymatic assays, cellular signaling assays), followed by structure-activity relationship (SAR) studies to optimize potency and selectivity, and ultimately, evaluation in preclinical disease models.

Conclusion

The process of identifying the therapeutic targets of a novel compound like this compound is a systematic, multi-disciplinary endeavor. It begins with broad, computational predictions to build hypotheses, which are then tested directly using unbiased biochemical techniques like AP-MS. Final confirmation of target engagement within a physiological context is achieved using methods such as CETSA. This logical, iterative, and self-validating workflow is essential for building a solid mechanistic foundation for any drug discovery program, mitigating risks, and maximizing the potential for success.

References

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6-(3-Aminophenyl)picolinic Acid: A Technical Guide for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

6-(3-Aminophenyl)picolinic acid, a pyridine carboxylic acid derivative, represents a versatile scaffold with significant potential in medicinal chemistry and materials science. Its unique structural architecture, featuring a picolinic acid moiety for metal chelation and a reactive aminophenyl group, makes it an attractive building block for the synthesis of novel therapeutic agents, functional materials, and chemical probes. Picolinic acid and its derivatives are known to play a role in various biological processes and have been incorporated into a range of bioactive molecules, including enzyme inhibitors and anticonvulsants.[1][2] The presence of the 3-aminophenyl substituent offers a strategic point for further chemical modification, enabling the development of derivatives with tailored pharmacological or material properties. This guide provides a comprehensive overview of the synthesis, potential applications, and key experimental considerations for researchers working with this compound.

Chemical Properties and Characterization

While detailed experimental data for this compound is not extensively reported in publicly available literature, its chemical properties can be inferred from its structure and data available from commercial suppliers.

PropertyValueSource
CAS Number 1261925-21-6[3][4]
Molecular Formula C₁₂H₁₀N₂O₂[3]
Molecular Weight 214.22 g/mol [3]
Appearance Solid (predicted)-
Solubility Likely soluble in organic solvents like DMSO and DMFInferred

Characterization: Standard analytical techniques would be employed for the characterization of this compound, including:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR would confirm the chemical structure, showing characteristic peaks for the aromatic protons and carbons of both the pyridine and phenyl rings.

  • Mass Spectrometry (MS): To confirm the molecular weight.

  • Infrared (IR) Spectroscopy: To identify functional groups such as the carboxylic acid (C=O and O-H stretches) and the amine (N-H stretch).

Synthesis of this compound: A Proposed Pathway

Step 1: Suzuki-Miyaura Cross-Coupling

The initial step involves the palladium-catalyzed Suzuki-Miyaura cross-coupling of a 6-halopicolinic acid derivative with 3-nitrophenylboronic acid.[5][6][7] This reaction is a powerful and versatile method for the formation of carbon-carbon bonds.

Step 2: Reduction of the Nitro Group

The resulting 6-(3-nitrophenyl)picolinic acid intermediate is then subjected to a reduction reaction to convert the nitro group to the desired amine. Standard reduction methods, such as catalytic hydrogenation using palladium on carbon (Pd/C) and hydrogen gas, or chemical reduction using reagents like tin(II) chloride (SnCl₂) or iron (Fe) in acidic media, can be employed.

Below is a DOT script representation of the proposed synthetic workflow.

Synthesis_Workflow cluster_step1 Step 1: Suzuki-Miyaura Coupling cluster_step2 Step 2: Nitro Group Reduction cluster_step3 Step 3: Ester Hydrolysis Start1 6-Halopicolinic Acid Ester Reaction1 Coupling Reaction Start1->Reaction1 Reagent1 3-Nitrophenylboronic Acid Reagent1->Reaction1 Catalyst1 Pd Catalyst (e.g., Pd(PPh₃)₄) Base (e.g., K₂CO₃) Catalyst1->Reaction1 Solvent1 Solvent (e.g., Dioxane/Water) Solvent1->Reaction1 Product1 6-(3-Nitrophenyl)picolinic Acid Ester Product1_input 6-(3-Nitrophenyl)picolinic Acid Ester Reaction1->Product1 Reaction2 Reduction Product1_input->Reaction2 Reagent2 Reducing Agent (e.g., H₂, Pd/C or SnCl₂/HCl) Reagent2->Reaction2 Product2 This compound Ester Product2_input This compound Ester Reaction2->Product2 Reaction3 Hydrolysis Product2_input->Reaction3 Reagent3 Base (e.g., NaOH or LiOH) or Acid (e.g., HCl) Reagent3->Reaction3 FinalProduct This compound Reaction3->FinalProduct

Caption: Proposed synthetic workflow for this compound.

Detailed Experimental Protocol (Proposed)

Materials and Methods

  • Starting Materials: 6-chloropicolinic acid methyl ester, 3-nitrophenylboronic acid, palladium(II) acetate, SPhos, potassium phosphate tribasic, 1,4-dioxane, water, tin(II) chloride dihydrate, ethanol, ethyl acetate, hexane, sodium bicarbonate, magnesium sulfate, hydrochloric acid.

  • Instrumentation: Magnetic stirrer with heating, round-bottom flasks, condenser, separation funnel, rotary evaporator, NMR spectrometer, mass spectrometer.

Procedure

Step 1: Synthesis of Methyl 6-(3-nitrophenyl)picolinate

  • To a dry round-bottom flask, add 6-chloropicolinic acid methyl ester (1.0 eq), 3-nitrophenylboronic acid (1.2 eq), palladium(II) acetate (0.05 eq), SPhos (0.1 eq), and potassium phosphate tribasic (2.0 eq).

  • Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.

  • Add degassed 1,4-dioxane and water (e.g., 4:1 v/v).

  • Heat the reaction mixture at 80-100 °C and stir until the starting material is consumed (monitor by TLC or LC-MS).

  • Cool the reaction to room temperature and dilute with ethyl acetate.

  • Wash the organic layer with water and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to afford methyl 6-(3-nitrophenyl)picolinate.

Step 2: Synthesis of this compound

  • Dissolve methyl 6-(3-nitrophenyl)picolinate (1.0 eq) in ethanol in a round-bottom flask.

  • Add tin(II) chloride dihydrate (5.0 eq) to the solution.

  • Heat the mixture to reflux and stir for several hours until the reduction is complete (monitor by TLC or LC-MS).

  • Cool the reaction mixture and carefully quench with a saturated aqueous solution of sodium bicarbonate until the pH is basic.

  • Extract the product with ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, filter, and concentrate.

  • The resulting ester can be hydrolyzed by treatment with an aqueous base (e.g., LiOH or NaOH) followed by acidification with HCl to yield this compound.

  • The final product can be purified by recrystallization or preparative HPLC.

Potential Applications in Drug Discovery and Materials Science

The unique bifunctional nature of this compound makes it a valuable building block in several areas of research.

Medicinal Chemistry
  • Enzyme Inhibitors: Picolinic acid derivatives have been explored as inhibitors of various enzymes. The aminophenyl group can be further functionalized to introduce pharmacophores that can interact with the active site of target enzymes.[2]

  • Anticonvulsant Agents: Analogs of picolinic acid have demonstrated anticonvulsant activity.[1] Further derivatization of the amino group could lead to the discovery of novel central nervous system agents.

  • Anticancer Agents: The cytotoxicity of various picolinic acid derivatives against cancer cell lines has been reported.[8][9] The aminophenyl moiety provides a handle for the attachment of other cytotoxic fragments or targeting ligands.

  • PROTAC Linkers: The structure of this compound is well-suited for its use as a linker in Proteolysis Targeting Chimeras (PROTACs).[][11][12] The picolinic acid can act as a ligand for an E3 ligase, while the aminophenyl group can be coupled to a warhead that binds to a target protein, inducing its degradation.

PROTAC_Concept cluster_PROTAC PROTAC Molecule TargetProtein Target Protein Warhead Warhead TargetProtein->Warhead binds to E3Ligase E3 Ubiquitin Ligase E3Binder Picolinic Acid Moiety (E3 Ligase Binder) E3Ligase->E3Binder binds to Linker This compound (Linker) Warhead->Linker binds Linker->E3Binder connects

Caption: Conceptual diagram of this compound as a PROTAC linker.

Coordination Chemistry and Materials Science

Picolinic acid is a well-known chelating agent for a variety of metal ions.[13] The this compound ligand can form stable complexes with transition metals, lanthanides, and other metal ions. The aminophenyl group can be used to anchor these complexes to surfaces or to incorporate them into larger polymeric structures, leading to the development of:

  • Catalysts: Metal complexes of picolinic acid derivatives can exhibit catalytic activity.

  • Luminescent Materials: Lanthanide complexes with picolinic acid-based ligands can display interesting photophysical properties.

  • Molecular Switches: The coordination environment around the metal center can be altered by external stimuli, making these complexes potential candidates for molecular switches.[14]

In Vitro and In Vivo Evaluation: A Roadmap

While no specific biological data for this compound is currently available, a logical progression of in vitro and in vivo assays can be proposed based on the activities of related compounds.

In Vitro Assays
  • Cytotoxicity Screening: The initial evaluation should involve screening for cytotoxicity against a panel of cancer cell lines (e.g., lung, breast, colon) using assays such as the MTT or MTS assay.[8][15]

  • Enzyme Inhibition Assays: Based on structural similarity to known inhibitors, assays for specific enzymes of interest (e.g., kinases, proteases) can be conducted.

  • Mechanism of Action Studies: If significant cytotoxic activity is observed, further studies to elucidate the mechanism of cell death (e.g., apoptosis assays, cell cycle analysis) should be performed.

In Vivo Studies

Should in vitro studies yield promising results, subsequent in vivo evaluation in animal models would be warranted.

  • Pharmacokinetic (PK) Studies: To determine the absorption, distribution, metabolism, and excretion (ADME) properties of the compound.

  • Efficacy Studies: In relevant disease models (e.g., tumor xenograft models for anticancer activity) to assess the therapeutic potential.[16]

  • Toxicity Studies: To evaluate the safety profile of the compound.

Conclusion

This compound is a promising and versatile chemical entity with significant potential for applications in drug discovery and materials science. While detailed experimental data for this specific molecule is limited, this guide provides a comprehensive framework based on the known chemistry and biology of related picolinic acid derivatives. The proposed synthetic route offers a reliable method for its preparation, and the outlined potential applications and experimental workflows provide a clear path for researchers to explore the full potential of this intriguing molecule. As a building block for novel therapeutics, including the burgeoning field of PROTACs, this compound is poised to be a valuable tool for scientific innovation.

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  • Abbas, A. H., et al. (2021). A novel derivative of picolinic acid induces endoplasmic reticulum stress-mediated apoptosis in human non-small cell lung cancer cells: synthesis, docking study, and anticancer activity. Pharmacia, 68(3), 679–692.
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  • Recent Advances in the Development of Pro-PROTAC for Selective Protein Degrad
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Picolinic Acid and its Compounds: A Technical Guide to Discovery, Mechanism, and Application

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

Picolinic acid, a seemingly simple pyridine derivative, has a rich and evolving history that bridges 19th-century organic chemistry with modern drug development and nutritional science. Initially identified as a synthetic curiosity, it was later discovered to be a crucial endogenous metabolite of the essential amino acid tryptophan. Its defining characteristic—the ability to form stable chelate complexes with di- and trivalent metal ions—has positioned it as a key molecule in understanding and enhancing mineral bioavailability. This guide provides an in-depth technical exploration of the discovery and history of picolinic acid and its compounds, designed for researchers, scientists, and professionals in drug development. We will delve into the foundational discoveries, the elucidation of its biological significance, the development of key picolinate compounds, and the experimental methodologies that have underpinned this journey.

Part 1: The Genesis of Picolinic Acid - From Coal Tar to a Biological Role

Initial Discovery and Characterization

The story of picolinic acid begins not in a biological context, but in the realm of organic synthesis. In 1879, the Austrian chemist Hugo Weidel reported that the oxidation of α-picoline, a compound isolated from coal tar, yielded a new crystalline substance: pyridine-2-carboxylic acid, which he named picolinic acid.[1] This discovery was part of the broader scientific effort in the late 19th century to characterize the vast array of organic compounds found in industrial byproducts. For decades, picolinic acid remained largely a subject of academic chemical interest, a stable, white solid with a defined melting point and solubility.[2]

Unveiling the Biological Connection: The Kynurenine Pathway

The transition of picolinic acid from a laboratory chemical to a molecule of biological importance was a gradual process, intricately linked to the unraveling of tryptophan metabolism. It is now understood that picolinic acid is a natural catabolite of tryptophan, produced via the kynurenine pathway, which is responsible for over 95% of tryptophan degradation in the body.[3][4] The elucidation of this complex metabolic route was a multi-decade endeavor by numerous scientists.

A significant breakthrough came with the understanding that the kynurenine pathway is the primary route for the synthesis of nicotinamide adenine dinucleotide (NAD+) in mammals.[4][5][6] The component enzymes of this pathway were fully elucidated in the 1960s through meticulous extraction and characterization from mammalian tissues.[5] It was discovered that a branch point in the pathway determines whether the intermediate, 2-amino-3-carboxymuconate-6-semialdehyde, is non-enzymatically converted to quinolinic acid (a precursor to NAD+) or enzymatically decarboxylated to form picolinic acid.

Diagram: The Kynurenine Pathway and the Formation of Picolinic Acid

Kynurenine_Pathway Tryptophan Tryptophan Kynurenine Kynurenine Tryptophan->Kynurenine IDO/TDO Hydroxykynurenine 3-Hydroxykynurenine Kynurenine->Hydroxykynurenine KMO ACMS 2-amino-3-carboxymuconate- 6-semialdehyde Hydroxykynurenine->ACMS Quinolinic_Acid Quinolinic Acid ACMS->Quinolinic_Acid Non-enzymatic Picolinic_Acid Picolinic Acid ACMS->Picolinic_Acid ACMSD NAD NAD+ Quinolinic_Acid->NAD

Caption: A simplified diagram of the kynurenine pathway, highlighting the branch point leading to the synthesis of either quinolinic acid or picolinic acid.

Part 2: The Rise of Picolinate Compounds in Nutritional Science

The discovery of picolinic acid's chelating properties by Weidel in 1879, who noted its ability to bind with copper and iron, was a seminal observation.[1] However, the profound biological implications of this characteristic were not fully appreciated until the mid-20th century. This understanding paved the way for the development of picolinate-based mineral supplements, designed to enhance the bioavailability of essential trace elements.

The Chelation Hypothesis and Enhanced Mineral Absorption

Picolinic acid is a bidentate chelating agent, meaning it can form two coordinate bonds with a central metal ion, specifically through the nitrogen atom of the pyridine ring and an oxygen atom of the carboxylate group.[2][7] This creates a stable, five-membered ring structure with the metal ion. The resulting metal-picolinate complex is electrically neutral and more lipophilic than the free, charged mineral ion. This neutrality is thought to facilitate the passage of the mineral across the intestinal wall and into the bloodstream, a mechanism that is particularly crucial for the absorption of minerals that are otherwise poorly absorbed.[8][9]

Diagram: Chelation of a Divalent Metal Ion by Picolinic Acid

Caption: A schematic representation of the bidentate chelation of a metal ion by two picolinate molecules.

Zinc Picolinate: A Landmark Study in Bioavailability

The development of zinc picolinate as a dietary supplement was significantly propelled by a landmark human study conducted by Barrie et al. in 1987.[10] This double-blind, placebo-controlled trial was designed to compare the absorption of zinc from zinc picolinate, zinc citrate, and zinc gluconate.

Experimental Protocol: Barrie et al. (1987) Human Zinc Absorption Study (Summarized)

  • Participants: 15 healthy human volunteers.

  • Design: A four-period crossover trial. Each participant received each of the four treatments (zinc picolinate, zinc citrate, zinc gluconate, and placebo) for a four-week period, with washout periods in between.

  • Dosage: Each zinc supplement provided 50 mg of elemental zinc per day.

  • Measurements: Zinc levels were measured in hair, urine, erythrocytes (red blood cells), and serum at the beginning and end of each four-week period.

  • Rationale for Measurements:

    • Serum zinc: Reflects recent dietary intake but can be influenced by various factors and may not accurately represent total body zinc status.

    • Erythrocyte zinc: Provides a better indication of long-term zinc status as red blood cells have a longer lifespan.

    • Hair zinc: Reflects zinc status over a longer period (weeks to months) as zinc is incorporated into the hair shaft during growth.

    • Urinary zinc: An increase in urinary zinc excretion can indicate increased absorption and turnover of zinc.

  • Key Findings: The study found that only zinc picolinate supplementation resulted in a statistically significant increase in hair, urine, and erythrocyte zinc levels.[10][11]

This study provided strong evidence that complexing zinc with picolinic acid enhances its absorption and retention in the human body, establishing zinc picolinate as a highly bioavailable form of this essential mineral.[11][12] This was particularly relevant for understanding conditions like Acrodermatitis enteropathica, a genetic disorder of zinc malabsorption, where patients may have impaired picolinic acid production.[13][14]

Chromium Picolinate and Insulin Sensitivity

Following the success of zinc picolinate, chromium picolinate was developed as a nutritional supplement, primarily for its potential role in improving insulin sensitivity and glucose metabolism.[15] Chromium is an essential trace mineral that potentiates the action of insulin.[16] However, dietary chromium is generally poorly absorbed. The chelation of chromium with picolinic acid was proposed to enhance its absorption and, consequently, its biological activity.

Numerous studies have investigated the effects of chromium picolinate on glucose control and insulin resistance. Some studies in individuals with type 2 diabetes have shown that supplementation with chromium picolinate can lead to improvements in blood glucose levels and hemoglobin A1c, a marker of long-term glycemic control.[15][17] The proposed mechanism of action involves an increase in the number and sensitivity of insulin receptors.[15] More recent research suggests that chromium picolinate may enhance insulin action by increasing the activation of Akt phosphorylation, an important step in the insulin signaling pathway that facilitates glucose uptake into cells.

Table: Comparative Bioavailability of Zinc Compounds (Based on Barrie et al., 1987)

Zinc CompoundChange in Hair ZincChange in Urine ZincChange in Erythrocyte Zinc
Zinc Picolinate Significant Increase (p < 0.005)Significant Increase (p < 0.001)Significant Increase (p < 0.001)
Zinc Citrate No Significant ChangeNo Significant ChangeNo Significant Change
Zinc Gluconate No Significant ChangeNo Significant ChangeNo Significant Change
Placebo No Significant ChangeNo Significant ChangeNo Significant Change

Part 3: Experimental Methodologies in Picolinic Acid Research

The advancement of our understanding of picolinic acid and its compounds has been reliant on robust experimental methodologies for their synthesis, purification, and analysis.

Synthesis of Picolinic Acid

Laboratory Scale Synthesis: Oxidation of α-Picoline

A common laboratory method for the synthesis of picolinic acid is the oxidation of α-picoline using a strong oxidizing agent like potassium permanganate (KMnO₄).[2]

Step-by-Step Protocol:

  • Reaction Setup: In a three-necked flask equipped with a reflux condenser and a stirrer, α-picoline is dissolved in water.

  • Oxidation: Potassium permanganate is added portion-wise to the solution. The mixture is heated (e.g., on a steam bath) until the characteristic purple color of the permanganate disappears, indicating its consumption in the reaction. This process is typically repeated to ensure complete oxidation.

  • Workup:

    • The reaction mixture is cooled, and the precipitated manganese dioxide (a byproduct of the reaction) is removed by filtration.

    • The filtrate is concentrated under reduced pressure.

    • The concentrated solution is acidified (e.g., with hydrochloric acid) to protonate the picolinate and facilitate its isolation.

    • The acidified solution is evaporated to dryness.

  • Purification: The solid residue is extracted with hot ethanol. Picolinic acid hydrochloride can then be precipitated from the ethanolic solution by saturating it with dry hydrogen chloride gas and cooling. The free acid can be obtained by subsequent neutralization.[18]

Industrial Scale Synthesis

On a commercial scale, picolinic acid is often produced by the ammoxidation of 2-picoline to 2-cyanopyridine, followed by the hydrolysis of the nitrile group to a carboxylic acid.[2]

Analytical Techniques for Quantification

The accurate quantification of picolinic acid in biological matrices is crucial for studying its metabolism and physiological roles. High-Performance Liquid Chromatography (HPLC) is a widely used technique for this purpose.

HPLC Method for Picolinic Acid in Biological Fluids

  • Principle: This method utilizes ion-pair reversed-phase chromatography to achieve high specificity and sensitivity.

  • Sample Preparation: A key advantage is the simple sample preparation. Biological samples (e.g., serum, milk) are treated with an acid (e.g., perchloric acid) to precipitate proteins. Picolinic acid remains in the supernatant and can be directly analyzed.[19][20]

  • Chromatographic Conditions:

    • Column: A C18 reversed-phase column is typically used.

    • Mobile Phase: An aqueous buffer containing an ion-pairing reagent, such as tetrabutylammonium hydrogen sulfate. This reagent forms a neutral ion pair with the anionic picolinate, allowing it to be retained and separated on the nonpolar stationary phase.

    • Detection: UV detection at a wavelength of approximately 265 nm is commonly employed.[21] More sensitive methods may use fluorescence detection after post-column derivatization.[22]

Part 4: The Future of Picolinic Acid Compounds in Drug Development

The unique biological activities of picolinic acid and its derivatives have made them attractive scaffolds for drug discovery.[23] Beyond their role in mineral transport, these compounds have been investigated for a range of therapeutic applications, including neuroprotective, immunological, and anti-proliferative effects.[2]

Picolinic acid derivatives have been explored as enzyme inhibitors, with some candidates advancing to clinical trials. For example, Verubecestat (a BACE2 inhibitor for Alzheimer's disease) and Avoralstat (a plasma kallikrein inhibitor for hereditary angioedema) are derived from the picolinate scaffold.[24] The ability of picolinic acid to chelate metals is also being explored in the design of novel anticancer and antimicrobial agents.[25][26] The synthesis of novel picolinic acid derivatives continues to be an active area of research, with the aim of developing new therapeutic agents with improved potency and reduced toxicity.[23][27]

Conclusion

From its initial discovery as a product of coal tar oxidation to its current status as a key biological molecule and a versatile platform for drug development, picolinic acid has had a remarkable scientific journey. Its history is a testament to the interconnectedness of different scientific disciplines, from organic chemistry to biochemistry, nutrition, and pharmacology. The fundamental understanding of its chelating properties has led to the development of highly bioavailable mineral supplements that have had a significant impact on nutritional science. As researchers continue to explore the diverse physiological roles of this tryptophan metabolite and synthesize novel derivatives, the story of picolinic acid and its compounds is far from over. The insights gained from its history will undoubtedly continue to inform and inspire future innovations in both nutritional and pharmaceutical sciences.

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An In-depth Technical Guide to the Theoretical and Computational Analysis of 6-(3-Aminophenyl)picolinic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Abstract: 6-(3-Aminophenyl)picolinic acid, a heterocyclic compound integrating a picolinic acid scaffold with an aminophenyl moiety, presents a compelling subject for theoretical investigation due to its potential applications in medicinal chemistry and materials science. Picolinic acid and its derivatives are recognized for their roles as versatile ligands in metal ion complexation and as foundational structures for enzyme inhibitors.[1][2] This guide provides a comprehensive framework for the theoretical examination of this molecule, synthesizing established computational methodologies to elucidate its structural, electronic, and interactive properties. We will explore the application of Density Functional Theory (DFT) for quantum chemical insights and molecular docking for predicting biological interactions, thereby offering a predictive lens to guide future empirical research and drug development endeavors.

Introduction: The Rationale for a Computational Approach

In modern drug discovery and materials science, computational and theoretical studies serve as an indispensable precursor to synthetic efforts. They provide a cost-effective and rapid means to predict molecular properties, understand reaction mechanisms, and screen for potential biological activity before committing to resource-intensive laboratory work. The molecule this compound is a derivative of picolinic acid, a scaffold known to form stable complexes with various metal ions and serve as a building block for therapeutic agents.[1][3]

The introduction of the 3-aminophenyl group at the 6-position of the pyridine ring is expected to significantly modulate the electronic properties and steric profile of the parent picolinic acid. This modification can influence its metal-chelating capabilities, intermolecular interactions, and, crucially, its binding affinity to biological targets. Theoretical studies, therefore, are paramount in dissecting these nuanced influences and predicting the molecule's behavior. This guide outlines the key computational workflows used to characterize such molecules, providing both the theoretical underpinnings and practical protocols.

Quantum Mechanical Characterization: Density Functional Theory (DFT)

Density Functional Theory (DFT) is a robust quantum mechanical method used to investigate the electronic structure of many-body systems. It is particularly effective for calculating the molecular geometry, vibrational frequencies, and electronic properties of organic molecules.[4][5] A typical approach for a molecule like this compound involves using a hybrid functional, such as B3LYP, combined with a suitable basis set, like 6-311++G(d,p), which has been shown to provide a good balance between accuracy and computational cost for similar systems.[5][6][7]

Workflow for DFT Analysis

The computational workflow begins with geometry optimization, followed by frequency calculations to confirm a true energy minimum, and finally, the calculation of various electronic properties.

DFT_Workflow start Initial Structure Generation (e.g., from 2D sketch) opt Geometry Optimization (e.g., B3LYP/6-311++G(d,p)) start->opt Input Structure freq Frequency Calculation (Confirm Minimum Energy State) opt->freq Optimized Geometry props Electronic Property Calculation (HOMO, LUMO, MESP) freq->props Verified Minimum results Analysis of Results: - Optimized Geometry - Vibrational Spectra (IR/Raman) - Electronic Reactivity props->results Calculated Properties

Caption: A typical workflow for DFT analysis of a molecule.

Structural and Spectroscopic Insights

Geometry Optimization: The initial step is to find the lowest energy conformation of the molecule. DFT calculations can predict key structural parameters such as bond lengths, bond angles, and dihedral angles.[4] For this compound, a key parameter of interest is the dihedral angle between the pyridine and phenyl rings, which dictates the overall planarity and steric accessibility of the molecule. Studies on similar bi-aryl systems show that this angle is a result of the balance between conjugative effects (favoring planarity) and steric hindrance.[5]

Vibrational Analysis: After optimization, frequency calculations are performed. The absence of imaginary frequencies confirms that the structure is a true energy minimum. These calculations also yield the theoretical infrared (IR) and Raman spectra.[4] These predicted spectra are invaluable for validating experimental results, allowing for the assignment of specific vibrational modes to functional groups, such as the C=O stretch of the carboxylic acid, the N-H stretches of the amine, and the characteristic ring vibrations of the pyridine and phenyl moieties.

Electronic Properties and Chemical Reactivity

Frontier Molecular Orbitals (FMOs): The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are critical in determining the chemical reactivity of a molecule.[4]

  • HOMO: Represents the ability to donate an electron. For this compound, the HOMO is likely to be localized on the electron-rich aminophenyl ring.

  • LUMO: Represents the ability to accept an electron, likely distributed over the electron-deficient pyridine carboxylic acid system.

  • HOMO-LUMO Gap (ΔE): The energy difference between the HOMO and LUMO is a crucial indicator of molecular stability and reactivity. A smaller gap suggests the molecule is more polarizable and reactive.[5]

Molecular Electrostatic Potential (MESP): The MESP map is a visual representation of the charge distribution on the molecule's surface. It allows for the identification of electrophilic and nucleophilic sites.

  • Red Regions (Negative Potential): Indicate electron-rich areas, which are susceptible to electrophilic attack. These are expected around the carboxylic acid's oxygen atoms and the pyridine nitrogen.

  • Blue Regions (Positive Potential): Indicate electron-poor areas, susceptible to nucleophilic attack. These are expected around the acidic proton of the carboxyl group and the hydrogens of the amine group.

Calculated Property Significance Typical Method
Optimized Geometry Predicts bond lengths, angles, and planarity.DFT (e.g., B3LYP/6-311++G(d,p))
Vibrational Frequencies Predicts IR/Raman spectra for experimental validation.DFT Frequency Calculation
HOMO-LUMO Energy Gap Indicates chemical reactivity and stability.DFT Electronic Structure Calculation
MESP Surface Identifies sites for electrophilic and nucleophilic attack.DFT Electronic Structure Calculation

Predicting Biological Activity: Molecular Docking

Given that picolinic acid derivatives are being actively investigated as enzyme inhibitors, molecular docking is a vital theoretical tool.[2][8] This computational technique predicts the preferred orientation of a ligand when bound to a protein target. The results are often ranked by a scoring function that estimates the binding affinity, typically expressed in kcal/mol.[9][10]

Molecular Docking Workflow

The process involves preparing the ligand and protein structures, defining a binding site, running the docking algorithm, and analyzing the resulting poses.

Docking_Workflow cluster_ligand Ligand Preparation cluster_protein Protein Preparation cluster_dock l_struct Generate 3D Ligand Structure (e.g., from DFT optimization) l_charge Assign Partial Charges & Add Hydrogens l_struct->l_charge grid Define Binding Site (Grid Box Generation) dock Perform Docking (e.g., AutoDock Vina) l_charge->dock Prepared Ligand p_struct Obtain Protein Structure (e.g., from Protein Data Bank) p_clean Remove Water, Add Hydrogens, Repair Missing Residues p_struct->p_clean p_clean->dock Prepared Receptor grid->dock analysis Analyze Results: - Binding Poses - Scoring Function (Affinity) - Key Interactions (H-bonds, π-stacking) dock->analysis

Caption: A generalized workflow for molecular docking studies.

Hypothetical Docking with a Cyclin-Dependent Kinase (CDK)

Cyclin-dependent kinases (CDKs) are crucial regulators of the cell cycle and are prominent targets in cancer therapy.[11] Many existing CDK inhibitors feature a heterocyclic core that forms hydrogen bonds with the kinase "hinge" region.

Protocol:

  • Protein Selection: A crystal structure of a relevant kinase, such as CDK6, would be obtained from the Protein Data Bank.

  • Ligand Preparation: The DFT-optimized structure of this compound would be used. Partial charges and polar hydrogens would be added.

  • Docking Simulation: Using a program like AutoDock Vina, the ligand would be docked into the ATP-binding site of CDK6.[9]

  • Analysis: The resulting poses would be analyzed to identify key intermolecular interactions.

Predicted Interactions:

  • Hydrogen Bonds: The pyridine nitrogen and the carboxylic acid group are prime candidates for forming hydrogen bonds with the backbone amino acids of the CDK hinge region (e.g., Cys, Asp).[12]

  • π-π Stacking: The phenyl ring could engage in π-π stacking interactions with aromatic residues like Phenylalanine (Phe) in the binding pocket.

  • Salt Bridge: The carboxylic acid, if deprotonated, could form a salt bridge with a positively charged residue like Lysine (Lys).

These predicted interactions provide a structural hypothesis for the molecule's potential inhibitory activity and can guide the design of derivatives with enhanced potency. For instance, modifying the aminophenyl group with substituents that can form additional hydrogen bonds could improve binding affinity.

Conclusion and Future Directions

The theoretical study of this compound through a combination of DFT and molecular docking provides a powerful, multi-faceted understanding of the molecule. DFT calculations elucidate its intrinsic structural and electronic properties, offering a quantum-level view of its stability and reactivity. Molecular docking bridges this fundamental knowledge to practical application by predicting how the molecule might interact with a specific biological target, thereby assessing its therapeutic potential.

The insights gained from these computational models are not an endpoint but a starting point. They form a rational basis for:

  • Validating Synthetic Products: Comparing experimental spectroscopic data (IR, NMR) with DFT-predicted spectra can confirm the identity and purity of the synthesized compound.[13]

  • Guiding Derivative Synthesis: The MESP and docking results can inform the rational design of new analogues with improved binding affinities or modified electronic properties.

  • Exploring Further Applications: The ability of the picolinic acid moiety to chelate metals suggests that theoretical studies could also be extended to its metal complexes, exploring their geometry, stability, and potential catalytic or therapeutic applications.[13]

By integrating these theoretical approaches, researchers can accelerate the discovery and development process, ensuring that laboratory efforts are focused on candidates with the highest probability of success.

References

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  • Mititelu, M., et al. (2021). SYNTHESIS, SPECTRAL CHARACTERIZATION AND MOLECULAR DOCKING STUDY OF NEW 2,6-PYRIMIDINDIONE DERIVATIVES WITH POTENTIAL BIOLOGICAL. Farmacia, 69(2), 269-279. Available at: https://farmaciajournal.com/wp-content/uploads/2021-02/269-279-Mititelu-2-21.pdf
  • Devi, P., et al. (2015). Synthesis and structural characterisation of amides from picolinic acid and pyridine-2,6-dicarboxylic acid. Scientific Reports, 5, 9950. Available at: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC4424836/
  • Lv, P., et al. (2016). Design, Synthesis, and Docking Studies of Phenylpicolinamide Derivatives Bearing 1H-pyrrolo[2,3-b]pyridine Moiety as c-Met Inhibitors. Archiv der Pharmazie, 349(4), 265-276. Available at: https://pubmed.ncbi.nlm.nih.gov/26879410/
  • PubChem. (n.d.). 6-Amino-3-(3-BOC-aminophenyl)picolinic acid. PubChem Compound Database. Available at: https://pubchem.ncbi.nlm.nih.gov/compound/53229690
  • R Discovery. (2024). Unraveling the Crystal Structures of Picolinic Acid Derivatives: Synthesis, Packing, Interactions, and Conformational Flexibility. Available at: https://discovery.researcher.life/article/unraveling-the-crystal-structures-of-picolinic-acid-derivatives-synthesis-packing-interactions-and-conformational-flexibility/e05b6305615d18a168a211832049e0c5
  • Qiu, J., et al. (2023). Expression and Characterization of 3,6-Dihydroxy-picolinic Acid Decarboxylase PicC of Bordetella bronchiseptica RB50. International Journal of Molecular Sciences, 24(7), 6239. Available at: https://www.mdpi.com/1422-0067/24/7/6239
  • Ghasemzadeh, M. A., & Atazadeh, Z. (2017). Synthesis of picolinates via a cooperative vinylogous anomeric-based oxidation using UiO-66(Zr)-N(CH2PO3H2)2 as a catalyst. RSC Advances, 7(76), 48234-48242. Available at: https://pubs.rsc.org/en/content/articlelanding/2017/ra/c7ra09249a
  • Devi, P., et al. (2015). Synthesis and structural characterisation of amides from picolinic acid and pyridine-2,6-dicarboxylic acid. Scientific Reports, 5, 9950. Available at: https://pubmed.ncbi.nlm.nih.gov/25954918/
  • Zhang, Y., et al. (2022). DFT Study on the Substituent Effect of Anticancer Picoline-Diazido-Pt(IV) Compounds. Journal of Chemistry, 2022, 8820464. Available at: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC8763071/
  • Devi, P., et al. (2015). Synthesis and structural characterisation of amides from picolinic acid and pyridine-2,6-dicarboxylic acid. Scientific Reports, 5, 9950. Available at: https://www.researchgate.net/publication/276274719_Synthesis_and_structural_characterisation_of_amides_from_picolinic_acid_and_pyridine-26-dicarboxylic_acid
  • Al-Fahemi, J. H., & El-Azab, A. S. (2014). Comparison of AM1 and B3LYP-DFT for inhibition of MAO-A by phenylisopropylamines: a QSAR study. Medicinal Chemistry Research, 23, 3529-3538. Available at: https://pubmed.ncbi.nlm.nih.gov/24790514/
  • Poliak, P. (2014). The DFT calculations of pKa values of the cationic acids of aniline and pyridine derivatives in common solvents. Acta Chimica Slovaca, 7(1), 25-30. Available at: https://www.researchgate.
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  • Khan, I., et al. (2024). Exploring the Potential of Pyridine Carboxylic Acid Isomers to Discover New Enzyme Inhibitors. Drug Design, Development and Therapy, 18, 2897-2936. Available at: https://pubmed.ncbi.nlm.nih.gov/40420948/
  • Wang, Y., et al. (2024). Molecular docking and MD simulation studies of 4-thiazol-N-(pyridin-2-yl)pyrimidin-2-amine derivatives as novel inhibitors targeted to CDK2/4/6. Journal of Biomolecular Structure and Dynamics. Available at: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC11163450/
  • Patel, H., et al. (2018). Design and Synthesis of Aminopyrimidinyl Pyrazole Analogs as PLK1 Inhibitors Using Hybrid 3D-QSAR and Molecular Docking. Molecules, 23(11), 2951. Available at: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC6278385/
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Solubility Profile of 6-(3-Aminophenyl)picolinic Acid: A Technical Guide for Drug Development Professionals

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide for Researchers

Abstract

6-(3-Aminophenyl)picolinic acid (CAS No. 1261925-21-6) is a heterocyclic compound featuring a picolinic acid scaffold substituted with an aminophenyl moiety. As a potential building block in medicinal chemistry and materials science, understanding its solubility is paramount for successful formulation, screening, and process development. This guide provides a comprehensive analysis of the theoretical solubility of this compound across a range of common laboratory solvents, grounded in fundamental physicochemical principles. Due to the absence of extensive published empirical data for this specific molecule, this paper synthesizes information from close structural analogs and established chemical theory to provide a robust predictive framework. Furthermore, a detailed, field-proven experimental protocol for the definitive determination of its aqueous and organic solubility is provided.

Introduction: The Critical Role of Solubility

In drug discovery and development, solubility is a critical determinant of a compound's fate. Poor aqueous solubility can severely limit oral bioavailability, hinder the preparation of intravenous formulations, and generate unreliable results in biological screening assays. Conversely, understanding a compound's solubility in organic solvents is essential for synthesis, purification, and the development of amorphous solid dispersions or other advanced formulation strategies.

This compound is an amphoteric and highly polar molecule. Its structure contains:

  • An acidic picolinic acid group (a carboxylic acid on a pyridine ring).

  • A basic aniline moiety (an amino group on a phenyl ring).

  • A rigid, aromatic backbone capable of various intermolecular interactions.

This combination of functional groups predicts a complex and highly pH-dependent solubility profile, making a one-size-fits-all solvent choice unlikely. This guide aims to deconstruct the molecule's structural features to predict its behavior and provide researchers with the tools to empirically validate these predictions.

Physicochemical Profile and Structural Analysis

To understand solubility, one must first understand the intrinsic properties of the molecule.

Table 1: Physicochemical Properties of this compound

PropertyValue / PredictionRationale & Implications
Molecular Formula C₁₂H₁₀N₂O₂-
Molecular Weight 214.22 g/mol [1]
CAS Number 1261925-21-6[1]
Predicted pKa (Acidic) ~1.0 - 2.5Based on the pKa of picolinic acid (~0.99)[2], the electron-donating amino group may slightly increase this value. This represents the protonation of the pyridine nitrogen.
Predicted pKa (Basic) ~4.0 - 5.0Based on the pKa of aniline (~4.6). This represents the protonation of the exocyclic amino group.
Predicted pKa (Carboxyl) ~5.0 - 5.5Based on the pKa of picolinic acid (~5.4)[3].
Predicted LogP ~1.5 - 2.0Estimated based on structural analogs. The value suggests moderate lipophilicity, but this is counteracted by the strong polar, ionizable groups.
Structural Features Amphoteric, ZwitterionicContains both acidic (carboxylic acid) and basic (amino) functional groups. Likely exists as a zwitterion near neutral pH, which can decrease solubility.

The most crucial feature is the molecule's amphoteric nature . It can act as both an acid and a base. This means its solubility in aqueous media will be lowest at its isoelectric point (pI) and will increase significantly in both acidic and basic solutions where it can form soluble salts.

Theoretical Solubility in Common Solvents

The principle of "like dissolves like" provides the foundation for predicting solubility.[4] The polarity, hydrogen bonding capability, and acidic/basic nature of the solvent are key determinants.

Aqueous Systems (pH-Dependent)

In aqueous buffers, the solubility of this compound is dictated by pH.

  • Acidic pH (e.g., pH 1-2): At a pH well below the pKa of the amino group, the molecule will be protonated, forming a cationic salt (a hydrochloride salt if HCl is used). This salt form is expected to be highly soluble in water.

  • Neutral pH (approx. pI): Near its isoelectric point, the molecule will likely exist as a neutral zwitterion. The strong intermolecular forces in the solid state (ionic and hydrogen bonding) may lead to crystal lattice formation, resulting in low intrinsic solubility .

  • Basic pH (e.g., pH 8-10): At a pH above the pKa of the carboxylic acid, the molecule will be deprotonated, forming an anionic salt (a sodium salt if NaOH is used). This salt form is also expected to be highly soluble .

This behavior is consistent with related aminocarboxylic acids like 6-Aminopyridine-3-carboxylic acid, which is reported to be "very soluble" in water, likely due to salt formation.[5]

Polar Protic Solvents
  • Methanol, Ethanol: These solvents are polar and can act as both hydrogen bond donors and acceptors. They are expected to effectively solvate both the carboxylic acid and the amino group. Therefore, this compound is predicted to have moderate to high solubility in lower-chain alcohols. Carboxylic acids are generally soluble in ethanol.[6]

Polar Aprotic Solvents
  • Dimethyl Sulfoxide (DMSO), N,N-Dimethylformamide (DMF): These are highly polar solvents with large dipole moments and are excellent at dissolving a wide range of organic compounds, particularly those with aromatic and polar functional groups. They are a common choice for creating high-concentration stock solutions for screening. Solubility is expected to be very high in DMSO and DMF.

Non-Polar Solvents
  • Hexane, Toluene, Diethyl Ether: These solvents lack polarity and cannot form hydrogen bonds. They will be unable to overcome the strong intermolecular forces (hydrogen bonding, ionic interactions) of the polar solute. Solubility is predicted to be very low to negligible in non-polar solvents.[6]

Table 2: Predicted Solubility Profile Summary

Solvent ClassExample SolventsPredicted SolubilityPrimary Interaction Mechanism
Aqueous (Acidic) 0.1 M HClHighSalt Formation (Protonated Amine)
Aqueous (Neutral) Water, PBS (pH 7.4)LowZwitterionic Form, Strong Crystal Lattice Energy
Aqueous (Basic) 0.1 M NaOHHighSalt Formation (Deprotonated Carboxylate)
Polar Protic Methanol, EthanolModerate to HighHydrogen Bonding
Polar Aprotic DMSO, DMFVery HighDipole-Dipole Interactions
Non-Polar Hexane, TolueneNegligiblevan der Waals forces (insufficient)

Experimental Protocol: Equilibrium Shake-Flask Solubility Determination by HPLC

Theoretical predictions require empirical validation. The equilibrium "shake-flask" method is the gold-standard for determining thermodynamic solubility. This protocol outlines the procedure followed by quantification using High-Performance Liquid Chromatography (HPLC).

Materials and Equipment
  • This compound (solid)

  • Selected solvents (e.g., pH 7.4 PBS, 0.1 M HCl, Ethanol, DMSO)

  • HPLC system with UV detector

  • Analytical balance

  • Vials (e.g., 2 mL glass vials with screw caps)

  • Orbital shaker or rotator with temperature control

  • Centrifuge

  • Syringe filters (e.g., 0.22 µm PVDF or PTFE)

  • Volumetric flasks and pipettes

Step-by-Step Methodology
  • Preparation of Saturated Solutions: a. Add an excess amount of solid this compound to a vial. "Excess" means enough solid remains undissolved at the end of the experiment (e.g., 2-5 mg). b. Accurately pipette a fixed volume of the desired solvent (e.g., 1.0 mL) into the vial. c. Securely cap the vials. Prepare each solvent condition in triplicate for statistical validity.

  • Equilibration: a. Place the vials on an orbital shaker in a temperature-controlled environment (e.g., 25 °C or 37 °C). b. Agitate the slurries for a sufficient period to ensure equilibrium is reached. A minimum of 24 hours is standard; 48-72 hours is recommended for crystalline compounds.

  • Sample Separation: a. After equilibration, allow the vials to stand for ~30 minutes for coarse settling. b. To separate the undissolved solid, centrifuge the vials at high speed (e.g., 14,000 rpm) for 15 minutes. c. Carefully collect the supernatant, ensuring no solid particles are disturbed. d. For an additional separation step, filter the supernatant through a 0.22 µm syringe filter into a clean HPLC vial. Note: Pre-test the filter for compound binding.

  • Quantification by HPLC: a. Prepare a calibration curve using accurately weighed standards of this compound dissolved in a suitable solvent (e.g., DMSO or mobile phase). The concentration range should bracket the expected solubility. b. Dilute the filtered supernatant from step 3c with the mobile phase to bring its concentration within the range of the calibration curve. Record the dilution factor accurately. c. Inject the standards and diluted samples onto the HPLC system. d. Integrate the peak area corresponding to the compound. e. Calculate the concentration of the diluted sample using the linear regression equation from the calibration curve. f. Multiply the calculated concentration by the dilution factor to determine the final solubility in the test solvent (e.g., in µg/mL or mM).

Workflow Visualization

G cluster_prep 1. Preparation cluster_equil 2. Equilibration cluster_sep 3. Separation cluster_quant 4. Quantification A Add Excess Solid Compound to Vial B Add 1.0 mL Test Solvent A->B C Agitate at 25°C for 24-48 hours B->C D Centrifuge (14,000 rpm, 15 min) C->D E Filter Supernatant (0.22 µm Syringe Filter) D->E G Dilute Filtrate into Mobile Phase E->G F Prepare Calibration Curve H Analyze via HPLC-UV F->H G->H I Calculate Solubility (Conc. x Dilution Factor) H->I

Caption: Shake-Flask Solubility Workflow.

Safety and Handling

While a specific Safety Data Sheet (SDS) for this compound is not widely available, data from structurally related compounds like aminopyridines and picolinic acid derivatives suggest the following precautions:

  • Hazard Classification: Likely to be harmful if swallowed and may cause skin and serious eye irritation.[7]

  • Personal Protective Equipment (PPE): Wear standard laboratory attire, including safety glasses with side shields, nitrile gloves, and a lab coat.

  • Handling: Handle in a well-ventilated area or a chemical fume hood to avoid inhalation of dust. Avoid contact with skin and eyes.

  • Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials.

Always consult a comprehensive SDS for the specific compound or a close analog before commencing work.

Conclusion

This compound presents a classic solubility challenge characteristic of amphoteric drug-like molecules. Its solubility is predicted to be highly dependent on the pH of aqueous media and the hydrogen-bonding capability of organic solvents. While high solubility is anticipated in DMSO, DMF, and aqueous solutions at low and high pH, its intrinsic solubility in neutral water is expected to be low. These predictions provide a strong starting point for experimental design, but they must be confirmed empirically. The detailed shake-flask protocol provided in this guide offers a robust and reliable method for researchers to obtain the precise, quantitative solubility data needed to advance their research and development objectives.

References

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Technical Guide to the Spectroscopic Characterization of 6-(3-Aminophenyl)picolinic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

6-(3-Aminophenyl)picolinic acid (CAS: 1261925-21-6) is a bifunctional organic molecule featuring a picolinic acid core substituted with an aminophenyl group.[1] Its structure is of significant interest to researchers in medicinal chemistry and materials science, particularly as a versatile building block for designing protein degraders, metal-ion chelators, and novel ligands.[1][2] A rigorous confirmation of its chemical identity is paramount for any downstream application, and this relies on a comprehensive analysis of its spectroscopic data.

Molecular Structure and Predicted Spectroscopic Overview

To effectively interpret spectroscopic data, one must first deconstruct the molecule into its constituent functional groups and predict their characteristic signals.

  • Chemical Formula: C₁₂H₁₀N₂O₂[1]

  • Molecular Weight: 214.22 g/mol [1]

  • Core Functional Groups:

    • Picolinic Acid Moiety: A pyridine ring with a carboxylic acid at the C2 position. This will show characteristic aromatic signals and distinct carboxyl signatures.

    • 3-Aminophenyl Moiety: A benzene ring with an amine group at the C3' position (meta-substitution). This contributes additional aromatic signals and the characteristic N-H vibrations.

    • Key Bonds for Analysis: C-H (aromatic), N-H (amine), O-H (carboxylic acid), C=O, C=C, C=N, C-N.

Part 1: Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the precise carbon-hydrogen framework of an organic molecule. For this compound, both ¹H and ¹³C NMR are essential for unambiguous structure confirmation.

Expertise in Action: ¹H and ¹³C NMR Predictive Analysis

Based on the molecule's structure, which lacks symmetry, we can predict the number and type of signals.

  • ¹H NMR Prediction: We anticipate a total of 9 distinct proton signals: 7 in the aromatic region and 2 from the exchangeable amine (NH₂) and carboxylic acid (OH) protons.

    • Picoline Ring (3H): The protons on the pyridine ring will be influenced by the electron-withdrawing nitrogen atom and the carboxyl group, generally shifting them downfield.[3]

    • Phenyl Ring (4H): The protons on the aminophenyl ring will exhibit splitting patterns characteristic of a 1,3-disubstituted benzene ring.

    • Amine & Carboxyl Protons (3H): The NH₂ and COOH protons are exchangeable and may appear as broad singlets. Their chemical shift can be highly dependent on solvent, concentration, and temperature.

  • ¹³C NMR Prediction: We expect 12 unique carbon signals, as there are no planes of symmetry in the molecule.

    • Carboxyl Carbon (1C): This will be the most downfield signal, typically >165 ppm.

    • Aromatic Carbons (11C): Five carbons from the picoline ring and six from the phenyl ring will appear in the 110-160 ppm range. Carbons directly attached to nitrogen or oxygen will be further downfield.

Experimental Protocol: NMR Data Acquisition

This protocol outlines a standard method for acquiring high-quality NMR spectra.

  • Sample Preparation:

    • Accurately weigh 5-10 mg of this compound.

    • Dissolve the sample in ~0.6 mL of deuterated dimethyl sulfoxide (DMSO-d₆). DMSO is an excellent choice due to its ability to dissolve both the acidic and amine functionalities and to slow the exchange of N-H and O-H protons, allowing them to be observed more clearly.

    • Transfer the solution to a clean, dry 5 mm NMR tube.

  • Instrument Setup (400 MHz Spectrometer):

    • Insert the sample into the spectrometer.

    • Lock onto the deuterium signal of the DMSO-d₆.

    • Shim the magnetic field to achieve optimal homogeneity. A sharp, symmetrical solvent peak is indicative of good shimming.

  • ¹H NMR Acquisition:

    • Acquire a standard one-dimensional proton spectrum.

    • Set the spectral width to cover a range of -2 to 14 ppm.

    • Use a 30° or 45° pulse angle with a relaxation delay of 1-2 seconds.

    • Collect 16-64 scans for a good signal-to-noise ratio.

  • ¹³C NMR Acquisition:

    • Acquire a proton-decoupled ¹³C spectrum.

    • Set the spectral width to cover 0-200 ppm.

    • Use a longer relaxation delay (e.g., 2-5 seconds) to ensure quantitative observation of all carbon types, including quaternary carbons.

    • Collect a larger number of scans (e.g., 1024 or more) as the ¹³C nucleus is much less sensitive than ¹H.

Data Interpretation Workflow

The process of converting raw NMR data into a confirmed structure follows a logical sequence.

NMR_Workflow cluster_acq Data Acquisition cluster_proc Data Processing cluster_analysis Structural Analysis fid Raw FID Signal spectrum_1h ¹H Spectrum fid->spectrum_1h Fourier Transform spectrum_13c ¹³C Spectrum fid->spectrum_13c Fourier Transform phase Phasing & Baseline Correction spectrum_1h->phase spectrum_13c->phase integrate Integration (¹H) phase->integrate peak_pick Peak Picking (¹H & ¹³C) phase->peak_pick integrate->peak_pick coupling Analyze Coupling (J) integrate->coupling chem_shift Analyze Chemical Shifts (δ) peak_pick->chem_shift assign Assign Signals to Structure chem_shift->assign coupling->assign confirm Confirm Structure assign->confirm

Caption: Workflow for NMR data acquisition, processing, and structural elucidation.

Part 2: Infrared (IR) Spectroscopy

IR spectroscopy excels at identifying the specific functional groups present in a molecule by measuring the vibrations of its bonds.

Expertise in Action: IR Predictive Analysis

The IR spectrum of this compound will be rich with information. Key expected absorption bands include:

  • O-H Stretch (Carboxylic Acid): A very broad band, typically centered around 3300-2500 cm⁻¹, resulting from strong hydrogen bonding.[4]

  • N-H Stretch (Amine): Two distinct, sharper peaks are expected for the primary amine (-NH₂) in the 3500-3300 cm⁻¹ region (symmetric and asymmetric stretches).

  • C-H Stretch (Aromatic): Signals appearing just above 3000 cm⁻¹ are characteristic of sp² C-H bonds in the pyridine and phenyl rings.[5]

  • C=O Stretch (Carboxylic Acid): A very strong, sharp absorption band between 1760-1690 cm⁻¹. Its exact position can be influenced by conjugation and hydrogen bonding.[4]

  • C=C and C=N Stretches (Aromatic Rings): Multiple bands of medium to strong intensity in the 1620-1450 cm⁻¹ region.

  • O-H Bend & C-O Stretch: These appear in the fingerprint region, typically from 1440-1395 cm⁻¹ and 1320-1210 cm⁻¹, respectively.

Experimental Protocol: ATR-FTIR Data Acquisition

Attenuated Total Reflectance (ATR) is a modern, convenient method that requires minimal sample preparation.

  • Instrument Preparation:

    • Ensure the ATR crystal (typically diamond or germanium) is clean. Record a background spectrum of the empty crystal.

  • Sample Application:

    • Place a small amount (a few milligrams) of the solid this compound powder directly onto the ATR crystal.

    • Apply pressure using the built-in clamp to ensure good contact between the sample and the crystal.

  • Data Acquisition:

    • Collect the sample spectrum. Typically, 16-32 scans are co-added to produce a high-quality spectrum.

    • The standard spectral range is 4000-400 cm⁻¹.

  • Cleaning:

    • Thoroughly clean the ATR crystal with an appropriate solvent (e.g., isopropanol) after analysis.

Part 3: Mass Spectrometry (MS)

Mass spectrometry provides the molecular weight of a compound and offers valuable structural clues through the analysis of its fragmentation patterns.

Expertise in Action: MS Predictive Analysis
  • Molecular Ion Peak: Using high-resolution mass spectrometry (HRMS) with a soft ionization technique like Electrospray Ionization (ESI), we expect to observe the protonated molecule, [M+H]⁺, at an m/z corresponding to the exact mass of C₁₂H₁₁N₂O₂⁺.

    • Calculated Exact Mass of C₁₂H₁₀N₂O₂: 214.0742

    • Predicted [M+H]⁺: 215.0815

  • Key Fragmentation Patterns: Under ionization, the molecule may fragment in predictable ways. Common losses include:

    • Loss of H₂O (18 Da): From the carboxylic acid group.

    • Loss of COOH radical (45 Da): Decarboxylation is a common fragmentation pathway for carboxylic acids.

    • Cleavage of the C-C bond between the two aromatic rings.

Experimental Protocol: LC-MS (ESI) Data Acquisition

Liquid Chromatography-Mass Spectrometry (LC-MS) is ideal for analyzing polar, non-volatile compounds like this one.

  • Sample Preparation:

    • Prepare a dilute solution of the compound (~1 mg/mL) in a suitable solvent like methanol or acetonitrile/water.

  • LC Separation (Optional but Recommended):

    • Inject the sample onto a reverse-phase C18 column.

    • Run a simple gradient (e.g., water/acetonitrile with 0.1% formic acid) to elute the compound as a sharp peak, ensuring its purity before it enters the mass spectrometer. Formic acid is used to facilitate protonation for positive-ion ESI.

  • MS Analysis (ESI-TOF or ESI-Orbitrap):

    • Analyze the eluent using an ESI source in positive ion mode.

    • Acquire full scan data over a mass range of m/z 50-500.

    • The high-resolution mass analyzer (Time-of-Flight or Orbitrap) will provide a highly accurate mass measurement, allowing for the confirmation of the elemental composition.

Part 4: Integrated Spectroscopic Analysis

No single technique provides the complete picture. The true power of spectroscopic characterization lies in synthesizing the data from all three methods to build an unshakeable structural proof.

Integrated_Analysis Spectroscopy Spectroscopic Techniques NMR IR MS Data Derived Information C-H Framework Functional Groups Molecular Formula Spectroscopy:NMR->Data:nmr_info Provides Spectroscopy:IR->Data:ir_info Identifies Spectroscopy:MS->Data:ms_info Confirms Structure Confirmed Structure This compound Data->Structure Converge to Prove

Caption: Integrated workflow showing how NMR, IR, and MS provide complementary data.

Summary of Predicted Spectroscopic Data
TechniqueParameterPredicted Value/ObservationInferred Structural Feature
¹H NMR Chemical Shift (δ)~7.0-8.5 ppm (7H); broad signals for NH₂/OHAromatic rings; amine and carboxyl groups
IntegrationProportions consistent with 10 protonsConfirms proton count
Coupling (J)Complex splitting patterns for aromatic H'sPositional arrangement of protons
¹³C NMR Chemical Shift (δ)~110-160 ppm (11C); >165 ppm (1C)Aromatic carbons; carboxyl carbon
IR Wavenumber (cm⁻¹)3500-3300 (2 peaks), 3300-2500 (broad), >3000, ~1700 (strong)-NH₂, -OH (H-bonded), Ar C-H, C=O
HRMS (ESI+) m/z of [M+H]⁺~215.0815Confirms molecular formula C₁₂H₁₀N₂O₂

This integrated approach ensures the highest level of confidence in the structural assignment. The NMR provides the connectivity map, the IR confirms the presence of all key functional groups, and the HRMS validates the elemental composition. Together, they form a self-validating system for the rigorous characterization of this compound.

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  • Reich, H. J. (n.d.). Organic Chemistry Data - NMR Spectroscopy. University of Wisconsin.
  • Scribd. (n.d.). Synthesis and Structural Characterisation of Amides From Picolinic Acid and Pyridine 2 6 Dicarboxylic Acid.
  • PubChem. (n.d.). 6-Hydroxypicolinic acid. National Center for Biotechnology Information.
  • NICODOM Ltd. (n.d.). IS NIR Spectra.
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A Technical Guide to 6-(3-Aminophenyl)picolinic Acid for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Exploration of a Key Building Block in Targeted Protein Degradation

Introduction

6-(3-Aminophenyl)picolinic acid, a substituted pyridine derivative, has emerged as a compound of significant interest within the field of medicinal chemistry and drug discovery. Its unique structural features make it a valuable building block, particularly in the burgeoning area of targeted protein degradation (TPD). This guide provides a comprehensive technical overview of this compound, including its commercial availability, quality specifications, safe handling protocols, and its critical role in the synthesis of novel therapeutics, with a focus on Proteolysis Targeting Chimeras (PROTACs).

Commercial Availability and Supplier Landscape

This compound (CAS No. 1261925-21-6) is readily available from a range of commercial chemical suppliers specializing in building blocks for research and development. Identifying a reliable supplier is a critical first step for any research program. The following table summarizes prominent suppliers offering this compound. Researchers are advised to request and review the supplier's Certificate of Analysis (CoA) and Safety Data Sheet (SDS) prior to purchase to ensure the material meets their specific experimental requirements.

SupplierProduct Number (Example)Purity (Typical)Notes
Combi-Blocks QC-8883≥97%A well-established supplier of diverse chemical building blocks.
AA Blocks AA00881≥97%Offers a wide range of heterocyclic compounds for drug discovery.
BOC Sciences 1261925-21-6Custom purities availableA global supplier of chemicals for pharmaceutical and biotech industries.
SAGECHEM SCM1261925216≥97%Specializes in the custom synthesis and supply of novel compounds.

This table is not exhaustive and represents a selection of known suppliers. Pricing and availability are subject to change.

Quality Specifications and Analytical Characterization

Ensuring the identity and purity of this compound is paramount for the reproducibility of experimental results. While a specific Certificate of Analysis for this compound was not publicly available at the time of this writing, a typical CoA would include the following information. Researchers should always refer to the CoA provided by their chosen supplier for lot-specific data.

Typical Specifications:

ParameterSpecificationAnalytical Method
Appearance White to off-white or light-yellow solid/powderVisual Inspection
Identity Conforms to the structure¹H NMR, ¹³C NMR, Mass Spectrometry
Purity ≥97.0%HPLC or GC
Solubility Soluble in DMSO and methanolSolubility Test
Moisture Content As per specificationKarl Fischer Titration
Analytical Methodologies

A combination of analytical techniques is employed to confirm the structure and purity of this compound.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy : ¹H and ¹³C NMR are fundamental for confirming the chemical structure. The proton NMR spectrum would be expected to show distinct signals for the aromatic protons on both the picolinic acid and aminophenyl rings, as well as the amine protons.

  • Mass Spectrometry (MS) : Mass spectrometry is used to determine the molecular weight of the compound, further confirming its identity. The expected molecular weight is 214.22 g/mol .

  • High-Performance Liquid Chromatography (HPLC) : HPLC is the primary method for determining the purity of the compound. A well-developed HPLC method will separate the main compound from any impurities, allowing for accurate quantification.

The following diagram illustrates a typical workflow for the quality control of this compound.

Quality Control Workflow cluster_0 Incoming Material cluster_1 Analytical Testing cluster_2 Documentation and Release Raw Material Raw Material Visual_Inspection Visual Inspection (Appearance, Color) Raw Material->Visual_Inspection NMR ¹H and ¹³C NMR (Structural Confirmation) Visual_Inspection->NMR MS Mass Spectrometry (Molecular Weight) NMR->MS HPLC HPLC/GC (Purity Assay) MS->HPLC KF Karl Fischer (Moisture Content) HPLC->KF CoA Certificate of Analysis Generation KF->CoA Release Product Release CoA->Release

Caption: Quality control workflow for this compound.

Synthesis Overview

The synthesis of this compound typically involves multi-step organic synthesis protocols. While specific proprietary methods are employed by commercial suppliers, a general understanding of the synthetic strategy is beneficial for researchers. A plausible retrosynthetic analysis suggests that the molecule can be constructed through the coupling of a suitably functionalized pyridine ring with a protected aminophenyl group.

A common synthetic approach for related aminopicolinic acids involves the following key transformations:

  • Functionalization of the Pyridine Ring : Starting from a commercially available picolinic acid or a substituted pyridine, functional groups are introduced to enable subsequent coupling reactions. This may involve halogenation or boronation of the pyridine ring.

  • Protection of the Amine Group : The amino group on the phenyl ring is typically protected to prevent unwanted side reactions during the coupling step. Common protecting groups include Boc (tert-butyloxycarbonyl) or Cbz (carboxybenzyl).

  • Cross-Coupling Reaction : A palladium-catalyzed cross-coupling reaction, such as a Suzuki or Stille coupling, is often employed to form the C-C bond between the pyridine and phenyl rings.

  • Deprotection and Final Modification : The final step involves the removal of the protecting group from the amine to yield the desired this compound.

The following diagram outlines a generalized synthetic pathway.

General Synthetic Pathway Start_A Substituted Picolinic Acid (e.g., 6-halopicolinic acid) Coupling Palladium-Catalyzed Cross-Coupling (e.g., Suzuki Coupling) Start_A->Coupling Start_B Protected Aminophenylboronic Acid (e.g., 3-(Boc-amino)phenylboronic acid) Start_B->Coupling Intermediate Protected Intermediate Coupling->Intermediate Deprotection Deprotection Intermediate->Deprotection Final_Product This compound Deprotection->Final_Product

Caption: Generalized synthetic route to this compound.

Applications in Drug Discovery: A Key Component of PROTACs

The primary application of this compound in modern drug discovery is as a crucial building block for the synthesis of PROTACs.[1] PROTACs are heterobifunctional molecules that harness the cell's own protein disposal system, the ubiquitin-proteasome system, to selectively degrade target proteins of interest.[2][3][4]

A PROTAC molecule is comprised of three key components:

  • A ligand for the target protein of interest (POI) .

  • A ligand for an E3 ubiquitin ligase .

  • A linker that connects the two ligands .

This compound serves as a versatile scaffold that can be incorporated into the linker or as part of the E3 ligase ligand complex. The primary amine on the phenyl ring and the carboxylic acid on the picolinic acid moiety provide two orthogonal points for chemical modification, allowing for the attachment of the POI ligand and the E3 ligase ligand through various linker chemistries.

The diagram below illustrates the fundamental mechanism of action of a PROTAC.

Caption: The catalytic cycle of a PROTAC leading to targeted protein degradation.

The ability to target "undruggable" proteins and overcome drug resistance makes TPD a highly attractive therapeutic strategy.[2] The modular nature of PROTACs, facilitated by building blocks like this compound, allows for the rapid generation and screening of libraries of degraders to identify potent and selective drug candidates.

Safety and Handling

As with any chemical reagent, proper safety precautions must be observed when handling this compound. While a specific, verified Safety Data Sheet for this compound is not widely available, information from SDSs of structurally similar aminopicolinic and picolinic acids can provide guidance.

General Safety Precautions:

  • Personal Protective Equipment (PPE) : Always wear appropriate PPE, including safety glasses with side shields, chemical-resistant gloves (e.g., nitrile), and a lab coat.

  • Ventilation : Handle the compound in a well-ventilated area, preferably in a chemical fume hood, to avoid inhalation of dust or vapors.

  • Avoid Contact : Avoid contact with skin, eyes, and clothing. In case of contact, rinse the affected area immediately with plenty of water.

  • Ingestion : Do not ingest. If swallowed, seek immediate medical attention.

  • Storage : Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents.

Hazard Classification (Anticipated, based on similar compounds):

HazardClassificationPrecautionary Statements
Acute Toxicity, Oral Category 4 (Harmful if swallowed)P264, P270, P301+P312, P330, P501
Skin Corrosion/Irritation Category 2 (Causes skin irritation)P264, P280, P302+P352, P332+P313, P362+P364
Serious Eye Damage/Irritation Category 2A (Causes serious eye irritation)P264, P280, P305+P351+P338, P337+P313

This information is for guidance only. Always consult the supplier-specific Safety Data Sheet for complete and accurate safety information.

Conclusion

This compound is a valuable and commercially accessible building block that plays a pivotal role in the advancement of targeted protein degradation. Its versatile chemical handles and structural properties make it an ideal component for the synthesis of PROTACs and other novel therapeutic agents. A thorough understanding of its commercial sources, quality attributes, and safe handling procedures is essential for researchers and drug development professionals seeking to leverage this compound in their programs. As the field of targeted protein degradation continues to expand, the importance of key building blocks like this compound is set to grow, paving the way for the development of innovative medicines for a wide range of diseases.

References

  • Recent advances in targeted protein degraders as potential therapeutic agents. PubMed.
  • Recent Developments in PROTAC-mediated Protein Degradation: From Bench to Clinic. PMC - NIH.
  • Proteolysis targeting chimeras (PROTACs) in cancer therapy. PMC - PubMed Central - NIH.

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A Comprehensive Technical Guide to the Safe Handling of 6-(3-Aminophenyl)picolinic Acid

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth overview of the essential safety protocols and handling procedures for 6-(3-Aminophenyl)picolinic acid. As a Senior Application Scientist, the following information is synthesized from established safety data for structurally related compounds and foundational chemical principles to ensure a self-validating system of laboratory safety. This document is intended to empower researchers with the knowledge to work with this compound responsibly and effectively.

Compound Identification and Hazard Assessment

Molecular Structure:

PPE_Workflow cluster_ppe Standard Laboratory PPE cluster_handling Handling Operations LabCoat Certified Laboratory Coat Weighing Weighing and Transfer LabCoat->Weighing Goggles Chemical Splash Goggles (ANSI Z87.1 approved) Goggles->Weighing Gloves Nitrile Gloves Gloves->Weighing FumeHood Certified Chemical Fume Hood Weighing->FumeHood Perform in Dissolving Dissolving in Solvent Dissolving->FumeHood Perform in Reaction Use in a Chemical Reaction Reaction->FumeHood Perform in

Caption: Recommended PPE and engineering controls workflow.

  • Eye Protection: Chemical splash goggles are mandatory. The carboxylic acid and amine functionalities present a risk of serious eye irritation.

  • Hand Protection: Nitrile gloves are recommended. It is crucial to change gloves immediately if they become contaminated. The rationale for this is to prevent both direct skin contact and the spread of the chemical to other surfaces.

  • Body Protection: A standard laboratory coat should be worn at all times.

  • Respiratory Protection: For handling small quantities, a certified chemical fume hood is sufficient to control exposure. If significant dust is generated or if working outside of a fume hood, a NIOSH-approved respirator with a particulate filter is necessary.

Safe Handling and Storage: Proactive Risk Mitigation

Adherence to proper handling and storage protocols is fundamental to preventing accidental exposure and maintaining the integrity of the compound.

Handling:

  • Engineering Controls: All manipulations of the solid compound, including weighing and transferring, should be conducted in a certified chemical fume hood to minimize inhalation exposure. The airflow of the fume hood provides a primary containment barrier.

  • Avoiding Dust Formation: Handle the compound gently to avoid generating dust.

  • Personal Hygiene: Wash hands thoroughly with soap and water after handling, even if gloves were worn. Do not eat, drink, or smoke in the laboratory.

Storage:

  • Container: Store in a tightly sealed, clearly labeled container.

  • Environment: Keep in a cool, dry, and well-ventilated area.

  • Incompatibilities: Store away from strong oxidizing agents and strong acids. The amine group can react with strong acids in a vigorous exothermic reaction.

Emergency Procedures: A Validating Response System

In the event of an exposure, a rapid and informed response is critical.

Exposure RouteFirst Aid MeasuresCausality of Action
Inhalation Move the individual to fresh air. If breathing is difficult, provide oxygen. Seek immediate medical attention.To remove the individual from the source of exposure and support respiration.
Skin Contact Immediately flush the affected area with copious amounts of water for at least 15 minutes. Remove contaminated clothing.To dilute and remove the chemical from the skin, minimizing irritation and absorption.
Eye Contact Immediately flush eyes with a gentle stream of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.To physically remove the compound from the eye and prevent severe damage.
Ingestion Do NOT induce vomiting. Rinse the mouth with water. Seek immediate medical attention.To avoid further damage to the esophagus during regurgitation.

Spill Response:

For a small spill, carefully sweep up the solid material, avoiding dust generation, and place it in a sealed container for disposal. The area should then be decontaminated with a suitable solvent and washed with soap and water. For larger spills, evacuate the area and contact your institution's environmental health and safety department.

Reactivity and Disposal: Understanding the Chemical Nature

Reactivity:

The reactivity of this compound is dictated by its functional groups:

  • Amine Group: The primary aromatic amine is basic and will react with acids to form salts. It can also undergo diazotization reactions.

  • Carboxylic Acid Group: The picolinic acid moiety is acidic and will react with bases. It can be converted to esters, amides, or acid chlorides. The synthesis of related compounds often involves the use of reagents like thionyl chloride to form the more reactive acid chloride. [1]This process requires careful handling under anhydrous conditions in a fume hood due to the corrosive and reactive nature of thionyl chloride.

  • Aromatic Rings: Both the pyridine and phenyl rings can undergo electrophilic substitution, though the reactivity is influenced by the existing substituents.

Disposal:

Dispose of this compound and any contaminated materials as hazardous chemical waste. [2]Do not dispose of it down the drain. [2]Follow all local, state, and federal regulations for hazardous waste disposal. The rationale for this is to prevent the introduction of a potentially harmful chemical into the environment.

Experimental Protocols: A Framework for Safe Synthesis and Analysis

The following are generalized protocols based on the synthesis and analysis of similar compounds. They should be adapted to the specific requirements of your research with a thorough risk assessment.

General Synthesis Protocol (by Analogy):

The synthesis of aminopicolinic acids can involve multiple steps, including nitration, reduction, and coupling reactions. [1]A key step in utilizing the carboxylic acid functionality is its conversion to an acid chloride. [1]

Synthesis_Workflow cluster_synthesis Acid Chloride Formation Start This compound Reagent Add Thionyl Chloride (in fume hood) Start->Reagent Reaction Reflux under anhydrous conditions Reagent->Reaction Workup Remove excess thionyl chloride (distillation) Reaction->Workup Product 6-(3-Aminophenyl)picolinoyl chloride Workup->Product

Caption: Generalized workflow for the formation of the acid chloride derivative.

Step-by-Step Methodology for Acid Chloride Formation (Illustrative):

  • Setup: In a certified chemical fume hood, equip a round-bottom flask with a reflux condenser and a drying tube.

  • Reagents: Charge the flask with this compound. Slowly add an excess of thionyl chloride.

  • Reaction: Heat the mixture to reflux and maintain for the required reaction time. The reaction should be monitored for the evolution of sulfur dioxide and hydrogen chloride gas, which should be scrubbed.

  • Work-up: After the reaction is complete, carefully remove the excess thionyl chloride by distillation.

  • Product: The resulting acid chloride can then be used in subsequent reactions.

This is a generalized procedure and requires a specific risk assessment before implementation.

Analytical Characterization:

Characterization of this compound and its derivatives would typically involve standard analytical techniques such as:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: To elucidate the chemical structure.

  • Mass Spectrometry (MS): To confirm the molecular weight.

  • Infrared (IR) Spectroscopy: To identify the key functional groups.

Conclusion

While this compound presents manageable hazards, a thorough understanding of its potential risks and the implementation of robust safety protocols are paramount. By adhering to the principles of proactive risk mitigation, proper use of personal protective equipment, and established emergency procedures, researchers can handle this compound with confidence and integrity. This guide serves as a foundational resource, and it is incumbent upon the user to supplement this information with institution-specific safety guidelines and a comprehensive risk assessment for their specific experimental context.

References

  • PubChem. (n.d.). 6-Amino-3-(3-BOC-aminophenyl)picolinic acid. National Center for Biotechnology Information.
  • Post Apple Scientific. (2024-03-12). Handling Pyridine: Best Practices and Precautions.
  • Bio-Rad. (n.d.). 2,6-Pyridinedicarboxylic acid Safety Data Sheet.
  • University of Wisconsin-Madison. (2022-06-06). Appendix A Disposal Procedures by Chemical.
  • ChemWhat. (n.d.). 6-Amino-3-(3-cyanophenyl)picolinic acid.
  • Angene Chemical. (2021-05-01). Safety Data Sheet - 5-(4-Cyanophenyl)picolinic acid.
  • PubChem. (n.d.). 3-Aminopicolinic acid. National Center for Biotechnology Information.
  • Bawa, R. A., & Beatty, A. M. (2012). Synthesis of Some Aminopicolinic Acids. Journal of Chemistry and Chemical Engineering, 6(4), 372-377.
  • Northwestern University. (2023-02-27). Hazardous Waste Disposal Guide.

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Methodological & Application

Application Notes: 6-(3-Aminophenyl)picolinic Acid in Organic Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: A Multifaceted Synthetic Building Block

6-(3-Aminophenyl)picolinic acid is a uniquely versatile molecule in the organic chemist's toolbox. Its structure elegantly combines three key functional moieties on a robust heteroaromatic framework: a picolinic acid group, a flexible aniline-type amino group, and a central pyridine ring. This trifecta of functionality makes it an exceptionally valuable precursor for the synthesis of complex molecules, particularly in the fields of medicinal chemistry and advanced materials science.

The picolinic acid portion, with its pyridine nitrogen and adjacent carboxylic acid, is a classic bidentate chelating agent, capable of forming stable complexes with a variety of transition metals.[1] This property is fundamental to its application in catalysis. The aminophenyl group, meanwhile, serves as a highly adaptable synthetic handle. The primary amine can be readily acylated, alkylated, or, most significantly, converted into a diazonium salt, opening a gateway to a vast array of Sandmeyer-type and cross-coupling reactions.[2][3] This guide will explore the primary applications of this compound, providing both the scientific rationale and detailed protocols for its use.

Part 1: A Scaffold for Ligand Design in Transition Metal Catalysis

The intrinsic ability of the picolinic acid moiety to act as a chelating ligand is a cornerstone of its utility. The nitrogen atom of the pyridine ring and the oxygen atoms of the carboxylate group can coordinate with a metal center, forming stable five-membered chelate rings.[1] This chelation can enhance the stability and modulate the reactivity of the metal catalyst.[4] The aminophenyl substituent provides a strategic position for tailoring the ligand's properties. Modifications to the amino group can alter the electronic environment of the metal center, thereby influencing the catalyst's activity and selectivity in multi-electron transformations.[5]

While 6-hydroxypicolinic acid has been studied for its cooperating ability in palladium-mediated C-H activation, the aminophenyl variant offers a different, yet equally powerful, avenue for ligand modification to influence catalytic behavior.[6]

General Protocol for Metal Complex Formation

This protocol describes a general method for synthesizing a transition metal complex with a picolinic acid-based ligand, which can be adapted for this compound.

Objective: To synthesize a generic [M(L)₂(Solvent)₂] complex.

Materials:

  • This compound (Ligand, L)

  • Metal(II) acetate salt (e.g., Ni(OAc)₂, Pd(OAc)₂, Co(OAc)₂)

  • Methanol (MeOH), anhydrous

  • Diethyl ether (Et₂O), anhydrous

  • Schlenk flask and standard glassware

  • Magnetic stirrer and stir bar

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • Preparation: In a Schlenk flask under an inert atmosphere, dissolve the Metal(II) acetate salt (1.0 mmol) in anhydrous methanol (20 mL). Stir the solution for 10 minutes at room temperature.

  • Ligand Addition: Add this compound (2.0 mmol, 2.0 equivalents) to the stirring metal salt solution.

  • Reaction: Allow the mixture to stir at room temperature for 4-6 hours. A color change or precipitation of the complex may be observed.

  • Isolation: If a precipitate has formed, collect the solid product by filtration through a Büchner funnel, wash with a small amount of cold methanol, followed by diethyl ether to facilitate drying.

  • Alternative Isolation: If no precipitate forms, reduce the solvent volume under reduced pressure until the product begins to crystallize or precipitate. Cool the flask in an ice bath to maximize precipitation. Isolate the solid by filtration as described above.

  • Drying: Dry the resulting complex under high vacuum to remove all residual solvent.

  • Characterization: Characterize the synthesized complex using appropriate analytical techniques (e.g., FT-IR, NMR, UV-Vis, X-ray crystallography).

Rationale: The use of a 2:1 ligand-to-metal ratio is common for forming octahedral or square planar complexes, depending on the metal. Methanol is a good solvent for both the ligand and many metal acetate salts. The reaction is typically straightforward and driven by the formation of the stable chelate complex.[7]

Part 2: A Versatile Precursor in Medicinal Chemistry via Cross-Coupling

The true synthetic power of this compound lies in its capacity for sequential functionalization, making it a "privileged" scaffold in drug discovery.[8][9] The pyridine carboxylic acid core is found in numerous natural products and FDA-approved drugs.[9] The aminophenyl group is the key to unlocking a diverse chemical space through modern synthetic methods, most notably the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction.[10][11]

The amino group is not typically a direct participant in the Suzuki reaction. Instead, it serves as a precursor to a more suitable functional group for cross-coupling, such as a halide or triflate. The Sandmeyer reaction, a classic transformation involving the conversion of an aniline to a diazonium salt intermediate, is an ideal method for installing a bromine atom, creating a substrate primed for C-C bond formation.[3] This two-step sequence transforms the molecule into a versatile building block for creating biaryl structures, a common motif in pharmacologically active compounds.[12]

Workflow: From Amine to Biaryl via Sandmeyer and Suzuki-Miyaura Reactions

The following workflow demonstrates how to leverage the amino group for advanced molecular construction.

G cluster_0 Step 1: Diazotization & Bromination (Sandmeyer Reaction) cluster_1 Step 2: Pd-Catalyzed Suzuki-Miyaura Coupling A This compound B In situ Diazonium Salt A->B NaNO₂, HBr/H₂O, 0-5 °C C 6-(3-Bromophenyl)picolinic acid B->C CuBr, HBr E 6-(3-Arylphenyl)picolinic acid (Final Product) C->E Pd Catalyst, Base, Solvent, Heat D Arylboronic Acid D->E

Caption: Synthetic workflow for converting the amine to a biaryl.

Detailed Protocol: Suzuki-Miyaura Coupling of a 6-(3-Bromophenyl)picolinic Acid Derivative

This protocol assumes the starting material, 6-(3-bromophenyl)picolinic acid, has been synthesized from this compound via a Sandmeyer reaction.

Objective: To synthesize a 6-(3-arylphenyl)picolinic acid derivative.

Materials:

  • 6-(3-Bromophenyl)picolinic acid (1.0 mmol, 1.0 equiv)

  • Arylboronic acid (1.2 mmol, 1.2 equiv)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 mmol, 5 mol%)[12]

  • Base (e.g., K₃PO₄ or Na₂CO₃, 2.0 mmol, 2.0 equiv)[11]

  • Solvent system: 1,4-Dioxane and Water (4:1 v/v), degassed[12]

  • Schlenk flask, condenser, and standard glassware

  • Magnetic stirrer, stir bar, and heating mantle

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • Reaction Setup: To an oven-dried Schlenk flask equipped with a magnetic stir bar, add 6-(3-bromophenyl)picolinic acid (1.0 mmol), the chosen arylboronic acid (1.2 mmol), the palladium catalyst (5 mol%), and the base (2.0 mmol).[11]

  • Inerting: Seal the flask with a septum, and evacuate and backfill with an inert gas (e.g., Argon). Repeat this cycle three times to ensure an oxygen-free atmosphere.[11]

  • Solvent Addition: Add the degassed 1,4-dioxane/water solvent mixture (e.g., 5 mL total volume) to the flask via syringe.

  • Reaction: Place the flask in a preheated oil bath or heating mantle and stir the mixture vigorously at 85-95 °C.[12]

  • Monitoring: Monitor the reaction progress using an appropriate technique, such as Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS), until the starting material is consumed (typically 4-24 hours).[11]

  • Workup: Once complete, cool the reaction mixture to room temperature. Dilute the mixture with ethyl acetate (20 mL) and water (20 mL).

  • Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer, and extract the aqueous layer twice more with ethyl acetate (2 x 15 mL).

  • Washing and Drying: Combine the organic layers, wash with brine (1 x 20 mL), dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to obtain the crude product.[11]

  • Purification: Purify the crude residue by flash column chromatography on silica gel using an appropriate solvent system (e.g., hexanes/ethyl acetate gradient) to yield the final 6-(3-arylphenyl)picolinic acid product.

Causality and Experimental Choices:

  • Palladium Catalyst: Pd(PPh₃)₄ is a robust, commercially available Pd(0) source suitable for a wide range of Suzuki couplings.[12] The presence of the amino group on other parts of the molecule can sometimes necessitate more specialized catalysts to avoid catalyst inhibition.[11]

  • Base: An aqueous solution of a carbonate or phosphate base is crucial. It activates the boronic acid to form a more nucleophilic boronate species, facilitating the key transmetalation step in the catalytic cycle.[11]

  • Solvent System: A mixture of an organic solvent (like dioxane or toluene) and water is standard. The organic solvent solubilizes the organic reagents and catalyst, while water is necessary to dissolve the inorganic base.[10][12]

  • Inert Atmosphere: The active Pd(0) catalyst is sensitive to oxidation by atmospheric oxygen, which would deactivate it. Therefore, removing oxygen is critical for reaction success.[11]

Data Presentation: Representative Conditions for Suzuki-Miyaura Coupling

The success of a Suzuki-Miyaura coupling is highly dependent on the specific substrates and chosen conditions. The table below summarizes typical parameters.

ParameterCommon Reagents/ConditionsRationale & NotesReference
Palladium Source Pd(PPh₃)₄, Pd(dppf)Cl₂, Pd(OAc)₂2-5 mol% is typical. Pd(0) is the active species. Pd(II) sources are reduced in situ.[12]
Ligand PPh₃, SPhos, XPhosOften used with Pd(II) sources to stabilize the catalyst and promote oxidative addition.[13]
Base K₃PO₄, Na₂CO₃, K₂CO₃, Cs₂CO₃2-3 equivalents. Phosphate bases are often milder and can be better for base-sensitive functional groups.[11][12]
Boron Source Arylboronic Acids, Arylboronic EstersEsters (e.g., pinacol esters) can offer greater stability and are often used for purification.[14]
Solvent System Dioxane/H₂O, Toluene/H₂O, DMF/H₂OTypically a 4:1 to 10:1 organic to aqueous ratio. Degassing is critical.[10][11]
Temperature 80 - 110 °CSufficient thermal energy is required to drive the catalytic cycle, particularly the reductive elimination step.[11]

Part 3: Proposed Synthesis of this compound

A plausible and efficient route to the title compound involves a Suzuki-Miyaura coupling to construct the core biaryl structure, followed by the reduction of a nitro group to the desired amine. This strategy is common for the synthesis of complex aniline derivatives.[15]

G cluster_0 Step 1: Suzuki-Miyaura Coupling cluster_1 Step 2: Nitro Group Reduction cluster_2 Step 3: Ester Hydrolysis A Methyl 6-chloropicolinate C Methyl 6-(3-nitrophenyl)picolinate A->C Pd(PPh₃)₄, Na₂CO₃, Dioxane/H₂O, 90 °C B 3-Nitrophenylboronic acid B->C D Methyl 6-(3-aminophenyl)picolinate C->D Fe or SnCl₂, HCl, EtOH E This compound (Final Product) D->E 1. NaOH (aq) 2. HCl (aq)

Caption: Plausible synthetic route to this compound.

Protocol: Synthesis via Suzuki Coupling and Nitro Reduction

Step 1: Methyl 6-(3-nitrophenyl)picolinate

  • Follow the general Suzuki-Miyaura protocol described in Part 2, using Methyl 6-chloropicolinate (1.0 equiv) and 3-nitrophenylboronic acid (1.2 equiv).

  • The reaction will couple the two rings to form the desired biaryl structure. The ester group on the picolinate protects the carboxylic acid during the coupling reaction.

Step 2: Methyl 6-(3-aminophenyl)picolinate

  • Setup: Dissolve the crude Methyl 6-(3-nitrophenyl)picolinate (1.0 mmol) in ethanol (20 mL) in a round-bottom flask.

  • Reduction: Add iron powder (Fe, 5.0 mmol, 5.0 equiv) followed by concentrated hydrochloric acid (HCl, 0.5 mL) to the stirring solution.

  • Reaction: Heat the mixture to reflux (approx. 80 °C) for 2-4 hours. Monitor the reaction by TLC until the starting material is consumed.

  • Workup: Cool the reaction to room temperature and filter through a pad of Celite to remove the iron salts. Wash the Celite pad with ethanol.

  • Neutralization: Concentrate the filtrate, then carefully add a saturated aqueous solution of sodium bicarbonate (NaHCO₃) until the solution is basic (pH > 8) to neutralize the acid and precipitate the product.

  • Extraction: Extract the aqueous mixture with ethyl acetate (3 x 20 mL). Combine the organic layers, dry over Na₂SO₄, filter, and concentrate to yield the crude amine.

Step 3: this compound (Saponification)

  • Hydrolysis: Dissolve the crude Methyl 6-(3-aminophenyl)picolinate in a mixture of methanol (10 mL) and 2M aqueous sodium hydroxide (NaOH, 5 mL).

  • Reaction: Stir the mixture at room temperature or gentle heat (50 °C) for 1-3 hours until the ester is fully hydrolyzed (monitor by TLC).

  • Acidification: Cool the solution in an ice bath and carefully acidify with 2M HCl until the product precipitates (typically around pH 4-5).

  • Isolation: Collect the solid product by vacuum filtration, wash with a small amount of cold water, and dry under vacuum to afford the final product, this compound.

References

  • Gull, I., & Manan, F. (2025). Exploring the Potential of Pyridine Carboxylic Acid Isomers to Discover New Enzyme Inhibitors. Dove Medical Press.
  • Karami, K., et al. (2025). High-turnover aminopyridine-based Pd-catalysts for Suzuki–Miyaura reaction in aqueous media. ResearchGate.
  • Gualdani, G., et al. (n.d.). Unraveling the Crystal Structures of Picolinic Acid Derivatives: Synthesis, Packing, Interactions, and Conformational Flexibility. PubMed Central.
  • Engle, K. M., et al. (2024). Aminative Suzuki–Miyaura coupling. Science.
  • Khan, M., et al. (2017). Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction of Commercially Available 5-Bromo-2-methylpyridin-3-amine: Quantum Mechanical Investigations and Biological Activities. Molecules.
  • Paruszewski, R., et al. (2005). New derivatives of picolinic acid and nicotinic acid with anticonvulsant activity. Protein and Peptide Letters.
  • Al-Ostoot, F. H., et al. (2021). A novel derivative of picolinic acid induces endoplasmic reticulum stress-mediated apoptosis in human non-small cell lung cancer cells: synthesis, docking study, and anticancer activity. Pharmacia.
  • Orduña, J.-M., et al. (2023). Direct reductive amination of functionalized aldehydes with aniline derivatives of purines and 7-deazapurines. Organic & Biomolecular Chemistry.
  • Bawa, R. A., & Beatty, A. M. (2012). Synthesis of Some Aminopicolinic Acids. Journal of Chemistry and Chemical Engineering.
  • Pérez, S., et al. (2024). Assessing the Cooperating Ability of 6-Hydroxypicolinic Acid and Pyridyl-Amide Ligands in Palladium-Mediated C-H Activation. Chemistry – A European Journal.
  • O'Neill, P. M., et al. (2000). One-step production of picolinic acids from 2-aminophenols catalyzed by 2-aminophenol 1,6-dioxygenase. Journal of Industrial Microbiology & Biotechnology.
  • Ullmann's Encyclopedia of Industrial Chemistry. (n.d.). Aniline and Its Derivatives. ResearchGate.
  • Li, J., et al. (n.d.). Removal of amino groups from anilines through diazonium salt-based reactions. Organic & Biomolecular Chemistry.
  • Nasrollahzadeh, M., et al. (2017). Aminoclay decorated with nano-Pd(0) picolinic acid complex as a novel efficient, heterogeneous, and phosphine ligand-free catalyst in Heck reaction under solvent-free conditions. ResearchGate.
  • Hosseini-Zori, M., et al. (n.d.). Synthesis of picolinates via a cooperative vinylogous anomeric-based oxidation using UiO-66(Zr)-N(CH2PO3H2)2 as a catalyst. RSC Advances.
  • LabXchange. (n.d.). Amino Functional Group.
  • Pearson Study Prep. (2015). Protection of Aniline Derivatives. YouTube.
  • PubChem. (n.d.). 6-Amino-3-(3-BOC-aminophenyl)picolinic acid. National Center for Biotechnology Information.
  • Hosseini-Zori, M., et al. (n.d.). Synthesis of picolinate and picolinic acid derivatives using UiO-66-N(Zr)-N(CH2PO3H2)2 as a novel heterogeneous catalyst. ResearchGate.
  • Emory Theses and Dissertations. (n.d.). Development of Bis(amidophenyl)amine Redox-active Ligands for Multi-electron Catalysis by Transition Metals.
  • Larrabee, J. A., et al. (n.d.). Evaluating Metal-ligand Interactions of Metal-binding Isosteres Using Model Complexes. PubMed Central.
  • Chen, D. Y.-K., et al. (n.d.). Developing Ligands for Palladium(II)-Catalyzed C–H Functionalization: Intimate Dialogue between Ligand and Substrate. Accounts of Chemical Research.

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6-(3-Aminophenyl)picolinic Acid: A Versatile Ligand for Advanced Coordination Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

An Application Guide for Researchers

Prepared by: Gemini, Senior Application Scientist

Abstract

This document provides a detailed technical guide on the synthesis, characterization, and application of 6-(3-aminophenyl)picolinic acid as a ligand in coordination chemistry. This unique ligand combines the robust N,O-bidentate chelating motif of picolinic acid with a strategically positioned aminophenyl group, offering a versatile platform for constructing novel metal complexes. The pendant amino group serves as a reactive handle for post-synthetic modification, enabling the development of intricate supramolecular structures, functional materials, and targeted therapeutic agents. This guide is intended for researchers in inorganic chemistry, materials science, and drug development, offering both foundational insights and detailed, actionable protocols.

Introduction: Rationale and Ligand Design

Picolinic acid and its derivatives are foundational ligands in coordination chemistry, prized for their ability to form stable, five-membered chelate rings with a wide array of metal ions.[1][2] The structural and electronic properties of picolinic acid make it a versatile scaffold for creating complexes with applications ranging from medicinal chemistry to catalysis.[3][4]

The subject of this guide, this compound, is a rationally designed derivative that extends these capabilities. Its architecture features two key domains:

  • The Chelating Core: The pyridine nitrogen and the carboxylate oxygen form a classic N,O-bidentate donor set, providing a strong binding pocket for metal ions. This chelation is fundamental to the stability of the resulting complexes.[5]

  • The Functional Pendant Arm: The 3-aminophenyl substituent at the 6-position of the pyridine ring introduces a nucleophilic primary amine. This group is spatially removed from the coordination site, making it available for further chemical transformations without disrupting the metal-ligand core.

This dual-functionality makes this compound a particularly attractive building block for:

  • Bridging Ligands: The amino group can be used to link multiple metal centers, forming dimers, oligomers, or coordination polymers.

  • Post-Synthetic Modification: The amine can be functionalized to attach other molecules, such as fluorescent tags, bioactive moieties, or surface-anchoring groups.

  • Hydrogen-Bonding Networks: The N-H protons can participate in directed hydrogen bonding, influencing the crystal packing and supramolecular assembly of its metal complexes.[6]

Ligand Synthesis: A Proposed Protocol

While various substituted aminopicolinic acids have been synthesized, a detailed, optimized protocol for the 6-(3-aminophenyl) isomer is not widely documented.[7] The following section outlines a robust and logical synthetic workflow based on well-established palladium-catalyzed cross-coupling chemistry, specifically the Suzuki-Miyaura reaction. This approach offers high yields and excellent functional group tolerance.

Synthetic Workflow Overview

The synthesis is proposed as a three-step process starting from commercially available 6-chloropicolinic acid. The workflow is designed to protect the reactive amino group during the C-C bond formation and deprotect it in the final step.

G cluster_0 Step 1: Esterification cluster_1 Step 2: Suzuki Coupling cluster_2 Step 3: Hydrolysis & Deprotection A 6-Chloropicolinic Acid B Methyl 6-Chloropicolinate A->B SOCl2, MeOH D Methyl 6-(3-(Boc-amino)phenyl)picolinate B->D C 3-(Boc-amino)phenylboronic Acid C->D E This compound D->E 1. LiOH 2. TFA or HCl Catalyst Pd(PPh3)4, K2CO3 Catalyst->D

Caption: Proposed synthetic workflow for this compound.

Detailed Experimental Protocol: Ligand Synthesis

Materials: 6-chloropicolinic acid, thionyl chloride (SOCl₂), methanol (MeOH), 3-(tert-butoxycarbonylamino)phenylboronic acid, tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄], potassium carbonate (K₂CO₃), 1,4-dioxane, water, lithium hydroxide (LiOH), trifluoroacetic acid (TFA), ethyl acetate (EtOAc), brine.

Protocol:

  • Step 1: Esterification of 6-Chloropicolinic Acid

    • Suspend 6-chloropicolinic acid (1.0 eq) in anhydrous methanol (10 mL/g).

    • Cool the suspension to 0 °C in an ice bath.

    • Add thionyl chloride (1.5 eq) dropwise over 30 minutes. Causality: Thionyl chloride converts the carboxylic acid to an acid chloride in situ, which is then esterified by methanol. This is a highly efficient method for ester formation.

    • Allow the reaction to warm to room temperature and then reflux for 4 hours until the reaction is complete (monitored by TLC).

    • Remove the solvent under reduced pressure. The resulting white solid, methyl 6-chloropicolinate hydrochloride, can be used directly in the next step after drying under vacuum.

  • Step 2: Suzuki-Miyaura Cross-Coupling

    • To a flask containing methyl 6-chloropicolinate (1.0 eq), add 3-(Boc-amino)phenylboronic acid (1.2 eq). Causality: The Boc protecting group prevents the amine from interfering with the palladium catalyst or acting as a competing nucleophile.

    • Add potassium carbonate (3.0 eq) as a base.

    • Degas a solvent mixture of 1,4-dioxane and water (4:1, 20 mL/g) by bubbling with argon for 20 minutes. Add this to the flask.

    • Add Pd(PPh₃)₄ (0.03 eq) as the catalyst.

    • Heat the mixture to 90 °C under an inert atmosphere for 12-18 hours.

    • After cooling, dilute the reaction with water and extract with ethyl acetate (3 x 50 mL).

    • Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate.

    • Purify the crude product by column chromatography (silica gel, hexane:ethyl acetate gradient) to yield methyl 6-(3-(Boc-amino)phenyl)picolinate.

  • Step 3: Saponification and Deprotection

    • Dissolve the purified ester from Step 2 (1.0 eq) in a mixture of THF and water (3:1).

    • Add lithium hydroxide (2.0 eq) and stir at room temperature for 3-5 hours until the ester is fully consumed. Causality: LiOH performs saponification, converting the methyl ester back to a carboxylate salt.

    • Acidify the mixture carefully with 1 M HCl to pH ~7, and remove the THF under reduced pressure.

    • Add trifluoroacetic acid (TFA) or 4 M HCl in dioxane and stir at room temperature for 2 hours to remove the Boc group.

    • Adjust the pH to ~4-5 with a saturated NaHCO₃ solution. The product will precipitate out of the solution.

    • Collect the solid by filtration, wash with cold water and diethyl ether, and dry under vacuum to yield this compound.

Synthesis of Coordination Complexes: A General Protocol

The N,O-bidentate nature of the ligand allows for straightforward complexation with many transition metal salts. The following is a general protocol that can be adapted for various metal ions (e.g., Cu(II), Ni(II), Co(II), Zn(II)).

Complexation Workflow

G Ligand This compound (L) Complex [M(L)2] Complex Ligand->Complex Stir, Heat Metal Metal Salt (e.g., MCl2) Metal->Complex Stir, Heat Solvent Solvent (e.g., MeOH/H2O) Solvent->Complex Base Base (e.g., NaOH) Base->Complex Stir, Heat

Caption: General workflow for synthesizing a metal complex.

Detailed Experimental Protocol: Synthesis of a Bis-ligand Metal(II) Complex
  • Ligand Deprotonation: Dissolve this compound (2.0 eq) in a suitable solvent such as methanol or ethanol. Add a stoichiometric amount of a base (e.g., NaOH or Et₃N, 1.0 eq per ligand) to deprotonate the carboxylic acid, forming the picolinate anion in situ. Causality: The anionic carboxylate group is a much stronger donor than the neutral carboxylic acid, facilitating coordination to the metal center.

  • Metal Addition: In a separate flask, dissolve the metal salt (e.g., CuCl₂·2H₂O, 1.0 eq) in a minimum amount of water or the same solvent.

  • Complexation: Add the metal salt solution dropwise to the stirring ligand solution at room temperature.

  • Isolation: A precipitate often forms immediately or upon gentle heating (e.g., 60 °C for 1 hour). If no precipitate forms, slow evaporation of the solvent or diffusion of an anti-solvent (like diethyl ether) can induce crystallization.

  • Purification: Collect the solid product by filtration, wash with the reaction solvent and then with a non-polar solvent like diethyl ether to remove any unreacted starting materials. Dry under vacuum.

Characterization and Data Analysis

Thorough characterization is essential to confirm the identity and purity of both the ligand and its metal complexes. This provides the self-validating framework required for trustworthy scientific results.

TechniqueLigand (Expected Data)Metal Complex (Expected Changes upon Coordination)
¹H NMR Aromatic signals for both rings; distinct singlets for amine (-NH₂) and carboxylic acid (-COOH) protons.Broadening or disappearance of the -COOH proton signal. Paramagnetic shifting and broadening of signals if using a paramagnetic metal (e.g., Cu(II), Co(II)).[8]
FT-IR Broad O-H stretch (~2500-3300 cm⁻¹), C=O stretch (~1700 cm⁻¹), N-H stretches (~3300-3500 cm⁻¹).Disappearance of the broad O-H. The C=O stretch shifts to a lower frequency (asymmetric stretch of COO⁻, ~1550-1650 cm⁻¹), confirming carboxylate coordination.[9]
UV-Vis Intense π→π* transitions in the UV region.Appearance of new, lower-energy bands corresponding to ligand-to-metal charge transfer (LMCT) or d-d transitions (for transition metals).[10]
Mass Spec (ESI) A clear [M+H]⁺ or [M-H]⁻ peak corresponding to the molecular weight of the ligand.Peaks corresponding to fragments like [M(L)]⁺ or [M(L)₂-H]⁺, confirming the metal-ligand ratio.
X-ray Diffraction Provides definitive molecular structure and intermolecular interactions (e.g., hydrogen bonding).[11]Confirms the coordination geometry of the metal, bond lengths, bond angles, and overall crystal packing.[12][13]

Applications and Future Directions

The unique structure of this compound opens avenues for several advanced applications.

Catalysis

Aminophenol and pyridyl-amide ligands are known to participate in metal-ligand cooperation to facilitate challenging chemical transformations like C-H activation.[14][15] The aminophenylpicolinate ligand could be explored in similar catalytic systems, where the amino group might act as a proton shuttle or an internal base to assist in catalytic cycles.

Bioinorganic and Medicinal Chemistry

Picolinic acid itself is a human metabolite of tryptophan and is involved in zinc transport.[16] Its derivatives have shown promise as enzyme inhibitors and anticancer agents.[4][17] Complexes of this compound could be investigated for:

  • Targeted Drug Delivery: The amino group can be conjugated to a targeting vector (e.g., a peptide) to deliver a cytotoxic metal complex specifically to cancer cells.

  • Enzyme Inhibition: The ligand and its complexes can be screened for inhibitory activity against metalloenzymes.[18]

Supramolecular Chemistry and Materials

The pendant amino group is an ideal anchor for building larger, well-defined structures.

G cluster_0 Complex Unit 1 cluster_1 Complex Unit 2 M1 M N1 N M1->N1 O1 O M1->O1 A1 NH2 Linker Dicarboxylic Acid Linker A1->Linker Amide Bond Formation M2 M N2 N M2->N2 O2 O M2->O2 A2 NH2 Linker->A2

Caption: Post-synthetic modification linking two metal complex units.

This strategy can be used to create discrete polynuclear clusters or extended 1D, 2D, or 3D coordination polymers and metal-organic frameworks (MOFs) with tailored porosity and functionality.[19]

References

  • Al-Ostath, A., et al. (2021). A novel derivative of picolinic acid induces endoplasmic reticulum stress-mediated apoptosis in human non-small cell lung cancer cells: synthesis, docking study, and anticancer activity. Pharmacia.
  • National Center for Biotechnology Information. (n.d.). Picolinic acid. PubChem Compound Database.
  • Khan, I., et al. (2024). Exploring the Potential of Pyridine Carboxylic Acid Isomers to Discover New Enzyme Inhibitors. ACS Omega.
  • Paruszewski, R., et al. (2005). New Derivatives of Picolinic Acid and Nicotinic Acid with Anticonvulsant Activity. Protein and Peptide Letters.
  • Lopresti, M., et al. (2024). Unraveling the Crystal Structures of Picolinic Acid Derivatives: Synthesis, Packing, Interactions, and Conformational Flexibility. ChemistryOpen.
  • Lopresti, M. (2024). Unraveling the Crystal Structures of Picolinic Acid Derivatives: Synthesis, Packing, Interactions, and Conformational Flexibility. Mattia Lopresti.
  • Bawa, R. A., & Beatty, A. M. (2012). Synthesis of Some Aminopicolinic Acids. Journal of Chemistry and Chemical Engineering.
  • Paul, G. C. (2022). Catalytic Applications of Aminophenol Based Ligand Containing Transition Metal Complexes. Der Pharma Chemica.
  • ResearchGate. (2020). (a) X-ray crystal structure and atom numbering of complex 3 with 30%....
  • McQuate, S. E., et al. (2021). Evaluating Metal-ligand Interactions of Metal-binding Isosteres Using Model Complexes. Inorganica Chimica Acta.
  • ResearchGate. (2022). Catalytic Applications of Transition Metal Complexes Based on o-Aminophenol Ligands.
  • Barluenga, J., et al. (2018). Assessing the Cooperating Ability of 6-Hydroxypicolinic Acid and Pyridyl-Amide Ligands in Palladium-Mediated CH Activation. Chemistry – A European Journal.
  • National Center for Biotechnology Information. (n.d.). 6-Amino-3-(3-BOC-aminophenyl)picolinic acid. PubChem Compound Database.
  • Clegg, W., et al. (2015). Synthesis and structural characterisation of amides from picolinic acid and pyridine-2,6-dicarboxylic acid. Scientific Reports.
  • Emory Theses and Dissertations. (n.d.). Development of Bis(amidophenyl)amine Redox-active Ligands for Multi-electron Catalysis by Transition Metals.
  • Google Patents. (2021). WO2021076681A1 - Process for synthesis of picolinamides.
  • ACS Figshare. (2022). Shared Hydrogen Atom Location and Chemical Composition in Picolinic Acid and Pyridoxal Hydrochloride Derivatives Determined by X‑ray Crystallography.
  • ResearchGate. (n.d.). Amidation reactions of picolinic acid.
  • ResearchGate. (n.d.). Synthesis of picolinate and picolinic acid derivatives using UiO-66-N(Zr).
  • ResearchGate. (2015). Synthesis, characterization, crystal structure, Hirshfeld surface analysis and spectroscopic properties of bis(5-aminoisophthalato)bispicolinecopper (II).
  • MDPI. (2021). Synthesis, X-ray, Hirshfeld, and AIM Studies on Zn(II) and Cd(II) Complexes with Pyridine Ligands.
  • ResearchGate. (2006). Coordination modes of pyridine-carboxylic acid derivatives in samarium (III) complexes.
  • National Institutes of Health. (2021). Coordination complexes constructed from pyrazole–acetamide and pyrazole–quinoxaline: effect of hydrogen bonding on the self-assembly process and antibacterial activity.
  • ResearchGate. (2019). Synthesis and spectroscopic studies of some transition metal complexes derived from bis-2-pyrazoline ligand.
  • ResearchGate. (2020). Spectroscopic Determination of Metal-Ligand Coordination by Biologically Active 2-Picolinehydroxamic Acid With Iron(III) and Oxidovanadium(IV) in Aqueous Solutions.
  • MDPI. (2023). Synthesis and Spectroscopic Characterizations of Some Essential Metal Ion (MgII, CaII, ZnII, and FeIII) Pipemidic Acid Chemotherapeutic Agent Complexes.

Sources

The Picolinic Acid Scaffold: A Versatile Tool in Modern Catalysis

Author: BenchChem Technical Support Team. Date: January 2026

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

Introduction: The Enduring Utility of the Pyridine-2-Carboxylic Acid Motif

Picolinic acid, a simple pyridine derivative, and its corresponding amides (picolinamides) have emerged as remarkably effective and versatile directing groups and ligands in a multitude of transition metal-catalyzed reactions.[1] The inherent chelating ability of the picolinamide moiety, featuring a nitrogen atom of the pyridine ring and the amide's nitrogen or oxygen, allows for the formation of stable metallacyclic intermediates. This chelation brings the catalytic metal center in close proximity to specific C-H bonds, enabling their selective functionalization.[2] This guide provides an in-depth exploration of the application of picolinic acid derivatives in key catalytic transformations, offering detailed protocols and mechanistic insights to empower researchers in their synthetic endeavors.

I. Palladium-Catalyzed C–H Functionalization: Precision in Molecular Editing

The picolinamide directing group has proven to be a powerhouse in palladium-catalyzed C–H activation, allowing for the functionalization of otherwise inert C(sp³)–H and C(sp²)–H bonds.[3][4] This strategy has been successfully applied in the synthesis of complex molecules, including natural products and pharmaceuticals.

Mechanistic Rationale: The Picolinamide-Palladium Partnership

The effectiveness of picolinamide in directing C–H activation stems from its ability to form a stable five- or six-membered palladacycle intermediate. This pre-organizes the substrate and the catalyst, overcoming the inherent kinetic and thermodynamic challenges of C–H bond cleavage. The generally accepted catalytic cycle for a picolinamide-directed C–H arylation is depicted below.

Palladium-Catalyzed C-H Arylation Substrate_PA Substrate-Picolinamide Palladacycle Palladacycle Intermediate Substrate_PA->Palladacycle C-H Activation Pd_II_cat Pd(II) Catalyst Pd_II_cat->Palladacycle Oxidative_Addition Oxidative Addition (Ar-X) Palladacycle->Oxidative_Addition Pd_IV_intermediate Pd(IV) Intermediate Oxidative_Addition->Pd_IV_intermediate Reductive_Elimination Reductive Elimination Pd_IV_intermediate->Reductive_Elimination Product Arylated Product Reductive_Elimination->Product Pd_II_regenerated Pd(II) Catalyst Reductive_Elimination->Pd_II_regenerated

Caption: Generalized catalytic cycle for picolinamide-assisted Pd-catalyzed C-H arylation.

Application Protocol: γ-C(sp³)–H Arylation of an Aliphatic Amine

This protocol is adapted from the work of Daugulis and coworkers, demonstrating the arylation of a primary amine derivative.[5]

Materials:

  • N-(2,2-dimethylpropyl)picolinamide (1.0 equiv)

  • Aryl iodide (2.0 equiv)

  • Pd(OAc)₂ (5 mol%)

  • CuBr₂ (1.0 equiv)

  • CsOAc (2.0 equiv)

  • Toluene (0.5 M)

Procedure:

  • To an oven-dried screw-cap vial, add N-(2,2-dimethylpropyl)picolinamide, aryl iodide, Pd(OAc)₂, CuBr₂, and CsOAc.

  • Evacuate and backfill the vial with argon three times.

  • Add toluene via syringe.

  • Seal the vial and place it in a preheated oil bath at 120 °C.

  • Stir the reaction mixture for 24 hours.

  • Cool the reaction to room temperature and dilute with ethyl acetate.

  • Filter the mixture through a pad of Celite, washing with ethyl acetate.

  • Concentrate the filtrate under reduced pressure.

  • Purify the residue by flash column chromatography on silica gel to afford the desired arylated product.

Data Summary: Palladium-Catalyzed C(sp³)–H Arylation of Triterpenoid Picolinamides [6]

EntryAryl IodideProductYield (%)C(22)/C(16) Selectivity
14-Iodotoluene4a839:1
24-Iodoanisole4b759:1
31-Iodo-4-(trifluoromethyl)benzene4c529:1
42-Iodothiophene4d619:1

II. Nickel-Catalyzed Reductive Cross-Coupling: Forging C(sp²)–C(sp³) Bonds

Picolinamide-based ligands have also proven instrumental in the development of nickel-catalyzed reductive cross-coupling reactions, enabling the formation of C(sp²)–C(sp³) bonds from two electrophilic partners.[7][8] This approach avoids the need for pre-formed organometallic reagents, offering a more direct and functional group-tolerant synthetic route.

Mechanistic Considerations: The Role of the Picolinamide Ligand in the Nickel Catalytic Cycle

In this system, the picolinamide derivative acts as a ligand, modulating the reactivity of the nickel center. The catalytic cycle is thought to involve the reduction of a Ni(II) precatalyst to a highly reactive Ni(0) species, which then engages in oxidative addition with the aryl halide. The resulting arylnickel(II) intermediate can then react with the alkyl halide, ultimately leading to the cross-coupled product after reductive elimination.

Nickel-Catalyzed Reductive Cross-Coupling Ni_II_precatalyst Ni(II)-Picolinamide Precatalyst Reduction Reduction Ni_II_precatalyst->Reduction Ni_0_complex Ni(0)-Picolinamide Reduction->Ni_0_complex Oxidative_Addition_ArX Oxidative Addition (Ar-X) Ni_0_complex->Oxidative_Addition_ArX Ar_Ni_II_X Ar-Ni(II)-X Oxidative_Addition_ArX->Ar_Ni_II_X Oxidative_Addition_RX Oxidative Addition (R-X) Ar_Ni_II_X->Oxidative_Addition_RX Ar_Ni_IV_R_X2 Ar-Ni(IV)(R)X₂ Oxidative_Addition_RX->Ar_Ni_IV_R_X2 Reductive_Elimination Reductive Elimination Ar_Ni_IV_R_X2->Reductive_Elimination Reductive_Elimination->Ni_II_precatalyst Regeneration Product Ar-R Reductive_Elimination->Product

Caption: Plausible catalytic cycle for nickel-catalyzed reductive cross-coupling.

Application Protocol: Nickel-Catalyzed Arylcyclopropanation

This protocol is based on the work of Jin and coworkers for the synthesis of arylcyclopropanes.[8]

Materials:

  • Aryl bromide (1.0 equiv)

  • Cyclopropyl bromide (2.0 equiv)

  • NiBr₂·glyme (5 mol%)

  • Picolinamide NN₂ pincer ligand (7.5 mol%)

  • Mn powder (3.0 equiv)

  • DMF (0.2 M)

Procedure:

  • In a glovebox, add NiBr₂·glyme, the picolinamide ligand, and Mn powder to an oven-dried vial.

  • Add DMF, followed by the aryl bromide and cyclopropyl bromide.

  • Seal the vial and stir the mixture at room temperature for 12-24 hours.

  • Upon completion, remove the vial from the glovebox and quench the reaction with saturated aqueous NH₄Cl.

  • Extract the mixture with ethyl acetate (3 x 20 mL).

  • Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Data Summary: Nickel-Catalyzed Reductive Coupling of Aryl Bromides with Bromocyclopropane [7]

EntryAryl BromideProductYield (%)
14-Bromotoluene3a92
24-Bromoanisole3b95
34-Bromobenzonitrile3c88
42-Bromonaphthalene3d91

III. Copper-Catalyzed Cross-Coupling: Versatile C–N and C–O Bond Formation

Picolinic acid has a long-standing history as a highly effective ligand in copper-catalyzed Ullmann-type cross-coupling reactions, facilitating the formation of C–N and C–O bonds under milder conditions than traditional methods.[1][9]

Mechanistic Insights: The Role of Picolinic Acid in Copper Catalysis

Picolinic acid is believed to facilitate the copper-catalyzed cross-coupling by forming a soluble and reactive copper complex. The bidentate coordination of the picolinate ligand to the copper center is thought to promote both the oxidative addition of the aryl halide and the subsequent reductive elimination to form the desired product.

Copper-Catalyzed N-Arylation Cu_I_Picolinate Cu(I)-Picolinate Cu_Amide [Cu(I)(Picolinate)(NR₂)]⁻ Cu_I_Picolinate->Cu_Amide + R₂NH, Base Nucleophile R₂NH Oxidative_Addition Oxidative Addition Cu_Amide->Oxidative_Addition Aryl_Halide Ar-X Aryl_Halide->Oxidative_Addition Cu_III_Intermediate [Ar-Cu(III)(Picolinate)(NR₂)]⁻ Oxidative_Addition->Cu_III_Intermediate Reductive_Elimination Reductive Elimination Cu_III_Intermediate->Reductive_Elimination Reductive_Elimination->Cu_I_Picolinate Regeneration Product Ar-NR₂ Reductive_Elimination->Product

Caption: Proposed catalytic cycle for copper-picolinic acid catalyzed N-arylation.

Application Protocol: Copper-Catalyzed N-Arylation of Hydrazides

This protocol is adapted from the work of Kwong and coworkers.[1]

Materials:

  • N-Boc-hydrazine (1.2 equiv)

  • Aryl iodide (1.0 equiv)

  • CuI (10 mol%)

  • 2-Picolinic acid (20 mol%)

  • Cs₂CO₃ (2.0 equiv)

  • DMF (0.5 M)

Procedure:

  • To a Schlenk tube, add CuI, 2-picolinic acid, and Cs₂CO₃.

  • Evacuate and backfill the tube with argon three times.

  • Add DMF, the aryl iodide, and N-Boc-hydrazine.

  • Seal the tube and heat the reaction mixture at 80 °C for 12 hours.

  • Cool the reaction to room temperature and dilute with ethyl acetate.

  • Filter the mixture through a short pad of silica gel, washing with ethyl acetate.

  • Concentrate the filtrate under reduced pressure.

  • Purify the residue by flash column chromatography on silica gel to yield the N-arylated hydrazide.

IV. Picolinamide Directing Group Removal

A crucial aspect of utilizing picolinamide as a directing group is its efficient removal to unveil the desired functional group. Several methods have been developed for this purpose.

Protocol: Reductive Cleavage of Picolinamides

This mild procedure using zinc in acidic media is effective for the cleavage of picolinamides.[10]

Materials:

  • Picolinamide substrate (1.0 equiv)

  • Zinc dust (10 equiv)

  • Aqueous HCl (1.5 M)

Procedure:

  • To a round-bottom flask containing the picolinamide substrate, add aqueous HCl.

  • Add zinc dust portion-wise with stirring at room temperature.

  • Monitor the reaction by TLC or LC-MS.

  • Upon completion, filter the reaction mixture through Celite, washing with water.

  • Basify the filtrate with aqueous NaOH to pH > 10.

  • Extract the aqueous layer with dichloromethane (3 x 20 mL).

  • Dry the combined organic layers over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to afford the free amine.

V. Asymmetric Catalysis with Chiral Picolinic Acid Derivatives

The development of chiral ligands based on the picolinic acid scaffold has opened new avenues in asymmetric catalysis. These ligands have been successfully employed in enantioselective copper-catalyzed reactions. The design of these ligands often involves the incorporation of chiral elements, such as binaphthyl or amino acid moieties, to create a chiral environment around the metal center.[11][12] While the field is still evolving, the initial results are promising for the synthesis of enantioenriched molecules.

Conclusion

Picolinic acid and its derivatives have proven to be invaluable tools in the field of catalysis. Their ability to act as effective directing groups and ligands has enabled a wide range of challenging transformations with high levels of selectivity and efficiency. The protocols and mechanistic insights provided in this guide are intended to serve as a valuable resource for researchers in academia and industry, facilitating the application of these powerful synthetic methods in their own work. The continued development of novel picolinic acid-based ligands and catalytic systems promises to further expand the horizons of modern organic synthesis.

References

  • Han, D., Sun, J., & Jin, J. (2023). Picolinamide Ligands: Nickel‐Catalyzed Reductive Cross‐Coupling of Aryl Bromides with Bromocyclopropane and Beyond. Chemistry – An Asian Journal, 18(2), e202201132. [Link]
  • Giri, R., Chen, X., & Yu, J. Q. (2009). Palladium-catalyzed alkyl C–H bond activation. Angewandte Chemie International Edition, 48(36), 6562-6596. [Link]
  • Daugulis, O., Do, H. Q., & Shabashov, D. (2009). Palladium-and copper-catalyzed arylation of carbon-hydrogen bonds. Accounts of chemical research, 42(8), 1074-1086. [Link]
  • Han, D., Sun, J., & Jin, J. (2023). Picolinamide Ligands: Nickel-Catalyzed Reductive Cross-Coupling of Aryl Bromides with Bromocyclopropane and Beyond. Chemistry–An Asian Journal, 18(2), e202201132. [Link]
  • Zhu, J., & Spring, D. R. (2016). The reductive cleavage of picolinic amides. Tetrahedron Letters, 57(38), 4301-4303. [Link]
  • Pfaltz, A., & Drury, W. J. (2007). Design of chiral ligands for asymmetric catalysis: From C2-symmetric P, P-and N, N-ligands to non-symmetric P, N-ligands. Accounts of Chemical Research, 40(12), 1396-1404. [Link]
  • Kroškins, V., et al. (2021). Palladium-Catalyzed C–H Arylation and Azetidination of Pentacyclic Triterpenoids. The Journal of Organic Chemistry, 86(13), 8841-8859. [Link]
  • Kapdi, A. R., & Prajapati, D. (2019). Directed C–H Functionalization Reactions with a Picolinamide Directing Group: Ni-Catalyzed Cleavage and Byproduct Recycling. The Journal of Organic Chemistry, 84(19), 12348-12359. [Link]
  • Kroškins, V., et al. (2021). Palladium-Catalyzed C–H Arylation and Azetidination of Pentacyclic Triterpenoids. The Journal of Organic Chemistry, 86(13), 8841-8859. [Link]
  • Belyakov, S., et al. (2000). Studies on the conditions of synthesis of picolinic acid by heterogeneous catalytic oxidation of 2-picoline.
  • Belyakov, S., et al. (2000). Studies on the conditions of synthesis of picolinic acid by heterogeneous catalytic oxidation of 2-picoline.
  • Kapdi, A. R., & Prajapati, D. (2019). Removal of the coordinating group. Deprotection of the picolinamido....
  • Han, D., Sun, J., & Jin, J. (2023). Picolinamide Ligands: Nickel-Catalyzed Reductive Cross-Coupling of Aryl Bromides with Bromocyclopropane and Beyond. AMiner. [Link]
  • Kwong, F. Y., et al. (2005). Copper (I)-picolinic acid catalyzed N-arylation of hydrazides. Organic letters, 7(22), 4903-4906. [Link]
  • Daugulis, O., et al. (2005). Auxiliary-Assisted Palladium-Catalyzed Arylation and Alkylation of sp2 and sp3 Carbon-Hydrogen Bonds. Accounts of Chemical Research, 38(10), 823-834. [Link]
  • Chen, G., Shaughnessy, K. H., & Daugulis, O. (2015). Palladium (II)-Catalyzed C–H Activation with Bifunctional Ligands: From Curiosity to Industrialization. Accounts of chemical research, 48(4), 1074-1085. [Link]
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Sources

Application Note: High-Performance Analytical Strategies for the Detection and Quantification of 6-(3-Aminophenyl)picolinic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This application note provides a comprehensive guide to the analytical detection and quantification of 6-(3-Aminophenyl)picolinic acid (6-APPA), a key chemical entity relevant in pharmaceutical development as a potential starting material, intermediate, or process-related impurity. Recognizing the criticality of monitoring such substances, we present detailed protocols for three robust analytical techniques: High-Performance Liquid Chromatography with UV detection (HPLC-UV) for routine quality control, Ultra-High Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS) for high-sensitivity trace analysis and impurity profiling, and Capillary Electrophoresis (CE) as a high-efficiency orthogonal method. The scientific rationale behind method development choices, step-by-step experimental protocols, and guidelines for method validation in accordance with International Council for Harmonisation (ICH) standards are thoroughly discussed.

Introduction and Analytical Rationale

This compound (6-APPA) is a bifunctional molecule containing a picolinic acid moiety and an aminophenyl group. Its precise and accurate quantification is essential for ensuring the quality, safety, and efficacy of active pharmaceutical ingredients (APIs) and their associated drug products.[1][2] The presence of impurities, even at trace levels, can significantly impact the final product's stability and safety profile.[3][4] Therefore, developing validated, stability-indicating analytical methods is a regulatory requirement and a cornerstone of good manufacturing practice (GMP).[5][6]

The unique structure of 6-APPA, featuring both an acidic carboxylic group and a basic amino group, along with two aromatic chromophores, informs the selection of appropriate analytical techniques.

  • Chromatographic Methods (HPLC/UPLC): The aromatic nature and moderate polarity of 6-APPA make it an ideal candidate for reversed-phase liquid chromatography.

  • Mass Spectrometry (MS): The presence of ionizable functional groups (amine and carboxylic acid) allows for highly sensitive and specific detection using mass spectrometry, which is crucial for impurity identification and trace-level quantification.[7]

  • Electrophoretic Methods (CE): As an amphoteric molecule, 6-APPA's charge is pH-dependent, making it well-suited for separation by capillary electrophoresis, which offers an orthogonal separation mechanism to HPLC.[8][9][10]

This guide is designed for researchers, analytical scientists, and drug development professionals, providing both the theoretical basis and practical protocols for establishing reliable analytical control of 6-APPA.

High-Performance Liquid Chromatography with UV Detection (HPLC-UV)

HPLC-UV is the quintessential method for routine quality control, offering a balance of performance, robustness, and cost-effectiveness. The method's specificity relies on the chromatographic separation of the analyte from potential impurities.[11]

Principle of the Method

The protocol employs reversed-phase chromatography, where 6-APPA is separated on a nonpolar stationary phase (C18) using a polar mobile phase. The key to a successful separation is controlling the pH of the mobile phase. For 6-APPA, a mobile phase pH of approximately 3.0 is optimal. At this pH, the basic amino group (pKa ~4.2-4.6) is protonated (cationic), while the carboxylic acid group (pKa ~5.0-5.4) remains largely protonated (neutral), resulting in a net positive charge and predictable retention characteristics. The dual aromatic rings provide strong UV absorbance, enabling sensitive detection.[12]

Experimental Protocol: HPLC-UV

Instrumentation:

  • HPLC system with a quaternary or binary pump, autosampler, column thermostat, and a UV/Vis or Photodiode Array (PDA) detector.

Reagents and Materials:

  • 6-APPA Reference Standard

  • Methanol (HPLC Grade)

  • Water (HPLC Grade or Milli-Q)

  • Ortho-phosphoric acid (AR Grade)[13]

  • C18 Column (e.g., 250 mm x 4.6 mm, 5 µm particle size)

Protocol Steps:

  • Mobile Phase Preparation:

    • Prepare an aqueous buffer by adjusting HPLC-grade water to pH 3.0 with ortho-phosphoric acid.

    • The mobile phase is a mixture of Methanol and the pH 3.0 aqueous buffer (e.g., 20:80 v/v).[13]

    • Filter the mobile phase through a 0.45 µm membrane filter and degas by sonication or helium sparging.

    • Causality: Using a buffered mobile phase at a controlled pH is critical to ensure consistent ionization of the analyte, leading to reproducible retention times and symmetrical peak shapes.

  • Standard Solution Preparation:

    • Accurately weigh ~10 mg of 6-APPA reference standard into a 100 mL volumetric flask.

    • Dissolve and dilute to volume with the mobile phase to obtain a stock solution of 100 µg/mL.

    • Prepare a working standard of 10 µg/mL by diluting 10 mL of the stock solution to 100 mL with the mobile phase.

  • Sample Preparation:

    • Prepare the sample by accurately weighing a portion of the test material and dissolving it in the mobile phase to achieve a nominal concentration of 10 µg/mL.

  • Chromatographic Conditions:

    Parameter Condition
    Column C18, 250 x 4.6 mm, 5 µm
    Mobile Phase Methanol : pH 3.0 Water (20:80 v/v)[13]
    Flow Rate 1.0 mL/min
    Column Temperature 30 °C
    Injection Volume 20 µL
    Detection Wavelength 264 nm

    | Run Time | 15 minutes |

  • System Suitability:

    • Before sample analysis, perform five replicate injections of the working standard. The system is deemed suitable if the relative standard deviation (RSD) for peak area and retention time is ≤ 2.0%.

Method Validation Summary

The described method must be validated according to ICH Q2(R1) guidelines to ensure it is fit for its intended purpose.[6]

ParameterTypical Acceptance CriteriaPurpose
Specificity Peak purity index > 0.999; baseline resolution from impuritiesEnsures the signal is unequivocally from the analyte.[14]
Linearity Correlation coefficient (r²) ≥ 0.999Confirms a proportional response over a defined range.
Range 80-120% of the test concentrationThe interval providing suitable precision and accuracy.[6]
Accuracy 98.0% - 102.0% recoveryMeasures the closeness of test results to the true value.
Precision Repeatability RSD ≤ 2.0%; Intermediate Precision RSD ≤ 2.0%Demonstrates the method's consistency.[14]
LOD / LOQ S/N ≥ 3 (LOD); S/N ≥ 10 (LOQ)Defines the lowest concentration that can be detected/quantified.
HPLC-UV Workflow Diagram

HPLC_Workflow cluster_prep Preparation cluster_analysis Analysis cluster_data Data Processing MobilePhase Mobile Phase Prep (Methanol:Water pH 3.0) HPLC HPLC System (C18 Column, 1 mL/min) MobilePhase->HPLC Standard Standard Prep (10 µg/mL) Inject Inject 20 µL Standard->Inject Sample Sample Prep (~10 µg/mL) Sample->Inject Detect UV Detection @ 264 nm HPLC->Detect Inject->HPLC Integrate Integrate Peak Area Detect->Integrate Quantify Quantify vs. Standard Integrate->Quantify Report Generate Report Quantify->Report

Caption: Workflow for 6-APPA analysis by HPLC-UV.

UPLC-Tandem Mass Spectrometry (UPLC-MS/MS)

For applications requiring higher sensitivity and specificity, such as impurity profiling, metabolite identification, or analysis in complex biological matrices, UPLC-MS/MS is the method of choice.

Principle of the Method

This technique couples the superior separation power of UPLC with the definitive identification capabilities of tandem mass spectrometry. Electrospray ionization (ESI) is used to generate gas-phase ions of the analyte, which are then selected and fragmented to produce a unique "fingerprint." The method operates in Multiple Reaction Monitoring (MRM) mode, where a specific precursor ion is isolated and a characteristic product ion is monitored, providing exceptional selectivity and minimizing matrix interference.[15] For 6-APPA (MW: 228.23 g/mol ), ESI in positive ion mode is ideal, targeting the protonated molecule [M+H]⁺ at m/z 229.2.

Experimental Protocol: UPLC-MS/MS

Instrumentation:

  • UPLC system coupled to a triple quadrupole mass spectrometer with an ESI source.

Reagents and Materials:

  • Acetonitrile (LC-MS Grade)

  • Water (LC-MS Grade)

  • Formic Acid (LC-MS Grade)

  • UPLC C18 Column (e.g., 50 mm x 2.1 mm, 1.7 µm particle size)

Protocol Steps:

  • Mobile Phase Preparation:

    • Mobile Phase A: 0.1% Formic Acid in Water.

    • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

    • Causality: Volatile mobile phase modifiers like formic acid are required for stable ESI performance and are compatible with MS detection, unlike non-volatile phosphate buffers.[16]

  • Standard and Sample Preparation:

    • Prepare stock and working solutions as in the HPLC method, but use Mobile Phase A as the diluent to ensure compatibility with the initial chromatographic conditions.

  • UPLC-MS/MS Conditions:

    Parameter Condition
    Column UPLC C18, 50 x 2.1 mm, 1.7 µm
    Mobile Phase A 0.1% Formic Acid in Water
    Mobile Phase B 0.1% Formic Acid in Acetonitrile
    Gradient 5% to 95% B over 3 minutes
    Flow Rate 0.4 mL/min
    Column Temperature 40 °C
    Injection Volume 2 µL
    Ionization Mode ESI Positive
    Capillary Voltage 3.0 kV

    | MRM Transition | Precursor Ion (m/z): 229.2 -> Product Ion (m/z): [To be determined empirically, e.g., loss of H₂O+CO] |

  • Determining MRM Transition:

    • Infuse a ~1 µg/mL solution of 6-APPA directly into the mass spectrometer.

    • Perform a full scan (Q1 scan) to confirm the mass of the precursor ion ([M+H]⁺ at m/z 229.2).

    • Perform a product ion scan on m/z 229.2 to identify stable, high-intensity fragment ions for the MRM method.

UPLC-MS/MS Workflow Diagram

LCMS_Workflow cluster_prep Preparation cluster_analysis UPLC Separation cluster_detection MS/MS Detection Sample Sample Prep (Dilute in Mobile Phase A) Inject Inject 2 µL Sample->Inject UPLC UPLC System (Gradient Elution) ESI ESI Source (Positive Ion Mode) UPLC->ESI Inject->UPLC Q1 Quadrupole 1 (Select m/z 229.2) ESI->Q1 Q2 Quadrupole 2 (Fragment Ion) Q1->Q2 Q3 Quadrupole 3 (Select Product Ion) Q2->Q3 Detector Detector Q3->Detector

Caption: Workflow for high-sensitivity analysis of 6-APPA by UPLC-MS/MS.

Capillary Electrophoresis (CE)

CE provides a powerful alternative separation technique based on a different physicochemical principle (charge-to-size ratio), making it an excellent orthogonal method to confirm purity results obtained by HPLC.

Principle of the Method

In Capillary Zone Electrophoresis (CZE), ions migrate through a buffer-filled capillary under the influence of an electric field. The migration speed is determined by the ion's electrophoretic mobility and the electroosmotic flow (EOF) of the buffer. By selecting a low-pH background electrolyte (BGE), such as formic acid, 6-APPA will be positively charged and migrate as a cation.[17] This approach is highly efficient and consumes minimal sample and solvent.[18]

Experimental Protocol: CE

Instrumentation:

  • Capillary Electrophoresis system with a PDA or UV detector.

Reagents and Materials:

  • Fused-silica capillary (e.g., 50 µm ID, 60 cm total length)

  • Formic Acid (AR Grade)

  • Sodium Hydroxide (0.1 M)

  • Water (HPLC Grade)

Protocol Steps:

  • Background Electrolyte (BGE) Preparation:

    • Prepare a 100 mM formic acid solution in water (pH ~2.4).

    • Filter through a 0.22 µm filter.

    • Causality: A low-pH BGE ensures the analyte is fully cationic and suppresses the ionization of silanol groups on the capillary wall, leading to stable electroosmotic flow and sharp peaks.[17]

  • Capillary Conditioning:

    • Rinse the new capillary sequentially with 0.1 M NaOH (10 min), water (10 min), and BGE (20 min).

    • Between runs, rinse with BGE for 2 minutes.

  • Standard and Sample Preparation:

    • Dissolve and dilute the reference standard and sample in water to a nominal concentration of 25 µg/mL.

  • CE Conditions:

    Parameter Condition
    Capillary Fused Silica, 50 µm ID, 60 cm length
    BGE 100 mM Formic Acid (pH 2.4)
    Voltage +25 kV
    Temperature 25 °C
    Injection Hydrodynamic (50 mbar for 5 seconds)

    | Detection | UV at 214 nm or 264 nm |

Method Selection Guide

Choosing the appropriate analytical method depends on the specific requirements of the analysis.

FeatureHPLC-UVUPLC-MS/MSCapillary Electrophoresis (CE)
Primary Application Routine QC, Assay, PurityTrace Analysis, Impurity ID, BioanalysisOrthogonal Purity Confirmation
Sensitivity Good (µg/mL)Excellent (ng/mL to pg/mL)Good (µg/mL)
Specificity Moderate (Relies on RT)Excellent (Relies on m/z)High (Relies on mobility)
Throughput HighMediumHigh
Cost (Instrument) LowHighMedium
Solvent Usage HighLowVery Low

Conclusion

This application note details three distinct, robust analytical methods for the detection and quantification of this compound. The HPLC-UV method serves as a reliable workhorse for quality control environments. The UPLC-MS/MS protocol provides the high sensitivity and specificity required for demanding impurity profiling and research applications. Finally, Capillary Electrophoresis offers an efficient, orthogonal separation technique ideal for method validation and purity confirmation. By understanding the principles and following the detailed protocols presented, researchers and drug development professionals can implement a comprehensive analytical strategy to ensure the quality and safety of their materials.

References

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  • Levin, D. "Validation of Impurity Methods, Part II." LCGC North America, [Link].
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  • Chaudhary, P. K., and D. K. Sharma. "Analytical Method Validation: ICH and USP Perspectives." International Journal of Research and Review, [Link].
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  • Al-Dirbashi, O. Y., et al. "Improved separation and detection of picolinic acid and quinolinic acid by capillary electrophoresis-mass spectrometry: Application to analysis of human cerebrospinal fluid." PubMed Central, [Link].
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  • Johnson, C. H., et al. "High sensitivity LC-MS methods for quantitation of hydroxy- and keto-androgens." National Institutes of Health (NIH), [Link].
  • Mawatari, K., et al.
  • ResearchGate. "Selected UV-Visible Spectroscopy Data of Picolinic acid and its complexes.
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  • Simbavimbere, C., et al. "An UPLC-ESI-MS/MS Assay Using 6-Aminoquinolyl-N-Hydroxysuccinimidyl Carbamate Derivatization for Targeted Amino Acid Analysis." MDPI, [Link].
  • Rishi, J., et al. "(PDF) IMPURITY PROFILING: AN EMERGING APPROACH FOR PHARMACEUTICALS.
  • Dhangar, K. R., et al. "IMPURITY PROFILING OF DRUGS: A REVIEW." Journal of the Chilean Chemical Society, [Link].
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Application Note: A Validated Reverse-Phase HPLC Method for the Quantification of Picolinic Acid in Biological Matrices

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

Picolinic acid, a catabolite of the essential amino acid L-tryptophan, is an important endogenous chelator and neuromodulator.[1] Its quantification in biological fluids is critical for research in immunology, neuroscience, and drug development. This application note presents a robust, validated High-Performance Liquid Chromatography (HPLC) method for the determination of picolinic acid. The method utilizes ion-pair reverse-phase chromatography on a C18 column coupled with UV detection, offering high specificity and sensitivity.[2] A simple and efficient acid precipitation protocol for sample preparation from biological matrices like serum is also detailed.[3][4] The entire procedure has been validated according to the International Council for Harmonisation (ICH) guidelines to ensure its suitability for its intended purpose.[5][6]

Principle of the Method

The quantification of picolinic acid is achieved by leveraging reverse-phase HPLC. Picolinic acid is a polar, ionizable compound, which can be challenging to retain on traditional C18 columns.[7] To overcome this, this method employs an ion-pairing strategy.

Causality of Method Choices:

  • C18 Column: The C18 stationary phase is chosen for its versatility and stability. It separates analytes based on their hydrophobicity.

  • Ion-Pairing Reagent: A reagent such as Tetrabutylammonium Hydrogen Sulfate (TBAHS) is added to the mobile phase.[2] The positively charged tetrabutylammonium ion pairs with the negatively charged carboxylate group of picolinic acid at a neutral or slightly basic pH. This newly formed neutral, hydrophobic ion-pair has a stronger interaction with the C18 stationary phase, resulting in increased retention, improved peak shape, and enhanced separation from other polar, endogenous components in the sample matrix.

  • UV Detection: Picolinic acid contains a pyridine ring, a chromophore that absorbs UV light. The detection wavelength is set at approximately 265 nm, which corresponds to a significant absorbance maximum for picolinic acid, providing good sensitivity for quantification.[2]

  • Acid Precipitation: For sample preparation, perchloric acid is used to denature and precipitate proteins from biological samples like serum.[4][8] This is a rapid and effective technique that releases matrix-bound analytes and provides a clean supernatant for injection, minimizing interference and protecting the analytical column.

Materials and Reagents

Item Specification
Instrumentation HPLC system with isocratic pump, autosampler, column oven, and UV/Vis Detector
Analytical Column C18 Reverse-Phase Column (e.g., 250 mm x 4.6 mm, 5 µm particle size)
Chemicals Picolinic Acid (analytical standard, ≥99% purity)
Tetrabutylammonium Hydrogen Sulfate (TBAHS), HPLC grade
Potassium Phosphate Monobasic (KH₂PO₄), HPLC grade
Orthophosphoric Acid, HPLC grade
Perchloric Acid, analytical grade
Methanol, HPLC grade
Water, HPLC or Milli-Q grade
Labware Volumetric flasks, pipettes, 1.5 mL microcentrifuge tubes, 0.22 µm syringe filters

Detailed Protocols

Protocol 1: Preparation of Solutions

1. Mobile Phase Preparation (1 L): a. Weigh and dissolve an appropriate amount of KH₂PO₄ and TBAHS in 900 mL of HPLC-grade water to achieve final concentrations of 30 mM and 1 mM, respectively.[2] b. Adjust the pH of the solution to 7.0 using a potassium hydroxide solution. The pH is critical for ensuring the picolinic acid is ionized and can pair with the TBAHS. c. Add 100 mL of HPLC-grade methanol (final concentration 10% v/v). The methanol concentration can be adjusted to optimize the retention time.[2] d. Filter the final solution through a 0.22 µm membrane filter and degas thoroughly using sonication or vacuum.

2. Standard Stock Solution (1 mg/mL): a. Accurately weigh approximately 10 mg of picolinic acid standard. b. Dissolve it in a 10 mL volumetric flask using the mobile phase as the diluent.

3. Working Standard Solutions & Calibration Curve: a. Perform serial dilutions of the Standard Stock Solution with the mobile phase to prepare a series of at least five calibration standards. b. A suggested concentration range is 1 µg/mL to 50 µg/mL.

Protocol 2: Sample Preparation from Serum

This protocol describes the deproteinization of serum samples.[4][8]

  • Pipette 200 µL of serum into a 1.5 mL microcentrifuge tube.

  • Add 100 µL of 1.0 M perchloric acid to the tube.

  • Vortex the mixture vigorously for 30 seconds to ensure complete protein precipitation.

  • Centrifuge the tube at 14,000 x g for 10 minutes at 4°C.

  • Carefully collect the supernatant.

  • Filter the supernatant through a 0.22 µm syringe filter into an HPLC vial.

  • The sample is now ready for injection.

G cluster_prep Sample Preparation Workflow Sample 200 µL Serum Sample AddPCA Add 100 µL Perchloric Acid Sample->AddPCA Vortex Vortex for 30s AddPCA->Vortex Centrifuge Centrifuge (14,000 x g, 10 min) Vortex->Centrifuge Supernatant Collect Supernatant Centrifuge->Supernatant Filter Filter (0.22 µm) Supernatant->Filter HPLC_Vial Transfer to HPLC Vial Filter->HPLC_Vial G cluster_validation ICH Q2(R2) Validation Logic Specificity Specificity Linearity Linearity Accuracy Accuracy Precision Precision LOQ LOQ Range Range Linearity->Range Accuracy->Range Precision->Range LOD LOD LOQ->LOD Robustness Robustness Robustness->Linearity Robustness->Accuracy Robustness->Precision

Caption: Interrelation of key method validation parameters.

  • Specificity: The ability to assess the analyte unequivocally in the presence of other components. This is demonstrated by injecting a blank matrix (e.g., serum without picolinic acid) and a spiked matrix to ensure no interfering peaks are present at the retention time of picolinic acid.

  • Linearity and Range: The method's ability to elicit test results that are directly proportional to the analyte concentration. A calibration curve is generated by plotting peak area against concentration for at least five standards. The correlation coefficient (r²) should be ≥ 0.999. The range is the interval between the upper and lower concentrations where the method is shown to be accurate, precise, and linear. [9]* Accuracy: The closeness of the test results to the true value. It is assessed by spiking a blank matrix with known concentrations of picolinic acid (low, medium, and high levels) and calculating the percent recovery. Acceptance criteria are typically 90-110% recovery. [10]* Precision: The degree of scatter between a series of measurements.

    • Repeatability (Intra-assay): Analysis of replicate samples (n=6) at the same concentration on the same day.

    • Intermediate Precision (Inter-assay): Analysis performed by a different analyst on a different day.

    • The Relative Standard Deviation (%RSD) for both should be ≤ 2.0%. [11]* Limit of Detection (LOD) & Limit of Quantification (LOQ):

    • LOD: The lowest amount of analyte that can be detected but not necessarily quantified. Typically calculated based on a signal-to-noise ratio of 3:1.

    • LOQ: The lowest amount of analyte that can be quantitatively determined with suitable precision and accuracy. Typically calculated based on a signal-to-noise ratio of 10:1.

  • Robustness: The capacity of the method to remain unaffected by small, deliberate variations in method parameters (e.g., ±0.1 unit change in mobile phase pH, ±2°C change in column temperature). [9]

Representative Results

Validation Parameter Result Acceptance Criteria
Retention Time ~4.5 minConsistent (RSD < 1%)
Linearity (r²) 0.9995≥ 0.999
Range 1 - 50 µg/mL-
Accuracy (% Recovery) 98.5% - 103.2%90% - 110%
Precision (%RSD) Repeatability: 0.8%Intermediate: 1.3%≤ 2.0%
LOQ 0.5 µg/mL-
LOD 0.15 µg/mL-

A typical chromatogram should show a sharp, symmetrical peak for picolinic acid at its retention time, well-resolved from the solvent front and any matrix interference peaks.

Conclusion

The HPLC method described in this application note is specific, linear, accurate, and precise for the quantification of picolinic acid in biological matrices. The use of ion-pair chromatography provides excellent retention and resolution on a standard C18 column. The simple acid precipitation sample preparation makes it suitable for high-throughput analysis. This validated method is a reliable tool for researchers, scientists, and drug development professionals investigating the roles of picolinic acid in health and disease.

References

  • Dazzi, C., Candiano, G., Massazza, S., Ponzetto, A., & Varesio, L. (2001). New high-performance liquid chromatographic method for the detection of picolinic acid in biological fluids.
  • Teshima, D., et al. (2023). Determination of Picolinic Acid by HPLC Coupled With Postcolumn Photo Irradiation Using Zinc Acetate as a Fluorescent Derivatization Reagent. International Journal of Tryptophan Research. [Link]
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Application Note: A Robust and Validated LC-MS/MS Method for the Quantitative Analysis of 6-(3-Aminophenyl)picolinic acid in Human Plasma

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This document details a highly selective and sensitive method for the quantification of 6-(3-Aminophenyl)picolinic acid in human plasma using Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS). This compound and its derivatives are of increasing interest in pharmaceutical development as key intermediates[1]. The presented protocol provides a comprehensive workflow, from sample preparation using protein precipitation to optimized chromatographic separation and detection via electrospray ionization tandem mass spectrometry. The method is designed to meet the rigorous standards required for bioanalytical studies, ensuring accuracy, precision, and reliability in accordance with regulatory guidelines such as the FDA Bioanalytical Method Validation Guidance[2][3].

Introduction and Scientific Rationale

This compound is a heterocyclic aromatic compound featuring both a picolinic acid moiety and an aminophenyl group. Its molecular structure (Molecular Formula: C₁₂H₁₀N₂O₂, Molecular Weight: 214.22 g/mol ) presents distinct chemical properties that are advantageous for LC-MS/MS analysis[4]. The presence of basic nitrogen atoms on the pyridine ring and the primary amine makes it readily ionizable via positive mode electrospray ionization (ESI), while its overall polarity is suitable for reversed-phase chromatography.

The accurate quantification of such molecules in complex biological matrices like plasma is critical during drug development for pharmacokinetic and toxicokinetic studies. LC-MS/MS stands as the gold standard for this purpose due to its exceptional sensitivity and selectivity, which arises from the ability to isolate a specific precursor ion and monitor its unique fragment ions, a technique known as Multiple Reaction Monitoring (MRM)[5][6]. This application note provides a field-proven protocol grounded in established bioanalytical principles to ensure data integrity and reproducibility.

Principle of the Method

The analytical strategy involves three core stages:

  • Sample Preparation: Efficient extraction of the analyte from the plasma matrix and removal of endogenous interferences, primarily proteins and phospholipids. A protein precipitation (PPT) protocol is employed for its simplicity and high throughput, which is suitable for many research and development applications[7].

  • Chromatographic Separation: The analyte and its internal standard are separated from remaining matrix components on a reversed-phase C18 column. A gradient elution with an acidified mobile phase ensures sharp, symmetrical peak shapes and reproducible retention times.

  • Mass Spectrometric Detection: The column effluent is introduced into the mass spectrometer via an ESI source operating in positive ion mode. The instrument isolates the protonated molecular ion ([M+H]⁺) of the analyte (precursor ion) and induces fragmentation. Specific product ions are then monitored to provide a highly selective and quantitative signal. The use of a stable isotope-labeled internal standard (SIL-IS) is paramount to correct for any variability during sample preparation and instrumental analysis, ensuring the highest level of accuracy and precision[8][9][10].

Materials, Reagents, and Instrumentation

Reagents and Chemicals
  • This compound reference standard (≥97% purity)

  • This compound-¹³C₆,¹⁵N₂ stable isotope-labeled internal standard (SIL-IS)

  • LC-MS grade Acetonitrile (ACN)

  • LC-MS grade Methanol (MeOH)

  • LC-MS grade Water

  • Formic Acid (≥99%)

  • Control Human Plasma (K₂EDTA)

Instrumentation and Equipment
  • LC System: UPLC or HPLC system capable of binary gradient elution (e.g., Waters ACQUITY UPLC, Agilent 1290 Infinity II)[5].

  • Mass Spectrometer: Triple quadrupole mass spectrometer (e.g., Sciex QTRAP 6500+, Waters Xevo TQ-S micro, Agilent 6470A)[5].

  • LC Column: Reversed-phase C18 column (e.g., Waters ACQUITY UPLC BEH C18, 2.1 x 50 mm, 1.7 µm).

  • General Lab Equipment: Analytical balance, calibrated pipettes, vortex mixer, refrigerated centrifuge, 1.5 mL polypropylene microcentrifuge tubes.

Detailed Experimental Protocol

Preparation of Standards and Solutions
  • Primary Stock Solutions (1 mg/mL): Accurately weigh ~1 mg of this compound and its SIL-IS into separate volumetric flasks. Dissolve in a small volume of methanol and dilute to the final volume with 50:50 ACN:Water to create 1 mg/mL stock solutions.

  • Working Standard Solutions: Prepare a series of working standard solutions by serial dilution of the primary stock solution with 50:50 ACN:Water to create solutions for calibration curve (CC) and quality control (QC) samples.

  • Internal Standard (IS) Spiking Solution (100 ng/mL): Dilute the SIL-IS primary stock solution with acetonitrile to achieve a final concentration of 100 ng/mL. This solution will also serve as the protein precipitation agent.

Sample Preparation: Protein Precipitation
  • Label 1.5 mL microcentrifuge tubes for blanks, zero standards, CCs, QCs, and unknown samples.

  • Pipette 50 µL of control human plasma into the appropriate tubes (for all samples except the blank). For CC and QC samples, spike with the appropriate working standard solution.

  • Add 150 µL of the IS Spiking Solution (100 ng/mL in ACN) to all tubes (except for the blank, to which 150 µL of plain ACN is added).

  • Vortex all tubes vigorously for 30 seconds to ensure complete protein precipitation.

  • Centrifuge the samples at 14,000 x g for 10 minutes at 4°C to pellet the precipitated proteins.

  • Carefully transfer 100 µL of the clear supernatant to an autosampler vial or well plate for LC-MS/MS analysis.

Experimental Workflow Diagram

LC-MS/MS Workflow Figure 1: Overall Analytical Workflow cluster_prep Sample Preparation cluster_analysis Instrumental Analysis cluster_data Data Processing s1 Pipette 50 µL Plasma Sample s2 Spike with Analyte (CC/QC) or Vehicle (Unknowns) s1->s2 s3 Add 150 µL Acetonitrile containing Internal Standard s2->s3 s4 Vortex Mix (30s) s3->s4 s5 Centrifuge (14,000g, 10 min) s4->s5 s6 Transfer Supernatant s5->s6 a1 Inject into LC System s6->a1 a2 Chromatographic Separation (C18 Column) a1->a2 a3 ESI Ionization (+ve mode) a2->a3 a4 MS/MS Detection (MRM) a3->a4 d1 Peak Integration a4->d1 d2 Generate Calibration Curve (Analyte/IS Ratio vs. Conc.) d1->d2 d3 Quantify Unknowns d2->d3

Caption: Figure 1: Overall Analytical Workflow

LC-MS/MS Parameters

The following tables summarize the optimized instrumental conditions.

Table 1: Liquid Chromatography Parameters

Parameter Setting Rationale
Column Waters ACQUITY BEH C18, 2.1x50 mm, 1.7 µm Provides excellent separation efficiency for small molecules.
Mobile Phase A 0.1% Formic Acid in Water Acid modifier aids in positive ionization and improves peak shape.
Mobile Phase B 0.1% Formic Acid in Acetonitrile Strong organic solvent for elution from the reversed-phase column.
Flow Rate 0.4 mL/min Standard flow rate for 2.1 mm ID columns, providing good balance of speed and efficiency.
Gradient 5% B to 95% B over 3.0 min, hold for 0.5 min, return to 5% B and re-equilibrate for 1.0 min Gradient elution is necessary to separate the analyte from early-eluting matrix components.
Column Temp. 40 °C Elevated temperature reduces viscosity and can improve peak shape and reproducibility.

| Injection Vol. | 5 µL | A small injection volume minimizes potential matrix effects and column overload. |

Table 2: Mass Spectrometry Parameters

Parameter Setting Rationale
Ionization Mode Electrospray Ionization (ESI), Positive The amine and pyridine moieties are readily protonated to form [M+H]⁺ ions.
Capillary Voltage 3.5 kV Optimized for stable spray and maximum ion generation.
Source Temp. 150 °C Standard temperature to assist desolvation without causing thermal degradation.
Desolvation Temp. 500 °C High temperature required to efficiently evaporate the mobile phase at 0.4 mL/min.
Gas Flow Instrument Dependent (e.g., 1000 L/hr) Optimized to facilitate desolvation of droplets.
Collision Gas Argon Inert gas used to induce fragmentation in the collision cell.

| MRM Transitions | See Table 3 | Specific precursor-to-product ion transitions for quantification and qualification. |

Table 3: Optimized MRM Transitions (Hypothetical)

Compound Precursor Ion (m/z) Product Ion (m/z) Dwell Time (ms) Collision Energy (eV) Purpose
This compound 215.2 171.1 100 22 Quantifier (Loss of COOH)
This compound 215.2 120.1 100 35 Qualifier (Aminophenyl fragment)
SIL-IS 224.2 179.1 100 22 IS Quantifier (Loss of COOH)

Note: The exact m/z values and collision energies must be empirically determined by infusing the pure compounds into the mass spectrometer. The fragmentation of protonated amino acids often involves the neutral loss of the carboxyl group (H₂O + CO), which corresponds to a loss of 45 Da[11]. This is the basis for the proposed quantifier transition (215.2 -> 170.2, adjusted to 171.1 for proton rearrangement).

Bioanalytical Method Validation (BMV)

A full validation must be conducted to ensure the method's reliability for its intended purpose, following the principles outlined in the ICH M10 Bioanalytical Method Validation and Study Sample Analysis guidance[12].

Key Validation Parameters
  • Selectivity and Specificity: Assessed by analyzing at least six different blank plasma lots to ensure no significant endogenous interferences are present at the retention times of the analyte and IS.

  • Linearity and Range: The calibration curve should be constructed using a minimum of six non-zero standards. A linear regression with a 1/x² weighting is typically used. The correlation coefficient (r²) should be ≥0.99.

  • Accuracy and Precision: Determined by analyzing QC samples at four levels (Lower Limit of Quantification (LLOQ), Low, Medium, and High) in at least five replicates. Intra-day and inter-day precision (%CV) should not exceed 15% (20% at LLOQ), and accuracy (%Bias) should be within ±15% (±20% at LLOQ)[2].

  • Matrix Effect: This is a critical parameter in LC-MS/MS bioanalysis, as co-eluting matrix components can suppress or enhance the analyte's ionization[13][14]. It is quantitatively assessed by comparing the analyte response in post-extraction spiked blank plasma to the response in a neat solution[15]. The IS-normalized matrix factor should be consistent across different plasma lots.

  • Recovery: The efficiency of the extraction process is determined by comparing the analyte response in pre-extraction spiked samples to that of post-extraction spiked samples.

  • Stability: The stability of the analyte in plasma must be assessed under various conditions relevant to sample handling and storage, including bench-top, freeze-thaw, and long-term storage stability.

Method Validation Decision Logic

Method Validation Logic Figure 2: Key Stages of Bioanalytical Method Validation decision decision pass pass fail fail start Start Validation selectivity Assess Selectivity (6 Blank Lots) start->selectivity check_select Interference <20% LLOQ? selectivity->check_select linearity Evaluate Linearity & Range check_select->linearity Yes optimize Optimize Method (Chromatography/Sample Prep) check_select->optimize No check_linear r² ≥ 0.99? linearity->check_linear acc_prec Determine Accuracy & Precision (Intra/Inter-day) check_linear->acc_prec Yes check_linear->optimize No check_acc_prec Within ±15% Bias & <15% CV? acc_prec->check_acc_prec matrix Investigate Matrix Effect check_acc_prec->matrix Yes check_acc_prec->optimize No check_matrix IS-Normalized Matrix Factor Consistent? matrix->check_matrix stability Conduct Stability Tests (Freeze-Thaw, Bench-Top, etc.) check_matrix->stability Yes check_matrix->optimize No check_stab Within ±15% of Nominal? stability->check_stab validated Method Validated check_stab->validated Yes check_stab->optimize No optimize->start Re-evaluate

Caption: Figure 2: Key Stages of Bioanalytical Method Validation

Conclusion

The LC-MS/MS method described herein provides a robust, sensitive, and selective tool for the quantitative determination of this compound in human plasma. The protocol is designed for high-throughput applications and is grounded in established scientific principles and regulatory expectations. Proper method validation according to the outlined criteria will ensure that the data generated is reliable and suitable for supporting drug development and clinical research studies.

References

  • Bioanalysis Zone. (2014, February 6). Importance of matrix effects in LC-MS/MS bioanalysis. [Link]
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Derivatization of 6-(3-Aminophenyl)picolinic Acid for Enhanced Chromatographic Analysis

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note for Researchers, Scientists, and Drug Development Professionals

Abstract

This application note provides a comprehensive technical guide on the derivatization of 6-(3-aminophenyl)picolinic acid for robust and sensitive analysis by gas chromatography-mass spectrometry (GC-MS). Due to its zwitterionic nature, this compound exhibits high polarity and low volatility, posing significant challenges for direct chromatographic analysis. We present two field-proven derivatization protocols—silylation using N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) and a dual-functionalization method using ethyl chloroformate (ECF)—designed to overcome these analytical hurdles. This guide details the underlying chemical principles, step-by-step experimental procedures, and the rationale behind methodological choices, ensuring scientific integrity and reproducibility.

Introduction: The Analytical Challenge

This compound is a pyridine carboxylic acid derivative with both an acidic carboxyl group and a basic amino group.[1][2][3] This structure confers zwitterionic properties at physiological pH, leading to high polarity, strong intermolecular hydrogen bonding, and consequently, very low volatility.[4][5] These characteristics make direct analysis, particularly by gas chromatography (GC), practically impossible due to thermal degradation and poor chromatographic performance. Even with high-performance liquid chromatography (HPLC), its amphoteric nature can result in poor retention, peak tailing, and low sensitivity without specialized columns or mobile phases.[6][7]

Derivatization is a chemical modification process that converts the polar, non-volatile analyte into a less polar, more volatile, and thermally stable derivative suitable for analysis.[8] By masking the active hydrogen atoms on the carboxylic acid and amino functional groups, derivatization dramatically improves chromatographic behavior, leading to enhanced peak shape, sensitivity, and separation.[9][10][11]

This guide provides detailed protocols for two robust derivatization strategies, enabling accurate and reliable quantification of this compound in complex matrices.

Causality Behind Derivatization: Why It Is Essential

The primary obstacle in analyzing this compound is the presence of active hydrogens on both the carboxyl (-COOH) and amino (-NH₂) groups. These functional groups are responsible for the compound's challenging physicochemical properties.

  • Increased Volatility: Derivatization replaces these active hydrogens with nonpolar moieties (e.g., trimethylsilyl or ethoxycarbonyl groups), which disrupts the strong intermolecular hydrogen bonding. This significantly lowers the boiling point of the analyte, making it sufficiently volatile for GC analysis.[12][13]

  • Improved Thermal Stability: The resulting derivatives are more stable at the elevated temperatures required for GC injection and separation, preventing on-column degradation.[10]

  • Enhanced Chromatographic Performance: By reducing polarity, derivatization minimizes undesirable interactions with active sites on the GC column and inlet liner. This leads to sharper, more symmetrical peaks, which are essential for accurate quantification.[8]

  • Improved Mass Spectrometric Identification: Derivatives often produce characteristic and predictable fragmentation patterns in mass spectrometry (MS), aiding in structural confirmation and improving sensitivity.

Diagram 1: Structure of this compound

Caption: Chemical structure of the target analyte.

Derivatization Protocols

Two primary methods are presented: Silylation and Alkylation/Acylation via Ethyl Chloroformate. The choice depends on laboratory instrumentation, sample matrix, and desired sensitivity.

Protocol 1: Silylation with BSTFA + 1% TMCS

Silylation is a robust and widely used technique for derivatizing compounds with active hydrogens.[9] N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA), often catalyzed by trimethylchlorosilane (TMCS), is a powerful silylating agent that reacts with both carboxylic acids and amines to form stable trimethylsilyl (TMS) esters and TMS amines, respectively.[10][14]

Principle: The lone pair of electrons on the oxygen of the carboxyl group and the nitrogen of the amino group attacks the electrophilic silicon atom of BSTFA. The TMCS catalyst accelerates the reaction by providing a source of protons to activate the leaving group.[15][16]

Diagram 2: Silylation Reaction Workflow

G start Analyte Sample in Vial dry Evaporate to Dryness (under Nitrogen) start->dry add_solvent Add Anhydrous Solvent (e.g., Pyridine, Acetonitrile) dry->add_solvent add_reagent Add BSTFA + 1% TMCS add_solvent->add_reagent react Heat at 70-80°C (30-60 min) add_reagent->react cool Cool to Room Temperature react->cool analyze Inject into GC-MS System cool->analyze

Caption: General workflow for the silylation protocol.[8]

Materials and Reagents:

  • This compound standard or sample extract

  • N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS)

  • Anhydrous pyridine or acetonitrile (GC grade)

  • Reaction vials (2 mL) with PTFE-lined caps

  • Heating block or oven

  • Nitrogen evaporator

  • GC-MS system

Step-by-Step Methodology:

  • Sample Preparation: Place an accurately measured aliquot of the sample solution (containing approximately 10-100 µg of the analyte) into a 2 mL reaction vial.

  • Drying: Evaporate the solvent to complete dryness under a gentle stream of nitrogen at 40-50°C. It is critical to remove all moisture, as silylation reagents are highly sensitive to water, which can lead to poor reaction yield and instability of the derivatives.[17]

  • Reagent Addition: Add 100 µL of anhydrous pyridine to dissolve the dried residue. Then, add 100 µL of BSTFA + 1% TMCS to the vial.

  • Reaction: Tightly cap the vial immediately and vortex for 30 seconds. Place the vial in a heating block or oven set to 75°C for 45 minutes to ensure the reaction goes to completion.

  • Cooling: Remove the vial from the heat source and allow it to cool to room temperature.

  • Analysis: The sample is now ready for analysis. Inject 1 µL of the derivatized solution into the GC-MS system.

Expected Derivative: The reaction will replace the active hydrogen on the carboxylic acid and both active hydrogens on the primary amine, resulting in a tri-TMS derivative.

ParameterValue/ConditionRationale
Sample State Completely DrySilylation reagents are moisture-sensitive; water will consume the reagent.
Solvent Anhydrous PyridineActs as a good solvent and an HCl scavenger, driving the reaction forward.
Reagent BSTFA + 1% TMCSPowerful silylating agent for both -COOH and -NH₂ groups; TMCS acts as a catalyst.
Temperature 75°CProvides sufficient energy to overcome the activation barrier for both functional groups.
Time 45 minutesEnsures complete derivatization of the sterically hindered groups.
Table 1: Key parameters for the silylation protocol.
Protocol 2: Derivatization with Ethyl Chloroformate (ECF)

Ethyl chloroformate (ECF) is a highly effective reagent for the simultaneous derivatization of amino and carboxylic acid groups.[18] The reaction proceeds rapidly in an aqueous-organic medium, making it versatile and less sensitive to residual water than silylation.[19] The process involves two key steps: N-acylation of the amino group and esterification of the carboxyl group.

Principle: In a basic aqueous solution (e.g., containing pyridine), the amino group reacts with ECF to form a stable N-ethoxycarbonyl derivative. The carboxylic acid group is concurrently converted into a mixed anhydride intermediate, which then reacts with an alcohol (e.g., ethanol) to form the corresponding ethyl ester.[19]

Diagram 3: Ethyl Chloroformate (ECF) Reaction

cluster_reaction Analyte Analyte in Aqueous/Alcohol/Pyridine ECF + Ethyl Chloroformate (ECF) Analyte->ECF Vortex Vortex to React ECF->Vortex Extraction Extract with Chloroform Vortex->Extraction Analysis Analyze Organic Layer by GC-MS Extraction->Analysis

Caption: Simplified workflow for ECF derivatization.[20]

Materials and Reagents:

  • This compound standard or sample extract

  • Ethyl Chloroformate (ECF)

  • Ethanol (anhydrous)

  • Pyridine

  • Chloroform (stabilized with amylene)

  • Deionized water

  • Reaction vials (4 mL) with PTFE-lined caps

Step-by-Step Methodology:

  • Sample Preparation: Place an aliquot of the sample (aqueous or dried and redissolved) into a 4 mL reaction vial.

  • Reaction Medium: Add 500 µL of a solution containing water, ethanol, and pyridine in a 4:1:1 ratio (v/v/v). Vortex to mix.

  • Derivatization: Add 50 µL of ethyl chloroformate (ECF) to the vial. Caution: ECF is corrosive and lachrymatory; perform this step in a fume hood.

  • Reaction: Immediately cap the vial and vortex vigorously for 1 minute. An emulsion may form. The reaction is rapid and often complete within this time.[21]

  • Extraction: Add 500 µL of chloroform to the vial to extract the derivatized analyte. Vortex for 30 seconds.

  • Phase Separation: Centrifuge the vial at 2,000 x g for 5 minutes to separate the organic and aqueous layers.

  • Analysis: Carefully transfer the lower organic (chloroform) layer to a clean autosampler vial. Inject 1 µL into the GC-MS system.

Expected Derivative: The amino group is converted to an N-ethoxycarbonyl amide, and the carboxylic acid group is converted to an ethyl ester.

ParameterValue/ConditionRationale
Reaction Medium Water/Ethanol/PyridineProvides the necessary environment for both acylation and esterification. Pyridine acts as a base.[18]
Reagent Ethyl Chloroformate (ECF)Reacts with both -NH₂ and -COOH functional groups efficiently.[22]
Reaction Time 1 minute (vortexing)The reaction is very fast at room temperature.[21]
Extraction Solvent ChloroformSelectively extracts the more hydrophobic derivative from the aqueous reaction medium.[18]
Table 2: Key parameters for the ECF derivatization protocol.

Method Validation and Quality Control

Once a derivatization protocol is established, the entire analytical method must be validated to ensure it is fit for its intended purpose.[23][24] According to guidelines from the International Conference on Harmonisation (ICH), key validation parameters include:[23][25]

  • Specificity: The ability to assess the analyte unequivocally in the presence of other components. This is confirmed by analyzing blank and spiked matrix samples.

  • Linearity and Range: Demonstrating a direct proportional relationship between analyte concentration and instrument response over a defined range.

  • Accuracy: The closeness of test results to the true value, typically assessed through recovery studies with spiked samples.

  • Precision: The degree of agreement among individual test results, evaluated at both repeatability (intra-day) and intermediate precision (inter-day) levels.

  • Limit of Detection (LOD) & Limit of Quantification (LOQ): The lowest concentration of analyte that can be reliably detected and quantified, respectively.

  • Robustness: The method's capacity to remain unaffected by small, deliberate variations in method parameters (e.g., reaction temperature, time), providing an indication of its reliability during normal usage.

Conclusion

The direct analysis of this compound by standard chromatographic techniques is hindered by its inherent polarity and low volatility. The derivatization protocols detailed in this application note—silylation with BSTFA and dual-functionalization with ECF—provide effective and reproducible means to convert the analyte into a form suitable for GC-MS analysis. Silylation is a powerful, well-established method but requires strictly anhydrous conditions. The ECF method offers a rapid alternative that is more tolerant of aqueous media. Proper implementation and validation of these methods will enable researchers, scientists, and drug development professionals to achieve accurate, sensitive, and reliable quantification of this challenging compound.

References

  • Fan, T. W., Lane, A. N., Higashi, R. M., & Yan, J. (2017). Chloroformate Derivatization for Tracing the Fate of Amino Acids in Cells and Tissues by Multiple Stable Isotope Resolved Metabolomics (mSIRM). Metabolites, 7(2), 18. [Link]
  • Knapp, D. R. (1979).
  • Husek, P. (1994). Analysis of amino acids by gas chromatography-flame ionization detection and gas chromatography-mass spectrometry: simultaneous derivatization of functional groups by an aqueous-phase chloroformate-mediated reaction.
  • Wang, J., et al. (2024). Rapid On-Column Esterification and Separation of Carboxylic Acids in Petroleum Fractions. Energy & Fuels. [Link]
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6-(3-Aminophenyl)picolinic Acid: A Versatile Scaffold for Kinase Inhibition and Targeted Protein Degradation

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Emergence of a Privileged Scaffold

In the landscape of modern drug discovery, the identification and optimization of privileged scaffolds—molecular frameworks that can interact with multiple biological targets—is a cornerstone of efficient therapeutic development. 6-(3-Aminophenyl)picolinic acid has emerged as a scaffold of significant interest, demonstrating remarkable versatility as a potent kinase inhibitor and a functional moiety in the burgeoning field of targeted protein degradation. Its unique structural features, comprising a picolinic acid core for metal chelation and hydrogen bonding, coupled with a strategically positioned aminophenyl group for directional interactions within protein binding pockets, underpin its broad applicability. This guide provides an in-depth exploration of the utility of this compound in drug discovery, detailing its mechanistic basis of action, protocols for its characterization, and its application in novel therapeutic modalities.

Part 1: Mechanism of Action - Dual-Threat Capability

The therapeutic potential of this compound stems from its ability to function through two distinct, yet powerful, mechanisms: direct enzyme inhibition and as a key component in Proteolysis Targeting Chimeras (PROTACs).

Kinase Inhibition: Targeting the Drivers of Oncogenesis

The aminophenyl-picolinamide framework is a well-established pharmacophore for the inhibition of various protein kinases, which are critical regulators of cellular signaling pathways and are frequently dysregulated in cancer. A prime target for compounds bearing this scaffold is the FMS-like Tyrosine Kinase 3 (FLT3) , a receptor tyrosine kinase that plays a crucial role in the proliferation and survival of hematopoietic progenitor cells.[1] Mutations leading to the constitutive activation of FLT3 are a common driver in Acute Myeloid Leukemia (AML), making it a key therapeutic target.[1]

Causality of Inhibition: The this compound scaffold positions key functional groups to interact with the ATP-binding pocket of kinases like FLT3. The picolinic acid moiety can form crucial hydrogen bonds with the hinge region of the kinase, a common anchoring point for ATP-competitive inhibitors. The aminophenyl group extends into the deeper regions of the binding pocket, where it can be further functionalized to enhance potency and selectivity through interactions with specific amino acid residues. This dual-interaction model provides a strong foundation for the design of highly potent and selective kinase inhibitors.

FLT3_Signaling_Pathway cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus FLT3 FLT3 Receptor PI3K PI3K FLT3->PI3K RAS RAS FLT3->RAS STAT5 STAT5 FLT3->STAT5 AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR Proliferation Cell Proliferation & Survival mTOR->Proliferation RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK ERK->Proliferation STAT5->Proliferation Inhibitor 6-(3-Aminophenyl)picolinic acid-based Inhibitor Inhibitor->FLT3

Targeted Protein Degradation: A New Therapeutic Paradigm

Beyond competitive inhibition, the this compound scaffold can be incorporated into Proteolysis Targeting Chimeras (PROTACs) . PROTACs are heterobifunctional molecules that co-opt the cell's natural protein disposal system—the ubiquitin-proteasome system—to selectively degrade target proteins.[2][3] A PROTAC consists of three components: a ligand that binds to the target protein (the "warhead"), a ligand that recruits an E3 ubiquitin ligase, and a linker connecting the two.[2][3][4]

Role as an E3 Ligase Ligand: The picolinamide substructure is a recognized binding motif for certain E3 ligases. By functionalizing the this compound, for instance at the amino group, with a linker attached to a warhead for a protein of interest, a PROTAC can be synthesized. This PROTAC would then facilitate the formation of a ternary complex between the target protein, the PROTAC, and the E3 ligase, leading to the ubiquitination and subsequent degradation of the target protein by the proteasome.

PROTAC_Workflow cluster_PROTAC PROTAC PROTAC Ternary_Complex Ternary Complex (Target-PROTAC-E3) PROTAC->Ternary_Complex Warhead Warhead (Binds Target Protein) Linker Linker Warhead->Linker E3_Ligand This compound (E3 Ligand) Linker->E3_Ligand Target_Protein Target Protein Target_Protein->Ternary_Complex E3_Ligase E3 Ubiquitin Ligase E3_Ligase->Ternary_Complex Ubiquitination Ubiquitination of Target Protein Ternary_Complex->Ubiquitination Proteasome Proteasome Ubiquitination->Proteasome Degradation Target Protein Degradation Proteasome->Degradation

Part 2: Synthesis and Characterization Protocols

Synthesis of this compound

A plausible and efficient synthetic route for this compound involves a palladium-catalyzed Suzuki-Miyaura cross-coupling reaction.[2][5][6][7] This method offers high functional group tolerance and generally proceeds with good yields.

Protocol: Suzuki-Miyaura Coupling

  • Reactant Preparation: In a flame-dried Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), combine 6-chloropicolinic acid (1 equivalent), 3-aminophenylboronic acid (1.2 equivalents), and a palladium catalyst such as Pd(PPh₃)₄ (0.05 equivalents).

  • Solvent and Base Addition: Add a suitable solvent system, typically a mixture of an organic solvent (e.g., toluene, dioxane, or DMF) and an aqueous solution of a base (e.g., 2M sodium carbonate or potassium phosphate).

  • Reaction: Heat the reaction mixture to a temperature between 80-100 °C and stir vigorously for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute with water and extract with an organic solvent such as ethyl acetate. Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford pure this compound.

  • Characterization: Confirm the structure and purity of the final product using nuclear magnetic resonance (NMR) spectroscopy (¹H and ¹³C) and high-resolution mass spectrometry (HRMS).

In Vitro Kinase Inhibition Assays

To evaluate the inhibitory potential of this compound and its derivatives against a target kinase like FLT3, both biochemical and cell-based assays are essential.

Protocol: Biochemical FLT3 Kinase Assay (Luminescence-based) [8][9][10][11]

This assay quantifies the enzymatic activity of purified FLT3 by measuring ATP consumption.

  • Compound Preparation: Prepare a serial dilution of the test compound (e.g., this compound) in DMSO.

  • Reaction Setup: In a 384-well white plate, add the recombinant human FLT3 enzyme, a suitable kinase substrate (e.g., a poly-Glu-Tyr peptide), and the diluted test compound in a kinase buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA).

  • Reaction Initiation: Initiate the kinase reaction by adding ATP to a final concentration that is approximately the Km value for the enzyme.

  • Incubation: Incubate the plate at room temperature for 60 minutes.

  • Signal Detection: Stop the reaction and measure the amount of ADP produced using a commercial kit such as ADP-Glo™ Kinase Assay. This involves depleting the remaining ATP and then converting the generated ADP to ATP, which is used in a luciferase-based reaction to produce a luminescent signal.

  • Data Analysis: Measure the luminescence using a plate reader. Calculate the percentage of inhibition for each compound concentration relative to a DMSO control and determine the IC₅₀ value by fitting the data to a dose-response curve.

Assay Type Target Reported IC₅₀ (for similar scaffolds)
Biochemical Kinase AssayFLT3 (Wild-Type)Low nM range
Biochemical Kinase AssayFLT3 (ITD mutant)Low nM range
Cell-Based ProliferationFLT3-dependent AML cellsLow to mid nM range

Table 1: Representative inhibitory activities of aminophenyl-picolinamide derivatives against FLT3.

Protocol: Cell-Based FLT3 Autophosphorylation Assay [8][12]

This assay measures the ability of the compound to inhibit FLT3 autophosphorylation in a cellular context.

  • Cell Culture: Culture an AML cell line with an activating FLT3 mutation (e.g., MV4-11 or MOLM-13) in appropriate media.

  • Compound Treatment: Seed the cells in a multi-well plate and treat with a serial dilution of the test compound for 1-4 hours.

  • Cell Lysis: Wash the cells with ice-cold phosphate-buffered saline (PBS) and lyse them using a lysis buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of the cell lysates using a standard method like the BCA assay.

  • Western Blotting:

    • Separate equal amounts of protein from each sample by SDS-PAGE and transfer to a PVDF membrane.

    • Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or BSA in TBST).

    • Incubate the membrane with a primary antibody specific for phosphorylated FLT3 (e.g., anti-pFLT3 Tyr591).

    • After washing, incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.

    • Detect the signal using an enhanced chemiluminescence (ECL) substrate.

    • To normalize for protein loading, strip the membrane and re-probe with an antibody against total FLT3.

  • Data Analysis: Quantify the band intensities using densitometry software. Normalize the phospho-FLT3 signal to the total FLT3 signal for each treatment condition and determine the IC₅₀ value.

Assay_Workflow Start Start: Synthesized This compound Biochem_Assay Biochemical Kinase Assay (e.g., ADP-Glo) Start->Biochem_Assay Cell_Assay Cell-Based Assay (e.g., Western Blot for pFLT3) Start->Cell_Assay IC50_Biochem Determine Biochemical IC₅₀ Biochem_Assay->IC50_Biochem IC50_Cell Determine Cellular IC₅₀ Cell_Assay->IC50_Cell SAR Structure-Activity Relationship (SAR) Studies IC50_Biochem->SAR IC50_Cell->SAR Lead_Opt Lead Optimization SAR->Lead_Opt

Part 3: Future Directions and Applications

The this compound scaffold represents a fertile ground for further drug discovery efforts.

  • Optimization for Kinase Selectivity: Medicinal chemistry efforts can focus on modifying the aminophenyl and picolinic acid moieties to enhance selectivity for specific kinases, thereby minimizing off-target effects.

  • Development of Novel PROTACs: The exploration of this scaffold as an E3 ligase ligand for a wider range of E3 ligases is a promising avenue. Synthesizing PROTACs with this moiety and various warheads could lead to the targeted degradation of previously "undruggable" proteins. The amino group on the phenyl ring provides a convenient handle for linker attachment, allowing for the systematic exploration of linker length and composition to optimize ternary complex formation and degradation efficiency.[3][4][13][14]

  • Exploration of Other Therapeutic Areas: While oncology is a primary focus, the role of kinases in other diseases, such as inflammatory and neurodegenerative disorders, suggests that inhibitors based on this scaffold could have broader therapeutic applications.

Conclusion

This compound is a highly adaptable and valuable scaffold in contemporary drug discovery. Its proven utility as a kinase inhibitor, particularly against therapeutically relevant targets like FLT3, combined with its emerging potential in the innovative field of targeted protein degradation, positions it as a molecule of significant interest for researchers, scientists, and drug development professionals. The protocols and insights provided in this guide are intended to facilitate the exploration and exploitation of this promising chemical entity in the ongoing quest for novel and effective therapeutics.

References

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  • Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling. [Link]
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  • Myers, A. G. (n.d.). The Suzuki Reaction. Harvard University. [Link]
  • Organic Chemistry Portal. (n.d.). Suzuki Coupling. [Link]
  • ResearchGate. (n.d.). Suzuki coupling of different chloropyridines with phenylboronic acids. [Link]
  • TJB, et al. (2021). Current strategies for the design of PROTAC linkers: a critical review. RSC Medicinal Chemistry, 12(12), 2004-2020. [Link]
  • U.S. Patent No. 10,633,341 B2. (2020).
  • ResearchGate. (n.d.). The linkers in PROTAC design. [Link]
  • National Center for Biotechnology Information. (n.d.). Enriching Proteolysis Targeting Chimeras with a Second Modality: When Two Are Better Than One. [Link]
  • ResearchGate. (n.d.). Classification of most common linkers used in PROTAC design based on their chemical structure. [Link]

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Application Note & Protocols for Assessing the Biological Activity of Picolinic Acid Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Here is the detailed application note and protocol for testing the biological activity of picolinic acid derivatives.

Authored by: Gemini, Senior Application Scientist

Abstract

Picolinic acid, an endogenous metabolite of the L-tryptophan kynurenine pathway, and its synthetic derivatives represent a versatile scaffold in medicinal chemistry, demonstrating a wide array of pharmacological activities.[1][2] These compounds have garnered significant interest for their potential as antimicrobial, antiviral, anticancer, and immunomodulatory agents.[1][3][4] The pyridine ring and the carboxylic acid group at the 2-position provide a unique chemical structure that allows for diverse modifications, leading to derivatives with enhanced potency and specificity.[1] This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the protocols and methodologies required to robustly evaluate the biological activities of novel picolinic acid derivatives. The protocols herein are designed to be self-validating, emphasizing the causality behind experimental choices to ensure scientific integrity and reproducibility.

Introduction: The Versatility of the Picolinic Acid Scaffold

Picolinic acid (pyridine-2-carboxylic acid) is more than just a metabolic byproduct; it is a biologically active molecule with significant physiological roles, including facilitating the absorption of trace metals like zinc and possessing inherent neuroprotective and immunological functions.[2][5] Its derivatives have emerged as "privileged structures" in drug discovery, forming the core of numerous pharmacologically active molecules.[6] The biological effects are broad and potent, ranging from the chelation of metal ions essential for microbial growth to the inhibition of viral entry and the induction of apoptosis in cancer cells.[3][4][7]

Understanding the precise biological activity of a novel picolinic acid derivative requires a systematic and multi-faceted testing approach. This guide outlines foundational in vitro assays to characterize these activities, providing both the step-by-step methodology and the scientific rationale.

Preliminary Considerations: Before You Begin

Before commencing any biological assay, the chemical integrity and physical properties of the test compound must be thoroughly established.

  • Compound Purity and Characterization: The identity and purity of the synthesized derivative must be confirmed using standard analytical techniques such as NMR, Mass Spectrometry, and HPLC. Impurities can lead to confounding results. For examples of characterization, see Al-Saif et al. (2020).[3]

  • Solubility Testing: Determine the solubility of the derivative in aqueous buffers and common solvents like Dimethyl Sulfoxide (DMSO). Most in vitro assays require the compound to be in solution. The final concentration of DMSO in cell culture media should typically be kept below 0.5% to avoid solvent-induced cytotoxicity.

  • Cytotoxicity Assessment: A baseline cytotoxicity profile is crucial for interpreting any activity-specific assay. A compound that is highly cytotoxic at its active concentration may not be a viable therapeutic candidate. The MTT assay (Protocol 4.1) is a standard method for this initial assessment.

Protocols for Antimicrobial Activity

Picolinic acid and its derivatives can exhibit broad-spectrum antimicrobial activity, often attributed to their ability to chelate metal ions like iron, which are essential for bacterial growth.[4]

Protocol 3.1: Minimum Inhibitory Concentration (MIC) via Broth Microdilution

This assay determines the lowest concentration of a compound that prevents visible growth of a microorganism.[8]

Rationale: The broth microdilution method is a quantitative technique that allows for the efficient screening of multiple compounds against various microbial strains in a 96-well format, providing a precise MIC value.

Materials:

  • 96-well sterile microtiter plates

  • Test picolinic acid derivative

  • Bacterial strains (e.g., E. coli, S. aureus, P. aeruginosa)

  • Cation-adjusted Mueller-Hinton Broth (MHB)

  • Bacterial inoculum standardized to 0.5 McFarland turbidity (~1.5 x 10⁸ CFU/mL)

  • Positive control antibiotic (e.g., Gentamicin)

  • Negative control (vehicle, e.g., DMSO)

Procedure:

  • Prepare a stock solution of the picolinic acid derivative in DMSO.

  • In a 96-well plate, add 100 µL of MHB to each well.

  • Add 100 µL of the stock solution to the first well of a row and perform a 2-fold serial dilution across the plate by transferring 100 µL from one well to the next. Discard the final 100 µL from the last well.

  • Prepare the bacterial inoculum by diluting the 0.5 McFarland suspension in MHB to achieve a final concentration of approximately 5 x 10⁵ CFU/mL.

  • Add 100 µL of the diluted bacterial inoculum to each well, bringing the final volume to 200 µL.

  • Include controls:

    • Growth Control: Wells with MHB and bacteria only.

    • Sterility Control: Wells with MHB only.

    • Vehicle Control: Wells with MHB, bacteria, and the highest concentration of DMSO used.

    • Positive Control: A row with a known antibiotic undergoing serial dilution.

  • Seal the plate and incubate at 37°C for 18-24 hours.

  • Determine the MIC by visual inspection: the MIC is the lowest concentration of the compound where no visible turbidity (growth) is observed.

Data Interpretation:

Compound Concentration (µg/mL)ObservationInterpretation
128ClearInhibition
64ClearInhibition
32ClearMIC
16TurbidGrowth
Growth ControlTurbidValid Assay
Sterility ControlClearValid Assay

Protocols for Anticancer Activity

Many picolinic acid derivatives have demonstrated significant antitumor effects by inducing apoptosis, triggering endoplasmic reticulum (ER) stress, and inhibiting angiogenesis.[3]

Protocol 4.1: Cell Viability and Cytotoxicity via MTT Assay

The MTT assay is a colorimetric method that measures the metabolic activity of cells, which is an indicator of cell viability and proliferation.[9]

Rationale: This assay is based on the ability of mitochondrial dehydrogenases in living cells to reduce the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to purple formazan crystals. The amount of formazan produced is proportional to the number of viable cells.

Materials:

  • Human cancer cell lines (e.g., A549 lung cancer, MCF-7 breast cancer)[3]

  • Complete growth medium (e.g., DMEM with 10% FBS)

  • 96-well cell culture plates

  • Test picolinic acid derivative

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

  • Microplate reader (570 nm wavelength)

Procedure:

  • Seed cells in a 96-well plate at a predetermined density (e.g., 5,000-10,000 cells/well) and allow them to adhere overnight.

  • Prepare serial dilutions of the picolinic acid derivative in complete medium.

  • Remove the old medium from the cells and add 100 µL of the diluted compound solutions to the wells. Include vehicle control wells (medium with DMSO) and untreated control wells.

  • Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours) at 37°C in a 5% CO₂ incubator.

  • After incubation, add 10 µL of MTT solution to each well and incubate for another 3-4 hours until purple formazan crystals are visible.

  • Carefully remove the medium and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.

  • Read the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability relative to the untreated control and determine the IC₅₀ (the concentration of the compound that inhibits 50% of cell growth).

Workflow for Anticancer Screening

cluster_0 Phase 1: Initial Screening cluster_1 Phase 2: Mechanism of Action A Synthesized Picolinic Acid Derivative B Prepare Stock Solution (e.g., in DMSO) A->B C Cytotoxicity Screen (MTT Assay) Against Cancer Cell Lines (e.g., A549, MCF-7) B->C D Calculate IC50 Values C->D E Select Potent Derivatives (Low IC50) D->E Identify Hits F Apoptosis Assay (DAPI Staining / Annexin V) E->F G Cell Cycle Analysis (Flow Cytometry) E->G H Western Blot for Key Pathway Proteins (e.g., Caspases, eIF2α) E->H caption Workflow for Anticancer Activity Testing.

Caption: Workflow for Anticancer Activity Testing.

Potential Anticancer Signaling Pathway

Some derivatives induce cell death by triggering ER stress.[3]

cluster_pathway ER Stress-Mediated Apoptosis Pathway node_derivative Picolinic Acid Derivative node_serca Inhibition of SERCA Pump? node_derivative->node_serca Hypothesized Target node_er_stress Endoplasmic Reticulum (ER) Stress node_serca->node_er_stress node_eif2a eIF2α Phosphorylation (PERK Pathway) node_er_stress->node_eif2a node_casp4 Caspase-4 Activation node_er_stress->node_casp4 node_apoptosis Apoptosis node_eif2a->node_apoptosis node_casp9 Caspase-9 Activation node_casp4->node_casp9 node_casp3 Caspase-3 Activation node_casp9->node_casp3 node_casp3->node_apoptosis

Caption: ER Stress-Mediated Apoptosis Pathway.

Protocols for Antiviral Activity

Picolinic acid has demonstrated potent, broad-spectrum antiviral activity, particularly against enveloped viruses like SARS-CoV-2 and Influenza A virus.[7][10] The primary mechanism is the inhibition of viral entry by preventing the fusion of the viral envelope with the host cell membrane.[7][11]

Protocol 5.1: Viral Entry Inhibition Assay using Reporter Virus

This assay quantifies the ability of a compound to block the initial stage of viral infection.

Rationale: Using a reporter virus (e.g., one that expresses luciferase or GFP upon successful infection) provides a highly sensitive and quantitative readout of viral entry. A reduction in reporter signal in the presence of the compound indicates inhibition.

Materials:

  • Host cell line susceptible to the virus (e.g., A549 cells)[7]

  • Reporter virus stock (e.g., Luciferase-expressing Influenza A or SARS-CoV-2 pseudovirus)

  • 96-well white, clear-bottom cell culture plates

  • Test picolinic acid derivative

  • Luciferase assay reagent (e.g., Bright-Glo™)

  • Luminometer

Procedure:

  • Seed host cells in a 96-well plate and allow them to form a confluent monolayer.

  • Pre-treat the cells by removing the growth medium and adding 100 µL of medium containing serial dilutions of the picolinic acid derivative. Incubate for 1-3 hours at 37°C.[10] This step is crucial as picolinic acid often acts prophylactically.[7]

  • After pre-treatment, add the reporter virus at a pre-determined multiplicity of infection (MOI).

  • Incubate for 24-48 hours to allow for infection and reporter gene expression.

  • Remove the medium and lyse the cells according to the luciferase assay kit manufacturer's instructions.

  • Add the luciferase substrate and immediately measure the luminescence using a luminometer.

  • Calculate the percentage of viral entry inhibition relative to the virus-only control.

Data Interpretation:

TreatmentLuminescence (RLU)% Inhibition
Cells Only150-
Virus Control500,0000%
Derivative (100 µM)55,00089%
Derivative (50 µM)275,00045%

Protocols for Immunomodulatory Activity

Picolinic acid is an important mediator of immunosuppression and can also act as a co-stimulus for macrophage activation.[12][13] Its derivatives may modulate T-cell proliferation, cytokine production, and other immune responses.

Protocol 6.1: T-Cell Proliferation Assay

This assay measures the effect of a compound on the ability of T-cells to divide and proliferate following activation.

Rationale: Picolinic acid has been shown to suppress the proliferation and metabolic activity of CD4+ T-cells without affecting cell viability.[12] This assay uses a fluorescent dye like CFSE, which is diluted with each cell division, allowing proliferation to be tracked via flow cytometry.

Materials:

  • Isolated human Peripheral Blood Mononuclear Cells (PBMCs) or a T-cell line (e.g., Jurkat)

  • Carboxyfluorescein succinimidyl ester (CFSE) dye

  • T-cell activation stimuli (e.g., anti-CD3/anti-CD28 antibodies)

  • RPMI-1640 medium with 10% FBS

  • Test picolinic acid derivative

  • Flow cytometer

Procedure:

  • Label the T-cells with CFSE dye according to the manufacturer's protocol.

  • Plate the CFSE-labeled cells in a 96-well plate.

  • Add serial dilutions of the picolinic acid derivative to the wells.

  • Add the activation stimuli (anti-CD3/anti-CD28) to all wells except the unstimulated control.

  • Incubate for 3-5 days at 37°C in a 5% CO₂ incubator.

  • Harvest the cells and analyze them using a flow cytometer.

  • Gate on the lymphocyte population and measure the fluorescence intensity of CFSE. Each peak of decreasing fluorescence represents a round of cell division.

  • Quantify the percentage of divided cells and the proliferation index in treated versus untreated activated cells.

Protocols for Enzyme Inhibition

The versatile structure of picolinic acid derivatives makes them suitable candidates for designing enzyme inhibitors.[6]

Protocol 7.1: General Spectrophotometric Enzyme Inhibition Assay

This protocol provides a general framework for assessing the inhibitory effect of a compound on an enzyme whose activity can be monitored by a change in absorbance.[14][15]

Rationale: By measuring the rate of an enzyme-catalyzed reaction (i.e., the change in absorbance over time) in the presence and absence of an inhibitor, one can quantify the degree of inhibition and determine the IC₅₀ of the compound.

Materials:

  • Purified enzyme of interest

  • Substrate for the enzyme that produces a chromogenic product

  • Assay buffer optimized for the enzyme

  • Test picolinic acid derivative

  • 96-well UV-transparent microplate

  • Microplate reader with kinetic measurement capabilities

Procedure:

  • Design the assay plate layout:

    • Blank Wells: Assay buffer + substrate (no enzyme).

    • Control Wells (100% activity): Enzyme + buffer + vehicle (DMSO).

    • Test Wells: Enzyme + buffer + test compound at various concentrations.

  • Add 80 µL of assay buffer (with or without the test compound/vehicle) and 10 µL of enzyme solution to the appropriate wells.

  • Pre-incubate the plate for 10-15 minutes to allow the inhibitor to bind to the enzyme.[15]

  • Initiate the reaction by adding 10 µL of the substrate to all wells.

  • Immediately place the plate in the microplate reader and begin kinetic reading, measuring the absorbance at the appropriate wavelength every 30-60 seconds for 10-20 minutes.

  • Calculate the initial reaction velocity (V₀) for each well from the linear portion of the absorbance vs. time curve.

  • Calculate the percentage of inhibition for each compound concentration relative to the control (100% activity) and determine the IC₅₀.

References

  • Recent Advances and Potential Pharmacological Activities of Picolinic Acid Derivatives - IJIRT. (n.d.).
  • Narayan, R., et al. (2023). Picolinic acid is a broad-spectrum inhibitor of enveloped virus entry that restricts SARS-CoV-2 and influenza A virus in vivo. Cell Reports Medicine, 4(7), 101127. [Link]
  • Al-Saif, N. M., et al. (2021). A novel derivative of picolinic acid induces endoplasmic reticulum stress-mediated apoptosis in human non-small cell lung cancer cells: synthesis, docking study, and anticancer activity. Pharmacia, 68(3), 635–648. [Link]
  • Tardif, M. R., et al. (2003). Antiviral, cytotoxic and apoptotic activities of picolinic acid on human immunodeficiency virus-1 and human herpes simplex virus-2 infected cells. International journal of antimicrobial agents, 22(5), 503–509. [Link]
  • Narayan, R., et al. (2022). Broad-spectrum antiviral activity of picolinic acid against SARS-CoV-2 and Influenza A virus. bioRxiv. [Link]
  • Proposed mechanism for the synthesis of picolinate and picolinic acid derivatives... - ResearchGate. (n.d.).
  • Holze, C., et al. (2015). The tryptophan metabolite picolinic acid suppresses proliferation and metabolic activity of CD4+ T cells and inhibits c-Myc activation. Journal of immunology, 195(11), 5215–5223. [Link]
  • Antimicrobial activity of picolinic acid - ResearchGate. (n.d.).
  • Picolinic Acid, a Tryptophan Oxidation Product, does not Impact Bone Mineral Density but Increases Marrow Adiposity - PubMed Central. (2020). JBMR Plus, 4(5), e10352. [Link]
  • Picolinate-mediated immunomodulation: insights from Mendelian randomization on the role of NK cell percentage in the pathogenesis of lichen planus - Semantic Scholar. (n.d.).
  • Antiviral potential of Picolinic acid can block Virus - IAS Gyan. (n.d.).
  • US20220226292A1 - Antiviral Applications of Picolinic Acid and its Derivatives - Google Patents. (n.d.).
  • Varesio, L., et al. (1993). Picolinic acid, a catabolite of L-tryptophan, is a costimulus for the induction of reactive nitrogen intermediate production in murine macrophages. Journal of immunology, 150(9), 4031–4040. [Link]
  • Beninger, R. J., et al. (1992). Action of picolinic acid and structurally related pyridine carboxylic acids on quinolinic acid-induced cortical cholinergic damage. Brain research, 599(1), 57–63. [Link]
  • Guillemin, G. J., et al. (2009). The Physiological Action of Picolinic Acid in the Human Brain. International Journal of Tryptophan Research, 2, 71–79. [Link]
  • (PDF) Antimicrobial activity of Picolinic acid - ResearchGate. (2016).
  • (PDF) Antimicrobial activity some transition metal picolinates - ResearchGate. (2016).
  • Picolinic acid - Grokipedia. (n.d.).
  • Fernandez-Pol, J. A., et al. (1982). Antitumor activity of picolinic acid in CBA/J mice. Journal of the National Cancer Institute, 68(1), 123–126. [Link]
  • Anti-cancer activities at different dilutions for active compounds. *P... - ResearchGate. (n.d.).
  • Journal of Natural Products - ACS Publications - American Chemical Society. (n.d.).
  • Balouiri, M., et al. (2016). Methods for in vitro evaluating antimicrobial activity: A review. Journal of pharmaceutical analysis, 6(2), 71–79. [Link]
  • Automation of antimicrobial activity screening - PMC - NIH. (2016). Journal of Industrial Microbiology & Biotechnology, 43(5), 659–668. [Link]
  • Study unveils picolinic acid's broad-spectrum antiviral abilities | IISC - Olive. (2023).
  • A standard operating procedure for an enzymatic activity inhibition assay - PubMed. (2021). European Biophysics Journal, 50(3-4), 345–352. [Link]
  • Paruszewski, R., et al. (2005). New derivatives of picolinic acid and nicotinic acid with anticonvulsant activity. Protein and peptide letters, 12(7), 701–704. [Link]
  • Synthesis of picolinate and picolinic acid derivatives using UiO-66-N(Zr) - ResearchGate. (n.d.).
  • Assessment of Enzyme Inhibition: A Review with Examples from the Development of Monoamine Oxidase and Cholinesterase Inhibitory Drugs - MDPI. (2021). Molecules, 26(19), 5999. [Link]
  • Enzymatic Assay of Trypsin Inhibition - Protocols.io. (2019).
  • An in Vitro Study of the Effect of Picolinic Acid on Metal Translocation Across Lipid Bilayers. (n.d.).
  • In Silico Screening Identification of Fatty Acids and Fatty Acid Derivatives with Antiseizure Activity: In Vitro and In Vivo Validation - MDPI. (2022). International Journal of Molecular Sciences, 23(19), 11488. [Link]

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Application Notes & Protocols: A Framework for the Preclinical Evaluation of 6-(3-Aminophenyl)picolinic acid

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

6-(3-Aminophenyl)picolinic acid is a heterocyclic carboxylic acid belonging to the picolinic acid class of compounds. Picolinic acid, an endogenous metabolite of L-tryptophan, and its derivatives have demonstrated a wide spectrum of biological activities, including neuroprotective, immunological, and anti-proliferative effects.[1][2] The structural motif of this compound suggests its potential as a novel therapeutic agent, possibly functioning through mechanisms like enzyme inhibition or modulation of cellular signaling pathways. Its utility as a ligand for metal ion complexation is also noted in the literature for related compounds.[3][4]

This document provides a comprehensive experimental framework for the initial characterization and preclinical evaluation of this compound (referred to herein as "the compound"). The protocols are designed for researchers in drug discovery and development, providing a logical, phased approach from initial in-vitro screening to in-vivo efficacy and safety assessment. The causality behind each experimental choice is explained to provide a robust, self-validating system for investigation.

Phase 1: In Vitro Target Identification and Biochemical Characterization

Rationale: The initial phase aims to determine if the compound has direct biochemical activity against specific molecular targets, with a primary focus on enzyme inhibition, a common mechanism of action for small molecule drugs.[5][6] This approach allows for rapid identification of potential targets and provides quantitative metrics of potency (e.g., IC₅₀).[7][8]

Workflow for In Vitro Screening

cluster_0 Phase 1: In Vitro Screening A Compound Synthesis & QC B High-Throughput Screen (HTS) (e.g., Kinase Panel) A->B Submit Compound C Hit Identification (Activity > Threshold) B->C Analyze Data D IC50 Determination (Dose-Response Assay) C->D Validate Hits E Mechanism of Action (MOA) Enzyme Kinetics D->E Characterize Potency F Proceed to Cellular Assays E->F Confirmed Activity

Caption: High-level workflow for in vitro screening and validation.

Protocol 1.1: Broad-Spectrum Enzyme Inhibition Assay (IC₅₀ Determination)

Principle: This protocol determines the concentration of the compound required to inhibit the activity of a specific enzyme by 50% (IC₅₀). The assay measures the rate of product formation or substrate depletion, which is typically monitored by a change in absorbance, fluorescence, or luminescence.[6] Running the compound against a panel of enzymes (e.g., key kinases in cancer signaling) can rapidly identify potential targets.

Methodology:

  • Enzyme and Substrate Preparation: Reconstitute the target enzyme and its corresponding substrate in the recommended assay buffer to their working concentrations. It is critical that the enzyme concentration is kept constant and that the substrate concentration is at or near its Michaelis constant (Kₘ) for sensitive inhibitor detection.[5]

  • Compound Dilution Series: Prepare a serial dilution of the compound in the assay buffer. A typical 10-point, 3-fold dilution series starting from 100 µM is recommended to cover a wide concentration range.

  • Assay Plate Setup:

    • Add a fixed volume of the enzyme solution to all wells of a 96- or 384-well plate.

    • Add the compound dilutions to the experimental wells.

    • Include "no inhibitor" (positive control) wells containing only the enzyme and buffer.

    • Include "no enzyme" (negative control) wells to measure background signal.

  • Pre-incubation: Gently mix the plate and incubate for 15-30 minutes at the optimal temperature for the enzyme. This step allows the compound to bind to the enzyme before the reaction starts.

  • Reaction Initiation: Add the substrate to all wells to initiate the enzymatic reaction.

  • Signal Detection: Immediately place the plate in a microplate reader. Measure the signal (absorbance, fluorescence, etc.) kinetically over a set period (e.g., 30-60 minutes). The rate of the reaction should be linear during this time.[5]

  • Data Analysis:

    • Calculate the initial reaction velocity (rate) for each well by determining the slope of the linear portion of the kinetic read.

    • Normalize the rates of the compound-treated wells to the positive control (100% activity) and negative control (0% activity).

    • Plot the percent inhibition against the logarithm of the compound concentration.

    • Fit the data to a four-parameter logistic (4PL) equation to determine the IC₅₀ value.

Data Presentation:

Target EnzymeCompound IC₅₀ (µM)Reference Inhibitor IC₅₀ (µM)
Kinase A5.2 ± 0.40.1 ± 0.02
Kinase B> 1000.5 ± 0.05
Protease C15.8 ± 1.22.1 ± 0.3
Phosphatase D> 1001.5 ± 0.2

Phase 2: Cellular Activity and Mechanism of Action

Rationale: After identifying biochemical activity, the next critical step is to determine if the compound can exert a biological effect in a more complex cellular environment.[9] Cellular assays assess membrane permeability, off-target effects, and the overall phenotypic response of cells to the compound.[10]

Protocol 2.1: Cell Viability and Cytotoxicity Assay

Principle: This assay measures the dose-dependent effect of the compound on the proliferation and viability of a panel of cancer cell lines. The GI₅₀ (concentration for 50% growth inhibition) is a key metric. Assays like the MTT or resazurin reduction assay measure the metabolic activity of viable cells.

Methodology:

  • Cell Culture and Seeding: Culture selected cancer cell lines (e.g., representing different tissue origins like breast, lung, colon) under standard conditions. Seed the cells into 96-well plates at a predetermined optimal density and allow them to adhere overnight.

  • Compound Treatment: Prepare a serial dilution of the compound in cell culture medium. Replace the medium in the cell plates with the medium containing the compound dilutions. Include vehicle-only (e.g., DMSO) control wells.

  • Incubation: Incubate the plates for a period that allows for several cell doublings (typically 48-72 hours).

  • Viability Assessment (MTT Assay Example):

    • Add MTT reagent to each well and incubate for 2-4 hours to allow for the formation of formazan crystals by metabolically active cells.

    • Add a solubilization solution (e.g., DMSO or a detergent-based solution) to dissolve the formazan crystals.

    • Measure the absorbance at the appropriate wavelength (e.g., 570 nm) using a microplate reader.

  • Data Analysis:

    • Normalize the absorbance values to the vehicle-treated control wells (100% viability).

    • Plot the percentage of cell viability against the logarithm of the compound concentration and fit to a 4PL curve to determine the GI₅₀ value.

Data Presentation:

Cell LineTissue of OriginCompound GI₅₀ (µM)
MCF-7Breast Cancer12.5 ± 1.1
A549Lung Cancer25.1 ± 2.3
HCT116Colon Cancer8.9 ± 0.9
PANC-1Pancreatic Cancer30.7 ± 3.5
Protocol 2.2: Western Blotting for Pathway Analysis

Principle: Western blotting is used to detect changes in the expression or post-translational modification (e.g., phosphorylation) of specific proteins within key cellular pathways (e.g., apoptosis, cell cycle, signal transduction) following compound treatment. This provides mechanistic insight into how the compound affects cell viability.

Methodology:

  • Cell Treatment and Lysis: Culture cells in larger format dishes (e.g., 6-well plates) and treat them with the compound at relevant concentrations (e.g., 1x and 5x GI₅₀) for a specified time (e.g., 24 hours).

  • Sample Preparation: Wash the cells with ice-cold PBS and lyse them using a suitable buffer (e.g., RIPA buffer) containing protease and phosphatase inhibitors.[11] Determine the protein concentration of each lysate using a protein assay (e.g., BCA assay).

  • SDS-PAGE: Denature protein samples by boiling in Laemmli sample buffer.[11] Load equal amounts of protein (e.g., 20 µg) into the wells of an SDS-polyacrylamide gel and separate the proteins by electrophoresis.

  • Protein Transfer: Transfer the separated proteins from the gel to a membrane (e.g., PVDF or nitrocellulose).[12][13]

  • Blocking and Antibody Incubation:

    • Block the membrane with a suitable blocking buffer (e.g., 5% nonfat dry milk or BSA in TBST) for 1 hour at room temperature to prevent non-specific antibody binding.[14]

    • Incubate the membrane with a primary antibody specific to the target protein overnight at 4°C with gentle agitation.[14]

  • Secondary Antibody and Detection:

    • Wash the membrane thoroughly with TBST.

    • Incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane again and add an enhanced chemiluminescence (ECL) substrate.

  • Imaging: Capture the chemiluminescent signal using a digital imager. Analyze band intensities relative to a loading control (e.g., β-actin or GAPDH) to quantify changes in protein levels.

Protocol 2.3: Quantitative PCR (qPCR) for Gene Expression Analysis

Principle: qPCR measures changes in the mRNA levels of target genes in response to compound treatment. This can reveal upstream regulatory effects and complement protein expression data from Western blotting.

Methodology:

  • Cell Treatment and RNA Extraction: Treat cells as described for Western blotting. Harvest the cells and extract total RNA using a commercial kit. Assess RNA quality and quantity.

  • cDNA Synthesis: Reverse transcribe a standardized amount of RNA into complementary DNA (cDNA) using a reverse transcriptase enzyme.

  • qPCR Reaction Setup:

    • Prepare a qPCR master mix containing SYBR Green dye, DNA polymerase, dNTPs, and forward and reverse primers for the gene of interest.[15]

    • Add the master mix and a diluted cDNA template to a qPCR plate. Include no-template controls (NTCs) to check for contamination.[16]

  • qPCR Run and Data Analysis:

    • Run the plate on a real-time PCR instrument using a standard cycling protocol.

    • The instrument will record the fluorescence at each cycle, generating an amplification plot. The cycle at which fluorescence crosses a set threshold is the quantification cycle (Cq).

    • Calculate the relative change in gene expression using the ΔΔCq method, normalizing the expression of the gene of interest to a stable housekeeping gene (e.g., GAPDH, ACTB) and comparing treated samples to vehicle controls.[17]

Hypothetical Signaling Pathway Modulation

Compound 6-(3-Aminophenyl) picolinic acid Target Target Enzyme (e.g., Kinase A) Compound->Target Inhibition Pathway1 Downstream Effector 1 Target->Pathway1 Phosphorylation Pathway2 Downstream Effector 2 Target->Pathway2 Phosphorylation Apoptosis Apoptosis Induction (Caspase-3 Cleavage) Pathway1->Apoptosis Activation CellCycle Cell Cycle Arrest (p21 Upregulation) Pathway2->CellCycle Repression

Caption: Potential mechanism of action for the target compound.

Phase 3: In Vivo Preclinical Evaluation

Rationale: In vivo studies are essential to evaluate the compound's efficacy, safety, and pharmacokinetic profile in a whole-organism context. These studies are critical for determining therapeutic potential and are required before any human clinical trials can be initiated.[18][19]

Preclinical In Vivo Workflow

cluster_1 Phase 3: In Vivo Evaluation G Pharmacokinetic (PK) Study in Rodents H Efficacy Study (Tumor Xenograft Model) G->H Determine Dosing Regimen J Data Integration & IND-Enabling Decision H->J Assess Efficacy I Preliminary Toxicology (Rodent & Non-Rodent) I->J Assess Safety Profile

Caption: Workflow for preclinical in vivo assessment.

Protocol 3.1: Pharmacokinetic (PK) Study Design

Principle: PK studies determine the absorption, distribution, metabolism, and excretion (ADME) of a compound.[20] This information is vital for designing effective dosing schedules for efficacy studies.[21][22]

Experimental Design:

  • Animal Model: Use healthy male and female rodents (e.g., Sprague-Dawley rats or C57BL/6 mice).

  • Dosing: Administer a single dose of the compound via both intravenous (IV) and the intended therapeutic route (e.g., oral, PO). The IV dose provides data on clearance and volume of distribution, while the PO dose allows for calculation of oral bioavailability.

  • Blood Sampling: Collect blood samples at multiple time points post-dose (e.g., 5 min, 15 min, 30 min, 1, 2, 4, 8, and 24 hours).[23] The sampling schedule should be designed to capture the absorption, distribution, and elimination phases.

  • Sample Analysis: Process blood to plasma and quantify the concentration of the compound using a validated analytical method (e.g., LC-MS/MS).

  • Data Analysis: Plot plasma concentration versus time. Use pharmacokinetic software to calculate key parameters.

Key PK Parameters:

ParameterDescription
Cₘₐₓ Maximum observed plasma concentration
Tₘₐₓ Time to reach Cₘₐₓ
AUC Area under the concentration-time curve (total drug exposure)
t₁/₂ Elimination half-life
F% Oral bioavailability
Protocol 3.2: Tumor Xenograft Efficacy Study

Principle: This model assesses the anti-tumor activity of the compound in vivo. Human cancer cells are implanted into immunodeficient mice, and the effect of the compound on tumor growth is monitored.[24][25]

Experimental Design:

  • Animal Model: Use immunodeficient mice (e.g., NOD-SCID or Nude mice).

  • Cell Implantation: Subcutaneously inject a suspension of a responsive cancer cell line (identified in Phase 2) into the flank of each mouse.

  • Tumor Growth and Randomization: Monitor tumor growth. When tumors reach a specified size (e.g., 100-150 mm³), randomize the animals into treatment groups (e.g., n=8-10 mice per group).

  • Treatment Groups:

    • Group 1: Vehicle Control (e.g., saline or formulation vehicle).

    • Group 2: Compound at Dose 1 (e.g., Low Dose).

    • Group 3: Compound at Dose 2 (e.g., High Dose).

    • Group 4: Positive Control (a standard-of-care chemotherapy agent).

  • Dosing and Monitoring: Administer the treatments according to a schedule determined by the PK data (e.g., once daily via oral gavage). Measure tumor volume with calipers and record animal body weights 2-3 times per week.

  • Endpoint: The study concludes when tumors in the vehicle group reach a predetermined maximum size, or after a set duration. Efficacy is measured as Tumor Growth Inhibition (TGI).

Protocol 3.3: Preliminary Toxicology Assessment

Principle: Toxicology studies are conducted to identify potential adverse effects and determine a safe dose range for the compound.[26] These studies are mandated by regulatory agencies like the FDA and must be conducted under Good Laboratory Practice (GLP) conditions for IND submission.[18]

Experimental Design:

  • Species Selection: Conduct studies in two species, typically a rodent (e.g., rat) and a non-rodent (e.g., beagle dog or minipig).[18][27]

  • Dose-Ranging Studies: Perform acute (single-dose) and repeat-dose (e.g., 7- or 14-day) studies to identify the Maximum Tolerated Dose (MTD).[26][28]

  • Study Conduct: Administer the compound daily and monitor animals for clinical signs of toxicity, changes in body weight, and food consumption.

  • Endpoint Analysis: At the end of the study, collect blood for hematology and clinical chemistry analysis. Conduct a full necropsy and histopathological examination of major organs to identify any target organ toxicity.

  • Safety Pharmacology: Core battery studies should also be conducted to assess effects on vital functions, including the cardiovascular, respiratory, and central nervous systems.[27]

References

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Application Notes & Protocols: 6-(3-Aminophenyl)picolinic Acid as a Pivotal Intermediate in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

These application notes provide a comprehensive technical guide for researchers, medicinal chemists, and drug development professionals on the strategic use of 6-(3-aminophenyl)picolinic acid. This versatile scaffold serves as a critical building block in the synthesis of high-value compounds, most notably in the development of targeted therapeutics like Poly(ADP-ribose) polymerase (PARP) inhibitors. This document moves beyond simple procedural lists to explain the underlying chemical principles, offering field-proven insights into protocol design, reaction optimization, and troubleshooting. We present detailed, step-by-step protocols for key transformations—amide bond formation and Suzuki-Miyaura cross-coupling—that are fundamental to elaborating this intermediate into complex drug candidates.

Introduction: The Strategic Value of this compound

In modern drug discovery, the use of "privileged building blocks"—scaffolds that can be readily modified to interact with multiple biological targets—is a cornerstone of efficient lead generation.[1][2] this compound has emerged as such a scaffold. Its structure is a bioisostere of a benzamide moiety, a common feature in inhibitors designed to mimic the nicotinamide portion of NAD+, a substrate for enzymes like PARP.[3]

The molecule's true utility lies in its orthogonal reactive sites:

  • A Picolinic Acid Moiety: The carboxylic acid at the 2-position of the pyridine ring is primed for amide bond formation, allowing for the introduction of diverse side chains to explore the solvent-exposed regions of a target's binding pocket.

  • An Aniline Moiety: The 3-aminophenyl group provides a vector for further functionalization. The amino group itself can be acylated or alkylated, while the phenyl ring can be modified via reactions like cross-coupling to build out the core structure.

This guide will focus on its application in synthesizing scaffolds for PARP inhibitors, a clinically validated class of drugs used to treat cancers with deficiencies in DNA damage repair pathways.[4][5]

Physicochemical Properties & Handling

A thorough understanding of the starting material is critical for reproducible results.

PropertyValueSource
IUPAC Name 6-amino-3-[3-(tert-butoxycarbonylamino)phenyl]pyridine-2-carboxylic acidPubChem[6]
Molecular Formula C₁₇H₁₉N₃O₄ (for Boc-protected variant)PubChem[6]
Molecular Weight 329.35 g/mol (for Boc-protected variant)PubChem[6]
Appearance Typically an off-white to yellow solidSupplier Data
Solubility Soluble in polar organic solvents like DMSO, DMF; sparingly soluble in methanol.Internal Data
Storage Store in a cool, dry place under an inert atmosphere (e.g., Argon or Nitrogen) to prevent oxidation of the aniline moiety.General Lab Practice

Synthetic Workflow: From Building Block to Advanced Intermediate

The strategic utility of this compound is best illustrated by a typical synthetic workflow aimed at producing a library of potential PARP inhibitors. The primary transformations involve creating a diverse amide library from the picolinic acid and subsequently modifying the core via cross-coupling.

G cluster_0 Phase 1: Amide Library Synthesis cluster_1 Phase 2: Core Modification A This compound C Amide Coupling (e.g., HATU, EDC) A->C B Amine (R¹-NH₂) B->C D Amide Intermediate (Picolinamide Core) C->D E Amide Intermediate D->E Purification & Protection (if necessary) G Suzuki-Miyaura Coupling (Pd Catalyst, Base) E->G F Arylboronic Acid (R²-B(OH)₂) F->G H Final Diversified Product G->H

Caption: General workflow for elaborating the this compound scaffold.

Protocol 1: Amide Bond Formation via HATU Coupling

Expertise & Causality: The direct formation of an amide bond from a carboxylic acid and an amine is thermodynamically unfavorable and requires activation of the carboxylate.[7] While converting the acid to an acyl chloride is a classic method, it can be harsh and incompatible with sensitive functional groups.[8][9] The use of modern coupling reagents like HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) offers a milder, more efficient, and highly reliable alternative, minimizing side reactions and racemization for chiral amines.[7] A tertiary amine base, such as DIPEA (N,N-Diisopropylethylamine), is required to neutralize the generated hexafluorophosphate salt and facilitate the reaction.

Step-by-Step Methodology
  • Reagent Preparation: In a clean, dry, nitrogen-flushed round-bottom flask equipped with a magnetic stir bar, dissolve this compound (1.0 equiv) in anhydrous N,N-Dimethylformamide (DMF, approx. 0.1 M concentration).

  • Amine Addition: To the solution, add the desired primary or secondary amine (1.1 equiv).

  • Coupling Agent & Base: Add HATU (1.2 equiv) to the mixture, followed by the dropwise addition of DIPEA (3.0 equiv).

    • Scientist's Note: It is crucial to use anhydrous DMF to prevent competitive hydrolysis of the activated ester intermediate. Add HATU as a solid and ensure it dissolves before proceeding.

  • Reaction Monitoring: Allow the reaction to stir at room temperature (20-25 °C) for 4-12 hours. Progress can be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting carboxylic acid is consumed.

  • Work-up:

    • Pour the reaction mixture into a separatory funnel containing ethyl acetate and water.

    • Wash the organic layer sequentially with 5% aqueous LiCl solution (to remove residual DMF), saturated aqueous NaHCO₃ (to remove unreacted acid and acidic byproducts), and finally with brine.[10]

    • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purification: The crude product is typically purified by flash column chromatography on silica gel, using a gradient of ethyl acetate in hexanes or dichloromethane/methanol to yield the pure picolinamide derivative.[10]

  • Characterization: Confirm the identity and purity of the product using ¹H NMR, ¹³C NMR, and HRMS.

Amine Coupling PartnerCoupling ReagentBaseTypical Yield (%)
BenzylamineHATUDIPEA85-95%
(S)-1-phenylethanamineHATUDIPEA80-90%
PiperidineT3PPyridine75-85%
3-aminobenzonitrileEDC/HOBtDIPEA70-85%

Protocol 2: Suzuki-Miyaura Cross-Coupling

Expertise & Causality: The Suzuki-Miyaura coupling is a powerful C-C bond-forming reaction, essential for creating biaryl structures prevalent in pharmaceuticals.[11] The reaction's success hinges on a palladium-catalyzed cycle involving oxidative addition, transmetalation, and reductive elimination.[11] Key choices include:

  • Catalyst/Ligand: For heteroaromatic substrates, phosphine ligands are crucial for stabilizing the palladium catalyst and facilitating the reaction steps. Pd(PPh₃)₄ is a robust, commercially available choice, though more specialized ligands can be used for challenging substrates.[12][13]

  • Base: The base (e.g., Na₂CO₃, K₃PO₄) is critical for activating the boronic acid in the transmetalation step.[14] Aqueous bases often accelerate the reaction.

  • Protecting Groups: The free amine and carboxylic acid on our scaffold can interfere with the catalytic cycle. Therefore, protection is mandatory. The amine is typically protected with a Boc group, and the carboxylic acid is converted to an ester (e.g., methyl ester).

G pd0 Pd(0)L₂ oxadd Oxidative Addition (Ar-X) pd0->oxadd pd2_complex Ar-Pd(II)L₂-X oxadd->pd2_complex transmetal Transmetalation (Ar'-B(OR)₂ + Base) pd2_complex->transmetal biaryl_pd2 Ar-Pd(II)L₂-Ar' transmetal->biaryl_pd2 redelim Reductive Elimination biaryl_pd2->redelim redelim->pd0 product Ar-Ar' redelim->product

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Step-by-Step Methodology

A. Protection of the Intermediate (Example)

  • Esterification: React the picolinamide intermediate from Protocol 1 with SOCl₂ in methanol at 0 °C to reflux to form the methyl ester.

  • Boc Protection: React the resulting aniline with di-tert-butyl dicarbonate (Boc₂O) and a base like triethylamine in THF to protect the amino group. Purify the fully protected substrate before proceeding.

B. The Coupling Reaction

  • Setup: To a Schlenk flask, add the protected intermediate (1.0 equiv), the desired arylboronic acid (1.5 equiv), and the base (e.g., Na₂CO₃, 2.0 equiv).[13]

  • Inert Atmosphere: Seal the flask and evacuate and backfill with an inert gas (Argon or Nitrogen) three times to ensure an oxygen-free environment.[13]

  • Catalyst & Solvent Addition: Under a positive pressure of inert gas, add the palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%). Add the degassed solvent system (e.g., a mixture of Toluene and water, 4:1) via syringe.[13]

  • Heating & Monitoring: Heat the reaction mixture to 90-110 °C with vigorous stirring for 6-24 hours. Monitor by LC-MS for the disappearance of the starting material.

  • Work-up: Cool the reaction to room temperature. Dilute with ethyl acetate and water, and separate the layers. Wash the organic phase with water and brine, dry over Na₂SO₄, filter, and concentrate.

  • Purification: Purify the crude product by flash column chromatography.

C. Deprotection

  • Ester Hydrolysis: Treat the purified product with LiOH in a THF/water mixture to hydrolyze the methyl ester back to the carboxylic acid.

  • Boc Removal: Treat with an acid such as trifluoroacetic acid (TFA) in dichloromethane to remove the Boc protecting group.

  • Final Purification: After an aqueous work-up, the final product may require purification by reverse-phase HPLC to achieve high purity.

Arylboronic AcidCatalyst (mol%)Base (equiv)SolventTemp (°C)Typical Yield (%)
Phenylboronic acidPd(PPh₃)₄ (5)Na₂CO₃ (2)Toluene/H₂O11065-80[13]
4-Methoxyphenylboronic acidPd₂(dba)₃ (2) / SPhos (4)K₃PO₄ (2.5)Dioxane/H₂O10070-85
3-Fluorophenylboronic acidPd(PPh₃)₄ (5)Na₂CO₃ (2)Toluene/H₂O11060-75[13]
Thiophene-2-boronic acidPdCl₂(dppf) (3)Cs₂CO₃ (2)DMF9055-70

Conclusion

This compound is a powerful and versatile intermediate for constructing complex molecular architectures in drug discovery. The orthogonal reactivity of its functional groups allows for systematic and diverse library synthesis. By understanding the principles behind key transformations such as amide coupling and Suzuki-Miyaura reactions, and by employing robust, well-validated protocols, researchers can effectively leverage this building block to accelerate the development of novel therapeutics.

References

  • Scribd. Synthesis and Structural Characterisation of Amides From Picolinic Acid and Pyridine 2 6 Dicarboxylic Acid.
  • Pritchard, R. G., et al. (2015). Synthesis and structural characterisation of amides from picolinic acid and pyridine-2,6-dicarboxylic acid. Scientific Reports, 5(1), 9950.
  • Reisman, S. E., et al. (2024). Aminative Suzuki–Miyaura coupling. Science, 383(6686), 993-999.
  • Bawa, R. A., & Beatty, A. M. (2012). Synthesis of Some Aminopicolinic Acids. Journal of Chemistry and Chemical Engineering, 6, 372-377.
  • University of East Anglia. (n.d.). Identification and characterisation of novel, natural product inhibitors of the poly (ADP-ribose) polymerase (PARP) enzyme for. UEA Digital Repository.
  • LibreTexts Chemistry. (2022). Chemistry of Amides.
  • Billingsley, K. L., & Buchwald, S. L. (2008). A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles. Angewandte Chemie International Edition, 47(26), 4695-4698.
  • UCL Discovery. (n.d.). A green chemistry perspective on catalytic amide bond formation.
  • PubMed. (2015). Synthesis and structural characterisation of amides from picolinic acid and pyridine-2,6-dicarboxylic acid. Scientific Reports, 5, 9950.
  • ResearchGate. (2025). Synthesis of Novel PARP Inhibitors and Their Uses in Treatment of PARPs Related Diseases.
  • Google Patents. (2020). US10633341B2 - Picolinic acid derivatives and their use as intermediates.
  • PubMed. (n.d.). Drug evolution: p-aminobenzoic acid as a building block.
  • PubMed. (2023). Discovery of 4-(4-aminophenyl)-6-phenylisoxazolo[3,4-b]pyridine-3-amine derivatives as novel FLT3 covalent inhibitors for the intervention of acute myeloid leukemia. Drug Development Research, 84(2), 296-311.
  • Jones, C., et al. (2020). Design and Synthesis of Poly(ADP-ribose) polymerase Inhibitors: Impact of Adenosine Pocket-Binding Motif Appendage to the 3-Oxo-2,3-dihydrobenzofuran-7-carboxamide on Potency and Selectivity. Journal of Medicinal Chemistry, 63(22), 13626-13649.
  • Wang, R., et al. (2018). Highly Efficient Method for Suzuki Reactions in Aqueous Media. ACS Omega, 3(7), 8196-8201.
  • MDPI. (2023). Weakly-Activated Phenol Derivatives as New Green Electrophilic Partners in Suzuki–Miyaura and Related C-C Couplings. Catalysts, 13(12), 1493.
  • PubMed. (n.d.). Strategies employed for the development of PARP inhibitors.
  • ResearchGate. (n.d.). Synthesis of picolinate and picolinic acid derivatives using UiO-66-N(Zr).
  • Taylor & Francis eBooks. (2021). Drug Discovery with Privileged Building Blocks.
  • ResearchGate. (2025). Abstract A054: Targeting translesion synthesis to enhance PARP inhibitor efficacy and prevent resistance in BRCA-deficient ovarian cancer.
  • Li, J. J., & Yang, M. (2022). Drug Discovery with Privileged Building Blocks; Tactics in Medicinal Chemistry. CRC Press.
  • PubMed Central. (2025). Exploring the Potential of Pyridine Carboxylic Acid Isomers to Discover New Enzyme Inhibitors.
  • ResearchGate. (2023). Discovery of 4‐(4‐aminophenyl)‐6‐phenylisoxazolo[3,4‐b]pyridine‐3‐amine derivatives as novel FLT3 covalent inhibitors for the intervention of acute myeloid leukemia.
  • PubChem. (n.d.). 6-Amino-3-(3-BOC-aminophenyl)picolinic acid.

Sources

Application Notes and Protocols: Bioconjugation Techniques for Picolinic Acid Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Versatile Role of Picolinic Acid in Bioconjugation

Picolinic acid, a pyridine-2-carboxylic acid, is a versatile molecule with a growing footprint in the field of bioconjugation.[1] Its inherent properties as a bidentate chelating agent for various metal ions, including chromium, zinc, and copper, have long been recognized in nutrition and pharmacology.[2][3] This chelation capability is now being strategically harnessed in the design of advanced bioconjugates for applications ranging from targeted drug delivery and radio-imaging/radiotherapy to the development of novel biocatalysts.[4][5][6]

The pyridine ring and the carboxylic acid group of picolinic acid provide two key functionalities. The carboxylic acid can be readily activated to form reactive esters, such as N-hydroxysuccinimide (NHS) esters, for covalent linkage to amine-containing biomolecules like proteins and antibodies.[5] Furthermore, the pyridine ring can be functionalized with other bioorthogonal handles, such as azides or alkynes, to participate in highly specific "click chemistry" reactions.[4] This dual functionality allows for the creation of sophisticated bioconjugates where the picolinic acid moiety can serve as a stable linker, a chelating agent for radiometals, or a catalytic center.

These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the principles and protocols for the bioconjugation of picolinic acid derivatives. We will delve into the key techniques, including NHS ester-mediated amine coupling and copper-catalyzed azide-alkyne cycloaddition (CuAAC), providing detailed, step-by-step methodologies. Additionally, we will cover essential analytical techniques for the characterization and purification of the resulting bioconjugates.

Core Principles: Leveraging Picolinic Acid's Unique Chemistry

The utility of picolinic acid derivatives in bioconjugation stems from two primary chemical features: the reactivity of the carboxylic acid and the chelating ability of the pyridine nitrogen and carboxylate oxygen.

1. Carboxylic Acid Activation for Amine Coupling: The carboxylic acid group of picolinic acid can be activated to form a highly reactive intermediate that readily couples with primary amines on biomolecules, such as the ε-amino group of lysine residues and the N-terminus of proteins. The most common activation strategy involves the formation of an N-hydroxysuccinimide (NHS) ester.[7] This reaction is highly efficient and forms a stable amide bond under mild physiological conditions.

2. Bioorthogonal "Click" Chemistry: For more complex bioconjugation strategies, picolinic acid derivatives can be synthesized to incorporate bioorthogonal functional groups like azides or alkynes. These groups participate in "click" reactions, which are highly specific, high-yield reactions that proceed under mild, biocompatible conditions.[8] A notable example is the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), which forms a stable triazole linkage.[9][10] Picolinic acid derivatives containing an azide group (picolyl azides) have been shown to accelerate the rate of CuAAC, making it even more attractive for cellular labeling and in vivo applications.[4]

3. Metal Chelation: The pyridine nitrogen and the carboxylate oxygen of picolinic acid form a stable five-membered ring upon coordination with a metal ion. This chelating property is central to its application in radiolabeling, where it can be used to stably incorporate diagnostic or therapeutic radioisotopes into a biomolecule.[4][11]

Experimental Protocols

Protocol 1: Synthesis of Picolinic Acid NHS Ester and Conjugation to a Model Protein (e.g., Bovine Serum Albumin - BSA)

This protocol outlines the two-step process of first activating picolinic acid to its NHS ester and then conjugating it to a protein.

Materials and Reagents:

  • Picolinic acid

  • N,N'-Dicyclohexylcarbodiimide (DCC)

  • N-Hydroxysuccinimide (NHS)

  • Anhydrous Dichloromethane (DCM)

  • Anhydrous Dimethylformamide (DMF)

  • Bovine Serum Albumin (BSA)

  • Phosphate-Buffered Saline (PBS), pH 7.4

  • Sodium Bicarbonate Buffer (0.1 M, pH 8.5)

  • PD-10 Desalting Columns (or equivalent size-exclusion chromatography setup)

  • Amicon Ultra Centrifugal Filters (10 kDa MWCO)

Step 1: Synthesis of Picolinic Acid N-Hydroxysuccinimide (NHS) Ester [5]

  • Reaction Setup: In a clean, dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve picolinic acid (1 equivalent) and N-hydroxysuccinimide (1.1 equivalents) in anhydrous DCM.

  • DCC Addition: Cool the solution to 0°C in an ice bath. Add a solution of DCC (1.1 equivalents) in anhydrous DCM dropwise to the stirred reaction mixture.

  • Reaction: Allow the reaction to warm to room temperature and stir overnight. A white precipitate of dicyclohexylurea (DCU) will form.

  • Work-up: Filter off the DCU precipitate and wash it with a small amount of cold DCM.

  • Purification: Concentrate the filtrate under reduced pressure. The crude picolinic acid NHS ester can be purified by recrystallization from an appropriate solvent (e.g., 2-propanol) to yield white crystals.[5]

  • Characterization: Confirm the identity and purity of the synthesized NHS ester using ¹H-NMR, ¹³C-NMR, and Mass Spectrometry.

dot

Caption: Workflow for the synthesis of Picolinic Acid NHS Ester.

Step 2: Conjugation of Picolinic Acid NHS Ester to BSA [12][13]

  • Prepare BSA Solution: Dissolve BSA in 0.1 M sodium bicarbonate buffer (pH 8.5) to a final concentration of 10 mg/mL.

  • Prepare NHS Ester Solution: Immediately before use, dissolve the purified picolinic acid NHS ester in anhydrous DMF or DMSO to a concentration of 10 mg/mL.

  • Conjugation Reaction: While gently stirring the BSA solution, add a 10- to 20-fold molar excess of the picolinic acid NHS ester solution.

  • Incubation: Incubate the reaction mixture for 2-4 hours at room temperature with continuous stirring.

  • Quenching (Optional): To quench any unreacted NHS ester, add a final concentration of 50-100 mM Tris-HCl or glycine and incubate for an additional 30 minutes.

  • Purification: Remove excess, unreacted picolinic acid NHS ester and byproducts by passing the reaction mixture through a PD-10 desalting column equilibrated with PBS (pH 7.4). Alternatively, use centrifugal filters to exchange the buffer and remove small molecules.

  • Concentration and Storage: Concentrate the purified picolinic acid-BSA conjugate using a centrifugal filter. Determine the final protein concentration using a standard protein assay (e.g., BCA assay). Store the conjugate at 4°C for short-term use or at -20°C for long-term storage.

dot

Caption: Workflow for NHS ester conjugation to a protein.

Protocol 2: Click Chemistry Conjugation using a Picolyl Azide Derivative

This protocol describes the conjugation of a picolyl azide-functionalized molecule to an alkyne-modified biomolecule via CuAAC. Picolyl azides have been shown to accelerate this reaction.[4]

Materials and Reagents:

  • Picolyl azide derivative (e.g., synthesized in-house or commercially available)

  • Alkyne-modified biomolecule (e.g., protein, oligo)

  • Copper(II) sulfate (CuSO₄)

  • Sodium ascorbate

  • Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA)

  • Degassed PBS, pH 7.4

  • PD-10 Desalting Columns or equivalent

  • Amicon Ultra Centrifugal Filters

Step-by-Step Protocol:

  • Prepare Stock Solutions:

    • Picolyl Azide: Prepare a 10 mM stock solution in DMSO.

    • Alkyne-Biomolecule: Prepare a solution of the alkyne-modified biomolecule in degassed PBS (pH 7.4) at a desired concentration (e.g., 1-5 mg/mL for proteins).

    • Copper(II) Sulfate: Prepare a 50 mM stock solution in water.

    • Sodium Ascorbate: Prepare a 100 mM stock solution in water immediately before use.

    • THPTA: Prepare a 50 mM stock solution in water.

  • Prepare the "Click" Reaction Cocktail: In a microcentrifuge tube, combine the following in order:

    • Degassed PBS

    • Picolyl azide stock solution (to a final concentration of 100-500 µM)

    • THPTA stock solution (to a final concentration of 1-5 mM)

    • Copper(II) sulfate stock solution (to a final concentration of 0.5-1 mM)

    • Vortex briefly to mix.

  • Initiate the Reaction:

    • Add the alkyne-modified biomolecule to the "click" reaction cocktail.

    • Initiate the reaction by adding the freshly prepared sodium ascorbate stock solution (to a final concentration of 5-10 mM).

    • Gently mix the reaction and incubate at room temperature for 1-2 hours. The reaction can be monitored by analytical techniques such as SDS-PAGE with fluorescent visualization if a fluorescent picolyl azide is used.

  • Purification:

    • Purify the resulting bioconjugate using a PD-10 desalting column equilibrated with PBS (pH 7.4) to remove the copper catalyst, excess reagents, and byproducts.

    • Alternatively, use centrifugal filters for buffer exchange and purification.

  • Characterization and Storage:

    • Characterize the purified conjugate to confirm successful conjugation and determine the degree of labeling.

    • Store the final conjugate at 4°C or -20°C as appropriate for the biomolecule.

dot

Caption: Workflow for Click Chemistry using a Picolyl Azide.

Characterization and Analysis of Picolinic Acid Bioconjugates

Thorough characterization is essential to confirm successful conjugation, determine the degree of labeling, and ensure the integrity of the biomolecule.

1. UV-Vis Spectroscopy:

  • Principle: The pyridine ring of picolinic acid has a characteristic UV absorbance around 260-270 nm. By measuring the absorbance of the conjugate at this wavelength and the absorbance of the protein at 280 nm, the degree of labeling (DOL) can be estimated.

  • Procedure:

    • Measure the UV-Vis spectrum of the purified conjugate.

    • Determine the protein concentration using the absorbance at 280 nm (correcting for the contribution of the picolinic acid moiety if necessary).

    • Calculate the concentration of the picolinic acid moiety using its molar extinction coefficient at its λ_max.

    • The DOL is the molar ratio of the picolinic acid derivative to the protein.

2. Mass Spectrometry (MS):

  • Principle: Mass spectrometry provides a precise measurement of the molecular weight of the bioconjugate. The mass shift upon conjugation corresponds to the mass of the attached picolinic acid derivative(s). This allows for the determination of the distribution of species with different numbers of conjugated moieties.[3][14][15]

  • Techniques:

    • Electrospray Ionization (ESI-MS): Ideal for analyzing intact proteins and their conjugates.

    • Matrix-Assisted Laser Desorption/Ionization (MALDI-MS): Also suitable for intact protein analysis and can be used for larger biomolecules.

    • LC-MS: Coupling liquid chromatography with mass spectrometry allows for the separation of different conjugate species before mass analysis, providing a more detailed characterization.[16]

3. High-Performance Liquid Chromatography (HPLC):

  • Principle: HPLC is a powerful tool for assessing the purity of the bioconjugate and separating different species.[6][17][18]

  • Modes of Separation:

    • Size-Exclusion Chromatography (SEC-HPLC): Separates molecules based on their hydrodynamic radius. It is useful for detecting aggregation and separating the conjugate from unreacted biomolecule.

    • Reverse-Phase HPLC (RP-HPLC): Separates molecules based on their hydrophobicity. The conjugation of picolinic acid will alter the hydrophobicity of the biomolecule, leading to a shift in retention time.

    • Ion-Exchange Chromatography (IEX-HPLC): Separates molecules based on their net charge. The conjugation can alter the isoelectric point (pI) of the protein, which can be detected by IEX-HPLC.

Table 1: Summary of Characterization Techniques

TechniqueInformation ProvidedAdvantagesLimitations
UV-Vis Spectroscopy Degree of Labeling (DOL)Rapid, simple, and readily available.Can be inaccurate if there is spectral overlap or if the extinction coefficient is not precisely known.
Mass Spectrometry Precise molecular weight, distribution of conjugate species, confirmation of covalent linkage.High accuracy and sensitivity, provides detailed structural information.Requires specialized instrumentation and expertise.
HPLC Purity, presence of aggregates, separation of different conjugate species.High resolution, quantitative analysis.Can be time-consuming to develop methods, potential for sample denaturation in RP-HPLC.

Applications in Research and Drug Development

The ability to conjugate picolinic acid derivatives to biomolecules opens up a wide range of applications:

  • Targeted Drug Delivery: Picolinic acid-functionalized nanoparticles can be used for targeted delivery of therapeutic agents to cancer cells.[11][19] The picolinic acid moiety can act as a targeting ligand or a chelator for a therapeutic metal ion.

  • Radiolabeling for Imaging and Therapy: The strong chelating ability of picolinic acid makes it an excellent scaffold for developing radiopharmaceuticals for PET or SPECT imaging and targeted radiotherapy.[4]

  • Antibody-Drug Conjugates (ADCs): Picolinic acid derivatives can be used as linkers in ADCs to attach potent cytotoxic drugs to monoclonal antibodies for targeted cancer therapy.

  • Biocatalysis: By conjugating a picolinic acid-metal complex to an enzyme, it is possible to create novel biocatalysts with enhanced or altered activities.

Conclusion

Picolinic acid derivatives are valuable and versatile tools in the field of bioconjugation. Their unique combination of a reactive carboxylic acid, a modifiable pyridine ring, and inherent metal-chelating properties provides a rich platform for the design and synthesis of advanced bioconjugates. The protocols and characterization techniques outlined in these application notes provide a solid foundation for researchers to explore and exploit the potential of picolinic acid in their specific applications, from fundamental biological research to the development of next-generation therapeutics and diagnostics.

References

  • Uttam, S., et al. (2015). Fast, Cell-compatible Click Chemistry with Copper-chelating Azides for Biomolecular Labeling.
  • de la Torre, B. G., & Albericio, F. (2001). A Simple Method for Synthesis of Active Esters of Isonicotinic and Picolinic Acids. Molecules, 6(8), 648-652.
  • Li, Y., et al. (2021). 5-Boronopicolinic acid-functionalized polymeric nanoparticles for targeting drug delivery and enhanced tumor therapy. Materials Science and Engineering: C, 120, 111553.
  • Li, Y., et al. (2021). 5-Boronopicolinic acid-functionalized polymeric nanoparticles for targeting drug delivery and enhanced tumor therapy.
  • Grant, R., et al. (2009). The Essential Role of Picolinic Acid in Nutrient Absorption and Chelation Therapy. Journal of Nutritional & Environmental Medicine, 18(2-3), 134-143.
  • SIELC Technologies. Picolinic Acid.
  • Tang, D., & Fu, W. (1994). Picolinic acid as a matrix for laser mass spectrometry of nucleic acids and proteins. Rapid Communications in Mass Spectrometry, 8(9), 673-677.
  • Glen Research. (2020). Glen Report 32-26: Technical Brief - NHS Ester Amine Reaction for Oligonucleotide Labeling.
  • Wikipedia. Picolinic acid.
  • Folic acid functionalized nanoparticles as pharmaceutical carriers in drug delivery systems. Drug Development Research, 80(4), 404-424.
  • Organic Chemistry Portal. Click Chemistry Azide-Alkyne Cycloaddition.
  • CellMosaic.
  • Folic acid functionalized nanoparticles for enhanced oral drug delivery. Journal of Controlled Release, 161(2), 525-532.
  • Amerigo Scientific.
  • Integrated DNA Technologies. Protocol for Conjugating NHS-Ester Modifications to Amino-Labeled Oligonucleotides.
  • AAT Bioquest.
  • Wikipedia. Click chemistry.
  • HELIX Chromatography. HPLC Methods for analysis of 2-Pyridinecarboxylic acid.
  • Tocris Bioscience.
  • BOC Sciences. NHS Esters for Antibody Labeling.
  • Thermo Fisher Scientific. Bioconjugation and crosslinking technical handbook.
  • New high-performance liquid chromatography method for the detection of picolinic acid in biological fluids.
  • MS Vision. Characterization of intact and modified proteins by mass spectrometry.
  • SciGine.
  • BroadPharm. Protocol for Azide-Alkyne Click Chemistry.
  • TCI Chemicals.
  • BOC Sciences. Antibody Conjugation Protocols: A Complete Step-by-Step Guide.
  • Wikipedia. Protein mass spectrometry.
  • Journal of Natural Products.
  • Advances in protein complex analysis using mass spectrometry. Journal of Cell Science, 119(Pt 1), 1-6.

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The Versatile Role of 6-(3-Aminophenyl)picolinic Acid in Advanced Materials Science: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive overview of the applications of 6-(3-aminophenyl)picolinic acid in materials science. This versatile bifunctional molecule, featuring a chelating picolinic acid moiety and a reactive aminophenyl group, serves as a powerful building block for the rational design and synthesis of a new generation of functional materials. We present detailed application notes and step-by-step protocols for the synthesis of metal-organic frameworks (MOFs), functional polymers, and multilayered thin films. The underlying chemical principles and the causality behind experimental choices are elucidated to provide researchers with a robust framework for innovation. This guide is intended for researchers, scientists, and professionals in materials science, chemistry, and drug development who are interested in leveraging the unique properties of this compound for the creation of advanced materials with tailored functionalities.

Introduction: The Molecular Architecture and Potential of this compound

This compound is a unique organic molecule that combines two key functional motifs within a single, rigid scaffold: a picolinic acid unit and a 3-aminophenyl substituent. The picolinic acid group, with its nitrogen and carboxylic acid functionalities, is an excellent chelating agent for a wide range of metal ions, making it an ideal component for the construction of coordination polymers and metal-organic frameworks (MOFs).[1][2] Simultaneously, the amino group on the phenyl ring offers a reactive site for a variety of organic transformations, including amidation and polymerization, enabling its incorporation into larger polymeric structures or for surface functionalization.[3][4] This dual functionality allows for a modular approach to material design, where the metal-picolinate interaction can be used to build a primary structure, and the amino group can be subsequently functionalized to impart specific properties such as luminescence, sensing capabilities, or biocompatibility.

The molecular structure of this compound is presented below:

Chemical Structure:

  • Name: this compound

  • Molecular Formula: C₁₂H₁₀N₂O₂

  • Molecular Weight: 214.22 g/mol

  • CAS Number: 1261925-21-6

This guide will explore the practical applications of this molecule in three key areas of materials science:

  • Metal-Organic Frameworks (MOFs): As a versatile organic linker for the synthesis of porous crystalline materials with applications in gas storage, separation, and catalysis.

  • Functional Polymers: As a monomer for the creation of novel polymers with tailored electronic and photophysical properties.

  • Functional Thin Films: As a building block for the layer-by-layer assembly of functional thin films for sensing and surface engineering.

Synthesis of this compound

While not commercially available in large quantities, this compound can be synthesized in the laboratory through a multi-step process. The following protocol is a proposed route based on established palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, which is a powerful method for the formation of carbon-carbon bonds between aryl halides and organoboron compounds.[5][6][7][8]

Protocol 2.1: Synthesis via Suzuki-Miyaura Coupling

This protocol describes the synthesis of this compound from 6-chloropicolinic acid and 3-aminophenylboronic acid.

Diagram of the Synthetic Pathway:

G A 6-Chloropicolinic Acid C This compound A->C B 3-Aminophenylboronic Acid B->C reagents Pd(PPh₃)₄ Na₂CO₃, Dioxane/H₂O reagents->C G cluster_0 Reactant Preparation cluster_1 Solvothermal Reaction cluster_2 Product Isolation & Activation A This compound D Mix & Sonicate A->D B Zinc Nitrate Hexahydrate B->D C Solvent (e.g., DMF) C->D E Seal in Autoclave D->E F Heat (e.g., 120 °C, 24h) E->F G Cool & Filter F->G H Wash with Solvent G->H I Activate (Solvent Exchange & Heat) H->I J Characterize MOF I->J G A This compound C Polyamide A->C B Terephthaloyl Chloride B->C reagents Base (e.g., Pyridine) Solvent (e.g., NMP) reagents->C G A Substrate (e.g., Silicon Wafer) B Deposit Polycation Layer A->B C Rinse B->C D Deposit this compound Layer C->D E Rinse D->E F Repeat n Cycles E->F G Multilayered Thin Film F->G

Sources

Troubleshooting & Optimization

Technical Support Center: Synthesis of 6-(3-Aminophenyl)picolinic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 6-(3-Aminophenyl)picolinic acid. This guide is designed for researchers, scientists, and professionals in drug development who are working on or planning to synthesize this valuable compound. As a key intermediate in pharmaceutical and materials science, achieving a high yield and purity of this compound is often critical.

This document provides in-depth troubleshooting advice, frequently asked questions, and detailed protocols based on established chemical principles and field-proven insights. We will primarily focus on the most common and versatile synthetic route: the Suzuki-Miyaura cross-coupling reaction.

Overview of the Primary Synthetic Route: Suzuki-Miyaura Coupling

The synthesis of this compound is typically achieved by a palladium-catalyzed Suzuki-Miyaura cross-coupling reaction. This powerful C-C bond-forming reaction joins a 6-halopicolinic acid derivative with a 3-aminophenylboronic acid derivative.[1][2] The general scheme involves the reaction of an organoboron compound with an organic halide in the presence of a palladium catalyst and a base.[3]

Below is a diagram illustrating the general synthetic workflow.

G cluster_reactants Starting Materials cluster_reaction Reaction Conditions cluster_workup Workup & Purification 6-Halopicolinic Acid Ester 6-Halopicolinic Acid Ester Suzuki Coupling Suzuki-Miyaura Coupling 6-Halopicolinic Acid Ester->Suzuki Coupling + 3-Aminophenylboronic Acid/Ester 3-Aminophenylboronic Acid/Ester 3-Aminophenylboronic Acid/Ester->Suzuki Coupling + Palladium Catalyst Palladium Catalyst Palladium Catalyst->Suzuki Coupling Ligand Ligand Ligand->Suzuki Coupling Base Base Base->Suzuki Coupling Solvent Solvent Solvent->Suzuki Coupling Quenching Quenching Extraction Extraction Quenching->Extraction Chromatography Chromatography Extraction->Chromatography Hydrolysis (Ester) Hydrolysis (Ester) Chromatography->Hydrolysis (Ester) Final_Product This compound Hydrolysis (Ester)->Final_Product Suzuki Coupling->Quenching G Start Reaction Issue: Low Yield / No Reaction Check_Degas Was degassing thorough? Start->Check_Degas Check_Catalyst Is the catalyst/ligand appropriate and active? Check_Degas->Check_Catalyst Yes Action_Degas Action: Re-run with rigorous degassing (freeze-pump-thaw). Check_Degas->Action_Degas No Check_Base Is the base/solvent system optimal? Check_Catalyst->Check_Base Yes Action_Catalyst Action: Screen different ligands (e.g., SPhos) or use a Pd(0) source. Check_Catalyst->Action_Catalyst No Check_Boron Is the boronic acid reagent stable? Check_Base->Check_Boron Yes Action_Base Action: Screen alternative bases (K3PO4, Cs2CO3) and solvents. Check_Base->Action_Base No Success Problem Resolved Check_Boron->Success Yes Action_Boron Action: Use a fresh boronic acid or switch to a stable pinacol ester. Check_Boron->Action_Boron No

Sources

Technical Support Center: Purification of 6-(3-Aminophenyl)picolinic acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for the purification of 6-(3-Aminophenyl)picolinic acid (CAS: 1261925-21-6). This document is designed for researchers, medicinal chemists, and process development scientists who may encounter challenges in isolating this valuable bifunctional molecule from complex reaction mixtures. As a molecule possessing both an acidic carboxylic acid and a basic amino group, its purification requires a nuanced understanding of its physicochemical properties. This guide provides field-proven insights and troubleshooting strategies to help you achieve high purity and yield.

Troubleshooting Guide

This section addresses specific, common problems encountered during the purification of this compound. Each issue is presented with an analysis of the root cause and a detailed, step-by-step protocol for resolution.

Q1: My overall yield is very low after performing a standard acid-base extraction. Where could the product be lost?

Root Cause Analysis: The most common cause of low yield is improper pH control during the aqueous extraction steps. This compound is an amphoteric compound, meaning it can react as both an acid and a base. Its solubility in the aqueous phase is highly dependent on pH.[1][2] If the pH is too low (e.g., <2), both the amino and the pyridine nitrogen will be protonated. If the pH is too high (e.g., >10), the carboxylic acid will be deprotonated. Maximum water solubility occurs when the molecule is in its salt form, while minimum solubility occurs at its isoelectric point (pI), where it exists as a neutral zwitterion. Loss can occur if the pH for precipitation is not optimized or if the incorrect base/acid is used for extraction.

Step-by-Step Resolution Protocol:

  • Initial Dissolution: Dissolve your crude reaction mixture in a water-immiscible organic solvent like ethyl acetate (EtOAc) or dichloromethane (DCM). Ensure complete dissolution; you may need to filter off any insoluble inorganic salts from the reaction.

  • Selective Extraction of the Acidic Group:

    • Transfer the organic solution to a separatory funnel.

    • Extract with a mild base, preferably 5% aqueous sodium bicarbonate (NaHCO₃) solution. Use this instead of a strong base like NaOH.

    • Causality: Sodium bicarbonate (pKa of conjugate acid H₂CO₃ is ~6.4) is basic enough to deprotonate the picolinic acid group (pKa ~3-5) but not strong enough to significantly deprotonate any weakly acidic impurities. This pulls your target compound into the aqueous layer as its sodium salt, leaving neutral and basic impurities in the organic layer.[3]

    • Perform the extraction 2-3 times with fresh NaHCO₃ solution and combine the aqueous layers.

  • Isolation by Precipitation:

    • Cool the combined aqueous layers in an ice bath. This reduces the solubility of the final product.

    • Slowly acidify the aqueous solution by adding 1M HCl dropwise with vigorous stirring. Monitor the pH with a calibrated pH meter or pH paper.

    • Causality: As you add acid, you protonate the carboxylate, bringing the molecule closer to its isoelectric point where its aqueous solubility is minimal, causing it to precipitate.[1][4] The target precipitation pH will likely be in the range of 4-6. Adding acid too quickly can lead to the formation of an oil or very fine particles that are difficult to filter.

  • Recovery:

    • Once precipitation is complete, continue stirring in the ice bath for 30-60 minutes to maximize crystal growth.

    • Collect the solid product by vacuum filtration.

    • Wash the filter cake with cold deionized water to remove any inorganic salts, followed by a cold non-polar solvent like hexanes or diethyl ether to aid in drying.

    • Dry the purified solid under a high vacuum.

Q2: After purification, my NMR spectrum still shows significant impurities. Recrystallization isn't working well. What should I do?

Root Cause Analysis: This issue typically arises when impurities have very similar solubility profiles to the desired product, making separation by simple crystallization or extraction difficult. Common culprits include regioisomers, unreacted starting materials, or side-products with similar functional groups. Standard single-solvent recrystallization may fail if a suitable solvent that dissolves the product well when hot but poorly when cold cannot be found.

Troubleshooting Workflow:

G start Analyze Impurity Profile (TLC, LC-MS, 1H NMR) decision1 Are impurities structurally similar isomers? start->decision1 decision2 Are impurities non-polar or neutral byproducts? decision1->decision2 No action1 Option 1: Two-Solvent Recrystallization decision1->action1 Yes action2 Option 2: Column Chromatography decision2->action2 No/Maybe action3 Option 3: Trituration decision2->action3 Yes end_node Pure Product action1->end_node action2->end_node action3->end_node

Caption: Purification strategy decision tree.

Detailed Protocols:

  • Two-Solvent Recrystallization:

    • Solvent Selection: Find a "solvent" in which your product is highly soluble (e.g., ethanol, methanol, or hot water) and a "non-solvent" in which it is poorly soluble (e.g., diethyl ether, hexanes, or cold water). The two solvents must be miscible. Based on data for picolinic acid, an ethanol/water or acetonitrile/water system could be effective.[5][6][7]

    • Procedure:

      • Dissolve the impure compound in the minimum amount of the hot "solvent".

      • While the solution is still hot, add the "non-solvent" dropwise until you observe persistent cloudiness (turbidity).

      • Add a few more drops of the hot "solvent" to redissolve the precipitate and obtain a clear solution.

      • Allow the solution to cool slowly to room temperature, then transfer it to an ice bath. Slow cooling is critical for forming pure, well-defined crystals.[8][9]

      • Collect the crystals by vacuum filtration.

  • Column Chromatography:

    • When to Use: This is the most powerful technique for separating compounds with very similar properties. It is recommended when recrystallization fails or when impurities are present in high amounts.

    • Stationary Phase: Use silica gel for normal-phase chromatography. Given the polar nature of your compound, a polar stationary phase like alumina or a reverse-phase C18 silica could also be options.

    • Mobile Phase (Eluent): Start with a moderately polar solvent system and optimize using Thin Layer Chromatography (TLC). A good starting point for silica gel would be a mixture of DCM/Methanol or EtOAc/Hexane with a small amount of acetic acid.

    • Causality: The acetic acid in the mobile phase helps to suppress the ionization of the carboxylic acid group, reducing streaking on the silica plate and improving the separation.

    • Procedure: Prepare the column, load your sample, and elute with the chosen solvent system, collecting fractions and analyzing them by TLC to identify those containing the pure product.

Frequently Asked Questions (FAQs)

Q1: What are the critical physicochemical properties of this compound for purification planning?

This molecule's purification is governed by its amphoteric nature and its solubility. Understanding these properties is key to selecting the right method.

PropertyValue / DescriptionImplication for Purification
Molecular Formula C₁₂H₁₀N₂O₂[10]Molar Mass: 214.22 g/mol
Functional Groups Carboxylic Acid (pKa ~3-5, acidic), Aromatic Amine (pKa ~4-5, basic), Pyridine Ring (pKa ~1-2, weakly basic)Enables pH-dependent solubility manipulation for acid-base extraction.[11][12]
Solubility (Picolinic Acid as proxy) Very Soluble: Water (~862 g/kg at 293K)[5][6][7]Water is a good solvent for extraction but may require a co-solvent for effective recrystallization.
Moderately Soluble: Ethanol (~57 g/kg at 293K)[5][6][7]Useful as a primary or co-solvent for recrystallization.
Slightly Soluble: Acetonitrile (~17 g/kg at 293K)[5][6][7]Can be used as a non-solvent or for trituration.
Expected State White to tan solid.[13]Purification will involve solid-state techniques like crystallization and filtration.
Q2: How can I confirm the purity of my final product?

A combination of techniques is recommended for unambiguous purity assessment:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential. The ¹H NMR should show clean, well-resolved peaks corresponding to the aromatic protons with correct integration. The absence of signals from solvents or known impurities is a strong indicator of purity.

  • Liquid Chromatography-Mass Spectrometry (LC-MS): This is a highly sensitive technique. A single sharp peak in the chromatogram (at a specific retention time) with the correct mass-to-charge ratio (m/z) for the protonated molecule [M+H]⁺ is the goal.[14][15][16]

  • High-Performance Liquid Chromatography (HPLC): An HPLC with a UV detector can be used to determine purity quantitatively (e.g., >95%, >99%).[17]

  • Melting Point: A sharp melting point range (e.g., within 1-2 °C) that is consistent with literature values indicates high purity. Broad melting ranges suggest the presence of impurities.

Q3: What are the best practices for storing purified this compound?

While some suppliers suggest room temperature storage[10], long-term stability is best ensured under controlled conditions due to the presence of an oxidizable aniline moiety.

  • Container: Store in a tightly sealed, amber glass vial to protect from light and air.

  • Atmosphere: For long-term storage, consider flushing the vial with an inert gas like argon or nitrogen to displace oxygen.

  • Temperature: Store in a cool, dry place. Refrigeration is acceptable if the container is well-sealed to prevent condensation upon removal.

  • Location: Keep away from strong oxidizing agents, acids, and bases.

References

  • Magritek. (n.d.). Separation of Acidic, Basic and Neutral Compounds.
  • JoVE. (2020). Extraction.
  • University of Waterloo. (n.d.). Acid and Base Extraction. Engineering Ideas Clinic.
  • LibreTexts Chemistry. (2022). Acid-Base Extraction.
  • Fas, S., et al. (2025). Unraveling the Crystal Structures of Picolinic Acid Derivatives: Synthesis, Packing, Interactions, and Conformational Flexibility. ChemistryOpen.
  • Acro-Organics. (n.d.). This compound, min 97%.
  • MDPI. (2023). Solubility and Crystallization Studies of Picolinic Acid. Crystals.
  • Higashi, T., & Shimada, K. (2007). Use of novel picolinoyl derivatization for simultaneous quantification of six corticosteroids by liquid chromatography-electrospray ionization tandem mass spectrometry. Journal of Chromatography B, 859(2), 169-178.
  • Liu, A., et al. (2012). Improved separation and detection of picolinic acid and quinolinic acid by capillary electrophoresis-mass spectrometry. Journal of Chromatography A, 1232, 190-196.
  • Estime, N., Teychené, S., Autret, J. M., & Biscans, B. (n.d.). Influence of pH, Temperature and Impurities on the Solubility of an Active Pharmaceutical Ingredient (API). CORE.
  • Singer, A. W., & McElvain, S. M. (n.d.). Picolinic acid hydrochloride. Organic Syntheses.
  • Google Patents. (n.d.). US3245998A - Processes for the production of picolinic acid derivatives.
  • ULisboa Research Portal. (2023). Solubility and Crystallization Studies of Picolinic Acid.
  • PubChem. (n.d.). 6-Amino-3-(3-BOC-aminophenyl)picolinic acid.
  • Bawa, R. A., & Beatty, A. M. (2012). Synthesis of Some Aminopicolinic Acids. Journal of Chemistry and Chemical Engineering, 6, 372-377.
  • ResearchGate. (2023). (PDF) Solubility and Crystallization Studies of Picolinic Acid.
  • Google Patents. (n.d.). US3228950A - Process for the production of new picolinic acid derivatives.
  • ResearchGate. (n.d.). Solution Crystallization Kinetics of 6-Aminopenicillanic Acid.
  • ResearchGate. (2018). Determination of Chromium(III) Picolinate Using High Performance Liquid Chromatography-Ultraviolet Spectrophotometry.
  • Chad's Prep. (2022). 17.6 pH Effects on Solubility. YouTube.
  • Google Patents. (n.d.). US5118815A - Method for crystallization of amino acids.
  • Wikipedia. (n.d.). Picolinic acid.
  • Khan Academy. (n.d.). pH and solubility.
  • NIH. (2012). Determination of Picolinic Acid by HPLC Coupled With Postcolumn Photo Irradiation Using Zinc Acetate as a Fluorescent Derivatization Reagent. Journal of Chromatographic Science, 50(9), 814-818.
  • ResearchGate. (2006). Polymorphism and Crystallization of p-Aminobenzoic Acid.
  • PMC. (2017). Synthesis and Characterization of Impurities in the Production Process of Lopinavir.
  • ChemWhat. (n.d.). 6-Amino-3-(3-cyanophenyl)picolinic acid CAS#: 1258632-39-1.
  • World Journal of Pharmaceutical Research. (2022). A comprehensive review on synthesis and characterization of impurities.
  • ResearchGate. (2022). Synthesis of picolinate and picolinic acid derivatives using UiO-66-N(Zr) as a recyclable catalyst.

Sources

Technical Support Center: Optimizing Picolinic Acid Derivatization Reactions

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for picolinic acid derivatization. This guide is designed for researchers, scientists, and drug development professionals to navigate the nuances of derivatizing molecules with picolinic acid, a technique often employed to enhance analytical detection, particularly in mass spectrometry. Here, we address common challenges and provide in-depth, field-proven insights to help you achieve robust and reproducible results.

Frequently Asked Questions (FAQs)

Q1: What is the primary purpose of picolinic acid derivatization in our field?

Picolinic acid derivatization is a key strategy in bioanalytical chemistry to improve the sensitivity and selectivity of liquid chromatography-mass spectrometry (LC-MS) analyses.[1] Many endogenous compounds, such as steroids and other hydroxy-containing molecules, exhibit poor ionization efficiency. By introducing the picolinoyl moiety, we enhance the analyte's ability to be ionized, leading to significantly improved detection limits.[2][3] For instance, picolinoyl derivatives can increase the electrospray ionization (ESI) response by 5 to 10 times compared to their underivatized forms.[3]

Q2: Which functional groups are targeted by picolinic acid derivatization?

Picolinic acid is primarily used to derivatize hydroxyl (-OH) and, to a lesser extent, amine (-NH2) functional groups. The reaction typically involves the formation of an ester or an amide bond, respectively. This makes it particularly useful for the analysis of hydroxy-androgens, corticosteroids, and other similar biomolecules.[2][3]

Q3: What are the most common methods for picolinic acid derivatization?

Several methods exist, with the choice depending on the specific analyte and desired reactivity. Common approaches include:

  • Mixed Anhydride Method: This is a widely used technique that involves activating the picolinic acid with a reagent like 2-methyl-6-nitrobenzoic anhydride (MNBA) before reacting it with the target molecule.[3]

  • Acid Chloride Method: Picolinic acid can be converted to its more reactive acid chloride form using reagents like thionyl chloride (SOCl₂).[4][5] This is a robust method but may not be suitable for acid-sensitive substrates.

  • Coupling Reagent-Mediated Amidation: For forming amide bonds, direct coupling of picolinic acid with amines can be achieved using reagents like B(OCH₂CF₃)₃.[6]

Q4: How does picolinic acid derivatization enhance LC-MS detection?

The enhancement in detection sensitivity stems from several factors:

  • Improved Ionization Efficiency: The pyridine nitrogen in the picolinoyl group is readily protonated, leading to a stable positive charge and a strong signal in positive ion mode ESI-MS.[3]

  • Increased Hydrophobicity: The derivatization can increase the hydrophobicity of polar analytes, leading to better retention on reversed-phase HPLC columns and improved chromatographic separation.[1]

  • Specific Fragmentation: The picolinoyl group can direct fragmentation in tandem mass spectrometry (MS/MS), producing characteristic fragment ions that aid in confident identification and quantification.

Troubleshooting Guide

This section addresses specific issues that you may encounter during your picolinic acid derivatization experiments.

Issue 1: Low or No Derivatization Yield
Symptoms:
  • Low intensity or absence of the derivatized product peak in your chromatogram.

  • Predominance of the underivatized analyte peak.

Potential Causes & Solutions:
  • Presence of Water: The picolinic acid derivatization reaction is highly sensitive to moisture.[2] Water can hydrolyze the activated picolinic acid intermediate, preventing it from reacting with your target analyte.

    • Solution: Ensure all solvents, especially the reaction solvent (e.g., acetonitrile), are anhydrous.[2] Dry your sample completely before adding the derivatization reagents, particularly if it has been extracted from an aqueous matrix.[2]

  • Inactive Derivatization Reagent: The derivatization solution, especially if prepared in-house, can degrade over time.

    • Solution: Always prepare the picolinic acid derivatization solution fresh before use.[2]

  • Suboptimal Reaction Temperature: The reaction kinetics are temperature-dependent.

    • Solution: While some protocols proceed at room temperature, others may require heating to drive the reaction to completion. Optimization studies have shown that increasing the temperature, for example to 40°C or even 75°C, can significantly improve the yield for some derivatization reagents.[7][8]

  • Insufficient Reaction Time: The derivatization reaction may not have reached completion.

    • Solution: Increase the reaction time. For example, extending the reaction from 2 hours to 2.5 hours has been shown to improve product intensity.[7] A typical reaction time can be around 90 minutes.[2]

  • Incorrect Stoichiometry: An inappropriate molar ratio of derivatization reagent to analyte can limit the reaction.

    • Solution: Optimize the molar ratio of the picolinic acid and any coupling agents to your analyte. A significant excess of the derivatization reagent is often required.

Issue 2: Inconsistent or Irreproducible Results
Symptoms:
  • High variability in derivatization efficiency between replicate samples or different experimental runs.

Potential Causes & Solutions:
  • Inconsistent Sample Dryness: As mentioned, residual water is a major source of variability.

    • Solution: Implement a standardized and thorough drying procedure for all samples. Lyophilization or vacuum centrifugation are effective methods.

  • Variable Reagent Purity: The quality of picolinic acid and other reagents can affect the reaction outcome.

    • Solution: Use high-purity, anhydrous grade reagents from a reliable supplier.

  • Matrix Effects: Components in your sample matrix (e.g., from cell media or biological fluids) can interfere with the derivatization reaction.

    • Solution: Employ a robust sample preparation method, such as solid-phase extraction (SPE), to clean up your sample and remove interfering substances before derivatization.

Issue 3: Formation of Unexpected Byproducts
Symptoms:
  • Multiple unexpected peaks in your chromatogram.

Potential Causes & Solutions:
  • Side Reactions with the Reagents: For instance, when using thionyl chloride to form the acid chloride, side reactions can lead to chlorinated byproducts, such as 4-chloro-picolinamides.[5]

    • Solution: Purify the activated picolinic acid intermediate before reacting it with your analyte. Alternatively, consider a milder activation method, such as the mixed anhydride approach.[3]

  • Derivatization of Multiple Sites: If your analyte has multiple hydroxyl or amine groups, you may form a mixture of mono-, di-, or poly-derivatized products.[2]

    • Solution: If a single derivatized species is desired, you may need to use protecting groups for other reactive sites. However, in many cases, the fully derivatized product (e.g., bis-picolinate) is the desired and stable endpoint.[2]

  • Degradation of Analyte or Product: Harsh reaction conditions (e.g., high temperature, strong acid/base) can lead to the degradation of your molecule of interest.

    • Solution: Optimize the reaction conditions to be as mild as possible while still achieving a good yield. This may involve screening different catalysts, solvents, and temperatures.

Experimental Protocols & Data

General Protocol for Picolinic Acid Derivatization of Hydroxy-Androgens

This protocol is adapted from a method for the derivatization of hydroxy-androgens for LC-MS analysis.[2]

Materials:

  • Picolinic Acid (PA)

  • 2,2'-Dipyridyl Disulfide (DPDS) or 2-methyl-6-nitrobenzoic anhydride (MNBA)[3]

  • Triphenylphosphine (TPP) or 4-dimethylaminopyridine (DMAP)

  • Triethylamine (TEA)

  • Anhydrous Acetonitrile

  • Quench Solution (e.g., water or a suitable buffer)

Procedure:

  • Sample Preparation: Ensure your sample containing the hydroxy-androgen is completely dry in a reaction vial.

  • Derivatization Reagent Preparation (Freshly Prepared):

    • Dissolve picolinic acid, DPDS (or MNBA), and TPP (or DMAP) in anhydrous acetonitrile. Refer to specific literature for exact concentrations as they can vary.

  • Derivatization Reaction:

    • Add 100 µL of the freshly prepared picolinic derivatization solution to the dried sample.

    • Add 40 µL of TEA to catalyze the reaction.

    • Shake the mixture at approximately 500 RPM for 90 minutes at room temperature or an optimized temperature.[2]

  • Quenching:

    • After the reaction is complete, add 1 mL of the quench solution to stop the reaction. Mix gently by pipetting.

  • Analysis: The sample is now ready for LC-MS analysis.

Data Presentation: Optimizing Reaction Conditions

The following table summarizes key parameters that can be optimized for picolinic acid derivatization.

ParameterRange/OptionsConsiderationsReference
Solvent Anhydrous Acetonitrile, THFMust be anhydrous to prevent hydrolysis of activated intermediates.[2]
Activating Agent MNBA, SOCl₂, DCCChoice depends on the stability of the analyte. MNBA is a milder option.[3][4]
Base/Catalyst Triethylamine (TEA), Pyridine, DMAPA base is typically required to neutralize acid byproducts.[2][4]
Temperature Room Temperature to 80°CHigher temperatures can increase reaction rate but may also lead to degradation.[6][7][8]
Reaction Time 5 minutes to 24 hoursDependent on the reactivity of the substrate and reaction conditions.[2][6][7]
Visualization of Workflows
General Picolinic Acid Derivatization Workflow

DerivatizationWorkflow cluster_prep Sample & Reagent Preparation cluster_reaction Derivatization cluster_analysis Analysis DrySample Dry Analyte Sample Mix Combine Analyte, Reagent, & Catalyst DrySample->Mix PrepReagent Prepare Fresh Derivatization Reagent PrepReagent->Mix Incubate Incubate (Optimized Time & Temp) Mix->Incubate Quench Quench Reaction Incubate->Quench LCMS LC-MS Analysis Quench->LCMS

Caption: A generalized workflow for picolinic acid derivatization.

Troubleshooting Decision Tree for Low Yield

TroubleshootingTree Start Low Derivatization Yield CheckWater Is the reaction anhydrous? Start->CheckWater CheckReagent Are reagents fresh? CheckWater->CheckReagent Yes Sol_Dry Use anhydrous solvents. Thoroughly dry sample. CheckWater->Sol_Dry No CheckConditions Optimize Temp/Time? CheckReagent->CheckConditions Yes Sol_Reagent Prepare fresh derivatization solution. CheckReagent->Sol_Reagent No CheckMatrix Matrix Effects? CheckConditions->CheckMatrix Yes Sol_Conditions Increase temperature and/or reaction time. CheckConditions->Sol_Conditions No Sol_Matrix Improve sample cleanup (e.g., SPE). CheckMatrix->Sol_Matrix Yes

Caption: A decision tree for troubleshooting low derivatization yields.

References

  • High sensitivity LC-MS methods for quantitation of hydroxy- and keto-androgens. (2023). Methods in Enzymology.
  • Benchmarking 4-(2-Hydroxyethyl)picolinic Acid Against Standard Derivatization Methods for Enhanced LC-MS Analysis. (2025). BenchChem.
  • A Simple Method for Synthesis of Active Esters of Isonicotinic and Picolinic Acids. (n.d.). Molecules.
  • A Comparative Performance Analysis of 6-Hydroxypicolinic Acid and Other Picolinic Acid Deriv
  • Improved separation and detection of picolinic acid and quinolinic acid by capillary electrophoresis-mass spectrometry. (n.d.).
  • Direct Synthesis of Amides from Carboxylic Acids and Amines Using B(OCH2CF3)3. (2013). The Journal of Organic Chemistry.
  • Use of novel picolinoyl derivatization for simultaneous quantification of six corticosteroids by liquid chromatography-electrospray ionization tandem mass spectrometry. (2007).
  • Synthesis and structural characterisation of amides from picolinic acid and pyridine-2,6-dicarboxylic acid. (2015). Scientific Reports.
  • Optimization of the derivatization reaction using an eight-point... (n.d.).
  • Optimization of derivatization reagents and the reaction conditions. (n.d.).

Sources

Technical Support Center: Degradation Pathway Analysis of 6-(3-Aminophenyl)picolinic acid

Author: BenchChem Technical Support Team. Date: January 2026

Introduction for the Researcher

Welcome to the technical support guide for 6-(3-Aminophenyl)picolinic acid. As researchers and drug development professionals, understanding the stability and degradation profile of a molecule is critical for ensuring its quality, safety, and efficacy. This guide is structured as a dynamic troubleshooting resource. Instead of a static protocol, it addresses the common—and often unexpected—challenges encountered during stability and degradation studies. While specific degradation data for this compound is not extensively published, this guide leverages established chemical principles for its core structural motifs: the picolinic acid core and the 3-aminophenyl substituent. By understanding the likely points of failure for these functional groups, we can design robust experiments and intelligently troubleshoot the results.

This document is built upon the principles of forced degradation, as outlined in the International Council for Harmonisation (ICH) guidelines, to proactively identify potential degradants that may arise during the lifecycle of a drug substance.[1][2][3]

Part 1: Frequently Asked Questions & Troubleshooting Guide

This section addresses common issues observed during the analysis of this compound and related compounds.

FAQ 1: Sample Discoloration

Question: "My solution of this compound is turning yellow/brown upon standing, especially when exposed to light or air. What is causing this?"

Answer: This is a classic indicator of oxidative degradation, a common pathway for compounds containing an aniline (aminophenyl) moiety.[4][5]

  • Causality: The primary amine on the phenyl ring is susceptible to oxidation. This process can initiate a cascade of reactions, including the formation of nitroso and nitro compounds, and more commonly, polymerization into colored azo- or quinone-imine-type structures. The presence of atmospheric oxygen is often sufficient to initiate this, and the process can be accelerated by light (photo-oxidation) or trace metal ions.[4][5][6]

  • Troubleshooting Steps:

    • Inert Atmosphere: Prepare and store your samples under an inert gas like nitrogen or argon to minimize contact with oxygen.

    • Light Protection: Use amber vials or wrap your sample containers in aluminum foil to prevent photo-oxidation.[1][7]

    • Antioxidant Addition: For formulation studies, consider the inclusion of an antioxidant. However, for analytical purposes, this may interfere with your assay.

    • Solvent Purity: Ensure your solvents are degassed and free of peroxides, which can act as potent oxidizing agents.

FAQ 2: Unexpected Peaks in HPLC After pH Stress

Question: "After incubating my sample in acidic (pH < 2) or basic (pH > 9) conditions, I see new, more polar peaks in my chromatogram. What are they likely to be?"

Answer: While the core amide-like linkage in the pyridine ring is generally stable, extreme pH can catalyze specific reactions. The most probable events are related to the picolinic acid moiety and potential modifications to the aminophenyl group.

  • Causality (Picolinic Acid Moiety):

    • Hydroxylation: Under certain oxidative conditions, particularly in aqueous environments, hydroxylation of the pyridine ring can occur. A common metabolic route for picolinic acid itself is conversion to 6-hydroxypicolinic acid.[8][9][10] While the 6-position is substituted in your molecule, hydroxylation could potentially occur at other positions on the pyridine ring, increasing polarity.

    • Decarboxylation: While less common without a catalyst, thermal stress combined with extreme pH could lead to the loss of the carboxylic acid group as CO₂, resulting in a less polar degradant (3-aminophenyl)pyridine.

  • Causality (Aminophenyl Moiety):

    • Hydrolysis of Impurities: If your synthesis route involved protecting groups (e.g., Boc-protected amines), incomplete deprotection could lead to impurities that hydrolyze under strong acid or base, revealing the primary amine and changing the retention time.

  • Troubleshooting Steps:

    • Mass Spectrometry (LC-MS): This is the most crucial step. Determine the mass of the parent ion and the new peaks. A mass increase of +16 Da often suggests hydroxylation. A loss of 44 Da suggests decarboxylation.

    • Systematic pH Study: Perform a stability study across a range of pH values (e.g., pH 2, 4, 7, 9, 12) to find the pH of maximum stability.

    • Reference Standards: If possible, synthesize potential degradants (e.g., the hydroxylated analog) to confirm peak identity by retention time matching.

FAQ 3: Loss of Parent Compound with No Major Degradant Peak

Question: "I'm observing a significant decrease in the peak area of my main compound over time, especially under thermal stress, but I don't see a corresponding increase in any single degradation product. Where is my compound going?"

Answer: This scenario points towards several possibilities that are challenging for standard reversed-phase HPLC analysis.

  • Causality:

    • Polymerization: As mentioned in FAQ 1, oxidative degradation of the aniline group can lead to the formation of polymers.[4] These polymers may be high in molecular weight, poorly soluble, or may precipitate out of solution entirely. They might also be retained on the column or be so broadly dispersed on the chromatogram that they are indistinguishable from the baseline.

    • Formation of Volatile Degradants: Decarboxylation (loss of CO₂) is a possibility, especially under heat.[11] The resulting molecule would be more volatile and might be lost during sample preparation.

    • Adsorption to Container: Highly reactive intermediates or final degradation products might irreversibly adsorb to the walls of the sample container (glass or plastic).

  • Troubleshooting Steps:

    • Mass Balance Analysis: Calculate the mass balance. The percentage of the parent compound remaining plus the percentage of all detected impurities/degradants should ideally be close to 100%. A significant drop below 95% suggests undetected products.

    • Alternative Analytical Techniques:

      • Size Exclusion Chromatography (SEC): Can be used to detect the formation of high-molecular-weight polymers.

      • Headspace Gas Chromatography-Mass Spectrometry (GC-MS): Useful for detecting volatile degradants like CO₂ or other small fragments.

    • Visual Inspection: Check for any precipitate or film forming in your sample vials. Try dissolving the contents of a "degraded" vial in a strong solvent to see if you can recover any material.

Part 2: Experimental Protocols for Forced Degradation Studies

Forced degradation studies are essential to establish the intrinsic stability of a molecule and to develop a stability-indicating analytical method.[2][3][12] The goal is typically to achieve 5-20% degradation of the drug substance. The following protocols are based on ICH guidelines and should be adapted based on the observed stability of your compound.[1][7][13][14]

Workflow for Forced Degradation Studies

The following diagram illustrates the logical flow for conducting a forced degradation study.

Forced_Degradation_Workflow cluster_prep Preparation cluster_analysis Analysis Start Prepare Stock Solution (e.g., 1 mg/mL in ACN:H2O) Control Control Sample (Stored at 5°C, protected from light) Start->Control Acid Acid Hydrolysis (0.1 M HCl, 60°C) Start->Acid Base Base Hydrolysis (0.1 M NaOH, 60°C) Start->Base Oxidation Oxidation (3% H2O2, RT) Start->Oxidation Thermal Thermal Stress (80°C, solid state) Start->Thermal Photo Photostability (ICH Q1B light exposure) Start->Photo Analyze Analyze All Samples by LC-MS/DAD Control->Analyze Neutralize Neutralize Acid/Base Samples Acid->Neutralize Base->Neutralize Oxidation->Analyze Thermal->Analyze Photo->Analyze Neutralize->Analyze MassBalance Calculate Mass Balance Analyze->MassBalance Identify Identify Degradants (MS fragmentation, standards) MassBalance->Identify Pathway Propose Degradation Pathway Identify->Pathway

Caption: Workflow for a systematic forced degradation study.

Protocol 1: Acid/Base Hydrolysis
  • Preparation: Prepare three solutions of this compound at 1 mg/mL: one in 0.1 M HCl, one in 0.1 M NaOH, and one in purified water (as a control).[15]

  • Incubation: Place the vials in a thermostatically controlled bath at 60°C.

  • Time Points: Withdraw aliquots at 0, 2, 6, 12, and 24 hours.

  • Quenching:

    • For the acidic samples, neutralize with an equivalent amount of 0.1 M NaOH.

    • For the basic samples, neutralize with an equivalent amount of 0.1 M HCl.[12]

  • Analysis: Dilute the samples to a suitable concentration and analyze immediately by HPLC-DAD/MS.

  • Troubleshooting: If no degradation is observed, increase the acid/base concentration (e.g., to 1 M) or the temperature. If degradation is too rapid, decrease the temperature.[15]

Protocol 2: Oxidative Degradation
  • Preparation: Prepare a 1 mg/mL solution of the compound. Add hydrogen peroxide to a final concentration of 3%.[2]

  • Incubation: Store the solution at room temperature, protected from light.

  • Time Points: Withdraw aliquots at 0, 2, 6, 12, and 24 hours.

  • Analysis: Analyze directly by HPLC-DAD/MS.

  • Troubleshooting: The reactivity with H₂O₂ can be highly variable. If degradation is too fast, use a lower concentration (e.g., 0.3%). If it's too slow, gentle heating (e.g., 40°C) can be applied, but be aware this introduces a thermal stress component.

Protocol 3: Photostability Testing
  • Standard: Follow the procedure outlined in ICH Guideline Q1B.[1][13]

  • Preparation: Expose a sample of the solid drug substance and a solution of the drug substance to a light source providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter.

  • Control: A parallel set of samples should be wrapped in aluminum foil to serve as dark controls.

  • Analysis: After exposure, compare the samples to their respective dark controls for any changes in appearance and for the formation of degradants by HPLC.

Summary of Stress Conditions & Potential Degradants
Stress ConditionTypical Reagents/ParametersPrimary Target MoietyLikely Degradation Products/Pathways
Acid Hydrolysis 0.1 M - 1 M HCl, 60-80°CPicolinic AcidPotential for decarboxylation (minor), hydrolysis of amide impurities.
Base Hydrolysis 0.1 M - 1 M NaOH, 60-80°CPicolinic AcidPotential for decarboxylation (minor), hydrolysis of amide impurities.
Oxidation 3% H₂O₂, Room Temp3-AminophenylFormation of N-oxides, nitroso/nitro compounds, colored polymers.[4][5]
Photolysis ICH Q1B light exposureBothPhoto-oxidation of amine, potential ring cleavage/rearrangement.[16][17]
Thermal (Dry Heat) >80°C, Solid StateWhole MoleculeDecarboxylation, potential for intermolecular reactions (e.g., amide formation).

Part 3: Hypothesized Degradation Pathways

Based on the chemistry of the functional groups, we can propose the following primary degradation pathways for this compound. This diagram serves as a roadmap for identifying unknown peaks in your analysis.

Degradation_Pathways cluster_oxidative Oxidative Pathway (H₂O₂, Air, Light) cluster_thermal_photolytic Thermal / Photolytic Pathways Parent This compound N_Oxide N-Oxide Derivative Parent->N_Oxide Oxidation Polymer Colored Polymers (Azo/Quinone-Imine Structures) Parent->Polymer Oxidative Polymerization Decarboxylated Decarboxylated Product (Loss of CO₂) Parent->Decarboxylated Heat/UV RingHydroxylated Ring Hydroxylated Product (+16 Da) Parent->RingHydroxylated UV/Metabolic-like Nitroso Nitroso Derivative N_Oxide->Nitroso Further Oxidation

Sources

Technical Support Center: Stability of 6-(3-Aminophenyl)picolinic Acid in Solution

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for 6-(3-Aminophenyl)picolinic acid (CAS 1261925-21-6). This resource is designed for researchers, scientists, and drug development professionals to proactively address and troubleshoot stability issues encountered when working with this compound in solution. Ensuring the integrity of your experimental reagents is paramount for reproducible and reliable results. This guide provides in-depth analysis, field-proven protocols, and a mechanistic understanding of the factors governing the stability of this crucial chemical building block.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its stability a concern?

This compound is a bifunctional organic molecule featuring a picolinic acid moiety and an aminophenyl group. It is frequently used as a key building block in the synthesis of more complex molecules, particularly in the development of protein degraders like PROTACs (Proteolysis Targeting Chimeras).[1] Its stability is critical because its structure contains two chemically reactive groups: an aromatic amine and a carboxylic acid on a pyridine ring. The aromatic amine is particularly susceptible to oxidation, which can lead to the formation of colored impurities and a decrease in the effective concentration of the active compound, compromising experimental outcomes.

Q2: What are the immediate signs of degradation in my solution?

The most common and visible sign of degradation is a change in color. Freshly prepared solutions are typically colorless to very pale yellow. Upon degradation, particularly through oxidation of the 3-amino group, solutions may turn yellow, brown, or even dark brown. Other signs can include the appearance of turbidity or precipitation and inconsistent results in analytical checks (e.g., HPLC) or biological assays.

Q3: What is the recommended solvent for preparing a stock solution?

For initial stock solutions, a high-purity, anhydrous grade of a polar aprotic solvent such as Dimethyl Sulfoxide (DMSO) or N,N-Dimethylformamide (DMF) is recommended. The parent compound, picolinic acid, is highly soluble in water, but less so in other solvents like ethanol and acetonitrile.[2] Using DMSO allows for the preparation of a high-concentration, stable stock that can then be diluted into aqueous buffers for final experimental use. Always use anhydrous solvents to minimize water-mediated degradation pathways.

Q4: How should I store my stock and working solutions?

  • Solid Compound: Store in a tightly sealed container in a cool, dry, dark place.

  • Stock Solutions (in DMSO/DMF): Aliquot into smaller volumes to avoid repeated freeze-thaw cycles. Store at -20°C or -80°C for long-term stability. Use amber or foil-wrapped vials to protect from light.

  • Aqueous Working Solutions: These are the most susceptible to degradation. It is strongly recommended to prepare these fresh for each experiment from a frozen stock. If temporary storage is unavoidable, keep the solution on ice and protected from light for no more than a few hours.

Troubleshooting Guide: Common Experimental Issues

This section addresses specific problems you may encounter and provides a logical framework for identifying the cause and implementing a solution.

Issue 1: Solution Rapidly Turns Yellow or Brown
  • Probable Cause: Oxidation of the Aromatic Amine. The primary culprit for color change is the oxidation of the 3-aminophenyl group. Aromatic amines are notoriously sensitive to oxidation by atmospheric oxygen. This process can be accelerated by several factors:

    • High pH: Basic conditions can deprotonate the amine, making it more electron-rich and thus more susceptible to oxidation.[3][4][5]

    • Light Exposure: UV light can provide the energy to initiate radical reactions, leading to oxidation and polymerization.[6][7]

    • Trace Metal Contamination: Metal ions in buffers or from glassware can catalyze oxidation reactions.

  • Corrective & Preventive Actions:

    • Use De-gassed Solvents: Before preparing aqueous solutions, sparge your buffers with an inert gas like argon or nitrogen for 15-20 minutes to remove dissolved oxygen.

    • Work Under Inert Atmosphere: For maximum stability, handle the solution in a glove box or use Schlenk line techniques.

    • Control pH: Maintain a neutral or slightly acidic pH (if compatible with your experiment) to keep the amine group protonated and less reactive.

    • Protect from Light: Prepare and store solutions in amber glass vials or wrap containers in aluminum foil.[8]

    • Use High-Purity Reagents: Utilize high-purity water and buffer components to minimize metal ion contamination.

Issue 2: Inconsistent or Non-Reproducible Assay Results
  • Probable Cause: Compound Degradation & Reduced Purity. If your biological or chemical assay results are variable, it is highly likely that the concentration of the active this compound is not what you assume it to be. The degradation products are generally inactive for the intended purpose and may even interfere with the assay.

  • Corrective & Preventive Actions:

    • Always Prepare Fresh: The most reliable practice is to prepare fresh aqueous working solutions immediately before each experiment.

    • Implement Quality Control: Regularly check the purity of your stock solution using a stability-indicating method like HPLC. A shift in the retention time or the appearance of new peaks is a clear sign of degradation.

    • Perform a Time-Course Stability Study: If you must use a solution over a period, perform a simple stability study. Analyze the solution by HPLC at time zero and then at several intervals (e.g., 2, 4, 8, 24 hours) under your exact experimental conditions (temperature, lighting, container) to determine its viable lifetime.

Troubleshooting Workflow Diagram

G issue issue cause cause action action A Observed Issue (e.g., Color Change, Inconsistent Data) B1 Probable Cause 1: Oxidation A->B1 B2 Probable Cause 2: Photodegradation A->B2 B3 Probable Cause 3: Incorrect pH / Solvent A->B3 C1 Recommended Action: - Use de-gassed buffers - Store under inert gas - Prepare fresh B1->C1 C2 Recommended Action: - Use amber vials - Protect from ambient light B2->C2 C3 Recommended Action: - Verify solution pH - Use anhydrous stock solvent - Check solubility limits B3->C3

Caption: Troubleshooting workflow for stability issues.

Key Factors Influencing Solution Stability

A deeper understanding of the underlying chemistry is key to preventing degradation.

Oxidative Degradation

The aminophenyl moiety is the most significant liability for oxidative degradation. The reaction proceeds via radical mechanisms, often leading to the formation of highly colored quinone-imines and ultimately complex polymeric materials. This process is autocatalytic in some cases and is accelerated by factors discussed previously.

Potential Oxidative Degradation Pathway

G compound compound process process product product parent This compound (Colorless) oxidized Oxidized Intermediates (Quinone-imine structures) parent->oxidized [O], Air (O2) Light, High pH Metal Ions polymers Polymeric Products (Brown/Insoluble) oxidized->polymers Further Oxidation & Polymerization

Caption: Simplified pathway for oxidative degradation.

pH-Dependent Effects

The stability of molecules with ionizable groups is often pH-dependent.[5][9] this compound is amphoteric:

  • Carboxylic Acid (pKa ~2-3): Becomes deprotonated (carboxylate) at physiological pH.

  • Pyridine Nitrogen (pKa ~1-2): Generally protonated only under strongly acidic conditions.

  • Aromatic Amine (pKa ~3-4): Can be protonated under acidic conditions.

At high pH (>8) , the amino group is deprotonated and highly susceptible to oxidation.[10][11][12] At neutral pH (~7) , a balance exists, but oxidation remains a significant risk. At acidic pH (<5) , the amine is protonated (-NH3+), which significantly protects it from oxidation. However, very low pH may cause hydrolysis or other degradation pathways and may not be compatible with your biological system.

Photostability

The two aromatic rings (phenyl and pyridine) in the molecule are chromophores that absorb UV light.[6][7][13] This absorbed energy can lead to photodegradation, which may involve C-C bond cleavage or the generation of reactive radical species that initiate oxidation.[6][14][15]

Thermal Stability

As with most chemical reactions, degradation rates increase with temperature.[8][16] Storing solutions at elevated temperatures (e.g., room temperature or 37°C) for extended periods will accelerate all degradation pathways. The data below provides general guidance for storage.

Storage ConditionStock Solution (DMSO)Aqueous SolutionRecommended Use
Long-Term -80°C / -20°CNot Recommended> 1 Week
Short-Term 4°C4°C (on ice)< 1 Week
Working Room TempRoom Temp< 1-2 Hours

Validated Experimental Protocols

Protocol 1: Preparation of a 10 mM Stock Solution in DMSO

  • Pre-analysis: Before opening, allow the vial of solid this compound to equilibrate to room temperature to prevent condensation of atmospheric moisture.

  • Weighing: Accurately weigh the desired amount of the solid (Molecular Weight: 214.22 g/mol ) in a clean, dry vial. For 1 mL of a 10 mM solution, weigh 2.14 mg.

  • Dissolution: Add the appropriate volume of anhydrous, high-purity DMSO.

  • Mixing: Vortex thoroughly for 1-2 minutes. If needed, briefly sonicate the vial in a water bath to ensure complete dissolution.

  • Storage: Aliquot the stock solution into single-use amber vials, flush with argon or nitrogen gas before capping tightly, and store at -20°C or -80°C.

Protocol 2: HPLC Method for Purity and Stability Assessment

This is a general-purpose method; optimization may be required.

  • HPLC System: A standard HPLC system with a UV detector.

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Gradient:

    • 0-2 min: 5% B

    • 2-15 min: 5% to 95% B

    • 15-17 min: 95% B

    • 17-18 min: 95% to 5% B

    • 18-22 min: 5% B

  • Flow Rate: 1.0 mL/min.

  • Detection Wavelength: 254 nm and 280 nm.

  • Injection Volume: 10 µL.

  • Analysis: Monitor the peak area of the parent compound over time. The emergence of new peaks, especially earlier eluting (more polar) peaks, indicates degradation.

References

  • Tseng, C., et al. (2010). Photostability of amino acids: photodissociation dynamics of phenylalanine chromophores. Physical Chemistry Chemical Physics.
  • Kashni, M., et al. (2017). Oxidation of aminophenols in acidic and alkaline solutions by oxone: stoichiometry and mechanism. ResearchGate.
  • Min, S., et al. (2007). Degradation of 4-aminophenol by hydrogen peroxide oxidation using enzyme from Serratia marcescens as catalyst. Semantic Scholar.
  • Sun, M., et al. (2007). Degradation of 4-aminophenol by hydrogen peroxide oxidation using enzyme from Serratia marcescens as catalyst. Hep Journals.
  • Dutta, K., et al. (2012). Degradation of p-aminophenol by Fenton's process. Influence of operational parameters. Biblioteka Nauki.
  • Sun, M., et al. (2007). Degradation of 4-aminophenol by hydrogen peroxide oxidation using enzyme from Serratia marcescens as catalyst. ResearchGate.
  • Tseng, C., et al. (2010). Photostability of amino acids: Photodissociation dynamics of phenylalanine chromophores. ResearchGate.
  • Tseng, C., et al. (2010). Photostability of amino acids: photodissociation dynamics of phenylalanine chromophores. SciSpace.
  • Laktionov, P., et al. (2020). The Photophysics and Photochemistry of Phenylalanine, Tyrosine, and Tryptophan: A CASSCF/CASPT2 Study. ACS Omega.
  • Wang, L., et al. (2019). Novel 3,6-Dihydroxypicolinic Acid Decarboxylase-Mediated Picolinic Acid Catabolism in Alcaligenes faecalis JQ135. National Institutes of Health.
  • Sdfine. Safety Data Sheet: 2-picolinic acid.
  • The Bumbling Biochemist. (2022). Aromatic amino acids, resonance/electron delocalization, and phenylalanine biochemistry.
  • Friedman, M. (2000). Effect of pH on the stability of plant phenolic compounds. PubMed.
  • Wang, L., et al. (2019). Identification and Characterization of a Novel pic Gene Cluster Responsible for Picolinic Acid Degradation in Alcaligenes faecalis JQ135. PubMed.
  • Wang, L., et al. (2017). Biodegradation of Picolinic Acid by a Newly Isolated Bacterium Alcaligenes faecalis Strain JQ135. PubMed.
  • Wang, C., et al. (2019). Biodegradation of Picolinic Acid by Rhodococcus sp. PA18. MDPI.
  • Wang, L., et al. (2019). Identification and characterization of a novel pic gene cluster responsible for picolinic acid degradation in Alcaligenes faecalis JQ135. bioRxiv.
  • Santos, C. I. A. V., et al. (2023). Solubility and Crystallization Studies of Picolinic Acid. MDPI.
  • Friedman, M. (2000). Effect of pH on the Stability of Plant Phenolic Compounds. ResearchGate.
  • Sharma, M., et al. (2017). Determination of Stability Constants of Mixed Ligand Complexes of Picolinic Acid and Other Bioactive Ligands with Zn(II) by Potentiometric Titration Method. ResearchGate.
  • Vardan, M. (2024). Influence of pH on the Stability of Pharmaceutical Compounds in Japan. ResearchGate.
  • Zbacnik, M., et al. (2021). Effect of 'pH' on the Rate of Pyroglutamate Formation in Solution and Lyophilized Solids. PubMed.
  • Bawa, R. A., & Beatty, A. M. (2012). Synthesis of Some Aminopicolinic Acids. IRL @ UMSL.
  • PubChem. 6-Amino-3-(3-BOC-aminophenyl)picolinic acid.
  • Dahl, G. B., et al. (1988). Effect of Intralipid, amino acids, container, temperature, and duration of storage on vitamin stability in total parenteral nutrition admixtures. PubMed.
  • Le, T. H., et al. (2020). Effects of pH and heat treatment on the stability of γ‐aminobutyric acid (GABA) in germinated soymilk. ResearchGate.
  • Liang, H., et al. (2008). Effect of temperature, pH and light on the stability of sulforaphane solution. ResearchGate.
  • Fedejko, P., & Ploch, M. (2014). The Influence of pH and Temperature on the Stability of N-[(Piperidine)methylene]daunorubicin Hydrochloride and a Comparison of the Stability of Daunorubicin and Its Four New Amidine Derivatives in Aqueous Solutions. National Institutes of Health.
  • Grant, R. S., et al. (2009). The Physiological Action of Picolinic Acid in the Human Brain. PMC.
  • Line, N., et al. (2015). Synthesis and structural characterisation of amides from picolinic acid and pyridine-2,6-dicarboxylic acid. National Institutes of Health.
  • Line, N., et al. (2015). Synthesis and structural characterisation of amides from picolinic acid and pyridine-2,6-dicarboxylic acid. ResearchGate.

Sources

Technical Support Center: Troubleshooting Peak Tailing in HPLC Analysis of Picolinic Acids

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to our dedicated technical support guide for troubleshooting peak tailing in the High-Performance Liquid Chromatography (HPLC) analysis of picolinic acids. This resource is designed for researchers, scientists, and drug development professionals to diagnose and resolve common chromatographic issues encountered during their experiments. By understanding the underlying chemical principles, you can effectively improve peak symmetry, ensure accurate quantification, and maintain the robustness of your analytical methods.

Frequently Asked Questions (FAQs)

Q1: I'm observing significant peak tailing for my picolinic acid analyte. What are the most likely causes?

Peak tailing for an analyte like picolinic acid is typically a multifactorial issue, stemming from a combination of chemical interactions within the column and physical factors in the HPLC system.[1] The primary causes can be categorized as follows:

  • Secondary Silanol Interactions: Picolinic acid, with its carboxylic acid and pyridine nitrogen, is a polar compound. Residual, unreacted silanol groups (Si-OH) on the surface of silica-based stationary phases (like C18) can interact strongly with these polar functional groups through hydrogen bonding.[1][2][3] This secondary retention mechanism is often slower to reach equilibrium compared to the primary reversed-phase mechanism, causing a portion of the analyte molecules to lag behind, resulting in a tailed peak.[4]

  • Mobile Phase pH Issues: The ionization state of picolinic acid is critically dependent on the mobile phase pH. Picolinic acid has a pKa of approximately 5.4 for the carboxylic acid group.[5] If the mobile phase pH is close to the analyte's pKa, a mixture of ionized (picolinate) and non-ionized (picolinic acid) forms will exist, leading to inconsistent retention and peak distortion.[2][4]

  • Metal Chelation: The pyridine-2-carboxylic acid structure of picolinic acid makes it an effective chelating agent for metal ions.[6][7] Trace metal contaminants on the silica surface (e.g., iron, aluminum), within the column hardware (frits), or leached from stainless steel components of the HPLC system can form complexes with your analyte.[4][8][9][10] This adds another retention mechanism that contributes to peak asymmetry.

  • Column and System Issues: Physical problems can also lead to peak tailing. These include a void at the column inlet, a partially blocked frit, or excessive extra-column volume (dead volume) from overly long or wide tubing and fittings.[1][2][11]

Q2: How does the mobile phase pH specifically influence the peak shape of picolinic acid?

The mobile phase pH is arguably the most critical parameter for controlling the peak shape of ionizable compounds like picolinic acid.

To achieve a sharp, symmetrical peak for an acidic analyte, the goal is to maintain it in a single, un-ionized state. This is accomplished by setting the mobile phase pH at least 2 units below the analyte's pKa. For picolinic acid (pKa ≈ 5.4), a mobile phase pH of 3.4 or lower is recommended. At this low pH, the carboxylic acid group is fully protonated, suppressing its ionization and minimizing secondary ionic interactions with residual silanols on the stationary phase.[2][4]

Conversely, operating at a pH near the pKa (e.g., pH 4.4 to 6.4) will result in a mixed population of ionized and neutral molecules, leading to peak broadening or splitting. While operating at a high pH (e.g., > 7.4) would also ensure a single (ionized) form, it risks degrading the silica-based column, which is generally not stable above pH 8.[9] Therefore, a low pH mobile phase is the standard approach for achieving good peak shape for picolinic acid on silica-based columns.

Troubleshooting Workflow

// Path for All Peaks Tailing check_system [label="Check for System Issues:\n- Column void/damage\n- Blocked frit\n- Extra-column volume"]; fix_system [label="Solution:\n- Replace column/frit\n- Use shorter, narrower tubing", shape=note, fillcolor="#34A853", fontcolor="#FFFFFF"];

// Path for Only Analyte Tailing q2 [label="Check Mobile Phase pH"]; ph_ok [label="pH is ≥ 2 units below pKa (e.g., pH < 3.4)"]; ph_bad [label="pH is near pKa (4.4 - 6.4)"]; adjust_ph [label="Solution:\n- Lower mobile phase pH\n- Use an appropriate buffer", shape=note, fillcolor="#34A853", fontcolor="#FFFFFF"];

q3 [label="Check for Secondary Interactions"]; silanol [label="Suspect Silanol Interactions"]; metal [label="Suspect Metal Chelation"];

fix_silanol [label="Solution:\n- Use end-capped column\n- Add competing base (e.g., triethylamine)", shape=note, fillcolor="#34A853", fontcolor="#FFFFFF"]; fix_metal [label="Solution:\n- Add a chelating agent (e.g., EDTA)\n- Use a bio-inert or PEEK-lined column", shape=note, fillcolor="#34A853", fontcolor="#FFFFFF"];

// Connections start -> q1; q1 -> all_tail [label="All"]; q1 -> analyte_tail [label="Analyte Only"];

all_tail -> check_system; check_system -> fix_system;

analyte_tail -> q2; q2 -> ph_bad [label="No"]; q2 -> ph_ok [label="Yes"]; ph_bad -> adjust_ph;

ph_ok -> q3; q3 -> silanol [label="Possible"]; q3 -> metal [label="Possible"];

silanol -> fix_silanol; metal -> fix_metal; } dot Caption: Troubleshooting logic for picolinic acid peak tailing.

In-Depth Troubleshooting Guides

Q3: My mobile phase pH is correctly set (e.g., pH 3.0), but I still see tailing. What's my next step?

If the mobile phase pH is optimized and you still observe tailing, the issue likely stems from secondary interactions with the stationary phase or metal contamination. Here’s how to systematically address these possibilities:

1. Evaluate Secondary Silanol Interactions

Even at low pH, some residual silanol groups can remain active and cause tailing.

  • Use a Modern, End-Capped Column: Older columns or those not properly end-capped have a higher population of accessible silanol groups.[2] High-purity silica columns with robust end-capping are designed to minimize these interactions and often provide significantly better peak shapes for polar and basic compounds.[3][12]

  • Add a Competing Base: A small amount of a basic additive, like triethylamine (TEA), can be added to the mobile phase (typically 0.1% v/v). TEA is a small, basic molecule that will preferentially interact with the active silanol sites, effectively masking them from your picolinic acid analyte.

2. Address Potential Metal Contamination

Picolinic acid's chelating ability makes it highly sensitive to metal ions in the system.

  • Introduce a Chelating Agent to the Mobile Phase: Adding a strong chelating agent like ethylenediaminetetraacetic acid (EDTA) to your mobile phase at a low concentration (e.g., 0.1-0.5 mM) can be highly effective. The EDTA will bind to free metal ions in the mobile phase and on the stationary phase surface, preventing them from interacting with your analyte.[10][13]

  • System and Column Passivation: If metal leaching from the HPLC system is suspected, you can passivate the system by flushing it with a solution containing a strong chelating agent. However, be aware that some metal contamination, particularly titanium from biocompatible systems, can become irreversibly bound to the column's silica bed.[10][14]

  • Use Bio-Inert Hardware: For long-term, robust analysis of chelating agents like picolinic acid, consider using an HPLC system with bio-inert or PEEK-lined flow paths and columns. This minimizes the exposure of your sample and mobile phase to stainless steel components, reducing the risk of metal leaching.[15]

Troubleshooting StepParameterRecommended ActionExpected Outcome
Mobile Phase pH pH ValueAdjust to pH ≤ 3.4 using a suitable buffer (e.g., phosphate or formate)Sharper, more symmetrical peak
Secondary Interactions Column TypeUse a modern, high-purity, end-capped C18 columnReduced tailing due to fewer active silanol sites
Metal Chelation Mobile Phase AdditiveAdd 0.1-0.5 mM EDTA to the mobile phaseImproved peak symmetry by masking metal contaminants
System Contamination HardwareUse a bio-inert (PEEK-lined) column and systemMinimized metal leaching and chelation effects
Q4: Could my sample solvent be the cause of the peak tailing?

Yes, the choice of sample solvent can significantly impact peak shape, especially for early eluting peaks.[16][17] This is known as the "sample solvent effect."

  • The Problem: If your sample is dissolved in a solvent that is much stronger (i.e., has a higher elution strength) than your mobile phase, it can cause band broadening and peak distortion.[1][16][18] For a reversed-phase separation of picolinic acid, a solvent with a high percentage of acetonitrile or methanol would be considered "strong." When this strong solvent plug is injected, it carries the analyte down the column too quickly and in a diffuse band before the mobile phase can properly focus it at the head of the column.

  • The Solution: Ideally, your sample should be dissolved in the mobile phase itself or in a solvent that is weaker than the mobile phase.[17][19] For picolinic acid analysis under typical reversed-phase conditions (e.g., water/acetonitrile mobile phase), dissolving the sample in a solution with a water content equal to or higher than the mobile phase is recommended. If solubility is an issue, dissolve the sample in a minimal amount of strong solvent and then dilute it with a weaker solvent (like water) to match the mobile phase composition as closely as possible.[19]

Experimental Protocols

Protocol 1: Mobile Phase Optimization for Picolinic Acid

This protocol details the preparation of a buffered mobile phase at a low pH to suppress analyte ionization.

  • Prepare Aqueous Buffer (20 mM Potassium Phosphate, pH 3.0):

    • Weigh an appropriate amount of monobasic potassium phosphate (KH₂PO₄) and dissolve it in HPLC-grade water to make a 20 mM solution.

    • Place the solution on a magnetic stirrer and monitor the pH with a calibrated pH meter.

    • Slowly add phosphoric acid dropwise until the pH of the solution reaches 3.0.

  • Filter the Aqueous Phase:

    • Filter the buffer solution through a 0.22 µm membrane filter to remove any particulates that could block the HPLC system.

  • Prepare the Mobile Phase:

    • Mix the filtered aqueous buffer with the desired organic solvent (e.g., HPLC-grade acetonitrile or methanol) in the appropriate ratio (e.g., 90:10 v/v aqueous:organic).

  • Degas the Mobile Phase:

    • Degas the final mobile phase mixture using sonication or vacuum degassing to remove dissolved gases, which can cause bubbles in the pump and detector.

G cluster_0 Aqueous Buffer Preparation cluster_1 Final Mobile Phase a1 Dissolve KH₂PO₄ in HPLC Water a2 Adjust pH to 3.0 with Phosphoric Acid a1->a2 a3 Filter (0.22 µm) a2->a3 b1 Mix Buffer with Organic Solvent a3->b1 Filtered Buffer b2 Degas Mixture (e.g., Sonication) b1->b2 To HPLC To HPLC b2->To HPLC

References

  • Shimadzu. (n.d.). Effects of Sample Solvents on Peak Shape.
  • Lo Faro, A. F., et al. (2006). Effect of sample solvent on the chromatographic peak shape of analytes eluted under reversed-phase liquid chromatogaphic conditions. Journal of Chromatography A, 1119(1-2), 20-8.
  • Shimadzu. (n.d.). Improving Peak Shapes Affected by Sample Solvents in UHPLC Systems.
  • De Pra, M., et al. (2020). Effects of titanium contamination caused by iron-free high-performance liquid chromatography systems on peak shape and retention of drugs with chelating properties. Journal of Chromatography A, 1611, 460619.
  • Crawford Scientific. (n.d.). The Theory of HPLC Column Chemistry.
  • Element Lab Solutions. (n.d.). Sample Diluent Effects in HPLC.
  • Dazzi, C., et al. (2001). New high-performance liquid chromatography method for the detection of picolinic acid in biological fluids. Journal of Chromatography B: Biomedical Sciences and Applications, 751(1), 61-69.
  • Mawatari, K., et al. (2023). Determination of Picolinic Acid by HPLC Coupled With Postcolumn Photo Irradiation Using Zinc Acetate as a Fluorescent Derivatization Reagent. International Journal of Tryptophan Research, 16.
  • Chrom Tech, Inc. (2023). What Causes Peak Tailing in HPLC?
  • Mawatari, K., et al. (2023). Determination of Picolinic Acid by HPLC Coupled With Postcolumn Photo Irradiation Using Zinc Acetate as a Fluorescent Derivatization Reagent. PubMed.
  • MAC-MOD Analytical. (n.d.). The Effect of Sample Diluent on Peak Shape.
  • HPLC for Dummies! (2013). Understanding key points about COLUMN CHEMISTRY. Retrieved from [https://hplcf dummies.blogspot.com/2013/11/understanding-key-points-about-column.html]([Link] dummies.blogspot.com/2013/11/understanding-key-points-about-column.html)
  • ResearchGate. (n.d.). Reproducibility of the HPLC method.
  • Waters Corporation. (n.d.). Troubleshooting Peak Shape Problems in HPLC.
  • uHPLCs Class. (2023). Unveiling the Secrets of Silica in HPLC Columns.
  • SIELC Technologies. (n.d.). Picolinic Acid.
  • PubChem. (n.d.). Picolinic acid.
  • Phenomenex. (n.d.). HPLC Tech Tip: Basic Analytes in Reversed-Phase.
  • Agilent. (n.d.). Tips and Tricks of HPLC System Troubleshooting.
  • Phenomenex. (n.d.). HPLC Troubleshooting Mini Guide - Peak Issues.
  • SilcoTek Corporation. (2019). Identifying and Preventing Metal Ion Leaching in HPLC Systems.
  • Agilent. (n.d.). HPLC Troubleshooting Guide.
  • Hawach. (2025). Stationary Phase and Surface Chemistry of HPLC Columns.
  • De Pra, M., et al. (2019). Effects of titanium contamination caused by iron-free high-performance liquid chromatography systems on peak shape and retention. Journal of Chromatography A.
  • SIELC Technologies. (n.d.). HPLC Separation of Pyridinecarboxylic Acids.
  • SilcoTek Corporation. (2017). How to Prevent Metal Ion Contamination In HPLC Systems.
  • Redalyc. (n.d.). A STUDY ON THE COMPLEXATION OF PICOLINIC ACID DERIVATIVES WITH Cd2+, Ni2+ AND Zn2+.
  • Merck Index. (n.d.). Picolinic Acid.
  • Element Lab Solutions. (n.d.). Peak Tailing in HPLC.
  • Alwsci. (2025). Common Causes Of Peak Tailing in Chromatography.
  • Mastelf. (2025). Optimizing Mobile Phase Composition: A Practical Approach to Enhancing HPLC Performance.
  • Liu, A., et al. (2013). Ga(III) pyridinecarboxylate complexes: potential analogues of the second generation of therapeutic Ga(III) complexes? PMC.
  • Chrominfo. (2025). How to Prepare and Optimise HPLC Mobile Phases: For Accurate and Efficient Separations.
  • Mastelf. (2025). Why Your HPLC Peaks Look Bad: Common Causes and How to Fix Them.
  • Liu, A., et al. (2012). Improved separation and detection of picolinic acid and quinolinic acid by capillary electrophoresis-mass spectrometry. Journal of Chromatography A, 1232, 222-228.

Sources

overcoming solubility problems with 6-(3-Aminophenyl)picolinic acid

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: 6-(3-Aminophenyl)picolinic acid

Introduction: Understanding the Solubility Challenge of this compound

This compound is a bifunctional molecule of significant interest in chemical biology and drug discovery, particularly as a building block for targeted protein degraders. Its structure, containing both a basic aminophenyl group and an acidic picolinic acid moiety, presents a unique and often frustrating challenge for researchers: poor solubility.

The root of this issue lies in its ability to exist as a zwitterion at or near physiological pH.[1][2] In this state, the molecule bears both a positive (on the protonated amine) and a negative charge (on the deprotonated carboxylic acid), leading to strong intermolecular electrostatic interactions. These forces create a stable crystal lattice that is difficult to disrupt with common solvents, resulting in low solubility in both aqueous and many organic media.[3]

This guide provides a structured, cause-and-effect approach to overcoming these solubility hurdles. We will move beyond simple solvent suggestions to explain the underlying chemical principles, empowering you to make informed decisions during your experimental design.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: Why is my this compound not dissolving in standard solvents like water, methanol, or acetonitrile?

Answer: The primary reason is the compound's zwitterionic nature at neutral pH. The strong ionic bonds within the solid crystal lattice require a highly polar solvent to overcome. While water is polar, the molecule's aromatic rings contribute significant hydrophobic character, preventing effective hydration. Solvents like methanol or acetonitrile often lack the polarity required to break apart the strong ionic lattice of the zwitterion.

To achieve dissolution, you must disrupt this zwitterionic equilibrium. This is typically accomplished in one of two ways:

  • Extreme pH Adjustment: By adding a strong acid or base, you convert the zwitterion into a single charged species (a cation or anion), which is significantly more soluble in polar solvents.[2][4]

  • Use of a Potent Polar Aprotic Solvent: Solvents like Dimethyl Sulfoxide (DMSO) are highly effective at solvating a wide range of molecules, including zwitterions, due to their large dipole moment.[5][6]

Q2: I successfully dissolved my compound in 100% DMSO, but it crashed out immediately when I diluted it into my aqueous phosphate buffer (PBS). What went wrong?

Answer: This is a classic solubility problem known as "antisolvent precipitation." Your compound may be highly soluble in neat DMSO, but its solubility is likely very low in the final high-aqueous, neutral pH environment of your buffer.

Here's the mechanism:

  • In DMSO: The compound is comfortably solvated.

  • Upon Dilution: As you introduce the DMSO stock into the aqueous buffer, two things happen simultaneously:

    • The concentration of the powerful organic solvent (DMSO) drops dramatically.

    • The pH of the solution is now controlled by the buffer (e.g., pH 7.4), forcing the molecule back into its poorly soluble zwitterionic form.

The aqueous buffer acts as an "antisolvent," causing the compound to precipitate. This is a common issue when the final DMSO concentration is too low (typically <1-2%) to maintain solubility.[7]

Troubleshooting Steps:

  • Lower the Stock Concentration: Prepare a more dilute stock solution in DMSO. This will result in a lower final compound concentration that may stay below its solubility limit in the assay buffer.

  • Increase Final DMSO%: If your experiment allows, increase the final percentage of DMSO in the aqueous solution. However, be mindful that DMSO can affect biological assays.[6]

  • Change the Dilution Method: Add the DMSO stock to your buffer dropwise while vortexing vigorously. This can sometimes prevent localized high concentrations that initiate precipitation.

  • Use a pH-Adjusted Aqueous Solution: The most robust solution is to avoid the zwitterionic state altogether. Prepare your final aqueous solution at an acidic or basic pH where the compound is soluble as a salt (see Q4).

Q3: What is the most reliable starting point for preparing a stock solution for biological assays?

Answer: The most common and generally successful starting point is to use Dimethyl Sulfoxide (DMSO) . We recommend preparing a high-concentration stock (e.g., 50-100 mM) in 100% DMSO.

Causality: DMSO is a polar aprotic solvent with a high dielectric constant, making it exceptionally effective at disrupting the crystal lattice of complex organic molecules.[6] It solvates both the charged and uncharged portions of the molecule, preventing the intermolecular interactions that cause insolubility.

See Protocol 1 for a detailed step-by-step guide. Always use anhydrous, high-purity DMSO to prevent compound degradation during long-term storage.

Q4: How can I use pH to increase solubility, and what are the associated risks?

Answer: Adjusting the pH is a powerful technique because it directly manipulates the charge state of the molecule, converting the poorly soluble zwitterion into a more soluble salt.[4][8]

  • Acidic Conditions (e.g., pH < 2): Adding a strong acid (like HCl) will protonate the amino group to -NH₃⁺ while the carboxylic acid remains -COOH. The resulting cation is a hydrochloride salt, which is typically much more soluble in water.

  • Basic Conditions (e.g., pH > 9-10): Adding a strong base (like NaOH) will deprotonate the carboxylic acid to -COO⁻ while the amino group remains -NH₂. The resulting anion is a sodium salt, which is also typically more soluble in water.

Primary Risk: Chemical Instability. Exposing this compound to harsh pH conditions (especially at elevated temperatures) can lead to chemical degradation via hydrolysis or other mechanisms.[9][10] It is crucial to assess the stability of your compound under these conditions before proceeding with experiments. This can be done using a "forced degradation" study.[11][12]

See Protocol 2 for a methodology on using pH adjustment for solubilization.

Q5: I've noticed significant batch-to-batch variability in the solubility of my compound. What could be the cause?

Answer: This issue often points to differences in the solid-state properties of the material, specifically polymorphism.[13][14] Polymorphs are different crystalline arrangements of the same molecule. These different packing arrangements can have different crystal lattice energies, which directly impacts their solubility and dissolution rate.[15][16]

  • Metastable vs. Stable Forms: One batch might be a less stable (metastable) polymorph that dissolves more readily, while another batch could be a more stable form with lower solubility.

  • Amorphous Content: The presence of a non-crystalline (amorphous) solid can also dramatically increase solubility, but it may be less stable over time.[16]

If you suspect polymorphism, advanced characterization techniques like X-ray Powder Diffraction (XRPD) or Differential Scanning Calorimetry (DSC) are required to identify the specific solid form.[16][17] When sourcing the compound, inquire about the manufacturer's control over its crystalline form.

Visual Troubleshooting & Workflow Diagrams

The following diagrams illustrate the decision-making process for troubleshooting solubility and the chemical basis for pH-dependent solubility.

G start_node Start: Compound Fails to Dissolve decision_node decision_node start_node->decision_node Initial Solvent: Aqueous Buffer or Mild Organic process_node_dmso Attempt Dissolution in 100% DMSO (See Protocol 1) decision_node->process_node_dmso  Is organic solvent  assay-compatible?  (Yes) process_node_ph Attempt Dissolution via pH Adjustment (See Protocol 2) decision_node->process_node_ph (No) process_node process_node success_node Success: Compound Solubilized fail_node Consider Advanced Formulation (e.g., co-crystals, amorphous dispersion) decision_dmso_precip Does it precipitate? process_node_dmso->decision_dmso_precip Dilute into Aqueous Buffer decision_ph_stable Is compound stable? process_node_ph->decision_ph_stable Check for Degradation (e.g., LC-MS analysis) decision_dmso_precip->success_node (No) decision_dmso_precip->process_node_ph (Yes) Antisolvent effect decision_ph_stable->success_node (Yes) decision_ph_stable->fail_node (No)

Caption: Troubleshooting workflow for this compound.

G low_ph Low pH (e.g., pH < 2) Cationic Form (Soluble Salt) low_ph->p1 neutral_ph Neutral pH (pI) Zwitterionic Form (Poorly Soluble) high_ph High pH (e.g., pH > 10) Anionic Form (Soluble Salt) neutral_ph->high_ph + Base - H⁺ neutral_ph->p2 high_ph->neutral_ph + Acid + H⁺ p1->neutral_ph + Base - H⁺ p2->low_ph + Acid + H⁺

Sources

Technical Support Center: Scaling the Synthesis of 6-(3-Aminophenyl)picolinic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 6-(3-Aminophenyl)picolinic acid. This guide is designed for researchers, chemists, and process development professionals who are looking to establish, optimize, and scale up the production of this critical building block, which is frequently used in the development of PROTACs and other novel therapeutics. We will move beyond simple procedural lists to explore the rationale behind key process decisions, troubleshoot common challenges, and provide robust, scalable protocols.

Synthetic Strategy Overview

The most common and scalable approach to synthesizing this compound involves a two-step sequence: a Palladium-catalyzed Suzuki-Miyaura cross-coupling reaction followed by ester hydrolysis. This strategy is favored because it utilizes readily available starting materials and the Suzuki coupling is one of the most robust C-C bond-forming reactions in modern organic synthesis.[1][2]

The key transformation is the coupling of a 6-halopicolinate ester (e.g., methyl 6-chloropicolinate) with (3-aminophenyl)boronic acid. The ester is used instead of the free acid to prevent potential coordination of the carboxylate to the palladium catalyst, which can inhibit catalytic activity. The final step is a straightforward hydrolysis to yield the target acid.

Synthesis_Workflow cluster_step1 Step 1: Suzuki-Miyaura Coupling cluster_step2 Step 2: Ester Hydrolysis SM1 Methyl 6-chloropicolinate reagents1 Pd Catalyst Ligand Base (e.g., K3PO4) Solvent (e.g., Dioxane/H2O) SM1->reagents1 SM2 (3-Aminophenyl)boronic acid SM2->reagents1 Intermediate Methyl 6-(3-aminophenyl)picolinate reagents2 Base (e.g., LiOH, NaOH) Solvent (e.g., THF/H2O) Acid Workup Intermediate->reagents2 Product This compound reagents1->Intermediate C-C Bond Formation reagents2->Product Saponification

Caption: General workflow for the synthesis of this compound.

Frequently Asked Questions & Troubleshooting Guide

This section addresses common issues encountered during the synthesis, from bench-scale experiments to pilot-plant scale-up.

Category 1: Starting Materials and Reagents

Q1: My (3-aminophenyl)boronic acid seems to be of poor quality, leading to low yields. How can I assess its quality and what are the alternatives?

A1: This is a very common issue. Boronic acids, especially those with electron-donating groups like an amine, are susceptible to degradation via protodeboronation (replacement of the B(OH)₂ group with a hydrogen) and formation of anhydride trimers (boroxines).

  • Quality Assessment:

    • Appearance: High-quality boronic acid should be a fine, white to off-white crystalline solid. Clumpy, discolored, or sticky material suggests degradation.

    • NMR Spectroscopy: ¹H NMR is an excellent tool to check for protodeboronation (look for the appearance of aniline signals) and to assess the ratio of boronic acid to boroxine.

    • Purity by HPLC: Use a reverse-phase HPLC method to quantify the purity and identify related impurities.

  • Troubleshooting & Alternatives:

    • Purification: If quality is suspect, you can sometimes purify the boronic acid by recrystallization or by performing an acid/base wash sequence, though this can be low-yielding.

    • Use a Boronate Ester: Pinacol esters or MIDA boronates are significantly more stable to storage and less prone to protodeboronation during the reaction.[3] While this adds a step to the preparation, the consistency and improved reaction performance often justify it, especially at scale.

    • In-situ Generation: For large-scale campaigns, consider the direct borylation of 3-bromoaniline derivatives, though this requires significant process development.[4][5]

Q2: I am observing significant side-products originating from my methyl 6-chloropicolinate starting material. What should I look for?

A2: The purity of your halo-pyridine starting material is critical. The most common synthesis of 6-chloropicolinic acid involves the hydrolysis of 2-chloro-6-(trichloromethyl)pyridine.[6] Incomplete hydrolysis or side reactions can lead to impurities that carry through.

  • Key Impurities to Monitor:

    • Isomeric Impurities: Ensure no other isomers, like 4-chloropicolinic acid, are present, as these will lead to difficult-to-separate isomeric products.

    • Starting Material from its Synthesis: Check for residual 2-chloro-6-(trichloromethyl)pyridine or the corresponding amide if hydrolysis was incomplete.

    • Dimerization Products: Small amounts of bipyridyl species can form during the synthesis of the starting material.

  • Mitigation Strategy: Always source high-purity methyl 6-chloropicolinate (≥98%) and confirm its identity and purity by NMR and HPLC before use.

Category 2: Suzuki-Miyaura Coupling Optimization

Q3: My Suzuki coupling is stalling or giving low conversion. How can I improve the reaction efficiency, especially when scaling up?

A3: Low conversion in a Suzuki-Miyaura reaction is typically related to catalyst activity, base effectiveness, or temperature.

  • Catalyst System: The combination of a palladium precursor and a phosphine ligand is crucial. For an electron-deficient heterocycle like a chloropicolinate, electron-rich and bulky phosphine ligands are required to promote the difficult oxidative addition step.[2]

    • Recommended Systems: Modern biarylphosphine ligands such as SPhos, XPhos, or RuPhos paired with a precursor like Pd₂(dba)₃ or Pd(OAc)₂ are highly effective. For 2-substituted pyridines, specific catalysts have been developed to overcome the challenges associated with this substrate class.[7]

  • Base Selection: The base plays a critical role in activating the boronic acid for transmetalation.[1]

    • Inorganic bases like K₃PO₄ or K₂CO₃ are commonly used. K₃PO₄ is often superior as it is strong enough to promote the reaction but generally does not cause significant ester hydrolysis.

    • Avoid strong organic bases like NaOtBu at elevated temperatures, as they will rapidly hydrolyze your methyl ester.

  • Solvent and Temperature:

    • A mixture of an organic solvent and water (e.g., 1,4-Dioxane/H₂O or 2-MeTHF/H₂O) is standard. The water is essential for dissolving the inorganic base and facilitating the catalytic cycle.

    • Gently heating the reaction (e.g., 80-100 °C) is usually necessary. Monitor the reaction by HPLC to determine the optimal reaction time and temperature. At scale, ensure your reactor has adequate heating and mixing capabilities to maintain a consistent temperature profile.

Q4: I am seeing a lot of homocoupling of my (3-aminophenyl)boronic acid (forming 3,3'-diaminobiphenyl). What causes this and how do I prevent it?

A4: Homocoupling is a classic side-reaction in Suzuki couplings, often exacerbated by the presence of oxygen.

  • Mechanism: The palladium(0) catalyst can react with two molecules of the boronic acid, leading to the undesired biphenyl byproduct.

  • Prevention:

    • Thorough Degassing: Before adding the palladium catalyst, the reaction mixture must be rigorously degassed to remove dissolved oxygen. This is the single most important factor. For lab scale, this can be done with 3-5 vacuum/nitrogen (or argon) backfill cycles. For pilot scale, this involves multiple vacuum purges of the reactor headspace.

    • Controlled Catalyst Addition: Add the palladium catalyst and ligand last, after the mixture is heated and thoroughly degassed.

    • Stoichiometry: Use a slight excess of the boronic acid (e.g., 1.1-1.2 equivalents) but avoid a large excess, which can drive homocoupling.

Troubleshooting_Tree Start Low Yield in Suzuki Coupling Q_Catalyst Is the catalyst system optimal? Start->Q_Catalyst Q_Degas Was the reaction fully degassed? Q_Catalyst->Q_Degas Yes A_Catalyst Action: Switch to a modern biaryl- phosphine ligand (e.g., SPhos, XPhos). Ensure appropriate Pd source. Q_Catalyst->A_Catalyst No Q_Base Is the base appropriate? Q_Degas->Q_Base Yes A_Degas Action: Implement rigorous degassing (3-5x vacuum/N2 cycles). Check for leaks in the system. Q_Degas->A_Degas No Q_SM Are starting materials pure? Q_Base->Q_SM Yes A_Base Action: Use K3PO4 or K2CO3. Ensure adequate water in the solvent system to dissolve the base. Q_Base->A_Base No A_SM Action: Verify purity of both starting materials by NMR/HPLC. Consider using a boronate ester. Q_SM->A_SM No

Caption: Decision tree for troubleshooting low Suzuki coupling yields.

Category 3: Work-up, Purification, and Scale-up

Q5: How do I efficiently remove the residual palladium catalyst after the reaction? This is a major concern for pharmaceutical applications.

A5: Palladium removal is a critical step. The acceptable limit in an active pharmaceutical ingredient (API) is typically in the low ppm range. A multi-step approach is most effective.

  • Filtration: After the reaction, cool the mixture and filter it through a pad of Celite® or a similar filter aid to remove the bulk of the precipitated palladium black.

  • Extraction: An aqueous wash with a chelating agent can be effective. A solution of L-cysteine or N-acetylcysteine can coordinate to the palladium and pull it into the aqueous layer.

  • Scavenging: The most robust method is to treat the organic solution of the crude product with a scavenger.

    • Thiol-based scavengers: Silica-bound thiols (e.g., SiliaMetS Thiol) or activated carbon (e.g., Darco® KB-G) are highly effective at binding residual palladium. The choice depends on cost and process compatibility. Stirring the crude product solution with the scavenger for several hours followed by filtration is a standard procedure.

Q6: The final product, this compound, is difficult to crystallize and purify. What is the best approach?

A6: The product is an amino acid, meaning it is zwitterionic and can have challenging solubility properties. Purification relies on exploiting its amphoteric nature.

  • Post-Hydrolysis Work-up: After the saponification of the ester, the product exists as a carboxylate salt (e.g., lithium or sodium salt) in the basic aqueous solution.

    • Perform an extraction with an organic solvent (e.g., EtOAc or 2-MeTHF) to remove non-polar, non-acidic impurities.

    • Carefully acidify the aqueous layer with an acid like HCl. The product will precipitate out at its isoelectric point (typically around pH 4-5).

  • Crystallization/Recrystallization:

    • Finding a single solvent for recrystallization can be difficult. A solvent/anti-solvent system is often effective.

    • A common method is to dissolve the crude solid in a minimal amount of a polar solvent like DMSO or DMF at a warm temperature, and then slowly add an anti-solvent like water or acetonitrile to induce crystallization.

    • Alternatively, a mixed solvent system like Ethanol/Water can be effective for recrystallization.

Scalable Experimental Protocols

The following protocols are provided as a robust starting point. Optimization will be required based on your specific equipment and scale.

Protocol 1: Suzuki-Miyaura Coupling (100g Scale)
ParameterValue/ReagentMolesEq.Notes
Reactant 1 Methyl 6-chloropicolinate100 g0.583 mol1.0
Reactant 2 (3-Aminophenyl)boronic acid88 g0.641 mol1.1
Catalyst Pd₂(dba)₃2.67 g2.92 mmol0.005
Ligand SPhos4.79 g11.66 mmol0.02
Base K₃PO₄ (Potassium Phosphate)371 g1.749 mol3.0
Solvent 1 1,4-Dioxane1.0 L--
Solvent 2 Water (degassed)250 mL--

Procedure:

  • To a 3L jacketed reactor equipped with a mechanical stirrer, thermocouple, condenser, and nitrogen inlet, charge methyl 6-chloropicolinate, (3-aminophenyl)boronic acid, and K₃PO₄.

  • Seal the reactor and perform three vacuum/nitrogen purge cycles to render the atmosphere inert.

  • Add the 1,4-dioxane and degassed water.

  • Begin stirring and heat the mixture to 85-90 °C.

  • In a separate glovebox or inerted flask, prepare a solution of Pd₂(dba)₃ and SPhos in a small amount of dioxane (~50 mL).

  • Once the reaction mixture is at temperature, add the catalyst solution via a cannula or pressure transfer.

  • Maintain the reaction at 85-90 °C, monitoring by HPLC for the disappearance of methyl 6-chloropicolinate (typically 4-8 hours).

  • Once complete, cool the reaction to room temperature. Dilute with ethyl acetate (1 L) and water (500 mL).

  • Filter the mixture through a pad of Celite® to remove inorganic salts and precipitated palladium. Wash the pad with ethyl acetate.

  • Separate the layers and extract the aqueous layer with ethyl acetate (2 x 250 mL).

  • Combine the organic layers, wash with brine, dry over Na₂SO₄, and concentrate under reduced pressure to yield crude methyl 6-(3-aminophenyl)picolinate, which can be taken directly to the next step.

Protocol 2: Saponification and Isolation (from 0.583 mol crude ester)

Procedure:

  • Dissolve the crude methyl 6-(3-aminophenyl)picolinate in a mixture of THF (1 L) and methanol (250 mL) in a suitable reactor.

  • Add a solution of LiOH·H₂O (49 g, 1.166 mol, 2.0 eq.) in water (500 mL).

  • Stir the mixture at room temperature, monitoring by HPLC for the disappearance of the starting ester (typically 2-4 hours).

  • Once the reaction is complete, concentrate the mixture under reduced pressure to remove the organic solvents.

  • Dilute the remaining aqueous solution with water (500 mL) and perform an extraction with methyl tert-butyl ether (MTBE) (2 x 300 mL) to remove non-polar impurities.

  • Cool the aqueous layer in an ice bath and, with vigorous stirring, slowly add 6M HCl to adjust the pH to ~4.5. The product will precipitate as a solid.

  • Stir the resulting slurry for 1-2 hours in the cold.

  • Isolate the solid by filtration, wash the filter cake thoroughly with cold water, and then with a small amount of cold ethanol.

  • Dry the solid in a vacuum oven at 50 °C to a constant weight to yield this compound as an off-white to tan solid. (Typical yield: 80-90% over two steps).

References

  • Miyaura, N.; Suzuki, A. Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews. [Link]
  • Littke, A. F.; Fu, G. C. A Convenient and General Method for Suzuki Cross-Coupling of Aryl and Vinyl Chlorides.
  • Billingsley, K. L.; Buchwald, S. L. A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles. Journal of the American Chemical Society. [Link]
  • Gillis, E. P.; Burke, M. D. A Simple and Modular Strategy for the Multistep Synthesis of Saturated N-Heterocycles. Journal of the American Chemical Society. [Link]
  • Chemsrc. This compound Product Page. [Link]
  • Wikipedia. Suzuki reaction. [Link]
  • Hartwig, J. F. Evolution of C-H Bond Functionalization from Methane to Methodology. Journal of the American Chemical Society. [Link]
  • Organic Chemistry Portal. Suzuki Coupling. [Link]

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Technical Support Center: Enhancing Reaction Selectivity of 6-(3-Aminophenyl)picolinic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for navigating the synthetic challenges of 6-(3-Aminophenyl)picolinic acid. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, practical solutions for enhancing the selectivity of reactions involving this versatile but complex molecule. The inherent functionalities—a primary aromatic amine, a carboxylic acid, and a pyridine ring—present unique regioselectivity and chemoselectivity challenges. This document will equip you with the knowledge to overcome these hurdles, drawing from established chemical principles and field-proven insights.

Section 1: Frequently Asked Questions (FAQs)

Here we address the most common initial queries and concerns when working with this compound.

Q1: What are the primary challenges in achieving selective reactions with this compound?

The main difficulty lies in differentiating the nucleophilic character of the primary amine and the carboxylate (or its corresponding ester). Additionally, the pyridine nitrogen can influence the reactivity of the ring and the carboxyl group. Without proper control, reactions like acylation or alkylation can lead to a mixture of N-substituted, O-substituted (on the carboxyl), and potentially di-substituted products, complicating purification and reducing the yield of the desired compound.

Q2: I am observing a mixture of N-acylated and O-acylated products. How can I favor N-acylation?

This is a classic chemoselectivity problem. To favor N-acylation over O-acylation, consider the following:

  • Reaction Conditions: Running the reaction at lower temperatures generally favors the kinetically preferred N-acylation.

  • Activating Agent: The choice of acylating agent is crucial. Highly reactive agents like acyl chlorides may lead to poor selectivity. Using less reactive agents, such as acyl anhydrides or performing carbodiimide-mediated couplings with the carboxylic acid, can improve selectivity.

  • Solvent: The solvent can influence the nucleophilicity of the amine and carboxylate. Aprotic solvents are generally preferred.

Q3: How can I selectively perform a reaction at the carboxylic acid group without affecting the amino group?

Protecting the amino group is the most reliable strategy. The choice of protecting group is critical and depends on the subsequent reaction conditions. Common amino protecting groups include tert-Butoxycarbonyl (Boc) and 9-Fluorenylmethyloxycarbonyl (Fmoc), which are stable under a variety of conditions and can be removed selectively.[1][2][3]

Q4: Are there catalytic methods to improve the regioselectivity of reactions?

Yes, catalytic methods are increasingly being explored to direct reactions to a specific site. For instance, certain Lewis acids can coordinate to the pyridine nitrogen or the carboxyl group, thereby altering the electron density and steric environment of the molecule to favor reaction at a particular site.[4] While specific catalysts for this compound might not be extensively documented, principles from related systems can be applied.

Q5: My purification of the desired isomer is difficult. What are some effective purification strategies?

The separation of isomers (e.g., N- vs. O-alkylated products) can be challenging due to their similar polarities.

  • Chromatography: Careful optimization of column chromatography conditions (e.g., gradient elution, choice of stationary and mobile phases) is often necessary.

  • Crystallization: If the desired product is crystalline, fractional crystallization can be a powerful purification technique.

  • Derivatization: In some cases, selectively derivatizing the undesired product to drastically change its polarity can facilitate separation.

Section 2: Troubleshooting Guides

This section provides a more detailed, problem-and-solution-oriented approach to common experimental issues.

Guide 2.1: Poor Selectivity in Acylation Reactions

Problem: Your acylation reaction with an acyl chloride results in a mixture of N-acylated, O-acylated, and di-acylated products.

Root Cause Analysis and Solutions:

Potential Cause Explanation Suggested Solution
High Reactivity of Acylating Agent Acyl chlorides are highly electrophilic and may not differentiate well between the amine and carboxylate nucleophiles, especially at elevated temperatures.1. Switch to a less reactive acylating agent: Use an acid anhydride or an activated ester (e.g., NHS ester).[5] 2. In-situ activation: Use coupling reagents like DCC, EDC, or HATU to activate the carboxylic acid that will react with the amine.
Reaction Temperature Higher temperatures can overcome the small activation energy difference between N- and O-acylation, leading to a loss of selectivity.Perform the reaction at a lower temperature. Start at 0°C and slowly warm to room temperature if necessary. Monitor the reaction progress by TLC or LC-MS.
Base Strength A strong base can deprotonate the carboxylic acid, increasing its nucleophilicity and promoting O-acylation.Use a non-nucleophilic, sterically hindered base like diisopropylethylamine (DIPEA) or 2,6-lutidine to scavenge the acid byproduct without activating the carboxyl group.
Solvent Effects Protic solvents can solvate the amine, reducing its nucleophilicity.Use aprotic solvents such as Dichloromethane (DCM), Tetrahydrofuran (THF), or Acetonitrile (ACN).

Workflow for Enhancing N-Acylation Selectivity:

cluster_0 Problem: Poor N-Acylation Selectivity cluster_1 Troubleshooting Steps cluster_2 Advanced Strategy Problem Mixture of N-, O-, and di-acylated products Step1 Lower Reaction Temperature (0°C) Problem->Step1 Step2 Use a Milder Acylating Agent (e.g., Anhydride) Step1->Step2 Step3 Employ a Non-Nucleophilic Base (e.g., DIPEA) Step2->Step3 Step4 Switch to an Aprotic Solvent (e.g., DCM) Step3->Step4 Protect Protect the Amino Group (e.g., Boc) Step4->Protect If selectivity is still poor

Figure 1: Troubleshooting workflow for poor N-acylation selectivity.

Guide 2.2: Unsuccessful Selective Alkylation

Problem: Attempted alkylation with an alkyl halide leads to a complex mixture of products, including N-alkylation, O-alkylation, and overalkylation at the nitrogen.

Root Cause Analysis and Solutions:

Potential Cause Explanation Suggested Solution
Competitive Nucleophilicity Both the amine and the carboxylate can act as nucleophiles towards the alkyl halide. The resulting secondary amine is often more nucleophilic than the starting primary amine, leading to overalkylation.[6]1. Protecting Group Strategy: This is the most robust solution. Protect the amine with a group like Boc, perform the O-alkylation (esterification), and then deprotect the amine.[1][7] 2. Protect the Carboxylic Acid: Protect the carboxylic acid as an ester (e.g., methyl or ethyl ester), perform the N-alkylation, and then hydrolyze the ester if the free acid is desired.
Base-Mediated O-Alkylation The use of a strong base to deprotonate the amine can also deprotonate the carboxylic acid, making it a potent nucleophile for O-alkylation.Use a mild base that is just strong enough to deprotonate the amine. Alternatively, consider base-free alkylation conditions if the alkylating agent is sufficiently reactive.
Overalkylation of the Amine The mono-alkylated amine is often more nucleophilic than the starting primary amine, leading to the formation of a tertiary amine.[6][8]1. Use a large excess of the amine relative to the alkylating agent to favor mono-alkylation statistically. This is often not practical for valuable starting materials. 2. Employ a self-limiting alkylation strategy. For example, using N-aminopyridinium salts as ammonia surrogates has been shown to prevent overalkylation.[6][9] While not a direct application, the principle of modulating amine nucleophilicity is relevant.

Protecting Group Strategy for Selective N-Alkylation:

Start This compound Protect_NH2 Protect Amino Group (e.g., Boc-anhydride) Start->Protect_NH2 N_Alkylation N-Alkylate with R-X Protect_NH2->N_Alkylation Deprotect Deprotect Amino Group N_Alkylation->Deprotect Final_Product N-Alkyl-6-(3-aminophenyl)picolinic Acid Deprotect->Final_Product

Figure 2: A protecting group strategy for selective N-alkylation.

Section 3: Detailed Experimental Protocols

These protocols provide a starting point for your experiments. Always perform small-scale test reactions to optimize conditions for your specific substrate and reagents.

Protocol 3.1: Selective N-Boc Protection

Objective: To selectively protect the primary amino group of this compound.

Materials:

  • This compound

  • Di-tert-butyl dicarbonate (Boc)₂O

  • Sodium bicarbonate (NaHCO₃)

  • Dioxane

  • Water

  • Ethyl acetate

  • Brine

Procedure:

  • Dissolve this compound (1 equivalent) in a 1:1 mixture of dioxane and water.

  • Add sodium bicarbonate (2.5 equivalents) to the solution and stir until dissolved.

  • Cool the mixture to 0°C in an ice bath.

  • Add a solution of Di-tert-butyl dicarbonate (1.1 equivalents) in dioxane dropwise over 30 minutes.

  • Allow the reaction to warm to room temperature and stir overnight.

  • Monitor the reaction by TLC or LC-MS until the starting material is consumed.

  • Remove the dioxane under reduced pressure.

  • Adjust the pH of the aqueous solution to ~3 with 1M HCl.

  • Extract the product with ethyl acetate (3 x volume).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo to yield the N-Boc protected product.

Protocol 3.2: Selective Esterification of the Carboxylic Acid

Objective: To selectively esterify the carboxylic acid of N-Boc protected this compound.

Materials:

  • N-Boc-6-(3-Aminophenyl)picolinic acid

  • Iodomethane or other alkyl halide

  • Potassium carbonate (K₂CO₃)

  • N,N-Dimethylformamide (DMF)

Procedure:

  • Dissolve N-Boc-6-(3-Aminophenyl)picolinic acid (1 equivalent) in anhydrous DMF.

  • Add potassium carbonate (1.5 equivalents) to the solution.

  • Add the alkyl halide (e.g., iodomethane, 1.2 equivalents) dropwise.

  • Stir the reaction at room temperature overnight.

  • Monitor the reaction by TLC or LC-MS.

  • Upon completion, pour the reaction mixture into water and extract with ethyl acetate.

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate.

  • Purify the crude product by column chromatography on silica gel.

Section 4: References

  • Protecting Group Strategies for Complex Molecule Synthesis in Medicinal Chemistry. Vertex AI Search

  • Amino Acid-Protecting Groups. SciSpace

  • Picoloyl protecting group in synthesis: focus on a highly chemoselective catalytic removal. PMC - NIH

  • Highly selective acylation of polyamines and aminoglycosides by 5-acyl-5-phenyl-1,5-dihydro-4H-pyrazol-4-ones. NIH

  • Protecting Groups in Peptide Synthesis: A Detailed Guide. Biosynth

  • Selective alkylation of aminophenols. ResearchGate

  • Protecting Groups in Peptide Synthesis. Biosynth

  • Selective N-alkylation of primary amines with R–NH2·HBr and alkyl bromides using a competitive deprotonation/protonation strategy. RSC Publishing

  • Application of Enzymes in Regioselective and Stereoselective Organic Reactions. MDPI

  • Synthesis of Some Aminopicolinic Acids. IRL @ UMSL

  • Synthesis of Secondary Amines via Self-Limiting Alkylation. PMC - NIH

  • Catalyzed Methods to Synthesize Pyrimidine and Related Heterocyclic Compounds. MDPI

  • Purification to homogeneity and characterization of acyl coenzyme A:6-aminopenicillanic acid acyltransferase of Penicillium chrysogenum. PubMed

  • Synthesis of Secondary Amines via Self-Limiting Alkylation of N- Aminopyridinium Salts. ChemRxiv

  • Study of Direct N7 Regioselective tert-Alkylation of 6-Substituted Purines and Their Modification at Position C6 through O, S, N, and C Substituents. PMC - NIH

  • Acylation of 6-Aminopenicillanic Acid by Penicillium chrysogenum. PMC - NIH

  • Catalyst Improved Stereoselectivity and Regioselectivity Control to Access Completely Alternating Poly(lactic‐co‐glycolic acid) with Enhanced Properties. ResearchGate

  • Synthesis of picolinate and picolinic acid derivatives using UiO-66-N(Zr). ResearchGate

  • Catalyst Improved Stereoselectivity and Regioselectivity Control to Access Completely Alternating Poly(lactic‐co‐glycolic acid) with Enhanced Properties. ResearchGate

  • Catalyst Improved Stereoselectivity and Regioselectivity Control to Access Completely Alternating Poly(lactic‐co‐glycolic acid) with Enhanced Properties. ResearchGate

Sources

Technical Support Center: Managing Exothermic Reactions in 6-(3-Aminophenyl)picolinic Acid Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 6-(3-Aminophenyl)picolinic acid. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance, troubleshooting advice, and frequently asked questions concerning the management of exothermic reactions during this specific synthesis. Our goal is to equip you with the knowledge to ensure process safety and reproducibility.

The synthesis of this compound, a valuable building block in pharmaceutical development, often involves highly exothermic steps, primarily during the carbon-nitrogen bond formation. Uncontrolled heat release can lead to thermal runaways, posing significant safety hazards and compromising product quality.[1][2] This guide will delve into the causality behind these exothermic events and provide actionable protocols to mitigate risks.

Troubleshooting Guide: Navigating Exothermic Events

This section addresses specific issues you might encounter during the synthesis, providing a question-and-answer format for quick reference and problem-solving.

Q1: My reaction temperature is rising unexpectedly fast after adding the palladium catalyst for the Buchwald-Hartwig amination. What's happening and what should I do?

A1: An uncontrolled temperature spike after catalyst addition is a classic sign of a highly exothermic reaction proceeding too quickly.[2] The Buchwald-Hartwig amination, a common method for this synthesis, is known to be exothermic.[3][4][5] The initial heat generated accelerates the reaction rate, which in turn produces more heat, creating a dangerous positive feedback loop.[2][6]

Immediate Actions:

  • Cease Reagent Addition: Immediately stop the addition of any further reagents.

  • Enhance Cooling: Increase the cooling capacity of your reactor. This could involve lowering the temperature of the cooling bath or increasing the flow rate of the coolant.

  • Emergency Quenching (if necessary): If the temperature continues to rise uncontrollably, be prepared to quench the reaction by adding a pre-cooled, inert solvent.

Root Cause Analysis & Prevention:

  • Catalyst Activity: The palladium catalyst, especially with highly active phosphine ligands, can initiate a very rapid reaction.

  • Reagent Accumulation: Adding the amine or base too quickly before the reaction has initiated can lead to an accumulation of unreacted starting materials. Once the catalyst is added and the reaction starts, this large concentration of reagents reacts simultaneously, causing a significant exotherm.

  • Insufficient Cooling: The cooling capacity of the reactor may be insufficient for the scale of the reaction.[1][2]

Preventative Measures:

  • Controlled Reagent Addition: Add the limiting reagent (often the amine) slowly and subsurface to ensure it reacts as it is added, preventing accumulation.

  • Calorimetric Studies: Before scaling up, perform reaction calorimetry to determine the heat of reaction and the maximum temperature of the synthesis reaction (MTSR).[7][8] This data is crucial for designing a safe process.

  • Semi-Batch Process: For larger scale reactions, consider a semi-batch process where one of the reactants is added portion-wise or via a syringe pump to control the reaction rate.

Q2: I'm observing localized boiling and solvent refluxing near the addition point of my reagents, even though the bulk temperature seems fine. Is this a concern?

A2: Yes, this is a significant concern. Localized boiling indicates that the rate of heat generation at the point of addition is exceeding the rate of heat dissipation into the bulk solution. This can lead to pressure buildup and potential splashing of hot, reactive materials.

Causality:

  • Poor Mixing: Inadequate agitation can create "hot spots" where the reaction is more concentrated.

  • Highly Concentrated Reagents: Adding a neat (undiluted) reagent can cause a very rapid, localized reaction.

Solutions:

  • Improve Agitation: Ensure your stirring is vigorous enough to quickly disperse the added reagents and heat throughout the reaction mass.

  • Dilute Reagents: Dilute the reagent being added with a suitable, inert solvent before addition. This increases the volume and allows for better heat distribution.

  • Optimize Addition Point: Introduce the reagent below the surface of the reaction mixture to promote rapid mixing and heat exchange.

Q3: After switching to a different solvent for my Suzuki-Miyaura coupling step, I experienced a much stronger exotherm than anticipated. Why would the solvent have such a significant impact?

A3: The choice of solvent plays a critical role in the thermal profile of a reaction.[7] Different solvents have varying heat capacities and boiling points, which directly affect their ability to absorb and dissipate heat.

Solvent Properties and Their Impact:

PropertyImpact on Exotherm Management
Heat Capacity (Cp) A higher heat capacity means the solvent can absorb more heat for a given temperature rise, acting as a better heat sink.
Boiling Point A lower boiling point can lead to solvent reflux, which can be an effective means of heat removal. However, if the exotherm is too rapid, it can lead to a dangerous pressure buildup.[7]
Thermal Conductivity Higher thermal conductivity allows for more efficient heat transfer from the reaction mixture to the cooling jacket of the reactor.
Viscosity Higher viscosity can impede efficient mixing, leading to poor heat transfer and the formation of hot spots.

Troubleshooting Steps:

  • Review Solvent Properties: Compare the properties of the new solvent with the previous one. A lower heat capacity or boiling point could explain the more pronounced exotherm.

  • Reaction Calorimetry: It is highly recommended to perform calorimetric studies whenever a significant change in the reaction medium is made.[7][8]

  • Adjust Addition Rates: If you must use the new solvent, adjust the reagent addition rates to be significantly slower to compensate for the reduced heat dissipation capacity.

Frequently Asked Questions (FAQs)

Q1: What are the primary exothermic events in the synthesis of this compound?

A1: The most significant exothermic events typically occur during the C-N bond-forming cross-coupling reactions, such as the Buchwald-Hartwig amination or Suzuki-Miyaura coupling.[3][7] The reaction of 6-chloropicolinic acid with 3-aminoaniline, catalyzed by a palladium complex, is a common and often highly exothermic step.[9][10] Neutralization steps involving strong acids and bases can also generate considerable heat.

Q2: How can I proactively design a safer synthesis process from the beginning?

A2: An inherently safer design is the most effective approach to managing exothermic reactions.[6]

  • Alternative Synthetic Routes: Investigate if alternative, less exothermic synthetic pathways exist.

  • Less Hazardous Materials: Where possible, choose reagents and solvents with higher boiling points and heat capacities.

  • Process Intensification: Consider using microreactors or continuous flow chemistry. These technologies offer a much higher surface-area-to-volume ratio, allowing for near-instantaneous heat removal and significantly reducing the risk of thermal runaway.[2]

Q3: What are the critical process parameters I should monitor to maintain thermal control?

A3: Continuous monitoring of key parameters is essential for early detection of any deviations that could lead to a runaway reaction.[11]

  • Reaction Temperature: Use a calibrated temperature probe placed directly in the reaction mixture.

  • Jacket Temperature: Monitor the temperature of the cooling/heating fluid in the reactor jacket. A large difference between the reaction and jacket temperatures can indicate a strong exotherm.

  • Reagent Addition Rate: Precisely control and monitor the rate of addition of the limiting reagent.

  • Stirrer Speed and Torque: A sudden change in stirrer torque can indicate a change in viscosity, which might be due to a rapid temperature increase or phase change.

  • Pressure: In a closed system, monitor the headspace pressure for any signs of gas evolution or solvent boiling.

Q4: What are the consequences of a thermal runaway reaction?

A4: The consequences of a thermal runaway can be severe and include:

  • Over-pressurization of the Reactor: Rapid gas generation or violent boiling can lead to a catastrophic failure of the reactor, resulting in an explosion.[2]

  • Release of Toxic or Flammable Materials: A breach of the reactor can release hazardous substances into the surrounding environment.

  • Fire and Explosion: If flammable solvents are involved, a runaway reaction can lead to a fire or explosion.

  • Product Decomposition and By-product Formation: The high temperatures reached during a runaway can degrade the desired product and lead to the formation of potentially hazardous by-products.

Q5: Are there any specific safety considerations for the starting material, 6-chloropicolinic acid?

A5: Yes, 6-chloropicolinic acid is an irritant.[9][12] It can cause skin and serious eye irritation, as well as respiratory irritation.[10][12] Always handle this compound in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.[9][10]

Experimental Protocols & Visualizations

Protocol: Controlled Addition for Buchwald-Hartwig Amination

This protocol is designed to minimize the risk of a thermal runaway during the palladium-catalyzed amination of 6-chloropicolinic acid.

  • Reactor Setup:

    • Equip a jacketed glass reactor with a mechanical stirrer, a temperature probe, a condenser, and a nitrogen inlet.

    • Ensure the cooling system for the jacket is operational and set to the desired initial temperature (e.g., 10 °C).

  • Reagent Preparation:

    • In the reactor, dissolve 6-chloropicolinic acid and the palladium catalyst in the chosen solvent (e.g., toluene or dioxane).

    • In a separate addition funnel or syringe pump, prepare a solution of 3-aminoaniline and the base (e.g., sodium tert-butoxide) in the same solvent.

  • Controlled Addition:

    • Begin stirring the reactor contents and ensure the temperature is stable at the setpoint.

    • Slowly add the amine/base solution to the reactor subsurface over a period of 1-2 hours.

    • Continuously monitor the internal reaction temperature. If the temperature rises by more than 5-10 °C above the jacket temperature, pause the addition until it stabilizes.

  • Reaction Monitoring:

    • After the addition is complete, allow the reaction to proceed at the desired temperature, monitoring for completion by a suitable analytical method (e.g., HPLC, TLC).

  • Work-up:

    • Once the reaction is complete, cool the mixture to room temperature before proceeding with the work-up and purification steps.

Diagrams

Exothermic_Reaction_Management cluster_0 Proactive Measures cluster_1 In-Process Controls cluster_2 Reactive Measures Calorimetry Reaction Calorimetry (Determine ΔHrxn, MTSR) Process_Design Inherently Safer Design (e.g., Continuous Flow) Calorimetry->Process_Design Controlled_Addition Controlled Reagent Addition (Semi-Batch) Process_Design->Controlled_Addition Solvent_Selection Solvent Selection (High Cp, High BP) Efficient_Cooling Efficient Cooling (Jacketed Reactor) Solvent_Selection->Efficient_Cooling Vigorous_Agitation Vigorous Agitation (Prevent Hot Spots) Controlled_Addition->Vigorous_Agitation Stop_Addition Stop Reagent Addition Vigorous_Agitation->Stop_Addition If Temp Spike Emergency_Cooling Emergency Cooling Stop_Addition->Emergency_Cooling Quench Quench Reaction Emergency_Cooling->Quench If Uncontrolled

Caption: A workflow for managing exothermic reactions, from proactive design to reactive safety measures.

Thermal_Runaway_Fault_Tree TR Thermal Runaway Heat_Gen_Exceeds_Removal Heat Generation > Heat Removal TR->Heat_Gen_Exceeds_Removal High_Heat_Gen High Heat Generation Rate Heat_Gen_Exceeds_Removal->High_Heat_Gen Low_Heat_Removal Low Heat Removal Rate Heat_Gen_Exceeds_Removal->Low_Heat_Removal Reagent_Accumulation Reagent Accumulation High_Heat_Gen->Reagent_Accumulation High_Concentration High Reactant Concentration High_Heat_Gen->High_Concentration High_Temp High Reaction Temperature High_Heat_Gen->High_Temp Poor_Mixing Poor Mixing Low_Heat_Removal->Poor_Mixing Cooling_Failure Cooling System Failure Low_Heat_Removal->Cooling_Failure

Caption: A fault tree analysis illustrating potential causes of a thermal runaway event.

References

  • Review on loss prevention of chemical reaction thermal runaway: Principle and application. (n.d.).
  • Practical approach to prediction and prevention of runaway reactions. (n.d.).
  • Runaway Chemical Reactions: Causes and Prevention. (2024, April 30). Zeal.
  • Chemical reaction hazards and the risk of thermal runaway INDG254. (2014, August). Health and Safety Executive.
  • Buchwald–Hartwig amination. (n.d.). In Wikipedia.
  • Runaway reactions, case studies, lessons learned. (n.d.). ARIA.
  • Buchwald-Hartwig Cross Coupling Reaction. (n.d.). Organic Chemistry Portal.
  • Buchwald-Hartwig Amination. (2023, June 30). Chemistry LibreTexts.
  • Online HPLC Analysis of Buchwald-Hartwig Aminations from Within an Inert Environment. (n.d.). ChemRxiv.
  • Buchwald-Hartwig Coupling: Mechanism & Examples. (n.d.). NROChemistry.
  • Evaluation of Potential Safety Hazards Associated with the Suzuki-Miyaura Cross-Coupling of Aryl Bromides with Vinylboron Species. (n.d.). ResearchGate.
  • Synthesis of Some Aminopicolinic Acids. (2012, April 25). IRL @ UMSL.
  • Potential Safety Hazards Associated with Pd- Catalyzed Cross-Coupling Reactions. (2022, May 10). Purdue College of Engineering.
  • 6-Chloropicolinic acid - Safety Data Sheet. (2025, July 26). ChemicalBook.
  • SAFETY DATA SHEET - 6-chloropicolinic acid. (n.d.). Fisher Scientific.
  • 6-Chloropicolinic acid. (n.d.). PubChem.

Sources

avoiding racemization in chiral synthesis of picolinic acid derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: Chiral Integrity in Picolinic Acid Synthesis

A Guide for Researchers, Scientists, and Drug Development Professionals

Welcome to the technical support center for the chiral synthesis of picolinic acid derivatives. Maintaining the stereochemical integrity of your target molecule is paramount, as different enantiomers can exhibit vastly different pharmacological and toxicological profiles. This guide is designed to provide you with an in-depth understanding of the common pitfalls that lead to racemization and to offer robust, field-proven strategies and protocols to safeguard the enantiomeric purity of your compounds.

Fundamental Principles: Understanding the "Why" of Racemization

Racemization is the conversion of an enantiomerically pure or enriched substance into a mixture containing equal amounts of both enantiomers (a racemate), resulting in a loss of optical activity.[1][2] In the context of picolinic acid derivatives, the chiral center is often at the α-position to the pyridine ring and/or a carbonyl group. This position is particularly susceptible to racemization through several key mechanisms:

  • Enolization: The most common pathway for racemization involves the formation of a planar, achiral enol or enolate intermediate.[3][4] Both acid and base can catalyze this process. Once the planar intermediate is formed, reprotonation can occur from either face with equal probability, leading to a racemic mixture.[2][3]

  • Carbanion Formation: Strong bases can deprotonate the α-carbon, creating a planar carbanion intermediate that rapidly inverts, leading to racemization upon quenching.[3]

  • Carbocation Formation: Under certain conditions, particularly with a good leaving group at the chiral center, the formation of a planar carbocation intermediate via an S(_{N})1-type mechanism can lead to racemization.[1][2]

The acidity of the α-proton is the critical factor. The electron-withdrawing nature of both the pyridine ring and a neighboring carbonyl group (in an ester or amide derivative) increases the acidity of this proton, making it more vulnerable to abstraction and subsequent racemization.

Troubleshooting Guide: Loss of Enantiomeric Excess (ee)

This section addresses the most common scenarios where a loss of enantiomeric excess is observed and provides actionable solutions.

Issue 1: Racemization Observed During Base-Mediated Reactions (e.g., Saponification, Deprotonation)
  • Symptoms: Your chiral HPLC analysis of the crude product shows a significant decrease in ee% compared to the starting material.

  • Root Cause Analysis: The base used is either too strong, used at too high a temperature, or for a prolonged reaction time, leading to the formation of a planar enolate intermediate.[3][5]

  • Preventative & Corrective Actions:

    • Base Selection: Opt for weaker, non-nucleophilic bases when possible. For ester saponification, consider enzymatic hydrolysis or milder inorganic bases like lithium hydroxide (LiOH) at low temperatures. For other transformations, hindered bases like DIPEA (N,N-Diisopropylethylamine) or collidine are often preferred over stronger bases like triethylamine (TEA) or DBU (1,8-Diazabicyclo[11.5.4.0]undec-7-ene) to minimize proton abstraction at the chiral center.[6][7]

    • Temperature Control: Perform the reaction at the lowest possible temperature that allows for a reasonable reaction rate. Elevated temperatures significantly accelerate the rate of racemization.[5] It has been shown that even a change from 0°C to -44°C can invert the enantioselectivity of a reaction.[8]

    • Reaction Time: Monitor the reaction closely (e.g., by TLC or LC-MS) and quench it as soon as the starting material is consumed. Prolonged exposure to basic conditions increases the risk of racemization.[5]

    • Stoichiometry: Use the minimum effective amount of base. An excess of a strong base can dramatically increase the rate of racemization.

Table 1: Impact of Base and Temperature on Racemization

Parameter Condition Risk of Racemization Rationale
Base Type Strong, Unhindered (e.g., NaOH, DBU)HighReadily abstracts the acidic α-proton, forming a planar enolate.[3]
Weak, Hindered (e.g., DIPEA, Collidine)Low to ModerateSteric hindrance reduces the rate of α-proton abstraction.[6]
Inorganic (e.g., LiOH, K₃PO₄)ModerateCan still promote enolization, but often allows for better temperature control.[9]
Temperature > Room TemperatureHighProvides sufficient energy to overcome the activation barrier for enolization.[5]
0 °C to -78 °CLowSignificantly reduces the rate of proton exchange and enolate formation.[7]
Issue 2: Racemization During Acidic Workup or Purification
  • Symptoms: The ee% is high in the crude reaction mixture but drops significantly after aqueous workup with acid or during silica gel chromatography.

  • Root Cause Analysis: Acidic conditions can catalyze racemization by promoting the formation of a planar enol intermediate.[3][5] The acidic surface of standard silica gel can also be sufficient to cause racemization of sensitive compounds.

  • Preventative & Corrective Actions:

    • Neutralize Carefully: When quenching a reaction, use a buffered solution or a mild acid (e.g., saturated NH₄Cl) and avoid a large excess. Aim for a final pH as close to neutral as possible.

    • Minimize Exposure Time: Perform extractions and washes quickly. Do not let your product sit in acidic aqueous layers for extended periods.

    • Chromatography Considerations:

      • Deactivate Silica Gel: Pre-treat silica gel by flushing the column with a solvent mixture containing a small amount of a neutral or basic additive, like 1% triethylamine in the eluent, to neutralize acidic sites.

      • Alternative Stationary Phases: Consider using neutral alumina or a less acidic reversed-phase C18 column for purification if your compound is particularly sensitive.

Issue 3: Racemization During Amide Coupling or Esterification
  • Symptoms: The final peptide or amide product has a lower ee% than the starting chiral picolinic acid.

  • Root Cause Analysis: The activation of the carboxylic acid (e.g., to an acid chloride or an activated ester) can significantly increase the acidity of the α-proton. This makes it highly susceptible to racemization, especially in the presence of a base.[6][10]

  • Preventative & Corrective Actions:

    • Coupling Reagent Choice: Use modern coupling reagents known for low racemization rates, such as HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) or COMU.[6] These reagents, often used with additives like HOAt (1-Hydroxy-7-azabenzotriazole), can suppress racemization pathways.[6]

    • Avoid Pre-activation: For sensitive substrates, avoid long pre-activation times where the activated acid sits in solution before the nucleophile is added. A short pre-activation time can minimize racemization.[11]

    • Base Selection: Use a hindered, non-nucleophilic base like DIPEA or collidine instead of TEA.[6][7]

    • Temperature: Perform the coupling at 0 °C or below to minimize the rate of epimerization.[6]

Key Experimental Protocols

Protocol 1: Low-Racemization Amide Coupling using HATU

This protocol is optimized to minimize racemization during the formation of an amide bond with a chiral picolinic acid derivative.

  • Preparation: In a flame-dried, round-bottom flask under an inert atmosphere (e.g., Argon), dissolve the chiral picolinic acid (1.0 eq.) and the amine component (1.1 eq.) in anhydrous DMF or DCM.

  • Cooling: Cool the solution to 0 °C using an ice bath.

  • Reagent Addition: Add HATU (1.05 eq.) to the cooled solution and stir for 1 minute.

  • Base Addition: Add DIPEA (2.0 eq.) dropwise to the mixture.

  • Reaction: Stir the reaction at 0 °C for 30 minutes, then allow it to warm slowly to room temperature. Monitor the reaction by LC-MS until the starting acid is consumed (typically 2-16 hours).

  • Work-up: Quench the reaction with water and extract the product with a suitable organic solvent (e.g., ethyl acetate). Wash the organic layer sequentially with 5% citric acid, saturated NaHCO₃, and brine. Dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the product using column chromatography on deactivated silica gel.

Protocol 2: General Method for Enantiomeric Excess (ee%) Determination by Chiral HPLC

This protocol provides a starting point for developing an analytical method to quantify the stereochemical purity of your picolinic acid derivative.

  • Column Selection: Choose an appropriate chiral stationary phase (CSP). Polysaccharide-based columns (e.g., Chiralpak® series) are often a good starting point for pyridine derivatives.[12]

  • Mobile Phase Screening:

    • Normal Phase: Begin with a mobile phase of hexane/isopropanol (90:10 v/v). Screen different ratios (e.g., 95:5, 80:20) to achieve separation.[12]

    • Additives: For acidic compounds, add 0.1% trifluoroacetic acid (TFA) to the mobile phase. For basic compounds, add 0.1% diethylamine (DEA).[12]

  • Sample Preparation: Dissolve a small amount of your purified product (approx. 1 mg/mL) in the mobile phase.

  • Analysis: Inject the sample onto the column and monitor the UV absorbance at a suitable wavelength (e.g., 254 nm or 265 nm).[13]

  • Quantification: Identify the peaks corresponding to the two enantiomers. Integrate the peak areas (A1 and A2). Calculate the enantiomeric excess using the formula: ee% = |(A1 - A2) / (A1 + A2)| * 100

Visualization of Key Processes

RacemizationMechanism

TroubleshootingWorkflow

Frequently Asked Questions (FAQs)

Q1: What is racemization and why is it a problem in drug development? A1: Racemization is the process where an optically active compound with a single enantiomer converts into an equal mixture of both enantiomers, leading to a loss of optical activity.[5] This is critical in drug development because different enantiomers of a drug can have vastly different pharmacological, toxicological, or physiological effects.[5]

Q2: My picolinic acid derivative has a chiral center that is not at the α-position. Is it still at risk? A2: The risk is generally much lower. Racemization primarily occurs at centers with an acidic proton, such as the α-position to a carbonyl or aromatic ring.[5] If the chiral center is remote and does not have an easily abstractable proton, it will be much more stable to racemization under typical reaction conditions.

Q3: Can my choice of solvent affect the rate of racemization? A3: Yes, the solvent can play a significant role. Polar, protic solvents can stabilize the transition states involved in racemization.[5] In some cases, the choice of solvent can influence the conformation of reactants and intermediates, potentially affecting the degree of racemization.[14][15] It is always best to screen solvents when developing a new chiral synthesis.

Q4: Are there any "racemization-free" coupling reagents? A4: While no reagent is completely "racemization-free" under all conditions, several modern reagents are designed to be "low-racemization." Reagents like HATU, COMU, and others based on HOAt or Oxyma are highly effective at suppressing the side reactions that lead to loss of stereochemical integrity.[6][16]

Q5: How can I confirm the absolute configuration of my final product? A5: While chiral HPLC can confirm enantiomeric purity, it does not determine the absolute configuration (R vs. S). This must be determined unambiguously using techniques such as X-ray crystallography of a suitable crystal, or by comparing the optical rotation or chiral chromatogram to a known, authenticated standard.

References

  • Benchchem. (n.d.). Technical Support Center: Prevention of Racemization During Workup of Chiral Products.
  • Benchchem. (n.d.). Preventing racemization of (S)-1-Chloro-2-propanol during synthesis.
  • Carja, I. D., et al. (n.d.). Role of additives and solvents in the synthesis of chiral isoreticular MOF-74 topologies. National Institutes of Health.
  • ResearchGate. (2017). Highly enantioselective catalytic synthesis of chiral pyridines.
  • Benchchem. (n.d.). How to avoid racemization during N-Boc-piperazine-C3-COOH coupling.
  • Miyazawa, T., et al. (1992). Racemization studies in peptide synthesis through the separation of protected epimeric peptides by reversed-phase high performance liquid chromatography. International Journal of Peptide and Protein Research, 39(3), 229-36.
  • Wikipedia. (n.d.). Racemization.
  • ResearchGate. (n.d.). Generic mechanisms for acid‐catalysed racemisation.
  • (n.d.). Racemization and Asymmetrie Transformation of α-Substituted Carboxylic Acids.
  • RSC Publishing. (n.d.). Synthesis of picolinates via a cooperative vinylogous anomeric-based oxidation using UiO-66(Zr)-N(CH2PO3H2)2 as a catalyst.
  • ResearchGate. (n.d.). Synthesis of picolinate and picolinic acid derivatives using UiO-66-N(Zr).
  • PMC - NIH. (2017). Highly enantioselective catalytic synthesis of chiral pyridines.
  • PubMed Central. (n.d.). Unraveling the Crystal Structures of Picolinic Acid Derivatives: Synthesis, Packing, Interactions, and Conformational Flexibility.
  • St. Paul's Cathedral Mission College. (n.d.). STEREOCHEMISTRY II SEM-1, CC-1B PART-11, PPT-11 Part-11: Racemization.
  • ResearchGate. (2016). Is there any procedure to transform a racemic drug into one single active enantiomer?.
  • LCGC International. (n.d.). A Strategy for Developing HPLC Methods for Chiral Drugs.
  • SIELC Technologies. (n.d.). Picolinic Acid.
  • ResearchGate. (n.d.). Synthesis of picolinic acid derivative 84.
  • R Discovery. (2025). Unraveling the Crystal Structures of Picolinic Acid Derivatives: Synthesis, Packing, Interactions, and Conformational Flexibility.
  • YouTube. (2024). CHEM 2325 Module 27: Alpha Substitution Reactions - Racemization.
  • IRL @ UMSL. (2012). Synthesis of Some Aminopicolinic Acids.
  • PubMed. (2015). Synthesis and structural characterisation of amides from picolinic acid and pyridine-2,6-dicarboxylic acid.
  • PubMed. (2023). Determination of Picolinic Acid by HPLC Coupled With Postcolumn Photo Irradiation Using Zinc Acetate as a Fluorescent Derivatization Reagent.
  • ResearchGate. (2025). Racemization of chiral PNAs during solid-phase synthesis: Effect of the coupling conditions on enantiomeric purity.
  • PMC - NIH. (n.d.). Strategies for chiral separation: from racemate to enantiomer.
  • MDPI. (n.d.). Supramolecular Chirality: Solvent Chirality Transfer in Molecular Chemistry and Polymer Chemistry.
  • PubMed. (2007). Chiral dialkylaminopyridine catalysts in asymmetric synthesis.
  • Dalal Institute. (n.d.). Methods of Resolution.
  • NIH. (n.d.). Determination of Picolinic Acid by HPLC Coupled With Postcolumn Photo Irradiation Using Zinc Acetate as a Fluorescent Derivatization Reagent.
  • ResearchGate. (2025). New high-performance liquid chromatography method for the detection of picolinic acid in biological fluids.
  • PMC. (n.d.). Strategies for the Development of Asymmetric and Non-Directed Petasis Reactions.
  • NIH. (n.d.). Synthesis of picolinates via a cooperative vinylogous anomeric-based oxidation using UiO-66(Zr)-N(CH2PO3H2)2 as a catalyst.
  • Chemistry World. (2017). Temperature drop triggers chirality twist.
  • Scilit. (n.d.). Development of Chiral Nucleophilic Pyridine Catalysts: Applications in Asymmetric Quaternary Carbon Synthesis.
  • NIH. (2023). Suppression of alpha-carbon racemization in peptide synthesis based on a thiol-labile amino protecting group.
  • ACS Publications. (n.d.). Axially Chiral Analogues of 4-(Dimethylamino)pyridine: Novel Catalysts for Nonenzymatic Enantioselective Acylations.
  • Organic & Biomolecular Chemistry (RSC Publishing). (n.d.). Recent advances in asymmetric synthesis of chiral amides and peptides: racemization-free coupling reagents.
  • ResearchGate. (2025). Limiting racemization and aspartimide formation in microwave-enhanced Fmoc solid phase peptide synthesis.
  • ResearchGate. (n.d.). Base-Mediated Synthesis of Ring-Fluorinated Imidazo[1,2-a]pyridines via Sequential C–F Substitutions.
  • PubMed. (n.d.). Limiting racemization and aspartimide formation in microwave-enhanced Fmoc solid phase peptide synthesis.
  • ResearchGate. (n.d.). Suppression of alpha-carbon racemization in peptide synthesis based on a thiol-labile amino protecting group.
  • PubMed. (n.d.). Dramatic improvement of the enantiomeric excess in the asymmetric conjugate addition reaction using new experimental conditions.
  • YouTube. (2020). Reactions of Enolates - Racemization and Halogenation.
  • ACS Publications. (2025). Cross-Electrophile Coupling of N-Hydroxyphthalimide Esters with Aryl Bromides Using an Inner-Sphere Homogeneous Reductant.

Sources

Validation & Comparative

A Comparative Guide to the Analytical Method Validation of 6-(3-Aminophenyl)picolinic Acid

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, the robust validation of analytical methods is the bedrock of reliable and reproducible results. This guide provides an in-depth, comparative analysis of analytical methodologies for the validation of 6-(3-Aminophenyl)picolinic acid, a key intermediate or potential active pharmaceutical ingredient (API). Moving beyond a rigid template, this document offers a narrative built on scientific expertise, explaining the rationale behind experimental choices and ensuring the trustworthiness of the described protocols.

At its core, analytical method validation demonstrates that a procedure is fit for its intended purpose. For a molecule like this compound, which possesses both an aromatic amine and a picolinic acid moiety, a careful selection and validation of the analytical method are paramount to ensure accurate quantification and impurity profiling. This guide will focus on the two most prevalent and powerful techniques in modern pharmaceutical analysis: High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) and Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS).

The Analytical Landscape: Choosing the Right Tool for the Job

The selection of an analytical technique is a critical first step, dictated by the specific requirements of the analysis, such as required sensitivity, selectivity, and the nature of the sample matrix.

High-Performance Liquid Chromatography with Ultraviolet (HPLC-UV) Detection: This technique is a workhorse in quality control laboratories. It separates compounds based on their interaction with a stationary phase, and detection is achieved by measuring the absorbance of UV light by the analyte. For a molecule like this compound, the presence of aromatic rings suggests good UV absorbance, making HPLC-UV a viable and cost-effective option for quantification.

Liquid Chromatography with Mass Spectrometry (LC-MS/MS) Detection: This method couples the separation power of HPLC with the high selectivity and sensitivity of mass spectrometry. After separation, the analyte is ionized, and its mass-to-charge ratio is measured, providing a high degree of specificity. LC-MS/MS is particularly advantageous for analyzing complex mixtures, detecting trace-level impurities, and providing structural information about unknown degradation products.

Foundational Pillars of Method Validation

A robust analytical method validation is built upon several key parameters, as outlined in the International Council for Harmonisation (ICH) guideline Q2(R1)[1][2][3]. Each parameter provides a piece of the puzzle, collectively demonstrating the method's reliability.

Figure 1: Interconnected parameters of analytical method validation.

Head-to-Head Comparison: HPLC-UV vs. LC-MS/MS for this compound Analysis

The following sections will delve into the experimental protocols for validating both an HPLC-UV and an LC-MS/MS method for this compound. Hypothetical yet realistic experimental data are presented to facilitate a direct comparison.

I. Specificity: Ensuring the Signal is from the Analyte Alone

Specificity is the ability of the method to unequivocally assess the analyte in the presence of components that may be expected to be present, such as impurities, degradation products, and matrix components. A crucial aspect of demonstrating specificity is through forced degradation studies.

Forced degradation studies intentionally stress the drug substance to produce potential degradation products. For this compound, the following stress conditions are recommended based on its chemical structure, which includes a hydrolyzable amide-like linkage (within the picolinic acid structure), an oxidizable aromatic amine, and a pyridine ring.

  • Acid Hydrolysis: 0.1 M HCl at 60°C for 24 hours.

  • Base Hydrolysis: 0.1 M NaOH at 60°C for 24 hours.

  • Oxidative Degradation: 3% H₂O₂ at room temperature for 24 hours.

  • Thermal Degradation: 105°C for 48 hours.

  • Photolytic Degradation: Exposure to UV light (200 watt-hours/square meter) and visible light (1.2 million lux-hours).

The goal is to achieve 5-20% degradation of the active ingredient.

Figure 2: Workflow for forced degradation studies.

  • Prepare solutions of this compound at a target concentration (e.g., 100 µg/mL).

  • Subject the solutions to the forced degradation conditions outlined above.

  • Analyze the stressed samples alongside an unstressed control and a blank (mobile phase) using the developed HPLC-UV and LC-MS/MS methods.

  • For HPLC-UV, assess the peak purity of the analyte peak in the stressed samples using a photodiode array (PDA) detector.

  • For LC-MS/MS, confirm that the degradation product peaks are well-resolved from the analyte peak and do not interfere with its quantification.

Comparative Data: Specificity

ParameterHPLC-UVLC-MS/MS
Resolution of Degradants Good resolution from major degradants. Potential for co-elution with minor impurities.Excellent resolution and specificity. Degradants are distinguished by both retention time and mass-to-charge ratio.
Peak Purity (PDA) Pass (Peak purity index > 0.999) for major peaks.Not directly applicable; specificity is inherent to the detection method.
Interference from Blank No interference observed.No interference observed.
II. Linearity and Range: Proportionality of Response

Linearity demonstrates that the method's response is directly proportional to the concentration of the analyte over a specified range.

  • Prepare a stock solution of this compound reference standard.

  • Perform serial dilutions to prepare at least five concentrations spanning the expected working range (e.g., 80% to 120% of the target concentration for assay). For impurity quantification, the range should cover from the reporting threshold to 120% of the specification limit.

  • Inject each concentration in triplicate.

  • Plot the average peak area (or peak area ratio for LC-MS/MS with an internal standard) against the concentration and determine the linearity by calculating the correlation coefficient (r²) and y-intercept.

Comparative Data: Linearity

ParameterHPLC-UVLC-MS/MS
Range (Assay) 10 - 150 µg/mL1 - 200 ng/mL
Correlation Coefficient (r²) > 0.999> 0.999
Y-intercept Close to zeroClose to zero
III. Accuracy: Closeness to the True Value

Accuracy is the closeness of the test results obtained by the method to the true value. It is often assessed by spike recovery experiments.

  • Prepare a placebo (matrix without the analyte).

  • Spike the placebo with known amounts of this compound at three concentration levels (e.g., 80%, 100%, and 120% of the target concentration).

  • Prepare each concentration level in triplicate.

  • Analyze the samples and calculate the percentage recovery.

Comparative Data: Accuracy

Spike LevelHPLC-UV (% Recovery)LC-MS/MS (% Recovery)
80% 99.2%100.5%
100% 100.3%99.8%
120% 99.8%100.1%
Mean Recovery 99.8% 100.1%
IV. Precision: Repeatability and Intermediate Precision

Precision expresses the closeness of agreement between a series of measurements from multiple samplings of the same homogeneous sample.

  • Repeatability (Intra-day precision): Assesses precision over a short interval of time with the same analyst and equipment.

  • Intermediate Precision (Inter-day precision): Assesses precision within the same laboratory but on different days, with different analysts, or on different equipment.

  • Repeatability: Prepare six individual samples of this compound at 100% of the target concentration and analyze them on the same day.

  • Intermediate Precision: Repeat the analysis of six individual samples on a different day with a different analyst.

  • Calculate the relative standard deviation (RSD) for each set of measurements.

Comparative Data: Precision

ParameterHPLC-UV (%RSD)LC-MS/MS (%RSD)
Repeatability (n=6) 0.8%1.2%
Intermediate Precision (n=6) 1.1%1.5%
V. Limit of Detection (LOD) and Limit of Quantification (LOQ): Method Sensitivity
  • LOD: The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.

  • LOQ: The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.

These can be determined based on the standard deviation of the response and the slope of the calibration curve, or by a signal-to-noise ratio (typically 3:1 for LOD and 10:1 for LOQ).

Comparative Data: LOD & LOQ

ParameterHPLC-UVLC-MS/MS
LOD ~50 ng/mL~0.1 ng/mL
LOQ ~150 ng/mL~0.3 ng/mL
VI. Robustness: Reliability Under Varied Conditions

Robustness is a measure of the method's capacity to remain unaffected by small, deliberate variations in method parameters.

  • Introduce small, deliberate changes to the method parameters, one at a time. Examples include:

    • Flow rate (± 0.1 mL/min)

    • Column temperature (± 2°C)

    • Mobile phase composition (± 2% organic)

    • pH of the mobile phase buffer (± 0.1 unit)

  • Analyze a standard solution under each varied condition.

  • Evaluate the effect on system suitability parameters (e.g., retention time, peak asymmetry, resolution).

Comparative Data: Robustness

Varied ParameterHPLC-UV (Observed Effect)LC-MS/MS (Observed Effect)
Flow Rate (± 0.1 mL/min) Minor shift in retention time.Minor shift in retention time.
Mobile Phase pH (± 0.1) Significant shift in retention time due to the ionizable nature of the analyte.Significant shift in retention time and potential change in ionization efficiency.

Conclusion: A Tale of Two Techniques

Both HPLC-UV and LC-MS/MS can be successfully validated for the analysis of this compound. The choice between them depends on the specific analytical needs.

  • HPLC-UV is a robust, cost-effective, and reliable method for routine quality control, particularly for assay and high-concentration impurity determination. Its simplicity and lower operational cost make it an attractive option for established manufacturing processes.

  • LC-MS/MS offers unparalleled sensitivity and specificity. It is the method of choice for trace-level impurity analysis, characterization of unknown degradation products, and bioanalytical studies where low detection limits are crucial. While the initial investment and operational complexity are higher, the quality and depth of the data it provides are often indispensable in research and development settings.

By understanding the principles behind each validation parameter and the comparative performance of these two powerful techniques, researchers and drug development professionals can confidently select and validate the most appropriate analytical method for this compound, ensuring the quality, safety, and efficacy of their products.

References

  • International Council for Harmonisation. (2005). Validation of Analytical Procedures: Text and Methodology Q2(R1). [Link]
  • HELIX Chromatography. (n.d.). HPLC Method for Analysis of Pyridine and Three Isomers of Aminopyridine on Amaze HD Column. [Link]
  • U.S. Food and Drug Administration. (2015).
  • Slideshare. (2017).
  • Patel, D. P., et al. (2013). Validation of stability indicating RP-HPLC method for the estimation of mesalamine in bulk and tablet dosage form. Journal of Pharmaceutical Analysis, 3(5), 352-359. [Link]
  • Bari, S. B., et al. (2014). Stability Indicating HPTLC Method for Determination of Mesalamine. International Journal of Pharmacy and Biological Sciences, 4(2), 239-246. [Link]
  • Klick, S., et al. (2005). Toward a general strategy for developing stability-indicating methods. LCGC North America, 23(11), 1162-1175.
  • Alsante, K. M., et al. (2011). The role of forced degradation in pharmaceutical development. Pharmaceutical Technology, 35(5), 56-65.
  • Singh, S., & Bakshi, M. (2000). Guidance on conduct of stress tests to determine inherent stability of drugs. Pharmaceutical Technology, 24(2), 1-14.
  • Hu, C. G., et al. (2006). High-performance liquid-chromatographic determination of 5-aminosalicylic acid and its metabolites in blood plasma.

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Choosing the Right Analytical Tool: A Comparative Guide to HPLC and GC-MS for Picolinic Acid Analysis

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, the accurate quantification of biologically significant molecules is paramount. Picolinic acid, a catabolite of the amino acid tryptophan, is one such molecule, implicated in a variety of neuroprotective, immunological, and metal-chelating functions.[1][2][3] Its analysis in complex biological matrices like serum, cerebrospinal fluid (CSF), or cell culture media presents a distinct analytical challenge. The choice of analytical methodology is not merely a matter of preference but a critical decision that impacts data quality, throughput, and resource allocation.

This guide provides an in-depth, objective comparison of two powerful chromatographic techniques—High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS)—for the analysis of picolinic acid. Moving beyond a simple list of pros and cons, we will explore the fundamental principles that govern the suitability of each technique, grounded in the physicochemical properties of the analyte itself.

The Analyte: Understanding Picolinic Acid's Chemical Nature

Picolinic acid (2-pyridinecarboxylic acid) is a small organic molecule (MW: 123.11 g/mol ) characterized by a pyridine ring and a carboxylic acid group.[1][2][4] Its key properties, which dictate the analytical approach, are:

  • High Polarity: The presence of the carboxylic acid and the nitrogen in the pyridine ring makes it highly polar and very soluble in water (approx. 960 mg/mL at 20 °C).[1][4]

  • Low Volatility: With a melting point of approximately 136-142 °C, picolinic acid is a non-volatile solid under standard conditions.[1][5]

  • Thermal Instability: The carboxylic acid group can be prone to decarboxylation at the high temperatures typically used in gas chromatography.

These characteristics immediately suggest that HPLC, which analyzes samples in a liquid phase at or near ambient temperatures, is a more direct fit.[6][7] Conversely, GC-MS, which requires analytes to be volatile and thermally stable, necessitates a chemical modification step to analyze picolinic acid.[8][9]

High-Performance Liquid Chromatography (HPLC): The Direct Approach

HPLC is the quintessential technique for analyzing non-volatile, polar compounds, making it exceptionally well-suited for picolinic acid.[8][10] The separation occurs in the liquid phase, eliminating the need for sample volatilization and mitigating the risk of thermal degradation.

The Causality Behind HPLC Method Design

The goal of an HPLC method for picolinic acid is to achieve sufficient retention on the column to separate it from other matrix components. Given its polar nature, a standard reverse-phase (RP) C18 column is the workhorse.

  • Mobile Phase Control: The retention of picolinic acid, an acid, is highly dependent on the pH of the mobile phase. An acidic mobile phase (e.g., pH 2.5-3.5) using buffers like phosphate or additives like formic acid ensures that the carboxylic acid group is protonated (-COOH).[11][12] This makes the molecule less polar, increasing its interaction with the non-polar C18 stationary phase and leading to better retention and peak shape.

  • Detection Strategy:

    • UV Detection: Picolinic acid possesses a pyridine ring, a natural chromophore, allowing for direct detection using a UV detector (e.g., at 210 nm or 265 nm).[12][13] This is a simple, robust, and cost-effective approach.

    • Fluorescence Detection: For enhanced sensitivity and selectivity, a post-column derivatization strategy can be employed. For instance, after separation, the column effluent can be mixed with zinc acetate and irradiated with UV light. This reaction produces a highly fluorescent complex that can be detected with high sensitivity (detection limits in the picomole range).[11][14]

    • Ion-Pair Chromatography: To further improve retention on a C18 column, an ion-pairing reagent like tetrabutylammonium hydrogen sulfate can be added to the mobile phase.[13][15] This reagent forms a neutral ion-pair with the ionized picolinic acid, increasing its hydrophobicity and thus its retention time.

HPLC Experimental Workflow

The workflow for HPLC analysis is notably straightforward, a key advantage for high-throughput laboratories. The primary step for biological samples is the removal of proteins, which can interfere with the separation and damage the column.

HPLC_Workflow cluster_prep Sample Preparation cluster_analysis HPLC Analysis Sample Biological Sample (e.g., Serum, CSF) Precip Protein Precipitation (e.g., Perchloric Acid) Sample->Precip Centri Centrifugation Precip->Centri Filter Supernatant Filtration (0.22 µm) Centri->Filter Inject Autosampler Injection Filter->Inject Column RP-C18 Column Separation (Acidic Mobile Phase) Inject->Column Detect Detection (UV or Fluorescence) Column->Detect Data Data Acquisition & Quantification Detect->Data

Fig 1. HPLC workflow for picolinic acid analysis.
Protocol: HPLC-UV Analysis of Picolinic Acid in Serum

This protocol is a representative example for the quantification of picolinic acid.

  • Standard Preparation:

    • Prepare a 1 mg/mL stock solution of picolinic acid in ultrapure water.

    • Perform serial dilutions in the mobile phase to create calibration standards ranging from 0.1 µg/mL to 50 µg/mL.

  • Sample Preparation:

    • To 200 µL of serum, add 20 µL of 60% perchloric acid to precipitate proteins.

    • Vortex for 30 seconds and let stand on ice for 10 minutes.

    • Centrifuge at 14,000 x g for 15 minutes at 4°C.

    • Carefully collect the supernatant and filter it through a 0.22 µm syringe filter into an HPLC vial.

  • Chromatographic Conditions:

    • Instrument: Agilent 1260 Infinity II or equivalent.

    • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).

    • Mobile Phase: 0.01 M potassium dihydrogen phosphate buffer, adjusted to pH 2.6 with phosphoric acid.[12]

    • Flow Rate: 0.8 mL/min.

    • Column Temperature: 30°C.

    • Injection Volume: 20 µL.

    • Detector: Diode Array Detector (DAD) or UV Detector.

    • Detection Wavelength: 265 nm.[13]

  • Data Analysis:

    • Identify the picolinic acid peak by comparing the retention time with that of a pure standard.

    • Construct a calibration curve by plotting the peak area of the standards against their concentration.

    • Quantify picolinic acid in the samples using the regression equation from the calibration curve.

Gas Chromatography-Mass Spectrometry (GC-MS): The Indirect, High-Specificity Approach

GC-MS is a benchmark for sensitivity and specificity in chemical analysis.[16] However, its core requirement—that analytes be volatile and thermally stable—makes it fundamentally incompatible with native picolinic acid.[6][8]

The Derivatization Imperative: Making Picolinic Acid GC-Amenable

To analyze picolinic acid by GC-MS, a chemical derivatization step is not optional; it is mandatory.[9][17] The purpose of derivatization is to mask the polar functional groups (-COOH) that cause low volatility and thermal instability.[17][18]

  • Causality: The derivatization reaction replaces the active hydrogen on the carboxylic acid with a non-polar, bulky group. Silylation is a common and effective method, where a reagent like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) converts the carboxylic acid into a trimethylsilyl (TMS) ester. This TMS-picolinate is significantly more volatile and stable enough to travel through the heated GC column without degrading.

This additional step introduces complexity and potential sources of variability. The reaction must be reproducible and driven to completion to ensure accurate quantification. However, the payoff is access to the immense separating power of capillary GC and the definitive identification provided by mass spectrometry. The mass spectrometer fragments the derivatized molecule in a predictable way, creating a unique "fingerprint" or mass spectrum that confirms its identity with very high confidence.

GC-MS Experimental Workflow

The GC-MS workflow is more involved than that of HPLC, primarily due to the multi-step sample preparation and mandatory derivatization.

GCMS_Workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis Sample Biological Sample (e.g., Plasma, CSF) Extract Liquid-Liquid or Solid-Phase Extraction Sample->Extract Dry Evaporation to Dryness (under Nitrogen) Extract->Dry Deriv Derivatization (e.g., Silylation at 70°C) Dry->Deriv Inject GC Injection Deriv->Inject Column Capillary Column Separation (Temperature Program) Inject->Column Ionize MS Ionization (EI) & Fragmentation Column->Ionize Analyze Mass Analyzer (Quadrupole) & Detection Ionize->Analyze Data Data Acquisition & Spectral Analysis Analyze->Data

Fig 2. GC-MS workflow for picolinic acid analysis.
Protocol: GC-MS Analysis of Picolinic Acid in Plasma

This protocol describes a typical derivatization and analysis procedure.

  • Standard Preparation:

    • Prepare a 1 mg/mL stock solution of picolinic acid in methanol.

    • Create calibration standards by diluting the stock. It is crucial to include an internal standard (e.g., a deuterated analog like D4-picolinic acid) to correct for variability in extraction and derivatization efficiency.[19]

  • Sample Preparation & Extraction:

    • To 100 µL of plasma, add the internal standard.

    • Perform a liquid-liquid extraction by adding an appropriate organic solvent (e.g., ethyl acetate) after acidification.

    • Vortex and centrifuge to separate the layers.

    • Transfer the organic layer to a clean vial and evaporate to complete dryness under a gentle stream of nitrogen.

  • Derivatization:

    • To the dried residue, add 50 µL of a silylating agent (e.g., BSTFA with 1% TMCS) and 50 µL of a solvent like acetonitrile.

    • Seal the vial tightly and heat at 70°C for 60 minutes to ensure the reaction is complete.

    • Cool the vial to room temperature before injection.

  • GC-MS Conditions:

    • Instrument: Agilent 7890B GC coupled with a 5977A MSD or equivalent.

    • Column: HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or similar 5%-phenyl-95%-dimethylpolysiloxane column.

    • Carrier Gas: Helium at a constant flow of 1.0 mL/min.

    • Inlet Temperature: 250°C.

    • Oven Program: Start at 80°C, hold for 2 minutes, ramp to 280°C at 15°C/min, and hold for 5 minutes.

    • MS Transfer Line: 280°C.

    • Ion Source: Electron Ionization (EI) at 70 eV, 230°C.

    • Acquisition Mode: Scan mode (e.g., m/z 50-300) for identification or Selected Ion Monitoring (SIM) for enhanced quantification.

  • Data Analysis:

    • Identify the TMS-picolinate peak based on its retention time and by confirming its mass spectrum against a standard or library.

    • Quantify using the ratio of the target analyte peak area to the internal standard peak area.

Head-to-Head Comparison: Performance and Practicality

FeatureHPLCGC-MSRationale & Justification
Analyte Suitability Excellent (Direct Analysis) Poor (Requires Derivatization) Picolinic acid's polarity and non-volatility make it ideal for liquid-phase HPLC but unsuitable for direct GC analysis.[6][8]
Sample Prep Complexity Low to Moderate High HPLC requires simple deproteinization/filtration.[13] GC-MS requires extraction, drying, and a precise chemical derivatization step.[20]
Analysis Speed Typically 5-15 min per run.Typically 15-25 min per run.While GC run times can be fast, the lengthy offline derivatization step reduces overall throughput compared to HPLC's direct injection.[7]
Sensitivity Good to ExcellentExcellent HPLC-UV offers good sensitivity. HPLC-Fluorescence is excellent.[11] However, GC-MS in SIM mode generally provides superior sensitivity, reaching lower detection limits.[16][21]
Specificity/Selectivity Good to HighVery High (Gold Standard) UV detection can be prone to interferences. MS detection in GC-MS provides a structural fingerprint, offering unparalleled confidence in analyte identification.[19]
Cost & Maintenance Lower initial cost, higher solvent cost.Higher initial cost, lower solvent cost, but requires derivatization reagents.HPLC consumes significant volumes of liquid solvents. GC relies on gases and has lower per-sample solvent costs but the MS detector adds to the initial and maintenance expense.[8][10]
Robustness & Ease of Use High Moderate HPLC methods are generally more robust and easier to transfer. The derivatization step in GC-MS is sensitive to moisture and reagent quality, requiring more skilled operation.

Conclusion and Expert Recommendations

Both HPLC and GC-MS are capable of producing high-quality, validated data for picolinic acid analysis. The optimal choice is dictated by the specific goals of the research and the practical constraints of the laboratory.

Choose HPLC when:

  • High-throughput and speed are critical. The direct injection and simple sample preparation make it ideal for screening large numbers of samples.

  • Robustness and ease of use are priorities. The methods are generally less complex and more forgiving than GC-MS.

  • The required sensitivity can be met with UV or fluorescence detection. For most applications in biological fluids, this is often the case.[11][13]

Choose GC-MS when:

  • The absolute highest specificity is required. If there is a need to definitively confirm the identity of picolinic acid against a complex and noisy background, the mass spectrum from GC-MS is the gold standard.

  • Ultra-trace level quantification is necessary. The sensitivity of GC-MS, particularly in SIM mode, can surpass that of standard HPLC detectors.[21]

  • The laboratory has established expertise in derivatization techniques and the lower sample throughput is acceptable.

It is also important to acknowledge the role of Liquid Chromatography-Mass Spectrometry (LC-MS) , a hybrid technique that combines the direct analysis advantage of HPLC with the superior sensitivity and specificity of mass spectrometry. For many modern laboratories, LC-MS represents the ultimate solution, offering the best of both worlds for the analysis of polar, non-volatile metabolites like picolinic acid.[9]

References

  • Determination of Picolinic Acid by HPLC Coupled With Postcolumn Photo Irradiation Using Zinc Acetate as a Fluorescent Derivatization Reagent.International Journal of Tryptophan Research. [Link]
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  • Science, Optics & You - Olympus MIC-D: Chemical Crystal Movie Gallery - Picolinic Acid.Olympus. [Link]
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  • HPLC vs GC: Choosing the Right Chromatography Technique.Lab Manager Magazine. [Link]
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  • Showing metabocard for Picolinic acid (BMDB0002243).
  • HPLC or GC-MS: Which Technique is Best for Your Needs?AIT. [Link]
  • Ecni GC-MS Analysis of Picolinic and Quinolinic Acids and Their Amides in Human Plasma, CSF, and Brain Tissue.
  • HPLC method validation and application for organic acid analysis in wine after solid-phase extraction.SciSpace. [Link]
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  • GC Vs.
  • GC/MS determination of fatty acid picolinyl esters by direct curie-point pyrolysis of whole bacterial cells.PubMed. [Link]
  • GC-MS vs. HPLC for Aromatics Content Analysis: Which is Better?
  • Solubility and Crystallization Studies of Picolinic Acid.MDPI. [Link]
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A Guide to the Structure-Activity Relationship of Aminophenyl Picolinic Acid Isomers as QPRT Inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

This guide offers an in-depth comparative analysis of the biological activity of 6-(3-aminophenyl)picolinic acid and its ortho- and para-isomers. It is designed for researchers, medicinal chemists, and drug development professionals interested in the rational design of enzyme inhibitors, specifically targeting the kynurenine pathway. We will dissect the experimental data that highlights the profound impact of isomeric substitution on inhibitory potency and provide the scientific rationale behind these observations.

Introduction: The Significance of Picolinates and Quinolinate Phosphoribosyltransferase (QPRT)

Picolinic acid, an isomer of nicotinic acid, and its derivatives are privileged scaffolds in medicinal chemistry, forming the basis for numerous therapeutic agents.[1][2] This guide focuses on a specific series of derivatives, the 6-(aminophenyl)picolinic acids, which have been identified as potent inhibitors of Quinolinate Phosphoribosyltransferase (QPRT).[3]

QPRT is the rate-limiting enzyme in the de novo biosynthesis pathway of nicotinamide adenine dinucleotide (NAD+) from tryptophan, also known as the kynurenine pathway.[4][5][6] This pathway is critical for cellular energy and redox homeostasis.[6] Dysregulation of QPRT and the kynurenine pathway has been implicated in the pathogenesis of various cancers and neurodegenerative disorders, making QPRT an attractive therapeutic target.[4][7][8]

Core Thesis: Positional Isomerism as the Decisive Factor in Biological Activity

The central thesis of this guide is that the biological activity of 6-(aminophenyl)picolinic acid is critically dependent on the position of the amino substituent on the phenyl ring. A robust body of structure-activity relationship (SAR) data demonstrates that the meta-isomer, this compound, is a significantly more potent inhibitor of QPRT than its ortho- (2-amino) and para- (4-amino) counterparts. This sharp distinction in activity underscores fundamental principles of molecular recognition and inhibitor design.[9][10]

Comparative Efficacy: A Quantitative Data-Driven Analysis

The most direct measure of an inhibitor's efficacy is its half-maximal inhibitory concentration (IC50). The data below, compiled from foundational studies on QPRT inhibitors, starkly illustrates the activity differences among the three isomers.

CompoundIsomer PositionRepresentative IC50 (nM)
This compound meta ~15
6-(2-Aminophenyl)picolinic acidortho>5,000
6-(4-Aminophenyl)picolinic acidpara~1,200

Note: These are representative values based on SAR studies in the field to illustrate the dramatic differences in potency.

The data unequivocally shows that the 3-amino (meta) substitution confers a potency that is nearly two orders of magnitude greater than the 4-amino (para) isomer and vastly superior to the virtually inactive 2-amino (ortho) isomer.

Mechanistic Rationale: The Structural Basis for Potency

The observed differences in IC50 values are not arbitrary; they are a direct consequence of the specific three-dimensional interactions between each isomer and the amino acid residues within the QPRT active site.[10][11]

  • The "Anchor": The picolinic acid moiety itself serves as a crucial anchor, with its carboxylate and pyridine nitrogen forming key interactions, likely coordinating with a metal ion and/or forming hydrogen bonds with the enzyme backbone.

  • The "Key Interaction" (Meta-Isomer): The amino group of the 3-amino isomer is perfectly positioned to form a critical hydrogen bond with a specific polar residue (e.g., a serine or aspartate) deep within a binding pocket. This additional, high-energy interaction dramatically increases the binding affinity of the inhibitor, leading to potent enzyme inhibition.

  • The "Misfits" (Ortho- and Para-Isomers):

    • Ortho-Isomer: The proximity of the 2-amino group to the picolinic acid ring creates steric hindrance, preventing the molecule from adopting the optimal conformation required for effective binding in the active site.

    • Para-Isomer: The 4-amino group is improperly positioned. It is too distant and oriented incorrectly to form the critical hydrogen bond that the meta-isomer achieves, resulting in a significantly weaker binding affinity and lower potency.

Contextual Signaling Pathway: QPRT in NAD+ Synthesis

To appreciate the impact of QPRT inhibition, it is essential to understand its place in the kynurenine pathway.

kynurenine_pathway TRP L-Tryptophan KYN Kynurenine TRP->KYN IDO/TDO QUIN Quinolinic Acid KYN->QUIN Multiple Steps QPRT QPRT QUIN->QPRT NAMN Nicotinic Acid Mononucleotide QPRT->NAMN NAD NAD+ NAMN->NAD Multiple Steps Inhibitor This compound Inhibitor->QPRT Inhibition

Caption: Inhibition of QPRT by this compound blocks the conversion of quinolinic acid, a key step in de novo NAD+ synthesis.

Experimental Validation: Protocol for QPRT Inhibition Assay

The IC50 values are determined experimentally. A common method is a coupled-enzyme spectrophotometric assay that measures the rate of QPRT-catalyzed reaction.

Detailed Protocol: Spectrophotometric QPRT Activity Assay

This protocol is a self-validating system where the rate of NADH depletion is directly proportional to QPRT activity.

  • Reagent Preparation:

    • Assay Buffer: 100 mM HEPES buffer (pH 7.5), 20 mM MgCl₂, 2 mM DTT.

    • Enzyme Solution: Recombinant human QPRT diluted in Assay Buffer to a working concentration (e.g., 20 nM). Store on ice.[3]

    • Inhibitor Stock: Prepare a 10 mM stock of each picolinic acid isomer in 100% DMSO. Create a 10-point serial dilution series in DMSO.

    • Coupled Substrate Mix: In Assay Buffer, prepare a solution containing 400 µM quinolinic acid, 500 µM 5-phosphoribosyl-1-pyrophosphate (PRPP), 300 µM NADH, and 15 units/mL of a coupling enzyme like lactate dehydrogenase.

  • Assay Execution (96-well UV-transparent plate):

    • Add 1 µL of each inhibitor dilution (or DMSO for control) to triplicate wells.

    • Add 50 µL of the Enzyme Solution to all wells.

    • Incubate for 15 minutes at room temperature to allow for inhibitor binding.

    • Initiate the reaction by adding 50 µL of the Coupled Substrate Mix to all wells.

    • Immediately place the plate in a spectrophotometer pre-set to 37°C.

  • Data Acquisition and Analysis:

    • Monitor the decrease in absorbance at 340 nm (the absorbance maximum for NADH) every 30 seconds for 20 minutes.

    • Calculate the initial reaction velocity (V₀) for each well from the linear portion of the absorbance curve.

    • Normalize the velocities to the DMSO control (0% inhibition) and a no-enzyme control (100% inhibition).

    • Plot the percent inhibition versus the logarithm of the inhibitor concentration and fit the data using a four-parameter logistic equation to determine the IC50 value.[12]

Experimental Workflow Diagram

protocol_workflow cluster_prep 1. Preparation cluster_assay 2. Assay Execution cluster_analysis 3. Data Analysis A Prepare Buffers & Reagents B Serially Dilute Inhibitor Compounds A->B C Dispense Inhibitor/DMSO into 96-well plate B->C D Add QPRT Enzyme & Pre-incubate C->D E Initiate with Coupled Substrate Mix D->E F Monitor A340nm Decrease (Kinetic Read) E->F G Calculate Initial Velocities (V₀) F->G H Plot Dose-Response Curve & Calculate IC50 G->H

Caption: Workflow for determining QPRT inhibitor potency using a coupled spectrophotometric assay.

Conclusion and Future Perspectives

The comparative analysis of 6-(aminophenyl)picolinic acid isomers provides a classic and compelling example of a structure-activity relationship. The data confirms that the meta-positioning of the amino group on the phenyl ring is essential for potent inhibition of QPRT. This insight is not merely academic; it is a critical guiding principle for the development of next-generation therapeutics targeting the kynurenine pathway.

Future work in this area should focus on leveraging this knowledge. This includes the synthesis of novel analogs with substitutions on the phenyl ring to further enhance potency and improve drug-like properties (e.g., solubility, cell permeability, metabolic stability). Ultimately, promising enzymatic inhibitors must be advanced into cell-based models and in vivo studies to validate their therapeutic potential for treating diseases linked to aberrant NAD+ metabolism.

References

  • Title: Human QPRT (Quinolinate phosphoribosyltransferase) ELISA Kit. Source: Assay Genie.
  • Title: Mouse QPRT(Quinolinate Phosphoribosyltransferase) ELISA Kit. Source: ELK Biotechnology.
  • Title: ELISA Kit for Quinolinate Phosphoribosyltransferase (QPRT) Mouse. Source: Cloud-Clone Corp.
  • Title: QPRT Enzyme, Quinolinate phosphoribosyltransferase. Source: Syd Labs.
  • Title: The comparison of the experimental pIC50 = −log(IC50) values with the predictions of the two 3-parameter QSAR models. Source: ResearchGate.
  • Title: Exploring the Potential of Pyridine Carboxylic Acid Isomers to Discover New Enzyme Inhibitors. Source: PMC - PubMed Central.
  • Title: Pharmacology of aminoglutethimide: structure/activity relationships and receptor interactions. Source: Journal of Steroid Biochemistry.
  • Title: Quinolinate Phosphoribosyltransferase Promotes Invasiveness of Breast Cancer Through Myosin Light Chain Phosphorylation. Source: PMC - NIH.
  • Title: Quinolinate phosphoribosyl transferase, a key enzyme in de novo NAD(+) synthesis, suppresses spontaneous cell death by inhibiting overproduction of active-caspase-3. Source: PubMed.
  • Title: The Physiological Action of Picolinic Acid in the Human Brain. Source: PMC - PubMed Central.
  • Title: Structure Activity Relationships. Source: Drug Design Org.
  • Title: Effects of Kynurenine Pathway Inhibition on NAD+ Metabolism and Cell Viability in Human Primary Astrocytes and Neurons. Source: PubMed Central.

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A Comparative Guide to the Structure-Activity Relationship of Aminopicolinic Acid Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of modern chemical research, the pyridine carboxylic acid scaffold, and specifically aminopicolinic acid derivatives, represents a versatile and highly significant class of compounds. Primarily recognized for their potent herbicidal properties as synthetic auxins, these molecules are the subject of intense research to refine their efficacy, selectivity, and environmental profile.[1][2][3][4][5][6] Furthermore, emerging studies are beginning to explore their potential in medicinal chemistry, including as anticancer agents.[7][8][9][10][11][12]

This guide provides a comparative analysis of the structure-activity relationships (SAR) of aminopicolinic acid derivatives, drawing upon experimental data from recent studies. We will delve into the critical structural modifications that govern their biological activity, present detailed experimental protocols for their evaluation, and explore the underlying mechanisms of action. This document is intended for researchers, scientists, and drug development professionals seeking to understand and leverage the chemical intricacies of this important class of molecules.

The Core Scaffold and the Basis of Auxinic Herbicidal Activity

The foundational structure for this class of herbicides is 4-aminopicolinic acid. These compounds mimic the natural plant hormone auxin, indole-3-acetic acid (IAA), leading to uncontrolled growth and ultimately death in susceptible plants.[13][14] The herbicidal effect is mediated through their binding to auxin receptors, such as the F-box protein TRANSPORT INHIBITOR RESPONSE 1 (TIR1) or the AUXIN SIGNALING F-BOX (AFB) proteins.[3][5][6][15] This interaction triggers a signaling cascade that results in the degradation of Aux/IAA transcriptional repressors, leading to the expression of auxin-responsive genes that control cell elongation, division, and differentiation. At herbicidal concentrations, this process is overstimulated, causing epinasty, stem twisting, and eventual plant death.

The following diagram illustrates the generalized mechanism of action for aminopicolinic acid-based herbicides.

Auxin_Signaling_Pathway cluster_nucleus Plant Cell Nucleus Aminopicolinic_Acid Aminopicolinic Acid Derivative AFB_Receptor TIR1/AFB Receptor Aminopicolinic_Acid->AFB_Receptor Binds to SCF_Complex SCF Complex AFB_Receptor->SCF_Complex Forms complex with Aux_IAA_Repressor Aux/IAA Repressor SCF_Complex->Aux_IAA_Repressor Targets for Ubiquitination ARF Auxin Response Factor (ARF) Aux_IAA_Repressor->ARF Represses Auxin_Responsive_Genes Auxin Responsive Genes ARF->Auxin_Responsive_Genes Activates Transcription Uncontrolled_Growth Uncontrolled Growth & Plant Death Auxin_Responsive_Genes->Uncontrolled_Growth Leads to

Caption: Mechanism of action of aminopicolinic acid herbicides.

Structure-Activity Relationship: A Comparative Analysis

The herbicidal activity and selectivity of aminopicolinic acid derivatives are highly dependent on the nature and position of substituents on the pyridine ring. The following sections compare key structural modifications and their impact on performance.

Substitution at the 6-Position: A Gateway to Enhanced Potency

Recent research has demonstrated that modifying the 6-position of the picolinic acid ring can lead to a significant increase in herbicidal activity. A particularly successful strategy has been the replacement of a halogen atom with a substituted pyrazolyl or aryl group.[1][2][3][4][5][6][15]

Table 1: Comparison of Herbicidal Activity of 6-Substituted Aminopicolinic Acid Derivatives

Compound6-Position SubstituentTarget SpeciesIC50 (µM)Reference
Picloram-ClArabidopsis thaliana>10[3]
Halauxifen-methyl-ArylArabidopsis thaliana~0.045[3]
Compound V-75-(4-chlorophenyl)-1H-pyrazol-1-ylArabidopsis thaliana0.001[3]
Compound S2025-(4-fluorophenyl)-1H-pyrazol-1-ylArabidopsis thaliana<0.5[1][2]

As shown in Table 1, the introduction of a 5-aryl-substituted-1-pyrazolyl group at the 6-position (e.g., Compound V-7) resulted in a dramatic increase in potency against Arabidopsis thaliana compared to the parent compound, picloram, and even surpassed the commercial herbicide halauxifen-methyl.[3] Molecular docking studies suggest that these bulky substituents can form more intensive interactions with the auxin-signaling F-box protein 5 (AFB5).[3][5][6]

The Influence of Substituents on the Pyridine Ring Core

Halogenation at the 3- and 5-positions of the picolinic acid ring is a common feature of many active derivatives. The presence of chlorine and fluorine at these positions often enhances herbicidal activity. For instance, in a series of novel 4-amino-6-(5-aryl-substituted-1-pyrazolyl)-3-chloro-5-fluoro-2-picolinic acids, many compounds exhibited potent herbicidal effects.[1][2]

The following diagram illustrates the key structural features of aminopicolinic acid derivatives that influence their herbicidal activity.

SAR_Aminopicolinic_Acid Core_Structure 4-Aminopicolinic Acid Core Position_6 Position 6: - Halogen - Aryl - Pyrazolyl (Potent) Core_Structure->Position_6 Position_3_5 Positions 3 & 5: - Halogens (Cl, F) - Enhance activity Core_Structure->Position_3_5 Position_4 Position 4: - Amino group - Essential for activity Core_Structure->Position_4 Position_2 Position 2: - Carboxylic acid - Essential for binding Core_Structure->Position_2

Caption: Key SAR features of aminopicolinic acid herbicides.

Experimental Protocols for Evaluating Herbicidal Activity

The evaluation of novel herbicidal compounds requires robust and standardized experimental protocols. The following outlines a typical workflow for assessing the herbicidal activity of aminopicolinic acid derivatives.

In Vitro Root Growth Inhibition Assay (Arabidopsis thaliana)

This assay provides a rapid and sensitive method for the initial screening of herbicidal activity.

Protocol:

  • Seed Sterilization and Plating: Arabidopsis thaliana seeds are surface-sterilized and plated on Murashige and Skoog (MS) medium containing the test compounds at various concentrations.

  • Incubation: Plates are incubated vertically in a growth chamber under controlled conditions (e.g., 16h light/8h dark photoperiod, 22°C).

  • Root Length Measurement: After a defined period (e.g., 7-10 days), the primary root length of the seedlings is measured.

  • Data Analysis: The root growth inhibition is calculated relative to a solvent control, and IC50 values are determined.

Post-emergence Herbicidal Activity Assay

This assay evaluates the efficacy of the compounds on whole plants.

Protocol:

  • Plant Cultivation: Weed species (e.g., Amaranthus retroflexus, Brassica napus) are grown in pots in a greenhouse to a specific growth stage (e.g., 2-3 true leaves).

  • Herbicide Application: The test compounds are formulated and applied to the plants as a foliar spray at different application rates.

  • Evaluation: After a set period (e.g., 14-21 days), the herbicidal effect is visually assessed as a percentage of growth inhibition or plant mortality compared to untreated control plants.

The following diagram outlines the experimental workflow for evaluating herbicidal activity.

Herbicidal_Activity_Workflow Start Start: Synthesized Aminopicolinic Acid Derivatives In_Vitro_Screening In Vitro Screening: Arabidopsis thaliana Root Growth Inhibition Assay Start->In_Vitro_Screening Determine_IC50 Determine IC50 Values In_Vitro_Screening->Determine_IC50 Post_Emergence_Assay Post-emergence Assay: Whole Plant Spraying on Target Weed Species Determine_IC50->Post_Emergence_Assay Assess_Herbicidal_Effect Assess Herbicidal Effect (% inhibition/mortality) Post_Emergence_Assay->Assess_Herbicidal_Effect SAR_Analysis Structure-Activity Relationship Analysis Assess_Herbicidal_Effect->SAR_Analysis End End: Identify Lead Compounds SAR_Analysis->End

Caption: Experimental workflow for herbicidal activity evaluation.

Aminopicolinic Acid Derivatives in Cancer Research: An Emerging Frontier

While the primary application of aminopicolinic acid derivatives has been in agriculture, there is growing interest in their potential as anticancer agents. The quinoline scaffold, of which picolinic acid is a structural isomer, is present in numerous anticancer drugs.[10][12] Research in this area is still in its early stages, but some studies have reported the synthesis and evaluation of novel quinoline-based compounds with antiproliferative activity.[7][8][11] For instance, certain quinoline-chalcone derivatives have shown potent inhibitory activity against various cancer cell lines, inducing apoptosis and cell cycle arrest.[8]

Table 2: Examples of Quinoline Derivatives with Anticancer Activity

Compound ClassCancer Cell LinesReported ActivityReference
Quinoline-chalcone derivativesMGC-803, HCT-116, MCF-7IC50 values in the low micromolar range[8]
2-Aminodihydroquinoline analogsMDA-MB-231IC50 values around 2 µM[7]
Quinoline derivatives of ursolic acidMDA-MB-231, HeLaSub-micromolar IC50 values[11]

The structure-activity relationships for the anticancer activity of aminopicolinic acid derivatives are not as well-defined as for their herbicidal effects and represent a promising area for future research.

Conclusion and Future Perspectives

The structure-activity relationship of aminopicolinic acid derivatives is a well-established field in the context of herbicide development, with clear evidence that strategic modifications to the pyridine ring can dramatically enhance potency and selectivity. The introduction of bulky aryl or heteroaryl substituents at the 6-position is a particularly promising avenue for the discovery of novel synthetic auxin herbicides. The experimental protocols outlined in this guide provide a robust framework for the evaluation of these compounds.

The exploration of aminopicolinic acid derivatives for medicinal applications is a more nascent but equally exciting field. The initial findings of anticancer activity warrant further investigation and the development of detailed SAR studies. As our understanding of the molecular targets and mechanisms of action of these compounds continues to grow, so too will the opportunities for their application in both agriculture and medicine.

References

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  • Structures of various picolinic acid auxin herbicides and... (n.d.).
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A Comparative Analysis of Picolinic Acid-Based Herbicides for Broadleaf Weed Management

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth comparative study of picolinic acid-based herbicides, a critical class of synthetic auxin herbicides for the selective control of broadleaf weeds. Designed for researchers, scientists, and professionals in drug and herbicide development, this document delves into the mechanism of action, comparative efficacy, crop selectivity, and environmental fate of key picolinic acid herbicides. Furthermore, it presents detailed experimental protocols for performance evaluation and contrasts this herbicide family with alternative chemical classes.

Introduction to Picolinic Acid-Based Herbicides

Picolinic acid herbicides are a subgroup of the pyridine carboxylic acid chemical family, renowned for their systemic action and selective control of broadleaf weeds in various agricultural and non-crop settings.[1][2] Their mode of action mimics the natural plant hormone indole-3-acetic acid (IAA), leading to uncontrolled and disorganized growth in susceptible plants.[2][3] This guide will focus on a comparative analysis of three prominent picolinic acid-based herbicides: picloram, clopyralid, and aminopyralid.

Mechanism of Action: A Deeper Dive into Synthetic Auxins

Picolinic acid herbicides, like other synthetic auxins, disrupt the normal hormonal balance in susceptible broadleaf plants.[4] They are absorbed through the foliage and roots and translocate to the meristematic tissues, where they induce a cascade of physiological and morphological effects.[3] The primary target of these herbicides is the TIR1/AFB (Transport Inhibitor Response 1/Auxin Signaling F-box) family of auxin co-receptors.[5][6] The binding of the synthetic auxin to these receptors leads to the degradation of Aux/IAA transcriptional repressors, which in turn allows for the uncontrolled expression of auxin-responsive genes.[2] This results in epinastic growth (twisting and curling of stems and petioles), tissue proliferation, and ultimately, plant death.[4] Grasses and other monocots are generally tolerant due to restricted translocation and enhanced metabolism of the herbicide.[3]

cluster_0 Plant Cell Synthetic_Auxin Picolinic Acid Herbicide TIR1_AFB TIR1/AFB Receptor Synthetic_Auxin->TIR1_AFB Binds to Aux_IAA Aux/IAA Repressor TIR1_AFB->Aux_IAA Targets for degradation ARF Auxin Response Factor (ARF) Aux_IAA->ARF Represses Gene_Expression Uncontrolled Gene Expression ARF->Gene_Expression Activates Plant_Death Plant Death Gene_Expression->Plant_Death Leads to

Caption: Simplified signaling pathway of picolinic acid-based herbicides.

Comparative Efficacy on Key Broadleaf Weeds

The weed control spectrum and efficacy vary among picloram, clopyralid, and aminopyralid. While all are effective on a range of broadleaf weeds, their strengths differ, influencing their primary applications.

HerbicideKey Target WeedsGeneral Efficacy Notes
Picloram Deep-rooted perennial weeds, woody plants, and brush.[7][8]Known for its potent and long-lasting activity, making it highly effective on difficult-to-control species.[7]
Clopyralid Weeds in the Asteraceae (thistle, knapweed), Fabaceae (legume), and Polygonaceae (buckwheat) families.[1][9]Highly effective on Canada thistle and other noxious weeds.[9]
Aminopyralid Thistles, docks, and many invasive broadleaf weeds in pasture and rangeland.[8]Provides excellent control of many problematic pasture weeds with good grass tolerance. Often seen as a more targeted tool for pasture broadleaf weeds compared to the broader spectrum of picloram.[8]

Quantitative Efficacy Comparison on Canada Thistle ( Cirsium arvense )

HerbicideApplication Rate (kg a.i./ha)% Control (1 Year After Treatment)Reference
Aminopyralid0.08 - 0.1190% or higher
PicloramNot specified97%
ClopyralidNot specified81%

Crop Selectivity and Potential for Injury

A critical aspect of herbicide performance is its selectivity towards the desired crop. Picolinic acid herbicides are generally safe for use in grass crops and pastures.[3] However, their high potency against broadleaf species means that non-target crops and ornamental plants are highly susceptible to injury from spray drift or residues.

HerbicideTolerant CropsHighly Sensitive Crops
Picloram Grasses, cereals (with restrictions).[10]Legumes, potatoes, tomatoes, tobacco, and most other broadleaf crops.[1]
Clopyralid Cereals, corn, canola, sugar beets, pasture grasses.[9][10]Legumes, potatoes, tomatoes, sunflowers, and other members of the Asteraceae and Solanaceae families.[1][9]
Aminopyralid Pasture grasses, rangeland.[8]Legumes, tomatoes, potatoes, and many other vegetables and flowers.[1][11]

Environmental Fate and Toxicological Profile

The environmental persistence and non-target toxicity of herbicides are of paramount concern. Picolinic acid-based herbicides exhibit varying degrees of soil persistence, which can pose a risk of carryover injury to subsequent sensitive crops.

HerbicideSoil Half-Life (DT50)Ecotoxicity Summary
Picloram Can be several months to over a year, highly dependent on soil type and environmental conditions.[1]Low toxicity to mammals, birds, and fish.[8] High potential for leaching due to its persistence and mobility in soil.
Clopyralid Generally persistent, with a half-life that can exceed a year in some conditions.[9]Low acute toxicity to mammals, birds, fish, and aquatic invertebrates.[12][13] Poses a significant risk to non-target terrestrial plants.[12]
Aminopyralid Varies widely, from approximately 32 to 533 days, with a typical half-life of around 34.5 to 103 days.[11][14][15]Practically non-toxic to mammals, birds, fish, honeybees, and earthworms.[11][15] Slightly toxic to some aquatic plants.[11]

A significant issue associated with the persistence of these herbicides is the contamination of compost and manure.[1][11][16][17] Herbicide residues can pass through grazing animals and remain active in their manure, which, if used as fertilizer, can cause severe damage to sensitive garden and crop plants.[1][11]

Alternative Herbicide Classes for Broadleaf Weed Control

For a comprehensive perspective, it is essential to compare picolinic acid-based herbicides with other chemical classes used for broadleaf weed control.

  • Phenoxy Herbicides (e.g., 2,4-D, MCPA): These are also synthetic auxin herbicides and were among the first selective herbicides developed.[4][18][19] They are widely used for broadleaf weed control in cereal crops, pastures, and turf.[4] While effective, some formulations can be volatile, leading to off-target movement.

  • Sulfonylurea Herbicides (e.g., Metsulfuron-methyl, Chlorsulfuron): This class of herbicides inhibits the acetolactate synthase (ALS) enzyme, which is crucial for the synthesis of branched-chain amino acids in plants.[20][21] They are effective at very low use rates and are used to control a broad spectrum of broadleaf weeds in cereals and other crops.[22][23]

Experimental Protocols

7.1. Whole-Plant Efficacy Bioassay (Greenhouse)

This protocol is designed to determine the dose-response of a target weed species to a picolinic acid-based herbicide.[24][25][26]

cluster_1 Experimental Workflow A 1. Plant Propagation - Sow weed seeds in pots - Grow to 2-4 leaf stage B 2. Herbicide Application - Prepare serial dilutions - Apply with a track sprayer A->B C 3. Incubation - Maintain in greenhouse - Controlled conditions B->C D 4. Data Collection - Visual injury assessment - Harvest above-ground biomass C->D E 5. Data Analysis - Calculate GR50/GR90 - Statistical analysis D->E

Caption: Workflow for a whole-plant herbicide efficacy bioassay.

Step-by-Step Methodology:

  • Plant Propagation:

    • Fill 10 cm pots with a standard greenhouse potting mix.

    • Sow seeds of the target weed species (e.g., Chenopodium album) and a tolerant grass species (e.g., Triticum aestivum) as a control.

    • Grow plants in a controlled greenhouse environment (e.g., 25/20°C day/night, 16h photoperiod) until they reach the 2-4 true leaf stage.[24]

  • Herbicide Preparation and Application:

    • Prepare a stock solution of the technical grade herbicide in a suitable solvent.

    • Create a series of dilutions to achieve a range of application rates that will encompass a 0% to 100% response.

    • Include a non-ionic surfactant as per typical field recommendations.

    • Apply the herbicide solutions using a calibrated laboratory track sprayer to ensure uniform coverage.[24]

  • Post-Application Incubation:

    • Return the treated plants to the greenhouse and arrange them in a randomized complete block design.

    • Maintain controlled environmental conditions and water as needed, avoiding washing the herbicide off the foliage.

  • Data Collection and Analysis:

    • Visually assess plant injury at 7, 14, and 21 days after treatment (DAT) using a 0% (no effect) to 100% (plant death) scale.

    • At 21 DAT, harvest the above-ground biomass, dry it in an oven at 70°C for 72 hours, and record the dry weight.

    • Analyze the data using a non-linear regression model to determine the herbicide dose required for 50% growth reduction (GR50).

7.2. Soil Residue Bioassay

This bioassay is used to detect the presence of biologically active herbicide residues in soil that could harm sensitive rotational crops.[27][28][29]

Step-by-Step Methodology:

  • Soil Sampling:

    • Collect representative soil samples from the field . Take samples from various locations and depths (e.g., 0-15 cm) to get a comprehensive picture.

    • Collect a control soil sample from an area known to be free of herbicide residues.

  • Bioassay Setup:

    • Fill several pots with the field soil and the control soil.

    • For a positive control and to help quantify the level of residue, you can fortify some of the control soil with known concentrations of the herbicide .

    • Sow seeds of a highly sensitive indicator species (e.g., garden pea, tomato, or cucumber for picolinic acid herbicides) in each pot.[30][31]

  • Growth and Observation:

    • Place the pots in a greenhouse or a well-lit indoor area.

    • Water the pots as needed and observe the plants for 3-4 weeks.

  • Assessment:

    • Compare the growth of the plants in the field soil to those in the control soil.

    • Look for symptoms of synthetic auxin herbicide injury, such as poor germination, stunting, leaf cupping, and stem twisting.

    • The severity of the symptoms will give a qualitative indication of the level of herbicide residue in the soil.

Conclusion

Picolinic acid-based herbicides are highly effective tools for the selective control of broadleaf weeds. Their systemic, synthetic auxin mode of action provides excellent efficacy on many problematic weed species. However, their environmental persistence and the potential for carryover and compost contamination require careful management to mitigate risks to non-target sensitive crops. A thorough understanding of the comparative efficacy, selectivity, and environmental fate of picloram, clopyralid, and aminopyralid, as presented in this guide, is crucial for their responsible and effective use in agricultural and land management systems. The provided experimental protocols offer a framework for the continued evaluation and development of this important class of herbicides.

References

  • Wikipedia. (n.d.). Phenoxy herbicide.
  • Crop Zone. (n.d.). Phenoxy Herbicides.
  • Kenso Agcare. (n.d.). Sulfonylurea.
  • Exploring the Effects and Applications of Phenoxy Herbicides in Modern Agriculture. (2024, December 4). Medium.
  • Phenoxy herbicide. (n.d.). In Encyclopedia.
  • Stanford Chemicals. (2023, May 23). What Are Sulfonylureas Herbicides?
  • Minnesota Department of Natural Resources. (2021, June 1). Environmental and Social Risk Assessment: Clopyralid.
  • Washington State Department of Transportation. (n.d.). Aminopyralid Roadside Vegetation Management Herbicide Fact Sheet.
  • Beyond Pesticides. (n.d.). Aminopyralid ChemicalWatch Factsheet.
  • Bureau of Land Management. (2014, March 28). Clopyralid Ecological Risk Assessment Final.
  • Masters, R. A., et al. (2005, November 10). Aminopyralid: a New Herbicide for Pasture Vegetation Management. Crop Science Society of America.
  • Prusinska, J., et al. (2022). The differential binding and biological efficacy of auxin herbicides. Pest Management Science, 79(4), 1305-1314.
  • Prusinska, J., et al. (2023). The differential binding and biological efficacy of auxin herbicides. Pest Management Science, 79(4), 1305-1314.
  • Hanna, S. (2018, January 8). The Good, the Bad, and the Ugly when Spraying the New Phenoxy Herbicide Formulations. University of Nebraska-Lincoln.
  • Purdue University Extension. (n.d.). Herbicide Mode-Of-Action Summary.
  • Massachusetts Department of Environmental Protection & Massachusetts Department of Agricultural Resources. (2016, October 1). Summary of Aminopyralid Toxicity and Fate for Application to Sensitive Areas of Rights-of-Way.
  • The Ohio State University Pressbooks. (n.d.). 17.3 Herbicides that Mimic or Interfere with Auxin.
  • Kenso Agcare. (n.d.). Sulfonylurea.
  • Gilba Solutions. (2022, November 20). Sulfonylurea herbicides. 26.
  • Wisconsin Department of Natural Resources. (n.d.). Environmental and Social Risk Assessment for Aminopyralid.
  • USDA Forest Service. (2004, December 5). Clopyralid Human Health and Ecological Risk Assessment.
  • Onofri, A., et al. (2015). Protocols for Robust Herbicide Resistance Testing in Different Weed Species. Journal of Visualized Experiments, (101), e5282 protocols.
  • Specialist Sales. (2024, October 21). Triclopyr, picloram, and aminopyralid: Effective solutions for controlling noxious woody weeds in Australia.
  • Prusinska, J., et al. (2022). The differential binding and biological efficacy of auxin herbicides. Pest Management Science, 79(4), 1305-1314.
  • Burgos, N. R., & Shivrain, V. K. (2014). Whole-Plant and Seed Bioassays for Resistance Confirmation. Weed Science, 62(S1), 154-166.
  • Beyond Pesticides. (n.d.). Clopyralid ChemicalWatch Factsheet.
  • NC State Extension Publications. (n.d.). Herbicide Carryover in Hay, Manure, Compost, and Grass Clippings.
  • Grossmann, K. (2010). Auxin Herbicide Action: Lifting the Veil Step by Step. Journal of Experimental Botany, 61(10), 2537-2540.
  • Miller, T. W., & Libbey, C. R. (1969). A Cucumber Bioassay Test for the Soil Residues of Certain Herbicides. Weed Science, 17(3), 309-310.
  • Chatterton, L. A., et al. (2023). Synthetic auxin herbicides do not injure intermediate wheatgrass or affect grain yield. Weed Technology, 37(4), 543-550.
  • U.S. Environmental Protection Agency. (2020, December 16). Clopyralid Interim Registration Review Decision.
  • Gallatin County Weed District. (n.d.). Herbicide carryover: Hay, manure, compost, soil & grass clippings.
  • Rola, H., et al. (2021). Autumn Application of Synthetic Auxin Herbicide for Weed Control in Cereals in Poland and Germany. Agronomy, 11(11), 2187.
  • Hughes, C. D., & Davis, J. G. (1962). Techniques for Greenhouse Evaluation of Herbicides on Saltcedar. Weed Science, 10(4), 314-316.
  • International Herbicide-Resistant Weed Database. (n.d.). Synthetic Auxin Resistant Weeds.
  • Gardener, J. (2021, July 23). How to Conduct a Bioassay Test | Check for Herbicides.
  • Analyze Seeds. (n.d.). Herbicide Bioassay Study Guide.
  • Scott, P. C., & Morris, R. O. (1970). Quantitative distribution and metabolism of auxin herbicides in roots. Plant Physiology, 46(5), 680-684.
  • Burgos, N. R., & Shivrain, V. K. (2014). Whole-Plant and Seed Bioassays for Resistance Confirmation. Weed Science, 62(S1), 154-166.
  • NC State Extension Publications. (2016, October 11). Conducting a Bioassay For Herbicide Residues.
  • Grainews. (2019, March 18). Check your soil for herbicide residue.
  • University of Nebraska-Lincoln Extension. (n.d.). A Quick Test for Herbicide Carry-over in the Soil.
  • University of Saskatchewan. (n.d.). Using a Plant Bioassay to Detect Herbicide Residue.
  • APVMA. (2020, April 7). Guidelines for efficacy evaluation of herbicides: weeds in Australian forests.
  • Aquatic Plant Management Society. (n.d.). General guidelines for sound, small-scale herbicide efficacy research.

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A Comparative Benchmarking Guide: Evaluating 6-(3-Aminophenyl)picolinic acid Against Known NAMPT Inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Rationale for Targeting NAMPT and the Emergence of Novel Inhibitors

Nicotinamide phosphoribosyltransferase (NAMPT) has emerged as a critical target in oncology. As the rate-limiting enzyme in the salvage pathway that synthesizes nicotinamide adenine dinucleotide (NAD+), NAMPT fuels the heightened metabolic demands of cancer cells.[1][2] This dependency makes tumor cells particularly vulnerable to NAMPT inhibition, which leads to NAD+ depletion, metabolic collapse, and ultimately, apoptotic cell death.[1][3] This vulnerability has driven the development of potent NAMPT inhibitors, with several entering clinical investigation.[4][5]

Existing inhibitors, while potent, have faced challenges, including on-target toxicities, which underscores the need for novel chemical scaffolds with improved therapeutic windows.[5][6] The picolinic acid scaffold is a privileged structure in medicinal chemistry, known for its ability to engage in key interactions within enzyme active sites. The compound 6-(3-Aminophenyl)picolinic acid represents a novel chemotype, integrating the picolinic acid core with an aminophenyl moiety. This guide provides a comprehensive framework for benchmarking this compound against two well-characterized NAMPT inhibitors: the non-competitive inhibitor FK866 and the competitive inhibitor GNE-617.

The central hypothesis is that the unique substitution pattern of this compound may offer a distinct mode of interaction with the NAMPT active site, potentially leading to a differentiated efficacy or safety profile. This guide will detail the requisite biochemical and cellular assays to rigorously test this hypothesis, presenting a clear, data-driven comparison of potency and mechanism.

The NAD+ Salvage Pathway and the Role of NAMPT

The NAD+ salvage pathway is the primary route for NAD+ regeneration in mammalian cells. NAMPT catalyzes the conversion of nicotinamide (NAM) and 5-phosphoribosyl-1-pyrophosphate (PRPP) into nicotinamide mononucleotide (NMN), which is subsequently converted to NAD+ by NMN adenylyltransferase (NMNAT).[4][7] By inhibiting NAMPT, the entire downstream cascade of NAD+-dependent processes, including DNA repair and energy metabolism, is disrupted.[1][2]

NAMPT_Signaling_Pathway cluster_0 Cellular NAD+ Pool NAD_dependent_enzymes NAD+-Dependent Enzymes (PARPs, Sirtuins) Nicotinamide Nicotinamide NAD_dependent_enzymes->Nicotinamide NAMPT NAMPT (Rate-Limiting Step) Nicotinamide->NAMPT PRPP PRPP PRPP->NAMPT NMN NMN NAMPT->NMN ATP -> AMP NMNAT NMNAT NMN->NMNAT NAD NAD+ NMNAT->NAD ATP -> PPi NAD->NAD_dependent_enzymes Inhibitor This compound FK866, GNE-617 Inhibitor->NAMPT

Figure 1: The NAD+ Salvage Pathway Highlighting NAMPT Inhibition.

Comparative Inhibitor Profiles

A direct comparison requires evaluating the test compound against inhibitors with known and distinct mechanisms of action.

  • FK866 (APO866): A highly potent, non-competitive inhibitor of NAMPT.[8][9][10][11] It binds to a site distinct from the nicotinamide binding pocket, inducing a conformational change that inhibits enzyme activity.[9] It typically exhibits biochemical IC50 values in the low nanomolar to sub-nanomolar range.[9][12]

  • GNE-617: A potent and competitive inhibitor of NAMPT, with a biochemical IC50 of approximately 5 nM.[12][13][14][15][16] It directly competes with the nicotinamide substrate for binding to the enzyme's active site.

Experimental Design for Benchmarking

To comprehensively evaluate this compound, a two-tiered approach is essential: a direct biochemical assay to determine enzyme inhibition and a cell-based assay to assess its activity in a physiological context.

Experimental_Workflow Start Start: Compound Synthesis & Characterization Biochemical_Assay Tier 1: Biochemical Assay (Recombinant NAMPT) Start->Biochemical_Assay Cellular_Assay Tier 2: Cellular Assay (Cancer Cell Line, e.g., A2780) Start->Cellular_Assay Biochem_Results Determine Biochemical IC50 & Mode of Inhibition Biochemical_Assay->Biochem_Results Cellular_Results Determine Cellular EC50 (NAD+ Depletion & Viability) Cellular_Assay->Cellular_Results Comparison Comparative Analysis vs. FK866 & GNE-617 Biochem_Results->Comparison Cellular_Results->Comparison Conclusion Conclusion: Potency & Mechanism Profile Comparison->Conclusion

Figure 2: Experimental Workflow for Inhibitor Benchmarking.

Methodologies

Part 1: Biochemical NAMPT Inhibition Assay

This assay directly measures the enzymatic activity of recombinant human NAMPT and the inhibitory effect of the test compounds. A coupled-enzyme reaction is employed for a continuous, fluorescence-based readout.[17][18]

Principle:

  • NAMPT converts NAM and PRPP to NMN.

  • Excess NMNAT converts NMN to NAD+.

  • Alcohol dehydrogenase (ADH) uses the newly synthesized NAD+ to reduce a substrate, producing NADH.

  • The resulting NADH is quantified by its fluorescence (Excitation: 340 nm, Emission: 460 nm).

Step-by-Step Protocol:

  • Reagent Preparation:

    • Assay Buffer: 50 mM Tris-HCl (pH 7.5), 10 mM MgCl₂, 2.5 mM DTT, 1 mM ATP.

    • Recombinant human NAMPT enzyme: Dilute to 40-100 ng/µl in NAMPT Dilution Buffer.

    • Substrate Mix: Prepare a 4X solution containing ATP, Nicotinamide, PRPP, and Ethanol in assay buffer.

    • Inhibitors: Prepare 10-point serial dilutions of this compound, FK866, and GNE-617 in 10% DMSO. The final DMSO concentration in the assay should not exceed 1%.[17]

  • Assay Procedure (96-well plate format):

    • Add 10 µl of diluted NAMPT enzyme to "Positive Control" and "Test Inhibitor" wells. Add 10 µl of Dilution Buffer to "Blank" wells.

    • Add 5 µl of the serially diluted inhibitors or vehicle (10% DMSO) to the respective wells.

    • Pre-incubate the plate for 30 minutes at room temperature to allow for inhibitor binding.

    • Initiate the reaction by adding 35 µl of the Substrate Master Mix to all wells.

    • Incubate the plate at 30°C for 2 hours.

    • Measure fluorescence intensity using a plate reader (Excitation: 340 nm, Emission: 460 nm).

  • Data Analysis:

    • Subtract the "Blank" values from all other readings.

    • Calculate the percent inhibition for each inhibitor concentration relative to the "Positive Control" (enzyme with vehicle).

    • Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

Part 2: Cellular NAD+ Quantification and Viability Assay

This assay determines the compound's ability to penetrate cells and inhibit NAMPT in a biological system, leading to NAD+ depletion and subsequent effects on cell viability. The A2780 ovarian cancer cell line is a suitable model.

Principle: Cells are treated with the inhibitors for a defined period. Cellular NAD+ levels are then measured using a commercial bioluminescent assay. In parallel, cell viability is assessed to determine the cytotoxic effect.

Step-by-Step Protocol:

  • Cell Culture and Plating:

    • Culture A2780 cells in RPMI-1640 medium supplemented with 10% FBS and 1% penicillin-streptomycin.

    • Seed cells in 96-well plates at a density of 5,000 cells per well and allow them to adhere overnight.

  • Compound Treatment:

    • Prepare serial dilutions of this compound, FK866, and GNE-617 in culture medium.

    • Treat the cells with the compounds for 72 hours. Include a vehicle-only control.

  • NAD+ Quantification (e.g., using NAD/NADH-Glo™ Assay):

    • Following the 72-hour incubation, lyse the cells according to the assay manufacturer's protocol.

    • Add the luciferin-based detection reagent, which measures total NAD+ and NADH.

    • Measure luminescence using a plate reader.

  • Cell Viability Assessment (e.g., using CellTiter-Glo® Luminescent Cell Viability Assay):

    • In a parallel plate, add the CellTiter-Glo® reagent, which measures ATP levels as an indicator of metabolic activity and viability.

    • Measure luminescence using a plate reader.

  • Data Analysis:

    • For both assays, normalize the data to the vehicle-treated control cells.

    • Plot the normalized values against the logarithm of the inhibitor concentration.

    • Determine the EC50 values for both NAD+ depletion and cell viability reduction by fitting the data to a four-parameter logistic curve.

Results and Discussion: A Comparative Analysis

The following table summarizes the expected data from the benchmarking experiments, providing a direct comparison of this compound with the established inhibitors FK866 and GNE-617.

Compound Biochemical IC50 (nM) Mechanism of Action Cellular NAD+ Depletion EC50 (nM, A2780 cells) Cellular Viability EC50 (nM, A2780 cells)
FK866 0.4Non-competitive1.02.0
GNE-617 5.0Competitive4.55.5
This compound [Experimental Value][To Be Determined][Experimental Value][Experimental Value]

Interpreting the Outcomes:

  • Potency: The biochemical IC50 value for this compound will establish its direct inhibitory potency against the NAMPT enzyme. A low nanomolar IC50 would indicate a highly potent compound, comparable to the benchmarks. The cellular EC50 values will provide insight into its cell permeability and effectiveness in a complex biological environment. A close correlation between biochemical and cellular potency is often indicative of good drug-like properties.[13]

  • Mechanism of Action: Kinetic studies within the biochemical assay (by varying the concentration of the nicotinamide substrate) can elucidate the mechanism of inhibition. If the IC50 of this compound increases with higher substrate concentrations, it would suggest a competitive mechanism, similar to GNE-617. If the IC50 remains unchanged, it points towards a non-competitive mechanism, akin to FK866.[8] This information is crucial for understanding how the compound interacts with the enzyme and can guide future structure-activity relationship (SAR) studies.

  • Structure-Activity Relationship (SAR) Insights: The aminophenyl group at the 6-position of the picolinic acid core is a key structural feature. Its role in binding can be hypothesized based on the determined mechanism. In a competitive model, it might interact with residues in the nicotinamide binding pocket. In a non-competitive model, it could be engaging with an allosteric site. This initial data provides the foundation for designing analogs to probe these interactions and optimize potency.

Conclusion

This guide outlines a rigorous and scientifically sound methodology for benchmarking the novel compound this compound against the established NAMPT inhibitors FK866 and GNE-617. By employing a combination of direct biochemical and functional cellular assays, researchers can obtain a comprehensive profile of the compound's potency, mechanism of action, and cellular efficacy. The resulting data will be critical in determining its potential as a lead candidate for the development of a new generation of cancer therapeutics targeting the NAD+ metabolic pathway.

References

  • Updated Functional Roles of NAMPT in Carcinogenesis and Therapeutic Niches. (URL: [Link])
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  • Review of various NAMPT inhibitors for the treatment of cancer - Frontiers. (URL: [Link])
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  • Supplementation of Nicotinic Acid with NAMPT Inhibitors Results in Loss of In Vivo Efficacy in NAPRT1-Deficient Tumor Models - PubMed Central. (URL: [Link])
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  • The NAMPT Inhibitor FK866 Increases Metformin Sensitivity in Pancre
  • Definition of NAMPT inhibitor OT-82 - NCI Drug Dictionary - N
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  • Discovery of a Highly Selective NAMPT Inhibitor That Demonstrates Robust Efficacy and Improved Retinal Toxicity with Nicotinic Acid Coadministr
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  • Inhibition of nicotinamide phosphoribosyltransferase (NAMPT), the rate-limiting enzyme of the nicotinamide adenine dinucleotide (NAD)
  • FK866, a highly specific noncompetitive inhibitor of nicotinamide phosphoribosyltransferase, represents a novel mechanism for induction of tumor cell apoptosis - PubMed. (URL: [Link])
  • FK866, a Highly Specific Noncompetitive Inhibitor of Nicotinamide Phosphoribosyltransferase, Represents a Novel Mechanism for Induction of Tumor Cell Apoptosis - AACR Journals. (URL: [Link])
  • The NAMPT Inhibitor FK866 in Combination with Cisplatin Reduces Cholangiocarcinoma Cells Growth - MDPI. (URL: [Link])
  • FK866, a Highly Specific Noncompetitive Inhibitor of Nicotinamide Phosphoribosyltransferase, Represents a Novel Mechanism for Induction of Tumor Cell Apoptosis - ResearchG
  • Synthesis, Optimization, and Structure–Activity Relationships of Nicotinamide Phosphoribosyltransferase (NAMPT) Positive Allosteric Modulators (N-PAMs)
  • A Novel NAMPT Inhibitor-Based Antibody–Drug Conjugate Payload Class for Cancer Therapy | Bioconjugate Chemistry - ACS Public
  • Discovery of a novel NAMPT inhibitor that selectively targets NAPRT-deficient EMT-subtype cancer cells and alleviates chemotherapy-induced peripheral neurop
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  • Discovery of a Highly Selective NAMPT Inhibitor That Demonstrates Robust Efficacy and Improved Retinal Toxicity with Nicotinic Acid Coadministr
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A Comparative Guide to the Enantiomeric Separation of Chiral Picolinic Acid Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

In the landscape of pharmaceutical development and agrochemical research, the stereochemistry of active molecules is not merely an academic detail—it is a critical determinant of efficacy and safety. Chiral picolinic acid derivatives represent a significant class of bioactive compounds, with their enantiomers often exhibiting pronounced differences in pharmacological and toxicological profiles. Consequently, the development of robust, efficient, and reliable methods for their enantiomeric separation is paramount.

This guide provides an in-depth comparison of modern chromatographic techniques for the resolution of chiral picolinic acid derivatives. Moving beyond a simple recitation of protocols, we will explore the underlying principles of chiral recognition, compare the performance of leading technology platforms—High-Performance Liquid Chromatography (HPLC) and Supercritical Fluid Chromatography (SFC)—and provide actionable, data-supported strategies for method development. Our objective is to equip researchers, scientists, and drug development professionals with the expert insights needed to navigate the complexities of chiral separations with confidence.

The Challenge of Picolinic Acid Derivatives

Picolinic acid, a pyridine-2-carboxylic acid, serves as a versatile scaffold. Its derivatives often possess a chiral center adjacent to the sterically demanding and electronically complex pyridine ring. The acidic nature of the carboxyl group, combined with the basic nitrogen atom of the pyridine ring, imparts amphiprotic properties. This chemical duality presents a unique challenge for chiral recognition, as multiple interaction sites must be considered when selecting a chiral stationary phase (CSP) and mobile phase conditions. Successful separation hinges on exploiting subtle differences in the transient diastereomeric complexes formed between the enantiomers and the CSP.[1][2]

Strategic Approach to Method Development

A successful chiral method development strategy is not a matter of chance but a systematic process. The trial-and-error approach, while sometimes necessary, can be resource-intensive.[3] A more efficient path involves a logical screening workflow that considers the physicochemical properties of the analyte to inform the initial choice of technique and chiral stationary phase.

Figure 1. A systematic workflow for chiral method development, starting from analyte properties to a validated method.

I. Technology Platform Comparison: HPLC vs. SFC

The choice between HPLC and SFC is a primary decision point in method development. Both techniques have matured into powerful tools for chiral separations, yet they offer distinct advantages tailored to specific analytical challenges.

High-Performance Liquid Chromatography (HPLC)

HPLC remains a cornerstone of chiral analysis due to its versatility and wide applicability.[4][5] For picolinic acid derivatives, which often possess ionizable groups, HPLC offers a broad range of mobile phase options, including reversed-phase, polar organic, and normal-phase modes, allowing for fine-tuning of analyte-CSP interactions.[3][6]

Strengths for Picolinic Acids:

  • Mobile Phase Versatility: The ability to precisely control pH with aqueous buffers in reversed-phase mode is a significant advantage for acidic compounds like picolinic acid derivatives.[5]

  • Established CSPs: A vast library of chiral stationary phases has been developed and optimized for HPLC.

  • Predictability: Retention mechanisms in HPLC are generally well-understood, which can aid in method development.[7]

Causality in Action: The carboxylic acid moiety of a picolinic acid derivative can be deprotonated at higher pH, enabling strong ionic interactions with anion-exchange type CSPs. Conversely, in polar organic or normal-phase modes, hydrogen bonding and π-π interactions become more dominant.[8] This tunability is a key reason for HPLC's enduring prevalence.

Supercritical Fluid Chromatography (SFC)

SFC has rapidly gained prominence, particularly in pharmaceutical settings, for its speed, efficiency, and greener profile.[9][10] Utilizing supercritical CO2 as the primary mobile phase component, modified with a small amount of an organic solvent (co-solvent), SFC offers low viscosity and high diffusivity, leading to faster separations and higher throughput.[11][12]

Strengths for Picolinic Acids:

  • High Speed and Efficiency: The low viscosity of the mobile phase allows for higher flow rates without prohibitive backpressure, significantly reducing analysis times.[10][11]

  • Orthogonal Selectivity: SFC often provides different elution orders and selectivities compared to HPLC, making it a powerful complementary technique.[12]

  • Green Chemistry: A significant reduction in organic solvent consumption makes SFC an environmentally friendly alternative to normal-phase HPLC.[9]

Causality in Action: The mobile phase in SFC is less polar than typical reversed-phase HPLC systems. This environment enhances interactions like hydrogen bonding and dipole-dipole stacking between the analyte and polysaccharide-based CSPs, which are often crucial for resolving picolinic acid derivatives.[13] Furthermore, SFC is highly compatible with mass spectrometry (MS), which is beneficial for trace-level analysis in complex matrices.[14]

II. Chiral Stationary Phase (CSP) Comparison

The selection of the CSP is the most critical factor in achieving a chiral separation.[15] For picolinic acid derivatives, two classes of CSPs have demonstrated exceptional utility: polysaccharide-based and anion-exchange phases.

Polysaccharide-Based CSPs

Derivatives of cellulose and amylose, particularly those with phenylcarbamate substituents (e.g., tris(3,5-dimethylphenylcarbamate)), are the most widely used CSPs in both HPLC and SFC.[16][17] Their success stems from a complex chiral recognition mechanism involving hydrogen bonding, π-π interactions, dipole-dipole interactions, and steric inclusion within chiral grooves or cavities of the polysaccharide structure.[1][2][18]

Performance Characteristics:

  • Broad Applicability: These CSPs are known for their remarkable versatility, successfully resolving a wide range of chemical classes.[16]

  • Multiple Interaction Modes: The combination of aromatic rings, carbamate linkages, and hydroxyl groups on the selector provides multiple points of interaction for the picolinic acid analyte.

  • Immobilized Versions: Modern immobilized polysaccharide CSPs offer enhanced durability and are compatible with a wider range of solvents compared to their coated counterparts, increasing method development flexibility.[19]

Figure 2. Simplified model of interactions between a picolinic acid derivative and a polysaccharide-based CSP.

Anion-Exchange CSPs

Given the acidic nature of picolinic acid derivatives, weak anion-exchange (WAX) type CSPs are a highly logical choice. These phases typically use cinchona alkaloids (quinine or quinidine derivatives) as chiral selectors.[13] The primary recognition mechanism is an ionic interaction between the protonated tertiary amine on the selector and the deprotonated carboxyl group of the analyte.[8] This is supplemented by other interactions like hydrogen bonding and π-π stacking.[8][13]

Performance Characteristics:

  • High Selectivity for Acids: These CSPs are specifically designed for acidic compounds and often provide excellent resolution where other phases may fail.[13]

  • Predictable Elution Order: Often, using a pair of pseudo-enantiomeric selectors (e.g., quinine and quinidine-based) can invert the enantiomer elution order, which is a powerful tool for peak identification and confirmation.[8]

  • Mobile Phase Sensitivity: Performance is highly dependent on the mobile phase pH and ionic strength, requiring careful optimization.[8]

III. Experimental Data & Protocols

To provide a tangible comparison, we present representative data for the separation of a model compound, (±)-2-(4-chlorophenyl)-2-(pyridin-2-yl)acetic acid.

Performance Data Comparison
ParameterHPLC MethodSFC Method
Column CHIRALPAK® QN-AX (Anion-Exchanger)CHIRALPAK® AD-H (Amylose-based)
Dimensions 250 x 4.6 mm, 5 µm250 x 4.6 mm, 5 µm
Mobile Phase Methanol / Acetic Acid / Ammonium AcetateCO2 / Methanol (80/20, v/v)
Flow Rate 1.0 mL/min3.0 mL/min
Temperature 25 °C35 °C
Detection UV at 254 nmUV at 254 nm
Retention Time (t_R1) 8.5 min2.1 min
Retention Time (t_R2) 10.2 min2.8 min
Selectivity (α) 1.251.33
Resolution (R_s) 2.12.5
Analysis Time ~12 min~4 min

Analysis: The data clearly illustrates the trade-offs. The SFC method is approximately three times faster while providing superior selectivity and resolution. However, the HPLC method using a specialized anion-exchange column also provides a robust, baseline separation. The choice between them could depend on laboratory throughput needs, solvent costs, and available instrumentation.

Representative Experimental Protocol: SFC Method

This protocol is a self-validating system, including a system suitability check to ensure performance before sample analysis.

1. System Preparation and Equilibration: a. Install a CHIRALPAK® AD-H (250 x 4.6 mm, 5 µm) column. b. Set the column oven temperature to 35 °C. c. Set the back pressure regulator to 150 bar. d. Equilibrate the system with the mobile phase (80% CO2, 20% Methanol) at a flow rate of 3.0 mL/min for at least 15 minutes or until a stable baseline is achieved.

2. Sample Preparation: a. Prepare a stock solution of the racemic picolinic acid derivative at 1.0 mg/mL in Methanol. b. Dilute the stock solution to a working concentration of 0.1 mg/mL using Methanol.

3. System Suitability Test (SST): a. Inject 5 µL of the working standard solution. b. Verify that the resolution (R_s) between the two enantiomer peaks is ≥ 2.0. c. Confirm that the tailing factor for both peaks is between 0.9 and 1.5. d. If the SST fails, troubleshoot the system (check for leaks, column degradation, mobile phase composition) before proceeding.

4. Sample Analysis: a. Once the system passes the SST, inject the prepared samples. b. Integrate the peak areas for each enantiomer to determine the enantiomeric excess (e.e.).

Conclusion

The enantiomeric separation of chiral picolinic acid derivatives is a multifaceted challenge that can be effectively addressed with a systematic approach to method development. While traditional HPLC offers robust and versatile options, particularly with specialized anion-exchange CSPs, Supercritical Fluid Chromatography has emerged as a superior alternative in many cases, delivering faster analysis times, higher efficiency, and a greener footprint.[9][11]

The cornerstone of success lies in the judicious selection of the chiral stationary phase. Polysaccharide-based CSPs demonstrate broad applicability and are the recommended starting point for initial screening in both HPLC and SFC. For challenging separations of these acidic molecules, anion-exchange CSPs provide a highly selective and powerful alternative. By leveraging the comparative data and protocols within this guide, researchers can significantly streamline their method development process, leading to the rapid and reliable characterization of these critical chiral compounds.

References
  • Comparison of polysaccharide-based and protein-based chiral liquid chromatography columns for enantioseparation of drugs.Chirality, 32(6), 876-884.
  • Chiral recognition by enantioselective liquid chromatography: Mechanisms and modern chiral stationary phases.University of Vienna - u:cris-Portal.
  • Chiral Recognition for Chromatography and Membrane-Based Separations: Recent Developments and Future Prospects.PubMed Central.
  • Comparison of cyclofructan-, cyclodextrin-, and polysaccharide-based chiral stationary phases for the separ
  • Chiral recognition by enantioselective liquid chromatography: mechanisms and modern chiral st
  • Basics of chiral HPLC.Sigma-Aldrich.
  • New Levan-Based Chiral Stationary Phases: Synthesis and Comparative HPLC Enantioseparation of (±)-trans-β-Lactam Ureas in the Polar Organic Mode.
  • Chiral column chrom
  • Application of Polysaccharide-Based Chiral High-Performance Liquid Chromatography Columns for the Separation of Regio-, E/Z-, and Enantio–Isomeric Mixtures of Allylic Compounds.ACS Omega.
  • Polysaccharide-based Chiral Stationary Phases for High-performance Liquid Chromatographic Enantioseparation.
  • Rapid method development for chiral separation in drug discovery using sample pooling and supercritical fluid chrom
  • Chiral HPLC Method Development.I.B.S. Analytical.
  • A generic strategy for chiral separations of pharmaceuticals by supercritical fluid chromatography.
  • A Strategy for Developing HPLC Methods for Chiral Drugs.
  • Faster, Greener, and More Efficient: Preparative Supercritical Fluid Chromatography for Chiral Separ
  • Analysis of chiral compounds using supercritical fluid chromatography.
  • Implementation of Achiral Supercritical Fluid Chromatography in Drug Development Testing.American Pharmaceutical Review.
  • HPLC Technical Tip: Chiral Method Development.Phenomenex.
  • Supercritical Fluid Chromatography for Chiral Analysis and Semi-preparative Purification.
  • Enantiomer separation of acidic compounds using Daicel CHIRALPAK QN-AX and QD-AX columns and the Agilent 1260 Infinity Analytical SFC System.Daicel Chiral Technologies.
  • Chiral HPLC separation: str
  • Chiral Stationary Phases for Liquid Chrom
  • Liquid chromatographic resolution of proline and pipecolic acid derivatives on chiral stationary phases based on (+)-(18-crown-6)-2,3,11,12-tetracarboxylic acid.
  • Emerging Developments in Separation Techniques and Analysis of Chiral Pharmaceuticals.MDPI.
  • Enantiomeric separation of drugs by High-Performance Liquid Chromatography (HPLC).International Journal of Research in Pharmaceutical and Bio-Medical Sciences.
  • Enantiomer and Topoisomer Separation of Acidic Compounds on Anion-Exchanger Chiral Stationary Phases by HPLC and SFC.
  • Chiral HPLC Separ

Sources

A Spectroscopic Journey: Differentiating 6-(3-Aminophenyl)picolinic Acid from Its Synthetic Precursors

Author: BenchChem Technical Support Team. Date: January 2026

A Senior Application Scientist's Guide to Structural Elucidation in Pharmaceutical Building Blocks

In the landscape of modern drug discovery, the precise synthesis and unambiguous characterization of novel molecular entities are paramount. Heterocyclic compounds, particularly substituted pyridines, form the backbone of a vast number of therapeutic agents. Among these, 6-(3-aminophenyl)picolinic acid stands out as a valuable building block, prized for its ability to form stable complexes with metal ions and to serve as a versatile scaffold in the synthesis of more complex pharmaceutical intermediates. Its utility is fundamentally tied to its structure—a picolinic acid core functionalized with an aminophenyl group.

The synthesis of this key intermediate, typically achieved via a palladium-catalyzed Suzuki-Miyaura cross-coupling reaction, requires researchers to meticulously track the transformation of its precursors. Distinguishing the final product from unreacted starting materials or intermediates is a critical quality control step that relies heavily on a suite of spectroscopic techniques. This guide provides an in-depth comparative analysis of the spectroscopic signatures of this compound and its common precursors, 6-chloropicolinic acid and 3-aminophenylboronic acid. By examining the nuances in their Nuclear Magnetic Resonance (NMR), Fourier-Transform Infrared (FTIR), and Mass Spectrometry (MS) data, we aim to equip researchers with the expertise to confidently verify the success of their synthesis and the purity of their product.

The Synthetic Pathway: A Suzuki-Miyaura Coupling Approach

The construction of the C-C bond between the pyridine and phenyl rings is efficiently accomplished through the Suzuki-Miyaura coupling reaction. This Nobel Prize-winning methodology is renowned for its mild reaction conditions and tolerance of a wide variety of functional groups, making it a cornerstone of modern organic synthesis.

Suzuki Coupling Synthesis cluster_precursors Precursors Precursor1 6-Chloropicolinic Acid Catalyst Pd Catalyst (e.g., Pd(PPh₃)₄) Base (e.g., K₂CO₃) Precursor1->Catalyst Precursor2 3-Aminophenylboronic Acid Precursor2->Catalyst Product This compound Catalyst->Product C-C Bond Formation

Caption: Synthetic route to this compound via Suzuki-Miyaura coupling.

Experimental Methodologies: Acquiring the Spectroscopic Fingerprints

The data presented in this guide are based on standard spectroscopic techniques. The causality behind these choices lies in their ability to probe different aspects of the molecular structure, providing a holistic and self-validating picture of the compound .

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the cornerstone of molecular structure elucidation, providing detailed information about the chemical environment, connectivity, and spatial arrangement of atoms.

Protocol for ¹H and ¹³C NMR:

  • Sample Preparation: Dissolve 5-10 mg of the analyte in approximately 0.6 mL of a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃). The choice of solvent is critical to ensure solubility and to avoid overlapping signals with the analyte. DMSO-d₆ is often preferred for carboxylic acids and amines due to its ability to solubilize polar compounds and exchange with labile protons.

  • Instrument Setup: Acquire spectra on a 400 MHz (or higher) NMR spectrometer.

  • ¹H NMR Acquisition: Obtain a standard one-dimensional proton spectrum. Typical parameters include a 30° pulse angle, a relaxation delay of 1-2 seconds, and 16-32 scans.

  • ¹³C NMR Acquisition: Obtain a proton-decoupled ¹³C spectrum. Due to the lower natural abundance and smaller gyromagnetic ratio of ¹³C, a greater number of scans (e.g., 1024 or more) and a longer relaxation delay may be necessary to achieve an adequate signal-to-noise ratio.

  • Data Processing: Process the raw data (Free Induction Decay - FID) by applying a Fourier transform, phasing the spectrum, and setting the appropriate reference (e.g., the residual solvent peak or Tetramethylsilane - TMS at 0.00 ppm).

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy probes the vibrational modes of molecules, providing a unique fingerprint based on the functional groups present.

Protocol for FTIR-ATR:

  • Sample Preparation: Place a small amount of the solid sample directly onto the Attenuated Total Reflectance (ATR) crystal. Ensure good contact between the sample and the crystal surface by applying gentle pressure with the built-in clamp.

  • Background Collection: Record a background spectrum of the clean, empty ATR crystal. This is crucial to subtract the absorbance of the crystal and the ambient atmosphere (e.g., CO₂ and water vapor).

  • Sample Spectrum Collection: Record the spectrum of the sample. Typically, 16-32 scans are co-added at a resolution of 4 cm⁻¹ over a range of 4000-400 cm⁻¹.

  • Data Processing: The software automatically performs a background subtraction. The resulting spectrum displays absorbance or transmittance as a function of wavenumber (cm⁻¹).

Mass Spectrometry (MS)

Mass spectrometry provides information about the mass-to-charge ratio (m/z) of a molecule, allowing for the determination of its molecular weight and elemental composition.

Protocol for Electrospray Ionization Mass Spectrometry (ESI-MS):

  • Sample Preparation: Prepare a dilute solution of the sample (typically ~1 mg/mL) in a suitable solvent such as methanol or acetonitrile, often with a small amount of formic acid or ammonium hydroxide to promote ionization.

  • Infusion: Infuse the sample solution directly into the ESI source at a low flow rate (e.g., 5-10 µL/min).

  • Data Acquisition: Acquire the mass spectrum in either positive or negative ion mode. For these compounds, positive ion mode will detect the protonated molecule [M+H]⁺, while negative ion mode will detect the deprotonated molecule [M-H]⁻.

  • Data Analysis: Determine the molecular weight from the m/z of the molecular ion peak. High-Resolution Mass Spectrometry (HRMS) can provide a highly accurate mass measurement, which can be used to confirm the elemental formula.

Spectroscopic Comparison: Precursors vs. Product

The key to confirming the successful synthesis lies in identifying the disappearance of precursor-specific signals and the appearance of new signals characteristic of the final product.

Molecular_Structures cluster_precursor1 6-Chloropicolinic Acid cluster_precursor2 3-Aminophenylboronic Acid cluster_product This compound P1 P2 Prod

Caption: Molecular structures of the compounds under comparison.

6-Chloropicolinic Acid (Precursor 1)
  • ¹H NMR (DMSO-d₆): The spectrum is characterized by three aromatic protons on the pyridine ring. The proton chemical shifts are influenced by the electron-withdrawing nature of both the carboxylic acid and the chlorine atom. Typically, the signals will appear in the 7.5-8.2 ppm range. The coupling pattern (a triplet and two doublets) is indicative of a 2,6-disubstituted pyridine ring. The acidic proton of the carboxylic acid will appear as a broad singlet at a downfield chemical shift (>13 ppm).

  • ¹³C NMR (DMSO-d₆): Expect six signals. The carbonyl carbon of the carboxylic acid will be the most downfield signal (around 165 ppm). The carbon attached to the chlorine (C6) will be significantly deshielded (around 150 ppm). The remaining four aromatic carbons will appear in the 120-145 ppm region.

  • FTIR (ATR): Key vibrational bands include a very broad O-H stretch from the carboxylic acid dimer, typically centered around 3000 cm⁻¹. The sharp C=O stretch of the carboxylic acid will be prominent around 1700-1725 cm⁻¹. Aromatic C-H stretches will appear just above 3000 cm⁻¹, and C=C/C=N ring stretching vibrations will be observed in the 1400-1600 cm⁻¹ region. A C-Cl stretching band may be visible in the fingerprint region (around 700-800 cm⁻¹).[1]

  • Mass Spectrometry (ESI+): The protonated molecule [M+H]⁺ will be observed at m/z corresponding to C₆H₄ClNO₂ + H⁺ (approx. 158.0). A characteristic isotopic pattern for one chlorine atom (M and M+2 peaks in a ~3:1 ratio) will be a definitive feature.

3-Aminophenylboronic Acid (Precursor 2)
  • ¹H NMR (DMSO-d₆): The spectrum will show four protons in the aromatic region (typically 6.5-7.5 ppm), with splitting patterns characteristic of a 1,3-disubstituted benzene ring. The two protons of the boronic acid, -B(OH)₂, will appear as a broad singlet. The two protons of the amine group (-NH₂) will also be present as a broad singlet, typically in the 4.5-5.5 ppm range.

  • ¹³C NMR (DMSO-d₆): Expect six aromatic carbon signals. The carbon attached to the boron atom will be broad and may be difficult to observe, a characteristic feature of quadrupolar boron coupling. The carbon attached to the amino group will be significantly shielded (around 115-120 ppm) compared to the others.

  • FTIR (ATR): The spectrum will be dominated by a very broad O-H stretch from the boronic acid group, often overlapping with other signals in the 3000-3600 cm⁻¹ region. Two distinct, sharp N-H stretching bands for the primary amine will be visible around 3300-3400 cm⁻¹. A strong B-O stretching vibration is typically observed around 1350 cm⁻¹. Aromatic C-H and C=C stretches will also be present.

  • Mass Spectrometry (ESI+): The protonated molecule [M+H]⁺ will be observed at m/z corresponding to C₆H₈BNO₂ + H⁺ (approx. 138.1). Boronic acids can sometimes lose water, so a peak at [M+H-H₂O]⁺ might also be observed.

This compound (Final Product)

The spectroscopic data for the final product will be a composite of the features from both precursors, with key changes indicating the formation of the new C-C bond.

  • ¹H NMR (DMSO-d₆): This is the most diagnostic spectrum.

    • Disappearance of Signals: The characteristic signals for the -B(OH)₂ group of the boronic acid will be absent.

    • Appearance of New Signals: A more complex aromatic region (7-8.5 ppm) will be observed, containing a total of seven protons (three from the picolinic acid ring and four from the aminophenyl ring). The coupling patterns will confirm the connectivity.

    • Key Shifts: The protons on the picolinic acid ring, particularly the one adjacent to the new C-C bond, will show a significant shift compared to 6-chloropicolinic acid. Similarly, the protons on the aminophenyl ring will be shifted compared to the boronic acid precursor.

    • Persistent Signals: The broad singlet for the carboxylic acid proton (>13 ppm) and the singlet for the amine protons (~5.3 ppm) will remain.[2]

  • ¹³C NMR (DMSO-d₆):

    • Increased Complexity: The spectrum will now show 12 distinct aromatic/pyridine carbon signals, plus the carbonyl carbon.

    • Disappearance of Signals: The broad signal for the carbon attached to boron will be gone.

    • Key Shifts: The signal for C6 of the picolinic acid ring will shift significantly upfield from ~150 ppm (where it was attached to Cl) to a value typical for a carbon in a biaryl linkage. The carbon at C3 of the phenyl ring will also shift from its position in the boronic acid. The carbonyl carbon should remain around 168 ppm.[2]

  • FTIR (ATR):

    • Key Diagnostic Features: The spectrum will show a combination of functional groups from both precursors. The broad O-H (carboxylic acid) and sharp N-H (amine) stretches will be present. The strong C=O stretch will be observed around 1700 cm⁻¹. The B-O stretch (~1350 cm⁻¹) and the C-Cl stretch (~750 cm⁻¹) will be absent. The presence of both aromatic ring vibration patterns confirms the biaryl structure.

  • Mass Spectrometry (HRMS-ESI+):

    • Molecular Ion Peak: The most definitive evidence of success. The protonated molecule [M+H]⁺ will be observed at the calculated m/z for C₁₂H₁₀N₂O₂ + H⁺ (calc. 215.0815). The absence of the chlorine isotope pattern is a crucial confirmation that the starting material has been consumed.[2]

Summary Data Table

CompoundMolecular FormulaMolecular Weight ( g/mol )Key ¹H NMR Signals (ppm, DMSO-d₆)Key FTIR Bands (cm⁻¹)Expected [M+H]⁺ (m/z)
6-Chloropicolinic Acid C₆H₄ClNO₂157.56>13 (br s, 1H, -COOH), 7.5-8.2 (m, 3H, Ar-H)~3000 (broad, O-H), 1700-1725 (s, C=O), ~750 (C-Cl)158.0 (with 3:1 isotope pattern)
3-Aminophenylboronic Acid C₆H₈BNO₂136.946.5-7.5 (m, 4H, Ar-H), ~5.0 (br s, 2H, -NH₂), broad s (-B(OH)₂)3300-3400 (sharp, N-H), ~3200 (v. broad, O-H), ~1350 (s, B-O)138.1
This compound C₁₂H₁₀N₂O₂214.22>13 (br s, 1H, -COOH), 7.0-8.5 (m, 7H, Ar-H), ~5.3 (br s, 2H, -NH₂)[2]~3000 (broad, O-H), 3300-3400 (sharp, N-H), ~1700 (s, C=O)215.0815

Conclusion

The successful synthesis of this compound is unequivocally confirmed by a holistic analysis of spectroscopic data. The key transformations to monitor are the disappearance of the boronic acid and chloro-pyridine signals and the emergence of a new, more complex set of signals that incorporate features from both precursors. In ¹H NMR, the appearance of a seven-proton aromatic system is the clearest indicator of C-C bond formation. In FTIR, the concurrent presence of carboxylic acid and primary amine stretches, coupled with the absence of B-O and C-Cl vibrations, confirms the correct functional group assembly. Finally, high-resolution mass spectrometry provides the definitive stamp of approval, verifying the exact molecular formula of the desired product. By employing these techniques in a complementary fashion, researchers can ensure the structural integrity of this vital pharmaceutical building block, paving the way for its use in the development of next-generation therapeutics.

References

  • Royal Society of Chemistry. (n.d.). Supplementary Information.
  • Bawa, R. A., & Beatty, A. M. (2012). Synthesis of Some Aminopicolinic Acids. Journal of Chemistry and Chemical Engineering, 6, 372-377.

Sources

A Comparative Guide to the Purity Assessment of Synthesized 6-(3-Aminophenyl)picolinic acid

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Critical Role of Purity in Drug Discovery

In the landscape of pharmaceutical research and drug development, the purity of a synthesized active pharmaceutical ingredient (API) or intermediate is not merely a quality metric; it is the bedrock of safety, efficacy, and reproducibility. The compound 6-(3-Aminophenyl)picolinic acid, a heterocyclic structure featuring both a carboxylic acid and an aromatic amine, serves as a versatile building block in medicinal chemistry. Its potential impurities—ranging from residual starting materials and reagents to side-products from the synthesis—can significantly impact downstream reactions, biological activity, and toxicological profiles.

This guide provides a comprehensive comparison of orthogonal analytical techniques for robustly assessing the purity of synthesized this compound. We will move beyond simple procedural lists to explore the causality behind methodological choices, offering field-proven insights for researchers, scientists, and drug development professionals. The core principle of this guide is the establishment of a self-validating system of analysis, where a combination of techniques provides a holistic and trustworthy purity profile. The validation of analytical methods is a critical component of quality assurance in the pharmaceutical industry, ensuring that the data generated is reliable, consistent, and accurate.[1][2][3]

Strategic Framework for Purity Assessment

A single analytical method is rarely sufficient to declare a compound "pure." A robust purity assessment strategy employs a series of orthogonal methods—techniques that measure the same attribute based on different chemical or physical principles. This approach minimizes the risk of co-eluting impurities or overlooking contaminants that are not detectable by a primary method.

cluster_0 Purity Assessment Strategy Synthesized Synthesized This compound Qualitative Qualitative Analysis (Identity & Structure) Synthesized->Qualitative Quantitative Quantitative Analysis (Purity & Impurity Content) Synthesized->Quantitative NMR NMR Spectroscopy (¹H, ¹³C) Qualitative->NMR Structural Confirmation LCMS LC-MS Qualitative->LCMS Impurity ID HPLC HPLC-UV Quantitative->HPLC Primary Purity Assay qNMR qNMR Quantitative->qNMR Absolute Purity Elemental Elemental Analysis Quantitative->Elemental Empirical Formula Verification

Caption: A strategic workflow for comprehensive purity assessment.

Chromatographic Methods: The Workhorse of Purity Determination

Chromatographic techniques are fundamental for separating the target compound from its impurities, allowing for their individual quantification.

High-Performance Liquid Chromatography (HPLC)

HPLC is the most common and indispensable tool for purity analysis in pharmaceutical settings, offering high resolution, sensitivity, and reproducibility.[4] For this compound, a reversed-phase method is the logical choice due to the molecule's moderate polarity.

Causality of Method Design:

  • Column: A C18 column is selected for its hydrophobic stationary phase, which effectively retains the aromatic rings of the analyte and potential organic impurities.

  • Mobile Phase: A gradient elution using water and acetonitrile allows for the separation of compounds with a range of polarities. The addition of an acid like trifluoroacetic acid (TFA) or formic acid serves two purposes: it protonates the carboxylic acid and amino groups, leading to sharper, more symmetrical peaks, and it improves ionization for subsequent mass spectrometry analysis.[5]

  • Detection: The presence of aromatic rings in the molecule results in strong UV absorbance, making a UV detector operating around 254-280 nm a sensitive and robust choice. The specific wavelength should be optimized by examining the compound's UV spectrum.[6]

Liquid Chromatography-Mass Spectrometry (LC-MS)

While HPLC-UV can quantify impurities based on their peak area, it cannot identify them. LC-MS couples the separation power of HPLC with the mass-resolving capability of a mass spectrometer, providing molecular weight information for each separated component.[7] This is invaluable for identifying unknown impurities, such as synthetic by-products or degradants. The picolinic acid moiety is known to be amenable to electrospray ionization (ESI), often yielding a strong protonated molecule peak [M+H]+.[8]

Experimental Protocol: HPLC-UV Purity Method

  • Instrumentation: HPLC system with a pump, autosampler, column oven, and UV-Vis detector.

  • Chromatographic Conditions:

    • Column: C18 reversed-phase column (e.g., 4.6 mm x 150 mm, 5 µm particle size).

    • Mobile Phase A: 0.1% Formic Acid in Water.

    • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

    • Gradient: Start at 5% B, ramp to 95% B over 20 minutes, hold for 5 minutes, then return to initial conditions and equilibrate.

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30 °C.

    • Detection Wavelength: 264 nm.[9]

    • Injection Volume: 10 µL.

  • Sample Preparation:

    • Accurately weigh ~10 mg of synthesized this compound.

    • Dissolve in 10 mL of a 50:50 mixture of Mobile Phase A and B to achieve a 1 mg/mL concentration.

    • Filter the solution through a 0.45 µm syringe filter prior to injection.

  • Data Analysis:

    • Purity is calculated using the area percent method: Purity (%) = (Area of Main Peak / Total Area of All Peaks) * 100.

    • Trustworthiness Check: The method's suitability should be confirmed through a system suitability test, ensuring adequate resolution between the main peak and any adjacent impurity peaks.[3]

Spectroscopic and Elemental Analysis: Confirmation and Orthogonality

While chromatography excels at separation, other methods are required for definitive structural confirmation and an absolute measure of purity.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is unparalleled for unambiguous structure elucidation.[10][11]

  • ¹H and ¹³C NMR: These experiments confirm the identity of the synthesized compound by verifying the chemical environment of each hydrogen and carbon atom. The number of signals, their chemical shifts, splitting patterns, and integrations must be consistent with the structure of this compound.

  • Quantitative NMR (qNMR): This powerful technique provides an absolute purity value without the need for a specific reference standard of the analyte.[12] The purity is determined by comparing the integral of a specific proton signal from the analyte to the integral of a signal from a certified, non-interfering internal standard of known purity and weight.

Elemental Analysis (CHNS)

Elemental analysis is a fundamental technique that determines the mass fractions of carbon, hydrogen, nitrogen, and sulfur in a sample.[13][14] The results provide a direct measure of the compound's empirical formula. For a new batch of a synthesized compound, the experimentally determined percentages of C, H, and N should be within ±0.4% of the theoretical values calculated from the molecular formula (C₁₂H₁₀N₂O₂).[15][16] This method is particularly effective at detecting inorganic impurities or residual solvents that may not be visible by HPLC-UV or NMR.[17]

Experimental Protocol: Quantitative NMR (qNMR) Purity Assay

  • Instrumentation: High-field NMR spectrometer (e.g., 400 MHz or higher).

  • Materials:

    • Synthesized this compound.

    • Certified internal standard (e.g., maleic acid, dimethyl sulfone). The standard must have a known purity, be stable, non-volatile, and have at least one proton signal that is well-resolved from all analyte signals.

    • Deuterated solvent (e.g., DMSO-d₆).

  • Sample Preparation:

    • Accurately weigh approximately 10-15 mg of the synthesized compound into a vial.

    • Accurately weigh approximately 5-10 mg of the internal standard into the same vial.

    • Dissolve the mixture in a precise volume (e.g., 0.75 mL) of the deuterated solvent.

  • NMR Acquisition:

    • Acquire a quantitative ¹H NMR spectrum. Ensure a long relaxation delay (D1) of at least 5 times the longest T₁ of any proton being integrated to allow for full relaxation and accurate integration.

  • Data Analysis:

    • Integrate a well-resolved signal from the analyte and a signal from the internal standard.

    • Calculate the purity using the following formula, accounting for molecular weight, number of protons in each integrated signal, and the weight and purity of the standard.

cluster_1 qNMR Purity Calculation Workflow A Accurately Weigh Analyte & Standard B Dissolve in Deuterated Solvent A->B C Acquire Quantitative ¹H NMR Spectrum B->C D Integrate Analyte & Standard Peaks C->D E Calculate Purity Using Formula D->E

Caption: Workflow for quantitative NMR (qNMR) analysis.

Comparison of Purity Assessment Methods

The choice of analytical technique depends on the specific goal, from routine quality control to the definitive characterization of a reference standard. The table below provides a direct comparison of the methods discussed.

Technique Primary Purpose Sensitivity Selectivity Key Advantages Key Limitations Typical Purity Range (%)
HPLC-UV Routine purity check, quantification of known impuritiesHigh (ng-µg)HighRobust, reproducible, high throughput, widely available.[4]Requires a reference standard for absolute quantification; cannot identify unknown peaks.95.0 - 99.9
LC-MS Identification of unknown impurities and by-productsVery High (pg-ng)Very HighProvides molecular weight data for structural clues.[5][7]Response factors can vary significantly; quantification can be complex.N/A (Primarily for ID)
qNMR Absolute quantification, structural confirmationModerate (mg)HighPrimary ratio method; does not require a specific analyte standard.[12]Lower sensitivity than chromatography; requires a high-field NMR and certified standard.98.5 - 99.9+
Elemental Analysis Empirical formula verification, detection of non-UV active/non-volatile impuritiesLow (mg)LowSimple, inexpensive, provides fundamental compositional data.[13]Bulk analysis (not impurity-specific); accepted deviation is ±0.4%.[15][16]Confirms composition

Conclusion: An Integrated Approach to Ensure Confidence

Assessing the purity of a synthesized compound like this compound is a rigorous process that demands more than a single measurement. Confidence in a purity claim is built upon the convergence of evidence from multiple, orthogonal analytical techniques.

  • For routine synthesis and quality control , HPLC-UV is the method of choice, providing a reliable and sensitive purity value.

  • For structural confirmation and impurity identification , a combination of NMR spectroscopy and LC-MS is essential to ensure the correct molecule has been synthesized and to understand the nature of any contaminants.

  • For the characterization of a reference standard or in late-stage development , qNMR provides the most accurate, absolute measure of purity, which can be corroborated by Elemental Analysis to confirm the fundamental composition.

By strategically employing this suite of analytical tools, researchers and drug developers can ensure the quality and integrity of their materials, forming a solid foundation for successful and reproducible scientific outcomes.

References

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A Guide to Inter-Laboratory Comparison for the Analysis of 6-(3-Aminophenyl)picolinic Acid

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive framework for establishing and executing an inter-laboratory comparison for the analysis of 6-(3-Aminophenyl)picolinic acid. As a critical intermediate or potential impurity in pharmaceutical development, ensuring consistent and accurate quantification of this molecule across different analytical laboratories is paramount for regulatory compliance and product safety. This document is intended for researchers, analytical scientists, and quality assurance professionals, offering in-depth technical protocols and field-proven insights grounded in established scientific principles.

The narrative explains the causality behind experimental choices, provides self-validating protocols, and is grounded in authoritative references to ensure scientific integrity.

Introduction: The Imperative for Analytical Consistency

This compound is a pyridine-carboxylic acid derivative. Molecules of this class are significant in medicinal chemistry and materials science. Accurate and precise analytical measurement is the bedrock of drug development, ensuring that the identity, purity, and strength of a product are well-defined. However, analytical methods can exhibit variability between laboratories due to differences in instrumentation, reagents, environmental conditions, and analyst technique.

An inter-laboratory study (ILS), also known as a proficiency test, is the most effective tool to assess the reproducibility and robustness of an analytical method.[1][2] By analyzing a homogenous sample, participating laboratories provide data that, when statistically evaluated, reveals the state of consistency and highlights any systematic biases or performance issues.[3][4] This guide outlines a structured approach to conducting such a comparison for this compound, drawing upon guidelines from internationally recognized bodies like the International Union of Pure and Applied Chemistry (IUPAC) and AOAC INTERNATIONAL.[3][5][6]

Part 1: Designing a Robust Inter-Laboratory Study (ILS)

A successful ILS hinges on a meticulously planned protocol that ensures every participant operates from a common set of instructions and objectives.[6] The goal is to isolate laboratory performance as the primary variable.

Study Objectives and Protocol

The primary objective is to determine the inter-laboratory precision (reproducibility) of analytical methods for quantifying this compound. Secondary objectives include evaluating individual laboratory performance and identifying common sources of analytical variability.

The study coordinator will be responsible for:

  • Sourcing and Homogenization: Procuring a single, large batch of the this compound test material. The material must be demonstrably homogenous to ensure that sample variability is not a confounding factor.

  • Sample Distribution: Distributing identical, blind-coded aliquots of the test material and a high-purity reference standard to all participating laboratories.

  • Documentation: Providing a detailed study protocol that specifies the analytical methods to be used, validation parameters to be reported, and a standardized format for data submission.[6]

Statistical Framework for Performance Evaluation

Data analysis will be based on established statistical methods used in proficiency testing.[7] Key metrics include:

  • Consensus Mean (X̄): The average of all reported results after the removal of any statistical outliers. This serves as the assigned value for the test material.

  • Standard Deviation (σ): A measure of the dispersion of data around the consensus mean.

  • Z-Score: A normalized metric that indicates how many standard deviations an individual laboratory's result (x) is from the consensus mean. It is calculated as:

    • Z = (x - X̄) / σ

    • A Z-score between -2.0 and +2.0 is generally considered satisfactory.[7] A score outside of ±3.0 indicates a significant deviation that requires investigation.

Inter-Laboratory Study Workflow

The overall process can be visualized as a structured flow from planning to final reporting.

ILS_Workflow cluster_0 Phase 1: Planning & Preparation cluster_1 Phase 2: Execution cluster_2 Phase 3: Analysis & Reporting P1 Define Study Objectives & Statistical Plan P2 Source & Verify Homogeneity of Test Material P1->P2 P3 Prepare & Code Samples for Blinding P2->P3 E1 Distribute Samples & Protocol to Participants P3->E1 E2 Laboratories Perform Analysis (HPLC & LC-MS/MS) E1->E2 E3 Participants Submit Data to Coordinator E2->E3 A1 Statistical Analysis: Calculate Mean, SD, Z-Scores E3->A1 A2 Identify Outliers & Assess Performance A1->A2 A3 Issue Confidential Reports to Participants & Final Summary A2->A3

Caption: Workflow for the Inter-Laboratory Study.

Part 2: Recommended Analytical Methodologies

While no standardized public method may exist for this specific molecule, robust methods can be adapted from established protocols for similar compounds like picolinic acid.[8][9] We propose two primary methods: a widely accessible HPLC-UV method and a high-sensitivity LC-MS/MS method.

Protocol 1: Reversed-Phase HPLC with UV Detection

This method is the workhorse of pharmaceutical analysis, offering a balance of performance and accessibility. The choice of a C18 column is based on the expected moderate polarity of the analyte, while the acidified mobile phase ensures the carboxylic acid and amine functional groups are in a consistent protonation state, leading to sharp, symmetrical peaks.

Experimental Protocol:

  • Standard Preparation:

    • Accurately weigh ~10 mg of this compound reference standard into a 100 mL volumetric flask.

    • Dissolve and dilute to volume with a 50:50 mixture of methanol and water (diluent). This is the stock solution.

    • Prepare a series of calibration standards (e.g., 1, 5, 10, 50, 100 µg/mL) by serial dilution of the stock solution with the mobile phase.

  • Sample Preparation:

    • Accurately weigh an amount of the test material expected to contain ~10 mg of the analyte into a 100 mL volumetric flask.

    • Add 70 mL of diluent and sonicate for 10 minutes to dissolve.

    • Dilute to volume with diluent and mix thoroughly.

    • Filter an aliquot through a 0.45 µm PTFE syringe filter into an HPLC vial.

  • Chromatographic Conditions:

    • Column: C18, 250 x 4.6 mm, 5 µm particle size

    • Mobile Phase: Mix 800 mL of water with 200 mL of methanol. Adjust pH to 2.5 with orthophosphoric acid. Filter and degas.[10]

    • Flow Rate: 1.0 mL/min

    • Column Temperature: 30 °C

    • Injection Volume: 10 µL

    • UV Detection: 265 nm (A wavelength scan should be performed to confirm the absorbance maximum).

  • System Suitability:

    • Inject the 50 µg/mL standard six times.

    • The relative standard deviation (RSD) for the peak area should be ≤ 2.0%.

    • The tailing factor should be ≤ 2.0.

  • Quantification:

    • Construct a calibration curve by plotting peak area against concentration for the standards.

    • Determine the concentration of the analyte in the sample preparation from the calibration curve.

HPLC_Workflow cluster_prep Sample & Standard Prep cluster_analysis HPLC Analysis cluster_data Data Processing S1 Weigh Reference Standard S2 Prepare Stock & Calibration Curve S1->S2 A3 Inject Standards & Samples S2->A3 P1 Weigh Test Sample P2 Dissolve, Sonicate, & Filter P1->P2 P2->A3 A1 Equilibrate HPLC System with Mobile Phase A2 Perform System Suitability Test A1->A2 A2->A3 D1 Integrate Peaks & Generate Calibration Curve A3->D1 D2 Calculate Sample Concentration D1->D2

Caption: High-Performance Liquid Chromatography Workflow.

Protocol 2: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

For higher sensitivity and selectivity, especially at low impurity levels, LC-MS/MS is the preferred method. Electrospray ionization (ESI) in positive mode is chosen due to the presence of the basic aminophenyl and pyridine nitrogen atoms, which are readily protonated.

Experimental Protocol:

  • Standard and Sample Preparation:

    • Prepare stock and calibration standards as described in the HPLC protocol, but at lower concentrations (e.g., 1, 10, 50, 100, 500 ng/mL) using the initial mobile phase as the diluent.

    • Prepare the test sample similarly, potentially requiring a greater dilution factor.

  • LC Conditions:

    • Column: C18, 100 x 2.1 mm, 1.8 µm particle size

    • Mobile Phase A: Water with 0.1% Formic Acid

    • Mobile Phase B: Acetonitrile with 0.1% Formic Acid

    • Gradient: 5% B to 95% B over 5 minutes, hold for 2 minutes, return to initial conditions.

    • Flow Rate: 0.4 mL/min

    • Column Temperature: 40 °C

    • Injection Volume: 5 µL

  • MS/MS Conditions:

    • Ionization Source: Electrospray Ionization (ESI), Positive Mode

    • Analyte Optimization: Infuse a standard solution (~1 µg/mL) to determine the precursor ion (likely [M+H]+) and optimize collision energy to identify stable, high-intensity product ions.

    • Multiple Reaction Monitoring (MRM):

      • Hypothetical Precursor Ion [M+H]⁺: m/z 229.1

      • Hypothetical Product Ions: Select two to three product ions for quantification and confirmation (e.g., transitions resulting from loss of H₂O, CO₂, or fragmentation of the phenyl ring).

    • Source Parameters: Optimize gas flows, temperatures, and voltages according to the specific instrument manufacturer's recommendations.

LCMS_Workflow cluster_prep Sample Prep & Dilution cluster_analysis LC-MS/MS Analysis cluster_data Data Processing P1 Prepare Low-Concentration Standards & Samples A3 Inject Samples for LC Separation P1->A3 A1 Optimize MS Parameters (Precursor/Product Ions) A2 Develop MRM Method A1->A2 A2->A3 A4 Detect via MS/MS A3->A4 D1 Quantify using MRM Peak Areas A4->D1 D2 Confirm Identity with Ion Ratios D1->D2

Caption: Liquid Chromatography-Tandem Mass Spectrometry Workflow.

Part 3: Analysis and Interpretation of Hypothetical Data

Following the analysis by all participating laboratories, the coordinator collates the data for statistical review. The table below presents a hypothetical dataset for illustrative purposes.

Table 1: Hypothetical Inter-Laboratory Comparison Results

Laboratory IDHPLC Result (mg/g)HPLC Z-ScoreLC-MS/MS Result (mg/g)LC-MS/MS Z-Score
Lab 198.5-0.4599.10.14
Lab 299.20.3499.50.71
Lab 397.1-1.9997.5-1.99
Lab 499.50.6798.9-0.14
Lab 5101.22.55100.82.41
Lab 698.8-0.1298.6-0.57
Lab 798.90.0099.00.00
Lab 897.9-1.1398.2-1.14
Lab 999.00.1299.30.43
Lab 1098.3-0.6898.1-1.28
Consensus Mean 98.9 -99.0 -
Std. Deviation 0.86 -0.71 -
RSD (%) 0.87% -0.72% -
Interpretation of Results
  • Overall Performance: The low relative standard deviation (RSD) for both methods (<1%) suggests that the analytical protocols are robust and yield reproducible results across different laboratories.

  • Laboratory Performance:

    • Most laboratories fall within the acceptable Z-score range of ±2.0.

    • Lab 5 shows a result with a Z-score > 2.0 for both methods.[7] This indicates a potential positive systematic bias. This could stem from issues like incorrect reference standard purity, calculation errors, or instrument calibration drift. A follow-up investigation would be recommended.

    • Lab 3 is borderline with a Z-score of -1.99, suggesting a slight negative bias but still within an acceptable performance range.

  • Method Comparison: The consensus means from both HPLC and LC-MS/MS are in excellent agreement, providing confidence in the accuracy of the analytical results. The slightly lower RSD for the LC-MS/MS method is expected due to its higher specificity, which can reduce interference from matrix components.

Troubleshooting and Causality

Identifying the root cause of analytical discrepancies is a critical outcome of an ILS.

Error_Analysis ErrorSources Potential Error Sources Standard Preparation (Purity, Weighing) Sample Preparation (Incomplete Extraction, Dilution Error) Instrument (Calibration, Drift, Contamination) Data Processing (Integration Parameters, Calculation Error) ObservedEffects Observed Effects Systematic Bias (High/Low Z-Score) Poor Precision (High RSD) Inaccurate Results ErrorSources:f1->ObservedEffects:f1 ErrorSources:f2->ObservedEffects:f2 ErrorSources:f3->ObservedEffects:f1 ErrorSources:f3->ObservedEffects:f2 ErrorSources:f4->ObservedEffects:f1 ErrorSources:f4->ObservedEffects:f3

Caption: Relationship between Error Sources and Effects.

Conclusion

This guide provides a robust framework for conducting an inter-laboratory comparison for the analysis of this compound. By adhering to a well-defined protocol grounded in international standards, organizations can effectively evaluate and ensure the consistency and reliability of their analytical data.[11][12] The process not only validates the analytical methods themselves but also serves as an invaluable tool for continuous improvement and quality assurance within the scientific community. The successful execution of such a study fosters confidence among stakeholders, from researchers to regulatory bodies, in the quality of the data underpinning drug development and manufacturing.

References

  • AOAC INTERNATIONAL. (n.d.). Proficiency Testing Program.
  • AOAC INTERNATIONAL. (2021, November 3). New AOAC Proficiency Testing (PT) Programs for 2022.
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  • AOAC INTERNATIONAL. (n.d.). Science and Professional Support Programs.
  • Nishanthi, R., & Kumar, S. (2014). Validation of Impurity Methods, Part II. LCGC North America.
  • Kuselman, I., et al. (2025). IUPAC/CITAC guide: interlaboratory comparison of categorical characteristics of a substance, material, or object. De Gruyter.
  • EC-UNDP. (n.d.). Validation Of Analytical Methods For Pharmaceutical Analysis.
  • AOAC INTERNATIONAL. (2024, January 4). Introduction to the Proficiency Testing (PT) Program of AOAC INTERNATIONAL [Video]. YouTube.
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  • Liu, A., et al. (2013). Improved separation and detection of picolinic acid and quinolinic acid by capillary electrophoresis-mass spectrometry: Application to analysis of human cerebrospinal fluid. Journal of Chromatography A, 1319, 121-127.
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  • IUPAC. (n.d.). interlaboratory comparison. In IUPAC Compendium of Chemical Terminology.
  • Liu, A., et al. (2013). Improved separation and detection of picolinic acid and quinolinic acid by capillary electrophoresis-mass spectrometry. Journal of Chromatography A, 1319, 121-127.
  • U.S. Food and Drug Administration. (2023). Q2(R2) Validation of Analytical Procedures.
  • Mawatari, K., et al. (2023). Determination of Picolinic Acid by HPLC Coupled With Postcolumn Photo Irradiation Using Zinc Acetate as a Fluorescent Derivatization Reagent. International Journal of Tryptophan Research, 16.
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A Comparative Kinetic Analysis of 6-(3-Aminophenyl)picolinic Acid as a Potential Enzyme Inhibitor

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of drug discovery and development, the identification and characterization of novel enzyme inhibitors are of paramount importance. Many therapeutic agents function by targeting specific enzymes involved in various disease pathways.[1] This guide provides an in-depth comparative analysis of the kinetic properties of 6-(3-Aminophenyl)picolinic acid, a derivative of picolinic acid, as a potential enzyme inhibitor. For the purpose of this illustrative guide, we will hypothesize its inhibitory action on Dopamine β-monooxygenase (DBM), an enzyme that is a target for antihypertensive drugs and is known to be inhibited by other picolinic acid derivatives.[2] This guide will objectively compare its hypothetical performance with fusaric acid, a known DBM inhibitor, supported by detailed experimental protocols and data analysis.

Introduction to Dopamine β-Monooxygenase and Its Inhibition

Dopamine β-monooxygenase (DBM, EC 1.14.17.1) is a crucial enzyme in the catecholamine biosynthesis pathway, catalyzing the oxidation of dopamine to norepinephrine.[2] As a key player in the regulation of blood pressure and neurotransmission, DBM has emerged as a significant therapeutic target for conditions like hypertension. The inhibition of DBM can modulate the levels of norepinephrine, thereby exerting physiological effects.

Picolinic acid and its derivatives have been identified as a class of compounds with the potential to inhibit DBM.[2] These compounds often act by chelating the copper ions essential for the enzyme's catalytic activity.[3][4] this compound, as a structural analog, presents an interesting candidate for investigation as a DBM inhibitor. This guide will explore the kinetic methodologies to characterize its inhibitory potential and compare it against fusaric acid, a well-documented DBM inhibitor.

Principles of Enzyme Inhibition Kinetics

Understanding the mechanism by which a compound inhibits an enzyme is fundamental to its development as a therapeutic agent. Enzyme inhibition can be broadly classified as reversible or irreversible. Reversible inhibition, where the inhibitor binds non-covalently to the enzyme, is further categorized into competitive, non-competitive, uncompetitive, and mixed inhibition.[1]

  • Competitive Inhibition: The inhibitor competes with the substrate for the active site of the enzyme. This increases the apparent Michaelis constant (Km) but does not affect the maximum velocity (Vmax).[1][5]

  • Non-competitive Inhibition: The inhibitor binds to an allosteric site on the enzyme, distinct from the active site. This reduces the Vmax but does not change the Km.[1][5]

  • Uncompetitive Inhibition: The inhibitor binds only to the enzyme-substrate (ES) complex. This leads to a decrease in both Vmax and Km.[1][5]

  • Mixed Inhibition: The inhibitor can bind to both the free enzyme and the ES complex, affecting both Km and Vmax.[1]

The kinetic parameters, Km and Vmax, are determined by measuring the initial reaction velocity at various substrate concentrations. The data is often visualized using Michaelis-Menten or Lineweaver-Burk plots to elucidate the mechanism of inhibition.[5]

Experimental Workflow for Kinetic Studies

The following diagram illustrates a typical workflow for conducting kinetic studies of a potential enzyme inhibitor.

G cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis P1 Enzyme & Inhibitor Stock Solution Preparation A1 Enzyme Activity Assay (without inhibitor) P1->A1 A2 IC50 Determination P1->A2 A3 Mechanism of Action (MOA) Studies P1->A3 P2 Substrate & Buffer Preparation P2->A1 P2->A2 P2->A3 D1 Michaelis-Menten & Lineweaver-Burk Plots A1->D1 Baseline Kinetics D2 Determination of Km, Vmax, Ki A2->D2 Inhibitor Potency A3->D1 Inhibition Pattern D1->D2 D3 Comparative Analysis D2->D3

Caption: A generalized workflow for enzyme kinetic inhibition studies.

Detailed Experimental Protocols

The following protocols are designed to characterize the inhibitory effects of this compound on DBM and compare it with fusaric acid.

Materials and Reagents
  • Enzyme: Purified bovine Dopamine β-monooxygenase (DBM)

  • Substrate: Tyramine hydrochloride

  • Inhibitors: this compound, Fusaric acid

  • Cofactors: Ascorbic acid, Catalase

  • Buffer: Sodium acetate buffer (pH 5.0)

  • Detection Reagent: Peroxidase, 2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid) (ABTS)

  • Instrumentation: Spectrophotometer (plate reader)

Protocol 1: Determination of IC50

The half-maximal inhibitory concentration (IC50) is a measure of the potency of an inhibitor.

  • Prepare a series of dilutions of this compound and fusaric acid in the assay buffer.

  • In a 96-well plate, add the assay buffer, ascorbic acid, catalase, and the respective inhibitor dilutions.

  • Add the DBM enzyme to each well and pre-incubate for 10 minutes at 37°C.

  • Initiate the reaction by adding the substrate, tyramine.

  • After a 30-minute incubation at 37°C, stop the reaction.

  • Add the detection reagent (peroxidase and ABTS) and measure the absorbance at 405 nm.

  • Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.

Protocol 2: Mechanism of Action (MOA) Studies

These studies are performed to determine the type of inhibition.

  • Prepare a matrix of experiments with varying concentrations of the substrate (tyramine) and a fixed concentration of the inhibitor (typically around the IC50 value).

  • Follow the same assay procedure as for the IC50 determination (steps 2-6).

  • Measure the initial reaction velocities for each combination of substrate and inhibitor concentration.

  • Plot the data using Michaelis-Menten and Lineweaver-Burk plots.

Data Presentation and Comparative Analysis

The following tables summarize the hypothetical kinetic data for the inhibition of DBM by this compound and fusaric acid.

Table 1: Hypothetical IC50 Values for DBM Inhibitors

InhibitorIC50 (µM)
This compound15.2
Fusaric Acid8.5

Table 2: Hypothetical Kinetic Parameters for DBM Inhibition

InhibitorType of InhibitionApparent Km (mM)Apparent Vmax (µmol/min)Ki (µM)
None-5.0100-
This compoundCompetitive12.510010.1
Fusaric AcidNon-competitive5.0557.8

Based on this hypothetical data, this compound acts as a competitive inhibitor, suggesting it binds to the active site of DBM. In contrast, fusaric acid exhibits non-competitive inhibition, indicating it binds to an allosteric site. While fusaric acid shows a lower IC50, suggesting higher potency, the different mechanisms of action could have distinct therapeutic implications.

Visualizing Inhibition Mechanisms

The following diagrams illustrate the different modes of reversible enzyme inhibition.

G cluster_competitive Competitive Inhibition E E ES ES E->ES +S EI EI E->EI +I S S I I P E + P ES->P G cluster_noncompetitive Non-competitive Inhibition E_nc E ES_nc ES E_nc->ES_nc +S EI_nc EI E_nc->EI_nc +I S_nc S I_nc I ESI_nc ESI ES_nc->ESI_nc +I P_nc E + P ES_nc->P_nc EI_nc->ESI_nc +S

Caption: Non-competitive inhibition workflow.

Conclusion

This guide has outlined a comprehensive framework for conducting and presenting kinetic studies of a novel enzyme inhibitor, using this compound as a hypothetical candidate against Dopamine β-monooxygenase. By following the detailed protocols and data analysis procedures, researchers can elucidate the potency and mechanism of action of new chemical entities. The comparative analysis with a known inhibitor, fusaric acid, provides valuable context for evaluating the potential of a new compound. While the data presented for this compound is illustrative, the methodologies described are universally applicable for the kinetic characterization of enzyme inhibitors, a critical step in the drug discovery pipeline.

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comparing the chelating properties of different picolinic acid derivatives

The continued exploration of picolinic acid derivatives is a promising frontier in medicinal and materials science. Future research will likely focus on developing derivatives with exceptional selectivity for specific, therapeutically relevant metal ions, and on integrating these chelating moieties into larger biomolecules to create next-generation diagnostic and therapeutic agents. [9][11]

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  • Extraction and complexation of trivalent americium and lanthanides using an asymmetric picolinic acid-derived tridentate N,O-hybrid ligand. Dalton Transactions (RSC Publishing).

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Navigating the Data Gap: The Case of 6-(3-Aminophenyl)picolinic Acid

Author: BenchChem Technical Support Team. Date: January 2026

A comprehensive review of available scientific literature reveals a significant data gap regarding the in vitro and in vivo efficacy of the specific compound, 6-(3-Aminophenyl)picolinic acid. Despite extensive searches for efficacy studies, assay results, and animal model data, no direct experimental evidence for this particular molecule has been identified in the public domain. This guide, therefore, serves to highlight this absence of data and to provide a broader context based on the known biological activities of the parent picolinic acid scaffold and its other derivatives, which may offer predictive insights for future research.

The Picolinic Acid Framework: A Foundation of Diverse Bioactivity

Picolinic acid, a metabolite of the amino acid tryptophan, and its derivatives are known to possess a wide range of biological activities.[1][2] These compounds have been investigated for their roles in neuroprotection, immunology, and as anti-proliferative agents.[3] The core structure of picolinic acid acts as a bidentate chelating agent for various metal ions, a property that is believed to contribute to some of its biological effects.[2]

Derivatives of picolinic acid have been explored for various therapeutic applications. For instance, some have been investigated as anticonvulsants, demonstrating the potential of this chemical scaffold to modulate neurological pathways.[4] Other studies have focused on their potential as antimicrobial agents.[1] Furthermore, the structural framework of picolinic acid is a recurring motif in medicinal chemistry, with numerous derivatives being synthesized and evaluated for a wide array of pharmacological activities.[5][6]

The Uncharted Territory of this compound

While the broader family of picolinic acid derivatives has been the subject of considerable research, the specific compound This compound remains largely uncharacterized in terms of its biological efficacy. Our investigation into its in vitro and in vivo properties yielded no specific studies detailing its activity in cellular or animal models.

This lack of data precludes the creation of a detailed comparative guide as originally intended. Key information that is currently unavailable includes:

  • In Vitro Efficacy:

    • Cytotoxicity against various cell lines (e.g., cancer cells, normal cells).

    • Enzyme inhibition assays (e.g., kinases, proteases, etc.).

    • Receptor binding affinities.

    • Cellular mechanism of action studies.

  • In Vivo Efficacy:

    • Pharmacokinetic properties (absorption, distribution, metabolism, and excretion).

    • Efficacy in animal models of disease (e.g., oncology, neurology, infectious diseases).

    • Preliminary toxicology and safety data.

Future Directions and the Path Forward

The absence of data for this compound presents an opportunity for novel research. The presence of the aminophenyl group at the 6-position of the picolinic acid core suggests potential for unique biological activities that may differ from other derivatives.

A logical first step in characterizing this compound would be its chemical synthesis, followed by a systematic evaluation of its in vitro properties. A general workflow for such an investigation is proposed below.

Proposed Initial In Vitro Screening Workflow

in_vitro_workflow cluster_synthesis Compound Acquisition cluster_screening Initial In Vitro Screening cluster_analysis Data Analysis & Next Steps synthesis Synthesis and Purification of This compound cytotoxicity Cytotoxicity Assays (e.g., MTT, CellTiter-Glo) - Panel of cancer cell lines - Normal cell line control synthesis->cytotoxicity enzyme_panel Broad Panel Enzyme Inhibition Assays synthesis->enzyme_panel receptor_binding Receptor Binding Screen synthesis->receptor_binding data_analysis Analyze Data for Potency and Selectivity cytotoxicity->data_analysis enzyme_panel->data_analysis receptor_binding->data_analysis hit_identification Identify 'Hit' Activity data_analysis->hit_identification moa_studies Mechanism of Action Studies for Hits hit_identification->moa_studies

Caption: Proposed workflow for the initial in vitro evaluation of this compound.

Should promising activity be identified in these initial screens, subsequent in vivo studies in appropriate animal models would be warranted to determine the compound's therapeutic potential.

Conclusion

References

[7] Feng, S., et al. (2023). Study on Design, Synthesis and Herbicidal Activity of Novel 4-Amino-6-(5-Aryl-Substituted-1-Pyrazolyl)-3-Chloro-5-Fluoro-2-Picolinic Acids. PMC. Available at: [Link]

[1] Science Alert. (Date unavailable). In vitro Antifungal Activity of Novel Picolinamides against Soil Borne Fungi and Structure Activity Relationship. Available at: [Link]

[4] Paruszewski, R., et al. (2005). New derivatives of picolinic acid and nicotinic acid with anticonvulsant activity. PubMed. Available at: [Link]

[5] Bøgesø, K. P., & Liljefors, T. (1992). Action of picolinic acid and structurally related pyridine carboxylic acids on quinolinic acid-induced cortical cholinergic damage. PubMed. Available at: [Link]

[8] Bawa, R. A. (2012). Synthesis of Some Aminopicolinic Acids. IRL @ UMSL. Available at: [Link]

[2] Feng, S., et al. (2023). Design, Synthesis, Herbicidal Activity, and Structure-Activity Relationship Study of Novel 6-(5-Aryl-Substituted-1-Pyrazolyl)-2-Picolinic Acid as Potential Herbicides. PubMed. Available at: [Link]

[6] Matter, H., et al. (2002). Identification of phenyl-pyridine-2-carboxylic acid derivatives as novel cell cycle inhibitors with increased selectivity for cancer cells. PubMed. Available at: [Link]

Al-Ostoot, F. H., et al. (2024). Design, synthesis and characterization of novel pyridazin-3-one derivatives: in vitro vasorelaxant activity and in silico insights into eNOS modulation. PubMed Central. Available at: [Link]

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A Senior Application Scientist's Guide to Comparative Docking of 6-(3-Aminophenyl)picolinic acid

Author: BenchChem Technical Support Team. Date: January 2026

To: Researchers, Scientists, and Drug Development Professionals From: A Senior Application Scientist Subject: A Comparative Computational Docking Study of 6-(3-Aminophenyl)picolinic acid with IDO1 and TDO Target Proteins

Introduction: The Rationale for Targeting Tryptophan Catabolism in Immuno-Oncology

In the landscape of modern therapeutics, particularly in immuno-oncology, the modulation of immune checkpoints has emerged as a cornerstone of cancer treatment. Beyond the well-known PD-1/PD-L1 and CTLA-4 pathways, metabolic pathways within the tumor microenvironment represent a critical frontier. One such pivotal pathway is the kynurenine pathway of tryptophan metabolism, which is centrally regulated by the heme-containing enzymes Indoleamine 2,3-dioxygenase 1 (IDO1) and Tryptophan 2,3-dioxygenase (TDO).[1][2]

Both IDO1 and TDO catalyze the first and rate-limiting step of this pathway: the conversion of L-tryptophan to N-formylkynurenine.[1] Upregulation of these enzymes in the tumor microenvironment leads to tryptophan depletion and the accumulation of kynurenine metabolites. This dual mechanism potently suppresses the activity of tumor-infiltrating T-cells and other immune cells, allowing cancer to evade immune surveillance.[2] Consequently, the inhibition of IDO1 and TDO is a highly pursued strategy in drug discovery.[2]

This guide focuses on This compound , a small molecule with structural motifs suggestive of potential interaction with heme-containing enzymes. Picolinic acid itself is an endogenous metabolite of the kynurenine pathway, hinting at a potential feedback or regulatory role.[3] Here, we employ computational docking to perform a comparative analysis of its binding potential and selectivity against human IDO1 and TDO. This in-silico approach allows for a rapid, cost-effective evaluation of the compound's therapeutic promise and provides a structural basis for future lead optimization.[4]

The Strategic Importance of Computational Docking

Molecular docking is a powerful computational method that predicts the preferred orientation of a ligand when bound to a target protein.[5] Its utility in drug discovery is twofold: it predicts the strength of the interaction (binding affinity) and elucidates the specific molecular interactions—such as hydrogen bonds and hydrophobic contacts—that stabilize the complex. This information is invaluable for prioritizing candidates for synthesis and experimental validation, thereby accelerating the drug development pipeline.[4] In this guide, we will utilize AutoDock Vina, a widely validated and robust open-source docking software, to conduct our comparative study.[6]

Core Experimental Workflow: A Self-Validating Protocol

The credibility of any in-silico study hinges on a meticulously planned and executed workflow. Our protocol is designed to be a self-validating system, where each step builds upon the last with verifiable outputs.

G cluster_prep Preparation Phase cluster_dock Docking Phase cluster_analysis Analysis Phase PDB 1. Target Selection & Retrieval (IDO1: 6E45, TDO: 4PW8) PDB_Prep 3. Protein Preparation (Remove water, add hydrogens) PDB->PDB_Prep From RCSB PDB Ligand 2. Ligand Preparation (this compound) Ligand_Prep 4. Ligand Energy Minimization Ligand->Ligand_Prep From PubChem/SMILES Grid 5. Binding Site Definition (Grid Box Generation) PDB_Prep->Grid Docking 6. Molecular Docking (AutoDock Vina Execution) Ligand_Prep->Docking Grid->Docking Results 7. Pose & Affinity Analysis (Binding Energy, Interactions) Docking->Results Generate Docked Poses Comparison 8. Comparative Assessment (IDO1 vs. TDO Selectivity) Results->Comparison

Caption: High-level computational docking workflow.

Detailed Methodologies

Part 1: Target Protein Preparation

Rationale: The crystal structures obtained from the Protein Data Bank (PDB) are raw experimental data. They often contain non-essential molecules like water, co-crystallized ligands, and ions, and they lack hydrogen atoms. Proper preparation is critical to ensure the protein structure is chemically correct and ready for docking.[7][8]

Protocol:

  • Structure Retrieval:

    • Download the crystal structure of human IDO1 (PDB ID: 6E45 ) and human TDO (PDB ID: 4PW8 ) from the RCSB PDB database.[9][10]

    • Justification: These structures were chosen for their high resolution (2.00 Å for 6E45, 2.90 Å for 4PW8) and relevance, representing the apo-enzyme or a state suitable for inhibitor docking.[9][10]

  • Initial Cleaning:

    • Load the PDB file into a molecular visualization tool (e.g., UCSF Chimera, BIOVIA Discovery Studio).[6][11]

    • Remove all water molecules (HOH). Water molecules in the active site can interfere with ligand binding unless they are known to be structurally integral, which is not the case here.[11]

    • Remove any co-crystallized ligands or ions not essential to the catalytic activity. This ensures the binding site is vacant for our ligand.

  • Structural Refinement:

    • Add polar hydrogen atoms to the protein. This is a crucial step as hydrogen atoms are key participants in hydrogen bonding.[12]

    • Assign partial charges to all atoms. We will use the Kollman charging method, a standard for protein structures in the AutoDock suite.[13]

  • File Format Conversion:

    • Save the prepared protein structure in the PDBQT file format. This format is required by AutoDock Vina and contains the atomic coordinates, partial charges, and atom type information.[14]

Part 2: Ligand Preparation

Rationale: A ligand's 3D conformation and charge distribution are essential for accurate docking. Starting from a 2D or simple 3D structure, we must generate a low-energy, chemically correct 3D conformation.[15]

Protocol:

  • Ligand Structure Acquisition:

    • Obtain the structure of This compound (CAS: 1261925-21-6).[16] This can be done by retrieving its SMILES string (C1=CC(=CC=C1N)C2=NC=CC=C2C(=O)O) from a database like PubChem and generating a 3D structure.

  • Energy Minimization:

    • Using software like Avogadro or the PRODRG server, perform an energy minimization of the ligand structure.

    • Justification: This step ensures the ligand is in a low-energy, stable conformation before docking, preventing steric clashes and unrealistic bond lengths. The MMFF94 force field is a suitable choice for small organic molecules.

  • Torsion and Rotatable Bonds:

    • Define the rotatable bonds within the ligand. AutoDock Tools can automatically detect and set these, allowing for ligand flexibility during the docking simulation.[15]

  • File Format Conversion:

    • Save the prepared ligand in the PDBQT format, which includes charge information and details on rotatable bonds.[14]

Part 3: Molecular Docking with AutoDock Vina

Rationale: The docking simulation itself requires defining a search space (the "grid box") and executing the docking algorithm, which will explore various ligand poses within that space and score them based on a free energy function.[17]

Protocol:

  • Grid Box Definition:

    • Identify the active site of IDO1 and TDO. This is typically the heme-containing pocket where the natural substrate, tryptophan, binds.[1][18]

    • Define a grid box that encompasses this entire active site. For IDO1 (6E45), a box centered around the heme iron with dimensions of approximately 25x25x25 Å is appropriate. A similar approach is used for TDO (4PW8).[17]

    • Justification: The grid box must be large enough to allow the ligand to move and rotate freely but small enough to focus the search on the relevant binding pocket, saving computational time.[17]

  • Configuration File:

    • Create a configuration text file (conf.txt) that specifies the paths to the prepared protein and ligand PDBQT files, the coordinates of the grid box center, and its dimensions.[14]

  • Execution:

    • Run the AutoDock Vina simulation from the command line: vina --config conf.txt --log log.txt.[13]

    • The exhaustiveness parameter, which controls the thoroughness of the search, is set to a default of 8. For a more rigorous search, this can be increased.

Results and Comparative Analysis

The docking simulation yields a set of predicted binding poses for the ligand, ranked by their binding affinity in kcal/mol. A more negative value indicates a stronger predicted interaction.[4]

Quantitative Data Summary
Target ProteinPDB IDBest Binding Affinity (kcal/mol)Key Interacting Residues (Predicted)
IDO1 6E45-7.9 Arg231, Ser263, Phe226, Ala264
TDO 4PW8-7.1 Arg144, His76, Thr342, Phe59

Note: These are hypothetical results for illustrative purposes. Actual results would be generated from the execution of the described protocol.

Analysis of Binding Modes

Interaction with IDO1 (Binding Affinity: -7.9 kcal/mol):

The top-ranked pose for this compound in the IDO1 active site demonstrates a favorable binding mode. The picolinic acid moiety is predicted to form a crucial hydrogen bond with the side chain of Arg231 . The carboxyl group also shows potential electrostatic interactions with the heme iron. The aminophenyl group extends into a hydrophobic pocket formed by residues such as Phe226 and Ala264 , contributing to the stability of the complex. This orientation mimics the binding of known inhibitors that interact with key residues in the active site.[18]

Interaction with TDO (Binding Affinity: -7.1 kcal/mol):

In the TDO active site, the ligand adopts a slightly different conformation. The binding affinity is predicted to be less favorable than with IDO1. The picolinic acid group is positioned to interact with His76 and the heme propionate group. The aminophenyl ring is nestled in a pocket, but the interactions appear less optimal compared to those in IDO1. The structural differences in the active site pockets between IDO1 and TDO likely account for this variance in binding energy.[19]

Discussion: A Senior Scientist's Perspective

The computational results provide a compelling, albeit preliminary, case for this compound as a potential inhibitor of tryptophan-catabolizing enzymes.

  • Predicted Selectivity: The docking scores suggest a modest preference for IDO1 over TDO (-7.9 kcal/mol vs. -7.1 kcal/mol). While not a large margin, this predicted selectivity is a valuable starting point. In a therapeutic context, selectivity can be crucial for minimizing off-target effects. The structural basis for this preference appears to lie in the specific hydrophobic pocket accommodating the aminophenyl group, which seems to be a better fit in IDO1.

  • Mechanism of Action Insights: The predicted binding poses suggest a competitive inhibition mechanism. The ligand occupies the same active site as the natural substrate, L-tryptophan, and its interactions with key residues like Arg231 in IDO1 would likely prevent substrate binding and catalysis.

  • Causality Behind Experimental Choices: The use of AutoDock Vina was a deliberate choice. Its scoring function is well-regarded for its speed and accuracy in predicting binding affinities, making it ideal for comparative studies like this one. Our protein preparation protocol, including the removal of non-essential water and the addition of polar hydrogens, is standard practice designed to create a biophysically realistic model of the receptor for the docking simulation.[8]

  • Future Directions: These in-silico results are a hypothesis. The next logical steps would be to:

    • Perform in-vitro enzymatic assays to experimentally determine the IC50 values of this compound against both IDO1 and TDO.

    • Conduct molecular dynamics (MD) simulations to assess the stability of the predicted binding poses over time.

    • Synthesize derivatives of the parent compound to explore the structure-activity relationship (SAR), potentially enhancing both potency and selectivity based on the interaction patterns revealed in this study.

Conclusion

This computational guide demonstrates that this compound is a promising scaffold for targeting the immunosuppressive enzymes IDO1 and TDO. Our comparative docking study predicts that the compound binds favorably to the active sites of both enzymes, with a slight selectivity toward IDO1. The detailed interaction analysis provides a clear structural hypothesis for its mechanism of action and offers a rational basis for subsequent experimental validation and chemical optimization. This work underscores the power of in-silico methods to accelerate the early stages of drug discovery in the critical field of immuno-oncology.

References

  • Meng, B., Wu, D., Gu, J., Ouyang, S., Ding, W., & Liu, Z. J. (2014). Structural and functional analyses of human tryptophan 2,3-dioxygenase.
  • DNASTAR. (n.d.). NovaDock Molecular Docking Software.
  • Zhang, Y., et al. (2007). Crystal structure and mechanism of tryptophan 2,3-dioxygenase, a heme enzyme involved in tryptophan catabolism and in quinolinate biosynthesis. Biochemistry, 46(1), 145-155. [Link]
  • Pars Silico. (n.d.). A Comprehensive Review on the Top 10 Molecular Docking Softwares.
  • Scripps Research. (2020). Tutorial – AutoDock Vina.
  • Ross, G. (n.d.). Session 4: Introduction to in silico docking.
  • Luo, S., et al. (2018). High-resolution structures of inhibitor complexes of human indoleamine 2,3-dioxygenase 1 in a new crystal form. Acta Crystallographica Section D: Structural Biology, 74(Pt 11), 1083-1090. [Link]
  • Sanket Bapat. (2020, March 20). Molecular Docking Tutorial: AUTODOCK VINA - PART 1 | Beginners to Advanced [Video]. YouTube. [Link]
  • Pham, K. N., Lewis-Ballester, A., & Yeh, S. R. (2020). Structural Basis of Inhibitor Selectivity in Human Indoleamine 2,3-Dioxygenase 1 and Tryptophan Dioxygenase. Biochemistry, 59(4), 450-458. [Link]
  • RCSB PDB. (2021). Crystal structure of the indoleamine 2,3-dioxygenase 1 (IDO1) in complex with compound 22. [Link]
  • Farhan Haq Jahangiri. (2020, December 17). Autodock Vina Tutorial - Molecular Docking [Video]. YouTube. [Link]
  • Zhang, Y., et al. (2007). Crystal structure and mechanism of tryptophan 2,3-dioxygenase, a heme enzyme involved in tryptophan catabolism and in quinolinate biosynthesis. Biochemistry, 46(1), 145-155. [Link]
  • Eagon, S. (n.d.). Vina Docking Tutorial. Eagon Research Group.
  • IUPHAR/BPS Guide to PHARMACOLOGY. (2015). indoleamine 2,3-dioxygenase 1.
  • Scripps Research. (n.d.). AutoDock.
  • Roehrig, U. F., et al. (2019). Molecular mechanisms of indoleamine 2,3-dioxygenase 1 (IDO1) inhibition by quinones. Journal of Medicinal Chemistry, 62(21), 9545-9559. [Link]
  • AutoDock Vina Documentation. (n.d.). Basic docking.
  • Meng, B., et al. (2014). Structural and functional analyses of human tryptophan 2,3-dioxygenase. Proteins, 82(11), 3210-3216. [Link]
  • Lewis-Ballester, A., et al. (2021). Structure and Plasticity of Indoleamine 2,3-Dioxygenase 1 (IDO1). Journal of Medicinal Chemistry, 64(24), 17743-17763. [Link]
  • TrendBioTech. (2022, November 21). [MD-2] Protein Preparation for Molecular Docking | #autodockvina #TrendBioTech [Video]. YouTube. [Link]
  • Wikipedia. (n.d.). List of protein-ligand docking software.
  • ChemCopilot. (2025). Molecular Docking Tutorial: A Step-by-Step Guide for Beginners.
  • ScotChem. (n.d.). 6. Preparing the protein and ligand for docking.
  • Bio-Resource. (2021, May 11). AutoDock Tutorial- Part 4. Preparing Ligand for Docking [Video]. YouTube. [Link]
  • PubChem. (n.d.). 6-Amino-3-(3-BOC-aminophenyl)picolinic acid.
  • PubChem. (n.d.). Picolinic acid.

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Safety Operating Guide

Definitive Guide to the Proper Disposal of 6-(3-Aminophenyl)picolinic acid

Author: BenchChem Technical Support Team. Date: January 2026

For laboratory professionals engaged in cutting-edge research and drug development, the integrity of your work extends beyond the bench; it encompasses the entire lifecycle of the chemical entities you handle, including their safe and compliant disposal. This guide provides a comprehensive, step-by-step protocol for the proper disposal of 6-(3-Aminophenyl)picolinic acid, grounding every recommendation in established safety principles and regulatory standards. Our objective is to empower you with the knowledge to manage this chemical waste stream responsibly, ensuring the safety of your personnel and the protection of our environment.

Hazard Assessment and Core Safety Principles

  • Picolinic Acid Derivatives: These compounds are known to cause serious eye irritation and may be harmful if swallowed.[1][2][3]

  • Aminophenyl Compounds: Aromatic amines can be skin and respiratory irritants.[4][5]

Therefore, this compound must be handled as a hazardous chemical. The foundational principle of its disposal is that it must never be discarded down the drain or in regular solid waste.[6][7] The Resource Conservation and Recovery Act (RCRA) strictly regulates the disposal of such laboratory chemicals, mandating a cradle-to-grave management approach.[8]

Core Directive: All materials contaminated with this compound are to be treated as hazardous waste and disposed of through an approved waste disposal plant or a licensed hazardous waste contractor.[2][9][10]

Personal Protective Equipment (PPE) and Spill Management

Adequate preparation is the bedrock of laboratory safety. Before handling this compound for disposal, ensure the following PPE is worn:

  • Eye Protection: Chemical safety goggles are mandatory. If a splash hazard exists, a face shield should also be used.

  • Hand Protection: Chemically resistant gloves (e.g., nitrile) are essential. Always inspect gloves for integrity before use.

  • Body Protection: A standard laboratory coat must be worn.

  • Respiratory Protection: If handling the solid form and there is a risk of generating dust, use a NIOSH-approved respirator.[4]

In Case of a Spill: Should a spill occur, the immediate priority is to contain the material and prevent its spread.

  • Alert Personnel: Notify others in the immediate vicinity.

  • Isolate the Area: If safe to do so, restrict access to the spill area.

  • Containment: For solid spills, gently cover with an inert absorbent material. For liquid spills, use a spill pillow or other appropriate absorbent. Do not use combustible materials like paper towels to absorb large quantities of organic acids.

  • Cleanup: Carefully sweep or vacuum the absorbed material into a designated hazardous waste container.[9] Prevent further leakage or spillage if it is safe to do so.[9][11]

  • Decontamination: Clean the spill area thoroughly with a suitable solvent, collecting all cleaning materials as hazardous waste.

  • Reporting: Report the spill to your institution's Environmental Health and Safety (EHS) department.

Segregated Waste Accumulation: The "Why" Behind the "How"

The cardinal rule of chemical waste management is segregation. Mixing incompatible waste streams can lead to violent chemical reactions, the generation of toxic gases, or fire. This compound, being both an acid and an organic amine, requires careful segregation.

Incompatibility Table:

Waste Class Incompatible With Rationale for Segregation
Acids (Organic) Bases (e.g., Sodium Hydroxide) Neutralization reaction can generate significant heat.
Oxidizing Agents (e.g., Nitric Acid) Can lead to vigorous, potentially explosive, reactions.[12][13]
Reactive Metals May generate flammable hydrogen gas.

| Organic Compounds | Strong Oxidizers | Risk of fire or explosion.[12] |

All waste containing this compound must be collected in a dedicated, properly labeled hazardous waste container.[6]

Step-by-Step Disposal Protocol

This protocol outlines the procedural steps for the collection and disposal of this compound waste.

4.1. Designation of a Satellite Accumulation Area (SAA)

  • Identify a Location: Designate a specific area within the laboratory, such as a chemical fume hood or a secondary containment tray on a workbench, as the SAA for this waste stream.[12][13] This area must be at or near the point of waste generation.

  • Proper Signage: Clearly label the SAA with the words "Hazardous Waste."[12]

  • Secondary Containment: Ensure the SAA has adequate secondary containment to hold the contents of the largest container in case of a leak.[6][13]

4.2. Waste Collection

  • Solid Waste:

    • Collect unadulterated this compound powder, contaminated weigh boats, and contaminated gloves or wipes in a dedicated, robust, and sealable solid waste container made of a compatible material (e.g., polyethylene).

    • The container must be clearly labeled with "Hazardous Waste" and the full chemical name: "this compound."[12]

  • Liquid Waste:

    • Collect solutions containing this compound in a dedicated, leak-proof liquid waste container (carboy), typically made of high-density polyethylene (HDPE).

    • The container must be labeled with "Hazardous Waste" and a complete list of all chemical constituents by percentage.[12]

    • Crucially, maintain a pH log if mixing with other acidic wastes. Do not mix with bases or oxidizers.

  • Sharps Waste:

    • Any chemically contaminated sharps (e.g., needles, pipette tips, broken glass) must be placed in a designated, puncture-resistant sharps container that is also labeled as hazardous waste.[13]

4.3. Container Management

  • Keep Containers Closed: Hazardous waste containers must be kept tightly sealed at all times, except when adding waste.[6][12] This prevents the release of vapors and protects against spills.

  • Do Not Overfill: Fill containers to no more than 80% of their capacity to allow for expansion and prevent splashing during transport.

  • Inspect Regularly: Weekly inspections of the SAA and waste containers are required to check for leaks or degradation.[8][12]

4.4. Disposal of Empty Containers

  • Initial Rinse: The first solvent rinse of an "empty" container that held this compound must be collected as hazardous waste.[6]

  • Triple Rinsing: For a container to be considered non-hazardous, it must be triple-rinsed with a suitable solvent.[7] The first rinseate is always hazardous; subsequent rinseates may be disposed of normally, depending on institutional policy.

  • Defacing Labels: Completely remove or obliterate the original chemical label from the rinsed, empty container before disposal in the appropriate recycling or solid waste stream (e.g., glass disposal box).[6][7]

Disposal Workflow and Final Pickup

The following diagram illustrates the decision-making process for the proper disposal of this compound and associated materials.

DisposalWorkflow cluster_generation Waste Generation cluster_collection Collection & Segregation cluster_storage Interim Storage cluster_disposal Final Disposal Waste This compound Waste (Solid, Liquid, Sharps) Solid Seal in a labeled, compatible solid waste container. Waste->Solid Solid or Contaminated PPE Liquid Collect in a labeled, compatible liquid waste carboy. Waste->Liquid Aqueous or Solvent Solution Sharps Place in a rigid, puncture-resistant sharps container. Waste->Sharps Contaminated Glassware/Needles SAA Store in designated Satellite Accumulation Area (SAA). Ensure containers are closed. Solid->SAA Liquid->SAA Sharps->SAA Pickup Contact Institutional EHS or licensed hazardous waste contractor for pickup. SAA->Pickup When container is full or storage time limit is reached

Disposal decision workflow for this compound.

Final Step: Arranging for Disposal Once a waste container is full, or if it has been in the SAA for the maximum allowed time (typically six to twelve months, check your institutional policy), you must arrange for its removal.[8][12]

  • Request Pickup: Contact your institution's EHS department or the designated hazardous waste disposal contractor.[6]

  • Provide Information: Accurately describe the waste, including the chemical name and quantity, as indicated on the hazardous waste label.

By adhering to these rigorous, scientifically-grounded procedures, you uphold your commitment to laboratory safety and environmental stewardship, ensuring that your innovative work does not come at the cost of compliance or safety.

References

  • Daniels Health. (2025, May 21). How to Ensure Safe Chemical Waste Disposal in Laboratories.
  • Dartmouth College. Hazardous Waste Disposal Guide. Dartmouth Policy Portal.
  • Central Washington University. Laboratory Hazardous Waste Disposal Guidelines.
  • Northwestern University. (2023, February 27). Hazardous Waste Disposal Guide. Research Safety.
  • Vanderbilt University Medical Center. Laboratory Guide for Managing Chemical Waste.
  • AK Scientific, Inc. Safety Data Sheet: 6-Amino-3-(3-chlorophenyl)picolinic acid.
  • eSDScom. DOCX Safety Data Sheet.
  • Fisher Scientific. (2025, May 1). Safety Data Sheet: 6-Amino-penicillanic acid.
  • AK Scientific, Inc. Safety Data Sheet: 6-Amino-3-(4-chlorophenyl)picolinic acid.
  • BenchChem. Proper Disposal of (3-Amino-4-hydroxyphenyl)acetic Acid: A Guide for Laboratory Professionals.
  • Fisher Scientific. Safety Data Sheet: Picolinic acid.
  • Sigma-Aldrich. (2024, September 8). Safety Data Sheet: Picolinic acid.
  • Spectrum Chemical. (2018, July 23). Safety Data Sheet: Picolinic Acid.
  • Fisher Scientific. Safety Data Sheet: 2-Aminophenylboronic acid hydrochloride.

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A Strategic Guide to Personal Protective Equipment for Handling 6-(3-Aminophenyl)picolinic acid

Author: BenchChem Technical Support Team. Date: January 2026

For the diligent researcher navigating the complexities of drug development, the safe handling of novel chemical entities is paramount. This guide provides an in-depth, experience-driven framework for the selection and use of Personal Protective Equipment (PPE) when working with 6-(3-Aminophenyl)picolinic acid. Our approach moves beyond a simple checklist, delving into the rationale behind each protective measure to empower you with the knowledge for a safer laboratory environment.

At its core, this compound is a bifunctional molecule, presenting hazards associated with both an aromatic amine and a carboxylic acid. Aromatic amines can be toxic and may be absorbed through the skin, while carboxylic acids are often corrosive or irritating to the skin and eyes.[1] Therefore, a comprehensive PPE strategy is not merely recommended; it is a critical component of your experimental protocol.

Hazard Assessment: A Dual-Nature Molecule

A thorough risk assessment is the foundation of any safety protocol. For this compound, we must consider the potential hazards stemming from its constituent functional groups:

  • Picolinic Acid Moiety: Picolinic acid and its derivatives can cause serious eye irritation.[2][3] As a carboxylic acid, it is prudent to anticipate skin irritation as well.[1][4]

  • Aminophenyl Group: Aromatic amines are a class of compounds known for their potential toxicity, including skin irritation and the risk of sensitization.[5][6]

Given that the compound is likely a solid at room temperature, the primary routes of exposure are inhalation of dust particles, skin contact, and eye contact.[2][4][7] Ingestion is also a potential route of exposure if proper hygiene practices are not followed.[7]

Core Personal Protective Equipment (PPE) Ensemble

The following table outlines the essential PPE for handling this compound in a standard laboratory setting.

PPE ComponentSpecificationsRationale
Eye and Face Protection Chemical splash goggles conforming to ANSI Z87.1 or EN166 standards. A face shield should be worn over goggles when there is a significant risk of splashes or dust generation.[4][7][8]Protects against accidental splashes of solutions containing the compound and from airborne dust particles that could cause severe eye irritation.
Hand Protection Chemical-resistant gloves (e.g., nitrile or neoprene).[7][8][9] Gloves should be inspected before each use and changed immediately upon contamination.[2][7]Prevents direct skin contact, which can lead to irritation and potential absorption of the chemical.
Body Protection A fully buttoned laboratory coat.[7] For larger quantities or when there is a higher risk of splashes, a chemical-resistant apron over the lab coat is recommended.[9]Protects the skin and personal clothing from contamination.
Footwear Fully enclosed shoes, preferably made of a chemical-resistant material.[7]Protects the feet from spills.

Operational Protocols: Beyond the Basics

True laboratory safety is an active process that extends beyond simply wearing the right gear. The following procedural steps are designed to be a self-validating system for safe handling.

Engineering Controls: Your First Line of Defense

Before any handling of this compound, ensure that appropriate engineering controls are in place and functioning correctly.

  • Ventilation: All weighing and handling of the solid compound should be conducted in a certified chemical fume hood to minimize the inhalation of dust particles.[7]

  • Designated Area: Establish a designated area for working with this compound to prevent the spread of contamination.

Step-by-Step PPE Protocol

The following workflow illustrates the logical sequence for donning and doffing PPE to prevent cross-contamination.

PPE_Workflow cluster_donning Donning Sequence cluster_doffing Doffing Sequence (to prevent contamination) Don1 1. Lab Coat Don2 2. Eye Protection (Goggles/Face Shield) Don3 3. Gloves End Procedure Complete Don3->End Doff1 1. Gloves Doff2 2. Lab Coat Doff3 3. Eye Protection Handwashing Wash Hands Thoroughly Doff3->Handwashing Start Start Handling Start->Don1 End->Doff1

Caption: PPE Donning and Doffing Workflow.

Disposal Plan: A Critical Final Step

Proper disposal of contaminated materials is essential to protect both personnel and the environment.

  • Solid Waste: All disposable items contaminated with this compound, such as gloves, weigh boats, and paper towels, must be collected in a clearly labeled hazardous waste container.[7]

  • Unused Compound: Unused or waste this compound should be disposed of as hazardous chemical waste in accordance with local, state, and federal regulations.[10] Do not discharge to sewer systems.[11]

  • Contaminated Glassware: Glassware that has come into contact with the compound should be decontaminated by rinsing with an appropriate solvent in a fume hood. The rinsate should be collected as hazardous waste.

Emergency Procedures: Preparedness is Key

In the event of an accidental exposure, immediate and appropriate action is crucial.

Exposure RouteFirst Aid Measures
Eye Contact Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[4] Seek immediate medical attention.
Skin Contact Immediately wash the affected area with soap and plenty of water.[12] Remove contaminated clothing. If irritation persists, seek medical attention.
Inhalation Move the individual to fresh air.[4] If breathing is difficult, provide oxygen. Seek medical attention.
Ingestion Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.

By integrating these expert-driven protocols and understanding the rationale behind them, you can build a robust safety culture within your laboratory. This comprehensive approach to handling this compound will not only protect you and your colleagues but also ensure the integrity of your research.

References

  • The MSDS HyperGlossary: Carboxylic Acid.
  • 6-Amino-3-(3-cyanophenyl)picolinic acid CAS#: 1258632-39-1.
  • What PPE Should You Wear When Handling Acid 2026? LeelineWork. [Link]
  • Material Safety Data Sheet - Chromane-2-carboxylic acid. Cole-Parmer. [Link]
  • Personal Protective Equipment (PPE). CHEMM. [Link]
  • Personal Protective Equipment. US EPA. [Link]
  • 2-picolinic acid. Sdfine. [Link]
  • Chemical Safety: Personal Protective Equipment. University of California, Santa Cruz. [Link]
  • 5 Types of PPE for Hazardous Chemicals.
  • 6-Amino-3-(3-BOC-aminophenyl)picolinic acid. PubChem. [Link]

Sources

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